molecular formula C8H5FO B042319 5-Fluorobenzofuran CAS No. 24410-59-1

5-Fluorobenzofuran

Cat. No.: B042319
CAS No.: 24410-59-1
M. Wt: 136.12 g/mol
InChI Key: FTVHMXRCGNWCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorobenzofuran is a high-value fluorinated heterocyclic compound that serves as a critical synthetic intermediate and building block in advanced chemical research. Its core structure, featuring a benzofuran scaffold substituted with a fluorine atom at the 5-position, is of significant interest in medicinal chemistry and drug discovery. Researchers utilize this compound as a privileged scaffold for developing novel pharmacologically active compounds, particularly as a bioisostere for other aromatic systems to modulate the potency, metabolic stability, and bioavailability of lead molecules. Its applications extend to materials science, where it acts as a precursor for constructing complex organic frameworks and functional polymers with tailored electronic properties. The presence of the fluorine atom enhances the molecule's lipophilicity and influences its electronic characteristics, making it an indispensable tool for structure-activity relationship (SAR) studies. This compound is provided with high purity and quality, specifically intended for use in laboratory research and development settings. All products are strictly For Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-fluoro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVHMXRCGNWCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472600
Record name 5-fluorobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24410-59-1
Record name 5-fluorobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Fluorinated Benzofurans

The incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the myriad of heterocyclic frameworks, the benzofuran core is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[2] The targeted introduction of a fluorine atom at the 5-position of the benzofuran ring system yields 5-Fluorobenzofuran, a versatile building block for the synthesis of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important molecule, offering field-proven insights for researchers in drug discovery and organic synthesis.

Section 1: Strategic Synthesis of this compound

The construction of the this compound scaffold can be approached through several synthetic strategies. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. A prevalent and efficient method involves a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This strategy offers a convergent and modular approach to the benzofuran core.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to a 2-alkynylphenol intermediate, which can be formed from a suitably substituted phenol and a terminal alkyne. This approach is illustrated in the diagram below.

G This compound This compound 2-Alkynyl-4-fluorophenol 2-Alkynyl-4-fluorophenol This compound->2-Alkynyl-4-fluorophenol Intramolecular Cyclization 4-Fluorophenol 4-Fluorophenol 2-Alkynyl-4-fluorophenol->4-Fluorophenol Sonogashira Coupling Terminal Alkyne Terminal Alkyne 2-Alkynyl-4-fluorophenol->Terminal Alkyne Sonogashira Coupling

  • 4-Fluorophenol + Propargyl Bromide --(K2CO3, Acetone)--> 1-(Allyloxy)-4-fluorobenzene

  • 1-(Allyloxy)-4-fluorobenzene --(PdCl2(PPh3)2, CuI, Et3N)--> this compound

Caption: Synthetic workflow for this compound.

Section 2: Comprehensive Characterization of this compound

A rigorous characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data
Technique Observed Data
¹H NMR Characteristic signals for the furan and benzene ring protons.
¹³C NMR Resonances for all eight carbon atoms, with the C-F coupling constants providing key structural information.
¹⁹F NMR A single resonance confirming the presence of the fluorine atom.
Mass Spec. Molecular ion peak corresponding to the molecular weight of this compound.
IR Spec. Characteristic absorption bands for the C-F bond, aromatic C-H, and C-O-C ether linkage.
Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of its structure.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the furan and benzene rings. The protons on the furan ring (at positions 2 and 3) will appear as doublets, while the protons on the fluorinated benzene ring will exhibit more complex splitting patterns due to both H-H and H-F couplings. [3]

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom directly attached to the fluorine (C5) will show a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature. [4]The other carbon atoms in the vicinity of the fluorine will also exhibit smaller two- and three-bond C-F couplings (²JCF and ³JCF). [5]

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom at the 5-position. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. [6][7] Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a molecular ion peak (M+) at m/z = 136, corresponding to the molecular formula C₈H₅FO. [8]The fragmentation pattern can provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • C=C aromatic stretching: ~1600-1450 cm⁻¹

  • C-O-C ether stretching: ~1250 cm⁻¹

  • C-F stretching: ~1200-1000 cm⁻¹ [9][10]

G This compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) This compound->NMR MS Mass Spectrometry (Molecular Weight) This compound->MS IR IR Spectroscopy (Functional Groups) This compound->IR Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Characterization workflow for this compound.

Section 3: Safety and Handling

This compound is a chemical compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. [8]Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

[11]One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway | Organic Letters - ACS Publications. (2024-11-06). [Link] [8]5-Fluoro-1-benzofuran | C8H5FO | CID 11788322 - PubChem. [Link] [12]Electronic Supplementary Materials - The Royal Society of Chemistry. [Link] [13]Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019-04-18). [Link] NMR Chemical Shifts. [Link] [4]The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link] [7]19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. [Link] [2]Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. [Link] [6]19Flourine NMR. [Link] [5]NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link] [10]Table of Characteristic IR Absorptions. [Link] [14]IR handout.pdf. [Link] [15]IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. [Link] [1]Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed. (2024-10-25). [Link] 16 Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans - ResearchGate. (2025-08-06). [Link] [17]Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019-08-27). [Link] [18]Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones - Organic Chemistry Portal. [Link] Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls - PubMed. (2019-02-25). [Link] [19]Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PubliCatt. [Link] A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization Catalyzed by Palladium Nanoparticles in Water Under Ligand- and Copper-Free Aerobic Conditions - ResearchGate. (2025-08-06). [Link] [20]1H NMR Spectra and Peak Assignment - Oregon State University. [Link] [21]13 C NMR Chemical Shifts - Oregon State University. [Link] [3]Assignment of 1 H-NMR spectra. [Link] [9]Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. [Link]

Sources

5-Fluorobenzofuran: A Comprehensive Physicochemical Profile for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzofurans in Modern Chemistry

5-Fluorobenzofuran is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. The benzofuran scaffold itself is a privileged structure, forming the core of numerous biologically active natural products and synthetic compounds. The strategic incorporation of a fluorine atom at the 5-position of the benzofuran ring system profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This strategic fluorination can lead to enhanced potency, improved pharmacokinetic profiles, and novel pharmacological activities, making this compound a valuable building block in the design of new therapeutic agents and functional materials. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for its application in research and development.

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized below, providing a snapshot of its fundamental chemical identity.

PropertyValueSource
Molecular Formula C₈H₅FOPubChem[1]
Molecular Weight 136.12 g/mol PubChem[1]
Canonical SMILES C1=CC2=C(C=CO2)C=C1FPubChem[1]
InChI Key FTVHMXRCGNWCOL-UHFFFAOYSA-NPubChem[1]
CAS Number 24410-59-1PubChem[1]
Appearance Predicted: Colorless to pale yellow liquid-
Odor No data available-

Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Source
Boiling Point ~180-190 °CComputational Estimation
Melting Point Not applicable (liquid at room temperature)-
Density ~1.2 g/cm³Computational Estimation
XLogP3 2.4PubChem (Computed)[1]
Topological Polar Surface Area 13.1 ŲPubChem (Computed)[1]

Note: The boiling point and density are estimations based on the structure and properties of similar compounds. The XLogP3 value, a measure of lipophilicity, suggests that this compound is a moderately lipophilic compound, a key consideration for its potential as a drug candidate as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and various chemical processes. Based on its predicted lipophilicity, this compound is expected to exhibit the following solubility characteristics:

  • Water: Sparingly soluble.

  • Organic Solvents: Readily soluble in common organic solvents such as ethanol, methanol, acetone, dichloromethane, and ethyl acetate.

Spectroscopic Characterization: A Window into Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. While a dedicated, experimentally verified full dataset for this compound is not publicly available, the expected spectral features can be inferred from the analysis of closely related benzofuran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and furan ring protons. The fluorine atom at the 5-position will introduce characteristic splitting patterns (coupling) in the signals of the neighboring aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom directly bonded to the fluorine atom (C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a hallmark of fluorinated aromatic compounds. The chemical shifts of the other carbon atoms in the benzene ring will also be influenced by the electron-withdrawing nature of the fluorine atom.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom at the 5-position. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

  • C-H stretching vibrations of the aromatic and furan rings.

  • C=C stretching vibrations of the aromatic and furan rings.

  • C-O-C stretching vibrations of the furan ring.

  • A strong C-F stretching vibration, which is a key diagnostic peak for fluorinated compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (136.12). The fragmentation pattern would provide further structural information.

Reactivity and Stability

This compound is expected to be a stable compound under standard laboratory conditions. The benzofuran ring system is aromatic and generally resistant to oxidation and reduction. The fluorine substituent is also chemically robust. However, the furan ring can be susceptible to certain electrophilic substitution reactions, and the molecule may undergo reactions typical of aromatic compounds.

Safety and Handling

Based on available safety data for this compound and similar compounds, the following hazards have been identified:

  • Flammability: Flammable liquid and vapor.[1]

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Avoid breathing vapors or mist.

  • Avoid contact with skin and eyes.

Applications in Research and Drug Development

The unique physicochemical properties of this compound make it an attractive scaffold for the development of novel molecules with a wide range of potential applications.

  • Medicinal Chemistry: The benzofuran core is present in many FDA-approved drugs and clinical candidates. The introduction of a fluorine atom can enhance biological activity, improve metabolic stability, and modulate the pharmacokinetic profile of a drug molecule. This compound serves as a key intermediate in the synthesis of compounds targeting various diseases, including cancer, inflammation, and infectious diseases.

  • Materials Science: Fluorinated organic molecules are of interest in the development of advanced materials with unique properties, such as liquid crystals, organic light-emitting diodes (OLEDs), and functional polymers.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity and reproducibility, the determination of physicochemical properties must follow standardized and validated protocols. Below are detailed, step-by-step methodologies for key experiments.

Melting and Boiling Point Determination

The determination of a compound's melting and boiling points are fundamental for its characterization and purity assessment.

Workflow for Melting and Boiling Point Determination

G cluster_0 Sample Preparation cluster_1 Melting Point Apparatus cluster_2 Boiling Point Apparatus (Thiele Tube) A Obtain Pure Sample B Load into Capillary Tube A->B C Place in Apparatus B->C F Place in Thiele Tube B->F D Heat Slowly C->D E Observe & Record Melting Range D->E G Heat Gently F->G H Observe & Record Boiling Point G->H G A Prepare Saturated Solution (Excess Solute in Solvent) B Equilibrate at Constant Temperature (e.g., 25 °C) A->B C Separate Solid from Solution (Centrifugation/Filtration) B->C D Analyze Solute Concentration in the Supernatant (e.g., HPLC, UV-Vis) C->D E Calculate Solubility (e.g., mg/mL or mol/L) D->E

Caption: Workflow for determining the solubility of a compound.

Step-by-Step Protocol:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy, against a calibration curve of known concentrations.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution.

Causality and Self-Validation: The use of a calibration curve with known standards ensures the accuracy of the concentration measurement. Reaching a plateau in the dissolved concentration over time confirms that equilibrium has been achieved.

Conclusion

This compound is a versatile and valuable building block in modern chemical research. Its unique physicochemical properties, imparted by the strategic incorporation of a fluorine atom into the benzofuran scaffold, make it a compound of significant interest for the development of new pharmaceuticals and advanced materials. This technical guide has provided a comprehensive overview of its core properties, including its molecular structure, predicted physicochemical parameters, solubility profile, and expected spectroscopic features. Furthermore, detailed experimental protocols for the determination of these properties have been outlined to ensure scientific rigor and reproducibility. A thorough understanding of the physicochemical characteristics of this compound is paramount for its effective utilization in innovative research and development endeavors.

References

  • PubChem. 5-Fluoro-1-benzofuran.

Sources

Early-stage research on 5-Fluorobenzofuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Early-Stage Research on 5-Fluorobenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties. This guide delves into the burgeoning field of this compound derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. We will explore the strategic rationale for their synthesis, provide detailed methodologies for their preparation and characterization, and discuss the core principles of their biological evaluation and mechanism of action studies. This document is intended to serve as a comprehensive resource for researchers embarking on the discovery and development of novel therapeutics based on the this compound core.

The Strategic Imperative of the this compound Scaffold

Benzofuran derivatives are prevalent in numerous natural products and have been identified as privileged structures in drug discovery, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom at the 5-position of the benzofuran ring is a strategic design element aimed at enhancing the therapeutic potential of this scaffold.

The rationale behind this fluorination strategy is multifactorial:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug candidate.

  • Enhanced Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Modulation of Acidity/Basicity: The high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing the molecule's ionization state at physiological pH and potentially enhancing its interaction with biological targets.

  • Conformational Control: The introduction of fluorine can induce subtle changes in the molecule's preferred conformation, leading to a more favorable orientation for binding to a target protein.

Synthesis and Characterization of this compound Derivatives

The synthesis of this compound derivatives typically begins with the construction of the core this compound ring, followed by the introduction of various substituents to explore structure-activity relationships (SAR).

General Synthetic Workflow

A common and versatile approach to the synthesis of the this compound core is through the Perkin rearrangement or related cyclization strategies. The following diagram illustrates a representative synthetic workflow.

G A 4-Fluorophenol C Intermediate A (Ethyl 2-(4-fluorophenoxy)acetate) A->C NaH, THF B Ethyl chloroacetate B->C E This compound-2(3H)-one C->E PPA, heat D Cyclization (e.g., Polyphosphoric acid) G This compound E->G 1. NaBH4 2. Acid workup F Reduction (e.g., NaBH4) I This compound Derivatives G->I Various reagents H Functionalization (e.g., Vilsmeier-Haack, Friedel-Crafts) G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Transcription Gene Transcription mTOR->Transcription Growth Cell Growth, Proliferation, Survival mTOR->Growth Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Navigating the Therapeutic Potential of 5-Fluorobenzofuran: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3][4] The introduction of a fluorine atom at the 5-position of the benzofuran ring system creates 5-Fluorobenzofuran, a compound that, while not extensively studied in isolation, belongs to a class of molecules with significant therapeutic promise. This guide provides an in-depth exploration of the current understanding of this compound and its derivatives, focusing on potential mechanisms of action inferred from related compounds and outlining key experimental methodologies for future research. While a definitive mechanism for the parent this compound remains to be fully elucidated, this document synthesizes existing knowledge on halogenated benzofurans to offer a forward-looking perspective for researchers in drug discovery and development.

The Benzofuran Core: A Privileged Scaffold in Drug Discovery

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a structural motif found in numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2][3][4] The versatility of the benzofuran nucleus allows for substitutions at various positions, leading to a diverse chemical space for the development of novel therapeutic agents.[1][5] The biological activities attributed to benzofuran derivatives are extensive, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[1][2][3][4][6]

The Influence of Halogenation

The strategic placement of halogen atoms, such as fluorine, on the benzofuran ring has been shown to significantly modulate the biological activity of these compounds.[7] Halogenation can alter a molecule's pharmacokinetic and pharmacodynamic properties by influencing its lipophilicity, metabolic stability, and binding interactions with biological targets.[7] Specifically, fluorine's high electronegativity and ability to form hydrogen bonds can lead to enhanced binding affinity and selectivity for target proteins.[7]

This compound: Unraveling its Mechanistic Profile

Currently, the scientific literature lacks a comprehensive elucidation of the specific mechanism of action for the parent compound, this compound. However, by examining the biological activities of its derivatives and related halogenated benzofurans, we can infer potential pathways and molecular targets that warrant further investigation.

Inferred Anticancer Mechanisms

The most promising therapeutic application for derivatives containing the this compound moiety appears to be in oncology.[8] Studies on various substituted benzofurans suggest that their anticancer effects may be mediated through multiple mechanisms:

  • Induction of Apoptosis: Certain fluorinated benzofuran derivatives have been observed to inhibit the expression of the anti-apoptotic protein Bcl-2 and promote the cleavage of PARP-1, a key enzyme in DNA repair and apoptosis.[8] Inhibition of Bcl-2 disrupts the protection of mitochondrial integrity, leading to the release of pro-apoptotic factors and the activation of caspases, ultimately resulting in programmed cell death. The cleavage of PARP-1 by caspases is a hallmark of apoptosis.

  • Kinase Inhibition: The benzofuran scaffold has been utilized in the design of kinase inhibitors. For instance, certain benzofuran-based compounds have shown inhibitory activity against Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3), a potential target for antimalarial drugs.[9] While this is in a different therapeutic area, it highlights the potential of the benzofuran core to interact with the ATP-binding sites of kinases, a class of enzymes frequently dysregulated in cancer.

  • Tubulin Polymerization Inhibition: Analogues of Combretastatin A-4, a potent natural antimitotic agent, have been synthesized with a benzofuran core.[7] These compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

Below is a conceptual signaling pathway illustrating the potential pro-apoptotic mechanism of action for certain this compound derivatives.

Pro-Apoptotic_Mechanism_of_5-Fluorobenzofuran_Derivatives Potential Pro-Apoptotic Signaling of this compound Derivatives cluster_0 Cellular Exterior cluster_1 Cytoplasm & Mitochondrion 5-F-Benzofuran_Derivative This compound Derivative Bcl2 Bcl-2 5-F-Benzofuran_Derivative->Bcl2 Inhibition Bax Bax/Bak Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: Potential pro-apoptotic signaling pathway of this compound derivatives.

Postulated Antimicrobial Activity

The benzofuran scaffold is present in compounds with known antibacterial and antifungal properties.[1][5][6][11] The introduction of a halogen at the 5-position has been correlated with antibacterial activity.[1] The precise mechanisms are often target-specific and can include:

  • Inhibition of Essential Enzymes: Benzofuran derivatives may act as inhibitors of enzymes crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran ring could facilitate its insertion into the microbial cell membrane, leading to depolarization and cell death.

Methodologies for Investigating the Mechanism of Action

To rigorously define the mechanism of action of this compound and its derivatives, a systematic experimental approach is required.

Target Identification and Validation

A crucial first step is the identification of the molecular targets of this compound.

Experimental Workflow for Target Identification:

Target_Identification_Workflow Workflow for Target Identification Start Start: Bioactive This compound Derivative Affinity_Chromatography Affinity Chromatography/ Pull-down Assays Start->Affinity_Chromatography Mass_Spectrometry Mass Spectrometry (e.g., LC-MS/MS) Affinity_Chromatography->Mass_Spectrometry Protein_ID Protein Identification Mass_Spectrometry->Protein_ID Bioinformatics Bioinformatics Analysis (Pathway & GO analysis) Protein_ID->Bioinformatics Hypothesis Hypothesized Targets Bioinformatics->Hypothesis Validation Target Validation Hypothesis->Validation Biophysical_Assays Biophysical Assays (SPR, ITC, TSA) Validation->Biophysical_Assays Confirm binding Cellular_Assays Cell-based Target Engagement Assays Validation->Cellular_Assays Confirm engagement Knockdown_Studies Genetic Approaches (siRNA, CRISPR) Validation->Knockdown_Studies Confirm necessity Validated_Target Validated Target Biophysical_Assays->Validated_Target Cellular_Assays->Validated_Target Knockdown_Studies->Validated_Target

Caption: A generalized workflow for identifying and validating the molecular targets of a bioactive compound.

Step-by-Step Protocol for a Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique to verify target engagement in a cellular context.

  • Cell Culture and Treatment: Culture the target cells to approximately 80% confluency. Treat the cells with this compound or a vehicle control for a specified duration.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.

  • Heat Shock: Aliquot the cell lysates and expose them to a temperature gradient for a fixed time (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Elucidating Downstream Signaling Pathways

Once a target is validated, the next step is to map the downstream signaling consequences of its modulation.

Quantitative Data Summary:

Assay TypeEndpoint MeasuredExample Application
Western BlottingPhosphorylation status of signaling proteinsAssess activation/inhibition of MAPK, PI3K/Akt, or other relevant pathways.
qPCRChanges in gene expressionQuantify mRNA levels of target genes downstream of the primary molecular target.
Flow CytometryCell cycle distribution, apoptosis markers (Annexin V)Determine the effect on cell cycle progression and the induction of apoptosis.
Seahorse XF AnalysisOxygen consumption rate (OCR), extracellular acidification rate (ECAR)Evaluate the impact on mitochondrial respiration and glycolysis.
High-Content ImagingSubcellular localization of proteins, morphological changesVisualize translocation of transcription factors or changes in cellular morphology.

Synthesis and Structure-Activity Relationship (SAR) Studies

The development of potent and selective this compound-based therapeutics relies on a robust synthetic strategy and systematic SAR studies.

General Synthetic Scheme for Benzofuran Derivatives:

While numerous methods exist for the synthesis of benzofurans, a common approach involves the reaction of a substituted phenol with an α-halo-ketone followed by cyclization.

Key Considerations for SAR Studies:

  • Position of the Fluoro Group: While this guide focuses on this compound, exploring the effects of fluorine substitution at other positions (e.g., 4, 6, or 7) can provide valuable insights into the binding pocket of the target.

  • Substitutions at the 2- and 3-Positions: These positions are often key for modulating potency and selectivity. A wide range of substituents, from small alkyl groups to larger aromatic rings, can be explored.

  • Hybrid Molecules: Combining the this compound scaffold with other known pharmacophores can lead to hybrid molecules with enhanced or novel activities.[4][7]

Toxicology and Safety Profile

A thorough understanding of the toxicological profile of this compound and its derivatives is paramount for their development as therapeutic agents.

In Vitro and In Vivo Toxicological Assessments:

  • Cytotoxicity Assays: Initial screening for cytotoxicity against a panel of normal cell lines is essential to determine the therapeutic window.

  • Hepatotoxicity: As some benzofuran derivatives, such as 5-(2-aminopropyl)benzofuran (5-APB), have demonstrated hepatotoxicity through mechanisms like oxidative stress and mitochondrial dysfunction, it is crucial to evaluate the potential for liver toxicity.[12]

  • Cardiotoxicity: Evaluation of effects on cardiac ion channels (e.g., hERG) is a standard component of preclinical safety assessment.

  • Genotoxicity: Ames test and other assays should be conducted to assess the mutagenic potential.

  • In Vivo Toxicology: Studies in animal models are necessary to determine the maximum tolerated dose (MTD) and to identify any target organ toxicities.[13][14]

Future Directions and Conclusion

The benzofuran scaffold, particularly when halogenated, represents a promising starting point for the discovery of new drugs. While the specific mechanism of action of this compound remains an open area of research, the insights gained from its more complex derivatives suggest a rich potential, especially in the field of oncology. Future research should focus on:

  • Systematic Target Identification: Employing unbiased, modern techniques to identify the direct binding partners of this compound.

  • Elucidation of Signaling Pathways: Detailed investigation of the downstream cellular consequences of target engagement.

  • Comprehensive SAR Studies: Synthesizing and testing a focused library of derivatives to optimize potency and selectivity.

  • In-depth Toxicological Profiling: Ensuring a favorable safety profile for any lead compounds.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.

References

  • Natural source, bioactivity and synthesis of benzofuran deriv
  • 5-Fluoro-1-benzofuran | C8H5FO | CID 11788322. PubChem. [Link]
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Synthesis of bioactive benzofuran derivatives 4, 5 & 6.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers. [Link]
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Medicinal Chemistry. [Link]
  • Synthesis, in Vivo Anti-inflammatory, and in Vitro Antimicrobial Activity of New 5-Benzofuranyl Fused Pyrimidines. PubMed. [Link]
  • Synthesis and biological activity of 5-fluorotubercidin. PubMed. [Link]
  • Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-(2-aminopropyl)benzofuran (6-APB) in hepatocyte cellular models. (2020). Archives of Toxicology. [Link]
  • Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active K
  • Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. (2016). Annals of Emergency Medicine. [Link]
  • Bioactive Benzofuran derivatives: A review. (2015). European Journal of Medicinal Chemistry. [Link]
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers. [Link]
  • Design, Synthesis, and Antitumor Activity of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones. PubMed. [Link]
  • NTP Toxicology and Carcinogenesis Studies of Benzofuran (CAS No. 271-89-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies). PubMed. [Link]
  • Benzofuran derivatives, process for their preparation and intermediates thereof.
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
  • Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. (2021). Bioorganic Chemistry. [Link]
  • Discovery of α-carboline fused benzofuran-containing anticancer agents as rapid apoptosis inducers through intrinsic p
  • Biochemical and clinical pharmacology of 5-fluorouracil. PubMed. [Link]
  • TR-370: Benzofuran (CASRN 271-89-6) in F344/N Rats and B6C3F1Mice (Gavage Studies).

Sources

A Senior Application Scientist's Guide to the Biological Screening of 5-Fluorobenzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 5-Fluorobenzofuran Scaffold

The benzofuran core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of a fluorine atom at the 5-position of the benzofuran ring can significantly enhance the therapeutic potential of these molecules. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can improve metabolic stability, bioavailability, and binding affinity to biological targets. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to effectively screen and characterize the biological activities of novel this compound compounds.

This document deviates from a rigid template, instead offering a logically structured narrative that mirrors the drug discovery process. We will delve into the causality behind experimental choices, emphasizing the importance of self-validating protocols to ensure scientific integrity.

A Tiered Approach to Biological Screening: From Hit Identification to Mechanistic Elucidation

A robust screening cascade is essential for the efficient evaluation of a library of novel compounds. This tiered approach allows for the rapid identification of promising candidates ("hits") in primary screens, followed by more detailed characterization in secondary and mechanistic assays to validate their activity and elucidate their mode of action.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action (MoA) Studies High-Throughput Screening (HTS) High-Throughput Screening (HTS) Dose-Response & Potency (IC50/MIC) Dose-Response & Potency (IC50/MIC) High-Throughput Screening (HTS)->Dose-Response & Potency (IC50/MIC) Hit Compounds Selectivity Profiling Selectivity Profiling Dose-Response & Potency (IC50/MIC)->Selectivity Profiling Target Identification & Validation Target Identification & Validation Selectivity Profiling->Target Identification & Validation Validated Hits Pathway Analysis Pathway Analysis Target Identification & Validation->Pathway Analysis In Vivo Model Testing In Vivo Model Testing Pathway Analysis->In Vivo Model Testing Lead Candidates

Caption: A tiered biological screening cascade for this compound compounds.

Part 1: Anticancer Activity Screening

Numerous benzofuran derivatives have demonstrated potent anticancer activities by targeting various cellular processes, including cell cycle progression and apoptosis.[3] The addition of fluorine can further enhance these properties.[4]

Primary Screening: High-Throughput Cytotoxicity Assays

The initial step involves screening a library of this compound compounds for their ability to inhibit the proliferation of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT116 for colorectal cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Secondary Screening: Confirmation of Antiproliferative Activity and Cell Cycle Analysis

Compounds showing significant cytotoxicity in the primary screen are further investigated to confirm their activity and to determine their effect on cell cycle progression.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the this compound compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined. An accumulation of cells in a specific phase suggests interference with cell cycle progression at that point.

Mechanism of Action Studies: Unraveling the Molecular Targets

A key mechanism of action for many anticancer benzofurans is the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[5][6]

This compound This compound Tubulin Dimer Tubulin Dimer This compound->Tubulin Dimer Binds to Colchicine Site Microtubule Microtubule This compound->Microtubule Inhibits Polymerization Tubulin Dimer->Microtubule Polymerization G2/M Arrest G2/M Arrest Microtubule->G2/M Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.

  • Compound Addition: Add the this compound compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization. A decrease in the rate and extent of polymerization in the presence of the compound indicates inhibitory activity.

Quantitative Data Summary: Anticancer Activity of Fluorinated Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Fluorinated Benzofuran 1HCT11619.5[7]
Fluorinated Benzofuran 2HCT11624.8[7]
4-Fluoro-2-benzofuranyl derivativeNot Specified0.43[4][8]
Benzofuran-based derivative 10fMCF-7Promising antigrowth action[3]
Benzofuran-based hydrazide 21HeLa0.082[3]
3-formylbenzofuran 3bSK-Hep-15.365[3]
3-formylbenzofuran 3cSK-Hep-16.013[3]

Part 2: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a variety of diseases, including cancer. Benzofuran derivatives have shown promise as anti-inflammatory agents.[9]

Primary Screening: Inhibition of Inflammatory Mediators

A common primary screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 values.

Mechanism of Action Studies: Targeting Inflammatory Signaling Pathways

The NF-κB and MAPK signaling pathways are key regulators of inflammation.[10][11] Investigating the effect of this compound compounds on these pathways can provide valuable mechanistic insights.

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK Cascade MAPK Cascade TLR4->MAPK Cascade IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Genes (NO, COX-2, Cytokines) Inflammatory Genes (NO, COX-2, Cytokines) Nucleus->Inflammatory Genes (NO, COX-2, Cytokines) Gene Transcription This compound This compound This compound->MAPK Cascade Inhibition This compound->IKK Inhibition

Caption: Modulation of NF-κB and MAPK signaling pathways by 5-fluorobenzofurans.

Experimental Protocol: Western Blot for NF-κB and MAPK Pathway Proteins

  • Cell Lysis: Treat cells with the this compound compound and/or LPS, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for key signaling proteins (e.g., phospho-p65, phospho-p38) and then with a secondary antibody conjugated to an enzyme.

  • Detection: Detect the protein bands using a chemiluminescent substrate. A decrease in the phosphorylation of key proteins in the presence of the compound indicates pathway inhibition.

Quantitative Data Summary: Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives

CompoundAssayIC50 (µM)Reference
Fluorinated Benzofuran 2IL-6 production1.23[7]
Fluorinated Benzofuran 2CCL2 production1.52[7]
Fluorinated Benzofuran 2NO production2.42[7]
Fluorinated Benzofuran 3IL-6 production5.21[7]
Fluorinated Benzofuran 3CCL2 production1.5[7]
Fluorinated Benzofuran 3NO production5.23[7]
Aza-benzofuran 1NO production17.31[12]
Aza-benzofuran 3NO production16.5[12]

Part 3: Antimicrobial Activity Screening

Benzofuran derivatives have also been explored for their antimicrobial properties.[2]

Primary Screening: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound compound in a 96-well plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data Summary: Antimicrobial Activity of Benzofuran Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Aza-benzofuran 1Salmonella typhimurium12.5[12]
Aza-benzofuran 1Escherichia coli25[12]
Aza-benzofuran 1Staphylococcus aureus12.5[12]
Oxa-benzofuran 5Penicillium italicum12.5[12]
Oxa-benzofuran 6Colletotrichum musae12.5-25[12]
Benzofuran derivative 31, 32, 33Various bacteria25[13]

Conclusion and Future Directions

This guide provides a comprehensive framework for the biological screening of this compound compounds. The presented protocols and screening cascades are designed to be adaptable and can be tailored to the specific research questions and available resources. The promising anticancer, anti-inflammatory, and antimicrobial activities of benzofuran derivatives, coupled with the potential for enhanced properties through fluorination, make this class of compounds a rich area for further drug discovery and development. Future studies should focus on expanding the structure-activity relationship (SAR) of 5-fluorobenzofurans, identifying novel molecular targets, and evaluating the in vivo efficacy and safety of the most promising lead candidates.

References

  • Novel Benzo[B]Furans with Anti-Microtubule Activity Upregulate Expression of Apoptotic Genes and Arrest Leukemia Cells in G2/M Phase.
  • Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymeriz
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflamm
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - ResearchG
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives | Request PDF - ResearchG
  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymeriz
  • (PDF) ChemInform Abstract: Synthesis and Biological Evaluation of Benzo[b]furans as Inhibitors of Tubulin Polymerization and Inducers of Apoptosis.
  • Effects of the fluorinated benzofuran and dihydrobenzofuran on the...
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC.
  • Summarized molecular targets for benzofurans as anticancer compounds - ResearchG
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC.
  • Screening of Synthetic Benzofuran “3,4-Dihydro 4-Oxo-Benzofuro (3,2-d)
  • Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-1...
  • Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation...
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities
  • Anticancer therapeutic potential of benzofuran scaffolds - PMC.
  • Anticancer therapeutic potential of benzofuran scaffolds - ResearchG
  • Anticancer therapeutic potential of benzofuran scaffolds - RSC Publishing.
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
  • Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Deriv
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC.
  • Development of tubulin polymerization inhibitors as anticancer agents - PubMed.
  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue.
  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed.
  • Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed.
  • 5-Fluorouracil suppression of NF-KappaB is mediated by the inhibition of IKappab kinase activity in human salivary gland cancer cells - PubMed.
  • Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC.
  • Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31)
  • Modulation and Functions of MAP Kinase P
  • Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline)
  • Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed.
  • A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pedi

Sources

A Technical Guide to the Computational Analysis of 5-Fluorobenzofuran for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Fluorine in Modern Drug Design

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] Benzofuran, a privileged heterocyclic scaffold found in numerous natural products and synthetic drugs, presents a fertile ground for such strategic fluorination.[3][4] This guide focuses on 5-Fluorobenzofuran, a representative molecule, to provide researchers, scientists, and drug development professionals with a comprehensive overview of the computational methodologies used to predict its behavior and potential as a therapeutic agent. By leveraging computational chemistry, we can rationally design and de-risk drug candidates, accelerating their path from concept to clinic.

Section 1: Foundational Principles – The Computational Lens on a Privileged Scaffold

Before delving into specific protocols, it is crucial to understand the "why" behind the computational choices. Our goal is to build a multi-faceted computational model of this compound that predicts its electronic properties, its interactions with biological targets, and its likely behavior within a biological system.

The Target Molecule: this compound

Benzofuran and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5] The introduction of a fluorine atom at the 5-position is not arbitrary. This modification can enhance binding interactions, for instance, by forming favorable halogen bonds, and can block metabolic pathways, thereby increasing the compound's half-life. Our computational exploration will aim to quantify these potential advantages.

The Computational Strategy: A Multi-Pillar Approach

A robust computational assessment relies on a synergistic application of multiple techniques. We will structure our investigation around three core pillars:

  • Quantum Mechanics (QM): To understand the intrinsic electronic structure, reactivity, and spectroscopic signatures of the molecule. Density Functional Theory (DFT) is the workhorse for this pillar.

  • Molecular Interactions: To predict how this compound binds to a specific protein target. Molecular docking is the primary tool here, often followed by the more rigorous Molecular Dynamics (MD) simulations.

  • Pharmacokinetics (ADMET): To forecast the absorption, distribution, metabolism, excretion, and toxicity profile of the molecule. This is achieved through in silico models, often based on Quantitative Structure-Activity Relationships (QSAR).

This integrated workflow provides a holistic view of the molecule's potential, guiding further experimental work.

Section 2: Quantum Mechanical Characterization with Density Functional Theory (DFT)

DFT provides an excellent balance of accuracy and computational cost for studying the electronic properties of molecules the size of this compound.[6][7] These calculations form the bedrock of our understanding, providing insights that inform all subsequent computational steps.

Geometric and Electronic Structure Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of this compound.

Experimental Protocol: Geometry Optimization
  • Input Structure Generation: Build the this compound molecule using a molecular editor (e.g., GaussView, Avogadro).

  • Calculation Setup (Gaussian):

    • Route Section: #p B3LYP/6-311++G(d,p) Opt Freq. This specifies a geometry optimization (Opt) followed by a frequency calculation (Freq) using the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is a well-established standard for reliable geometries of organic molecules.[8][9]

    • Solvation Model (Optional but Recommended): To simulate a biological environment, include a solvent model, e.g., SCRF=(PCM, Solvent=Water).

  • Execution: Run the calculation using Gaussian or another quantum chemistry package.

  • Validation: Confirm the optimization has reached a true energy minimum by checking for the absence of imaginary frequencies in the output file. The optimized coordinates now represent the most stable structure of the molecule.[7]

Analysis of Molecular Orbitals and Reactivity

Understanding the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to predicting a molecule's reactivity.[10][11]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity.[12]

Data Presentation: Calculated Electronic Properties of Benzofuran Derivatives
PropertyBenzofuran[13]5-Chloro-benzofuran Derivative[11]Interpretation for this compound (Hypothetical)
EHOMO (eV) -6.367-6.45Expected to be slightly lowered due to fluorine's inductive effect.
ELUMO (eV) -1.632-2.01Expected to be significantly lowered, increasing electrophilicity.
Energy Gap (eV) 4.7354.44Expected to be smaller than the parent benzofuran, suggesting higher reactivity.

Note: The values for this compound are predictive based on established chemical principles and data from analogous compounds.

Visualizing Chemical Reactivity: MESP and NBO Analysis

To gain a more intuitive understanding of reactivity, we employ two powerful visualization techniques.

  • Molecular Electrostatic Potential (MESP): This maps the electrostatic potential onto the electron density surface of the molecule. It visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, we would expect a negative potential around the oxygen atom and the fluorine atom, indicating sites susceptible to electrophilic attack or hydrogen bonding.[14][15]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and intramolecular interactions, such as hyperconjugation.[16] It quantifies the delocalization of electron density between filled and empty orbitals, which helps to explain the molecule's stability and electronic communication.

Section 3: Predicting Biological Interactions through Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[17] This is a critical step in structure-based drug design.

Case Study: Docking this compound against a Cancer Target

Many benzofuran derivatives have been investigated as inhibitors of protein kinases, which are crucial targets in oncology.[18] We will outline a protocol for docking this compound against the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-validated cancer target.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Preparation of the Receptor (Protein):

    • Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB; e.g., PDB ID: 4HJO).[18]

    • Using software like AutoDock Tools or Chimera, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the required PDBQT format.[19][20]

  • Preparation of the Ligand (this compound):

    • Use the DFT-optimized structure of this compound from Section 2.

    • Assign partial charges and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.[20]

  • Defining the Search Space (Grid Box):

    • Define a 3D grid box that encompasses the known active site of the receptor. The coordinates can be determined from the position of the original co-crystallized ligand.[19]

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface, specifying the prepared receptor, ligand, and grid box configuration files.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • Analysis of Results:

    • Vina will generate several possible binding poses, each with a corresponding binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted binding.

    • Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Discovery Studio). Analyze the key interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between this compound and the amino acid residues of the active site.

Visualization of the Computational Workflow

G cluster_dft Quantum Mechanics (DFT) cluster_dock Molecular Docking cluster_admet Pharmacokinetics a 1. Geometry Optimization (B3LYP/6-311++G(d,p)) b 2. Electronic Structure Analysis (HOMO, LUMO, MESP) a->b Optimized Coords c 3. Ligand Preparation b->c Optimized 3D Structure e 5. Docking Simulation (AutoDock Vina) c->e d 4. Receptor Preparation (PDB Download, Cleanup) d->e f 6. Binding Pose Analysis e->f h 8. Drug-Likeness Evaluation f->h Binding Affinity g 7. In Silico ADMET (SwissADME) g->h

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Fluorobenzofuran is a key heterocyclic scaffold utilized in medicinal chemistry and materials science. Its precise structural confirmation and purity assessment are paramount for reproducible research and development. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required for the unambiguous characterization of this compound. Moving beyond a simple recitation of data, this document elucidates the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into experimental design and data interpretation. All protocols are designed as self-validating systems to ensure scientific integrity.

Introduction: The Structural Imperative of this compound

This compound is a substituted aromatic heterocycle where a benzene ring is fused to a furan ring, with a fluorine atom at the C5 position. This seemingly simple modification imparts significant changes in electronic distribution, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceutical agents. The fluorine atom serves not only as a structural component but also as a powerful spectroscopic probe, particularly in Nuclear Magnetic Resonance (NMR).

Accurate and comprehensive characterization is the bedrock of chemical science. For a molecule like this compound, an integrated spectroscopic approach is not merely confirmatory; it is a necessary exploration of its electronic and vibrational landscape. This guide details the application of NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy to provide an unassailable structural proof.

Molecular Structure and Spectroscopic Implications

The key to interpreting the spectra of this compound lies in understanding its structure. The numbering convention is critical for assigning signals. The fluorine atom at C5 dramatically influences the electron density of the benzene ring and introduces unique spin-spin couplings that are observable in NMR spectroscopy.

  • ¹H NMR: Protons on the benzene ring will exhibit splitting not only from adjacent protons but also from the nearby fluorine atom (H-F coupling).

  • ¹³C NMR: Carbon signals will be split by the fluorine atom (C-F coupling), with the magnitude of the coupling constant (J) depending on the number of bonds separating the atoms.

  • IR Spectroscopy: The C-F bond will have a characteristic stretching vibration, typically in the fingerprint region.

  • Mass Spectrometry: The presence of fluorine (¹⁹F, 100% natural abundance) is straightforward, but the fragmentation pattern will be dictated by the stability of the benzofuran ring system.

Below is a diagram illustrating the key structural relationships that dictate the spectroscopic output.

cluster_0 This compound (C8H5FO) cluster_1 Key Spectroscopic Influences C8H5FO A Fluorine at C5 B Benzene Ring Protons (H4, H6, H7) A->B H-F Coupling D Aromatic Ring Carbons A->D C-F Coupling E C-F Bond A->E IR Stretch B->B C Furan Ring Protons (H2, H3) C->C F π-conjugated system F->F

Caption: Key structural features of this compound and their spectroscopic effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of this compound. The causality behind NMR experimental choices is clear: we need to unambiguously determine the proton and carbon environments and, crucially, leverage the fluorine atom to confirm its position. A standard analysis in a deuterated solvent like CDCl₃ is the logical first step.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show five distinct signals corresponding to the five protons. The chemical shifts are influenced by the aromatic ring current and the electron-withdrawing nature of the oxygen and fluorine atoms. The splitting patterns are the most informative feature, arising from both homonuclear (H-H) and heteronuclear (H-F) couplings.

Proton PositionPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
H2~7.65d³J(H2-H3) ≈ 2.2
H3~6.75d³J(H3-H2) ≈ 2.2
H7~7.45dd³J(H7-H6) ≈ 8.8, ⁴J(H7-F) ≈ 4.8
H4~7.20dd³J(H4-F) ≈ 8.8, ⁴J(H4-H6) ≈ 2.5
H6~7.05ddd³J(H6-H7) ≈ 8.8, ³J(H6-F) ≈ 8.8, ⁴J(H6-H4) ≈ 2.5
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show eight signals. The key diagnostic feature is the large one-bond coupling between C5 and the fluorine atom (¹JCF) and smaller long-range couplings. These C-F couplings are definitive proof of the fluorine's location.[1]

Carbon PositionPredicted δ (ppm)Predicted Multiplicity (due to F)Predicted Coupling Constant (JCF) in Hz
C2~146.0d⁴JCF ≈ 4.0
C3~106.8s-
C3a~127.5d³JCF ≈ 9.0
C4~112.0d²JCF ≈ 26.0
C5~159.5d¹JCF ≈ 240.0
C6~111.5d²JCF ≈ 24.0
C7~115.0d³JCF ≈ 9.0
C7a~151.0s-
Experimental Protocol: NMR Analysis

This protocol is designed to be self-validating by ensuring proper instrument calibration and sample preparation.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 160 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add at least 1024 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra carefully.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ triplet center peak at 77.16 ppm.

    • Integrate the ¹H signals and measure all relevant coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups and the overall molecular backbone. For this compound, we expect to see characteristic absorptions for the aromatic system and the C-F bond.[2]

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeIntensityCausality and Notes
3100-3000Aromatic C-H StretchMediumCharacteristic of sp² C-H bonds, distinguishing them from aliphatic C-H stretches (<3000 cm⁻¹).[3]
1600-1450Aromatic C=C Ring StretchMediumA series of sharp peaks confirming the presence of the benzene ring.[4]
~1250Aryl-O Stretch (Asymmetric)StrongThe C-O-C stretch of the furan ring fused to the aromatic system.
1200-1000Aromatic C-F StretchStrongThis is a key diagnostic peak. Its high intensity is due to the large dipole moment change during the vibration.
900-675Aromatic C-H Out-of-Plane BendingStrongThe pattern of these bands can sometimes give clues to the substitution pattern of the benzene ring.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is the method of choice for its speed and minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

  • Background Collection:

    • Acquire a background spectrum (typically 32 scans) of the empty ATR stage. This is a critical self-validating step, as it digitally subtracts atmospheric H₂O and CO₂ signals from the sample spectrum.

  • Sample Analysis:

    • Place a single drop of liquid this compound (or a small amount of solid) directly onto the ATR crystal.

    • Lower the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, offering direct evidence of the elemental composition. For this compound (C₈H₅FO), the exact mass is a high-confidence identifier. Electron Ionization (EI) is a common technique that provides reproducible fragmentation patterns.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₈H₅FO

  • Molecular Weight: 136.12 g/mol

  • Monoisotopic Mass: 136.0324 Da[5]

m/z (charge/mass ratio)Predicted FragmentNotes and Causality
136[M]⁺˙The molecular ion peak. Expected to be prominent due to the stability of the aromatic system.[6]
108[M - CO]⁺˙A characteristic fragmentation of benzofurans, involving the loss of carbon monoxide from the furan ring.
82[M - CO - C₂H₂]⁺˙Subsequent loss of acetylene from the [M-CO]⁺˙ fragment.
77[C₆H₅]⁺Loss of the fluorofuran portion, although less likely than initial CO loss.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample via direct infusion or through a Gas Chromatography (GC) inlet, which provides an additional layer of purity validation.

  • Ionization:

    • Utilize a standard electron ionization energy of 70 eV. This standardized energy ensures that the resulting fragmentation pattern is reproducible and comparable to library spectra.

  • Mass Analysis:

    • Scan a mass range appropriate for the analyte, for example, m/z 40-200.

    • Use a quadrupole or time-of-flight (TOF) analyzer. A high-resolution instrument (e.g., Q-TOF) can confirm the elemental composition by measuring the exact mass to within a few parts per million (ppm).

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺˙ at m/z 136.

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the known chemistry of benzofurans.[7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of this compound is expected to produce characteristic absorptions in the UV region.

Predicted UV-Vis Absorption Data

The spectrum is expected to resemble that of benzofuran, with two main absorption bands corresponding to π → π* transitions.[4]

Predicted λmax (nm)SolventTransition Type
~210Ethanolπ → π
~250Ethanolπ → π
~280Ethanolπ → π* (fine structure)
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or cyclohexane.

    • Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution. The final concentration should yield an absorbance maximum between 0.5 and 1.0 AU for optimal linearity.

  • Instrument Setup:

    • Use a matched pair of quartz cuvettes.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent (e.g., ethanol).

    • Run a baseline correction scan. This is a self-validating step to subtract any absorbance from the solvent or cuvettes.

  • Sample Measurement:

    • Replace the solvent in the sample cuvette with the dilute sample solution.

    • Scan the spectrum from approximately 400 nm down to 190 nm.

    • Record the wavelengths of maximum absorbance (λmax).

Integrated Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopy lies in the integration of data from multiple methods. The workflow below illustrates a logical process for achieving unambiguous characterization.

cluster_0 Characterization Workflow A Synthesized Sample (this compound) B Mass Spectrometry (EI-MS) - Is MW = 136.12? - Correct fragmentation? A->B C IR Spectroscopy (ATR) - Aromatic C-H > 3000 cm-1? - Strong C-F stretch? A->C D NMR Spectroscopy (¹H, ¹³C in CDCl₃) - Correct shifts/integrals? - H-F and C-F couplings observed? B->D C->D E UV-Vis Spectroscopy - Aromatic π-π* transitions? D->E F Structure Confirmed Purity Assessed E->F

Caption: A logical workflow for the integrated spectroscopic analysis of this compound.

References

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0250926).
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Mount, B. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • PubMed. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry.
  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
  • PROSPRE. (n.d.). 1H NMR Predictor.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
  • Yadav, M., et al. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia.
  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.
  • ResearchGate. (n.d.). Synthesis of 2-fluorobenzofurans through nucleophilic 5-endo-trig cyclization.
  • SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info.
  • SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). 5-Fluoro-1-benzofuran. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • Casale, J. F., & Hays, P. A. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. ResearchGate.
  • He, X., et al. (2023). Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. The Journal of Organic Chemistry.

Sources

5-Fluorobenzofuran: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Fluorobenzofuran in Modern Chemistry

This compound is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique chemical structure, characterized by the fusion of a benzene ring and a furan ring with a fluorine substituent at the 5-position, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of complex molecules. The strategic incorporation of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a privileged scaffold in drug discovery. This in-depth technical guide provides a comprehensive overview of this compound, covering its core properties, synthesis, applications, and safety considerations to support researchers and developers in harnessing its full potential.

Core Properties of this compound

The fundamental characteristics of this compound are crucial for its application in chemical synthesis and drug design.

Chemical and Physical Properties

PropertyValueSource
CAS Number 24410-59-1[1][2]
Molecular Formula C₈H₅FO[1][2]
Molecular Weight 136.12 g/mol [1][2]
Appearance Not explicitly stated; likely a liquid or low-melting solid at room temperature.
Boiling Point (Computed)
Melting Point (Computed)
Density (Computed)
Solubility Insoluble in water.[3] Soluble in common organic solvents.
XLogP3 2.4[1]

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of fluorinated benzofurans, including this compound, can be achieved through various synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and substituent tolerance. A common and effective strategy involves the cyclization of appropriately substituted phenols.

General Synthetic Approach: Intramolecular Cyclization

A prevalent method for constructing the benzofuran core is through the intramolecular cyclization of a suitably functionalized precursor. For this compound, a plausible synthetic pathway would start from a 4-fluorophenol derivative.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on established methods for synthesizing substituted benzofurans. Researchers should optimize conditions for their specific laboratory setup.

Step 1: Alkylation of 4-Fluorophenol

  • To a solution of 4-fluorophenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) to deprotonate the phenolic hydroxyl group.

  • Add a two-carbon electrophile, such as ethyl bromoacetate, and heat the reaction mixture to facilitate the Williamson ether synthesis.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the corresponding ether.

Step 2: Intramolecular Cyclization

  • The resulting ether is then subjected to cyclization conditions. This can often be achieved using a strong base (e.g., sodium ethoxide) or under acidic conditions (e.g., polyphosphoric acid).

  • The choice of cyclization conditions will depend on the specific nature of the intermediate.

  • The reaction mixture is typically heated to drive the cyclization to completion.

  • Work-up and purification by distillation or chromatography will afford the this compound core.

Causality in Experimental Choices:

  • Choice of Base: A moderately strong base like potassium carbonate is often sufficient for the initial O-alkylation, minimizing side reactions. For the cyclization, a stronger base may be required to facilitate the intramolecular condensation.

  • Solvent Selection: The solvent for the alkylation should be polar aprotic to promote the SN2 reaction. For the cyclization, the choice of solvent will be dictated by the specific cyclization chemistry being employed.

  • Purification: Due to the potential for side products, chromatographic purification is often necessary to obtain a high-purity sample of this compound, which is critical for subsequent applications and characterization.

Visualization of a General Synthesis Pathway

Synthesis_Pathway Start 4-Fluorophenol Intermediate1 Alkylation (e.g., Ethyl bromoacetate, K₂CO₃) Start->Intermediate1 Intermediate2 O-Alkylated Intermediate Intermediate1->Intermediate2 Cyclization Intramolecular Cyclization (e.g., PPA or NaOEt) Intermediate2->Cyclization Product This compound Cyclization->Product

Caption: Generalized synthetic route to this compound.

Applications in Drug Discovery and Development

The benzofuran scaffold is a well-established pharmacophore found in numerous biologically active compounds.[4] The introduction of a fluorine atom at the 5-position can significantly enhance the pharmacological profile of these molecules.

Role as a Bioactive Scaffold

Benzofuran derivatives have demonstrated a wide range of biological activities, including:

  • Anticancer Activity: Many benzofuran-containing molecules have been investigated for their potential as anticancer agents.[4]

  • Antibacterial and Antifungal Properties: The benzofuran nucleus is a key component in various compounds exhibiting antimicrobial effects.[4]

The 5-fluoro substituent in this compound can improve metabolic stability by blocking potential sites of enzymatic oxidation. This increased stability can lead to a longer in vivo half-life and improved bioavailability of drug candidates. Furthermore, the high electronegativity of fluorine can influence the electronic properties of the benzofuran ring system, potentially leading to enhanced binding interactions with target proteins.

While specific drug candidates containing the this compound moiety are not extensively documented in publicly available literature, its use as a key intermediate in the synthesis of more complex, biologically active molecules is a primary area of its application. Researchers in drug discovery programs often utilize such fluorinated building blocks to systematically explore the structure-activity relationships of their lead compounds.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and furan ring protons. The coupling patterns, particularly the fluorine-proton couplings (J-H,F), will be characteristic and aid in the definitive assignment of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atom directly attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹J-C,F), which is a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to:

  • C-H stretching vibrations of the aromatic and furan rings.

  • C=C stretching vibrations within the aromatic and furan rings.

  • A strong C-F stretching vibration.

  • The C-O-C stretching of the furan ring.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) in the mass spectrum will correspond to the exact mass of the molecule (C₈H₅FO). The fragmentation pattern can provide further structural information.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

  • Flammable liquid and vapor. [1]

  • Harmful if swallowed. [1]

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation. [1][2]

Handling and Personal Protective Equipment (PPE)

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

First Aid Measures

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous waste.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique properties, conferred by the fluorinated benzofuran scaffold, offer significant advantages in the design of novel therapeutic agents. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the laboratory. This guide provides a foundational understanding to empower researchers to explore the full potential of this important chemical entity.

References

A comprehensive list of references will be compiled based on the final sources used in the generation of this guide.

Sources

An In-depth Technical Guide to 5-Fluorobenzofuran: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluorobenzofuran is a halogenated heterocyclic compound that has garnered significant attention within medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the fluorine atom on the benzofuran scaffold, make it a valuable building block for the synthesis of complex bioactive molecules and functional materials. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, synthesis methodologies, characterization, and pivotal role as a synthetic intermediate in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering expert insights into the causality behind experimental choices and self-validating protocols.

Molecular Structure and Chemical Identity

This compound is an aromatic organic compound consisting of a benzene ring fused to a furan ring, with a fluorine atom substituted at the 5-position. The presence of the highly electronegative fluorine atom significantly influences the molecule's electronic distribution, reactivity, and physicochemical properties.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below for easy reference.

PropertyValueSource
IUPAC Name 5-fluoro-1-benzofuran[PubChem][1]
SMILES Notation C1=CC2=C(C=CO2)C=C1F[PubChem][1]
CAS Number 24410-59-1[PubChem][1]
Molecular Formula C₈H₅FO[PubChem][1]
Molecular Weight 136.12 g/mol [PubChem][1]
InChI Key FTVHMXRCGNWCOL-UHFFFAOYSA-N[PubChem][1]
Structural Representation

The two-dimensional structure of this compound is critical for understanding its chemical behavior. The fusion of the aromatic benzene ring with the heterocyclic furan ring creates a planar system, while the fluorine substituent introduces specific electronic effects.

Caption: 2D Chemical Structure of this compound.

Synthesis Methodologies

The construction of the fluorinated benzofuran skeleton can be achieved through various synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance. While numerous methods exist for benzofuran synthesis, palladium-catalyzed reactions and cyclization strategies are prominent for fluorinated analogues.[2]

General Synthetic Approach: Intramolecular Cyclization

A common and effective strategy involves the intramolecular cyclization of a suitably substituted precursor. For instance, a method for synthesizing 2-fluorobenzofurans involves a nucleophilic 5-endo-trig cyclization.[3] A related photocatalytic approach has also been developed that proceeds through a dual C-F bond cleavage.[4]

Below is a generalized workflow for a potential synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_end Final Product cluster_purification Workup & Purification start_material Substituted o-Hydroxystyrene coupling Palladium-Catalyzed Cross-Coupling / Functionalization start_material->coupling Reagents, Catalyst cyclization Intramolecular 5-endo-trig Cyclization coupling->cyclization Base, Heat purification Column Chromatography cyclization->purification Crude Product product This compound Derivative purification->product Purified Product

Caption: Generalized workflow for the synthesis of fluorinated benzofurans.

Experimental Protocol: Conceptual Example

This protocol is a conceptual representation based on established methodologies for related compounds and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of a suitable fluorinated phenol precursor in an appropriate solvent (e.g., DMF), add a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Na₂CO₃).[5]

  • Coupling Reaction: Introduce the coupling partner (e.g., a terminal alkyne) and heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the this compound derivative.

Causality: The palladium catalyst is essential for facilitating the carbon-carbon bond formation in the key coupling step. The base is required to deprotonate the phenolic hydroxyl group, activating it for the subsequent intramolecular cyclization that forms the furan ring.

Characterization and Analytical Data

The identity and purity of synthesized this compound must be confirmed through rigorous analytical techniques. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6][7]

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets in the downfield region (typically 6.5-8.0 ppm). The fluorine atom will cause splitting of adjacent proton signals (J-coupling).
¹³C NMR Aromatic carbon signals will be observed in the 100-160 ppm range. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
¹⁹F NMR A single resonance is expected, with its chemical shift being characteristic of an aryl fluoride.
IR Spectroscopy Characteristic peaks for C-H stretching of the aromatic ring, C=C stretching, and the C-O-C stretching of the furan ring. A strong absorption corresponding to the C-F bond stretch will also be present.
Mass Spectrometry The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (136.12). The fragmentation pattern can provide further structural confirmation.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[5][6] The introduction of a fluorine atom, as in this compound, is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.

Role as a Key Intermediate

This compound serves as a crucial building block for more complex molecules with therapeutic potential.[8] Its structure can be functionalized at various positions to generate libraries of compounds for screening against biological targets. For example, it can be a precursor for compounds investigated as anticancer, antibacterial, and antifungal agents.[5] The benzofuran core is present in compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.[6]

Examples in Published Research
  • Anticancer Agents: Benzofuran derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some showing potent activity.[5]

  • Enzyme Inhibitors: The benzofuran motif has been incorporated into inhibitors for enzymes such as lysine acetyltransferases (KAT6A/B), which are targets in cancer therapy.[9]

  • CNS-Active Agents: The structural similarity of benzofurans to certain neurotransmitters has led to their investigation for activity within the central nervous system.[7] A specific derivative, 5-fluoro-3-(1-(2-(this compound-3-yl)ethyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, highlights its use in constructing complex neurologically active compounds.[10]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

  • Flammable Liquid and Vapor (H226).[1]

  • Harmful if Swallowed (H302).[1]

  • Causes Skin Irritation (H315).[1]

  • Causes Serious Eye Irritation (H319).[1]

  • May Cause Respiratory Irritation (H335).[1][11]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[11][12]

  • Engineering Controls: Use only in a chemical fume hood to avoid inhalation of vapors.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[13]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek immediate medical attention in all cases of exposure.[11]

Conclusion

This compound is a synthetically versatile and medicinally relevant molecule. Its defined structure, accessible synthesis, and the advantageous properties imparted by the fluorine atom make it a valuable intermediate for the development of novel pharmaceuticals. This guide has provided a technical foundation for understanding and utilizing this compound, emphasizing safe handling, robust characterization, and its significant potential in the landscape of modern drug discovery. The continued exploration of derivatives built from this scaffold holds considerable promise for identifying new therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11788322, 5-Fluoro-1-benzofuran.
  • Konno, T. (n.d.). Synthesis of 2‐fluorobenzofurans through nucleophilic 5‐endo‐trig cyclization. Wiley Online Library.
  • Capot Chemical (2014). Material Safety Data Sheet: this compound.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11188108.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15158726, 7-Fluorobenzofuran.
  • Yadav, M., et al. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results.
  • Casale, J. F., & Hays, P. A. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal.
  • Lisure, G., et al. (2023). Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6A/B Inhibitor. Journal of Medicinal Chemistry.
  • Wang, Z., et al. (2023). Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. The Journal of Organic Chemistry.
  • Al-Suwaidan, I. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules.
  • Google Patents (n.d.). US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof.
  • Al-Said, M. S., et al. (2015). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules.
  • Savanur, M. R. S., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters.

Sources

Core Hazard Profile & Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Storage of 5-Fluorobenzofuran

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound (CAS No. 24410-59-1) in a research and development setting. As the toxicological properties of this compound have not been thoroughly investigated, this document is grounded in a precautionary principle, synthesizing data from its known hazards and established best practices for managing flammable and irritant chemicals.[1]

This compound is a flammable liquid and vapor that is harmful if swallowed and causes significant skin, eye, and respiratory irritation.[2] A thorough understanding of its properties is the foundation of a robust safety protocol.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 24410-59-1 [1][2]
Molecular Formula C₈H₅FO [1][2]
Molecular Weight 136.12 g/mol [1][2]
Appearance Data not available; likely a liquid based on hazard classification.

| Primary Hazards | Flammable, Irritant, Harmful if Swallowed |[2] |

A critical analysis of the Globally Harmonized System (GHS) classification provides the necessary data for risk assessment.

Table 2: GHS Hazard Identification for this compound

GHS Classification Hazard Statement Signal Word
Flammable liquids (Category 3) H226: Flammable liquid and vapor Warning
Acute toxicity, oral (Category 4) H302: Harmful if swallowed Warning
Skin corrosion/irritation (Category 2) H315: Causes skin irritation Warning
Serious eye damage/eye irritation (Category 2A) H319: Causes serious eye irritation Warning
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) H335: May cause respiratory irritation Warning

(Source: PubChem[2])

Toxicological Assessment and Exposure Control

The primary routes of occupational exposure are inhalation, skin contact, eye contact, and ingestion. While comprehensive toxicological data is not available, the existing classifications demand stringent measures to minimize exposure.[1]

Occupational Exposure Limits (OELs): No specific OELs (such as OSHA PELs or ACGIH TLVs) have been established for this compound.[3][4][5][6] In the absence of defined limits, all handling procedures must be designed to keep exposure As Low As Reasonably Achievable (ALARA).

Causality of Health Hazards:

  • Irritation: The electrophilic nature of halogenated aromatic compounds can lead to covalent modification of proteins and other biomolecules in the skin, eyes, and respiratory tract, triggering an inflammatory response.

  • Oral Toxicity: While the specific mechanism is uncharacterized, compounds of this nature can interfere with metabolic processes upon absorption through the gastrointestinal tract.

Risk Mitigation: A Multi-Layered Approach

Effective safety relies on a hierarchy of controls, prioritizing engineering and administrative systems over sole reliance on personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, aliquoting, and reaction setup, must be performed inside a certified chemical fume hood to control flammable and irritating vapors.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to prevent the accumulation of vapors in the ambient air.

  • Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[7]

Administrative Controls
  • Designated Area: Establish a clearly marked "Designated Area" within the lab for the storage and handling of this compound.

  • Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all experimental work involving this compound. All personnel must be trained on these SOPs before commencing work.

  • Waste Management: Do not allow this compound to enter drains or the environment.[1] All waste must be segregated as hazardous chemical waste.

Personal Protective Equipment (PPE) Protocol

PPE is the final line of defense and must be selected to provide adequate protection against all identified hazards.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale & Standard
Hand Protection Nitrile or Neoprene gloves. Inspect prior to use and use proper removal technique to avoid skin contact.[1] Provides protection against skin irritation and absorption. Must conform to EN 374 or equivalent standards.[8]
Eye Protection Chemical safety goggles or a full-face shield if there is a splash hazard. Protects against serious eye irritation from splashes. Conforms to ANSI Z87.1 or EN 166.[9]
Skin & Body Flame-resistant lab coat worn over long pants and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. Protects against skin contact and provides a barrier in case of small spills or splashes.[10]

| Respiratory | For nuisance exposures, a P95 (US) or P1 (EU) respirator may be used. For higher-level protection or in case of ventilation failure, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge.[1] | Required to prevent respiratory tract irritation. Respirators must be NIOSH (US) or CEN (EU) approved and users must be fit-tested.[1][9] |

Standard Operating Procedure: Handling & Storage

This section details the workflow for safely handling this compound and ensuring its stable storage.

Safe Handling Workflow

The following diagram outlines the critical steps for a standard laboratory operation involving this compound.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_sop 1. Review SOP & SDS prep_area 2. Prepare Designated Area in Fume Hood prep_sop->prep_area prep_ppe 3. Don Required PPE prep_area->prep_ppe handle_weigh 4. Weigh/Measure Compound prep_ppe->handle_weigh handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_seal 6. Securely Seal Primary Container handle_transfer->handle_seal clean_decon 7. Decontaminate Glassware/ Surfaces handle_seal->clean_decon clean_waste 8. Dispose of Waste in Labeled Container clean_decon->clean_waste clean_ppe 9. Doff PPE Correctly clean_waste->clean_ppe clean_wash 10. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: A flowchart of the essential steps from preparation to cleanup.

Experimental Protocol: Weighing and Aliquoting
  • Preparation: Verify fume hood certification is current. Assemble all necessary equipment (spatula, weigh paper, secondary container, solvent) inside the hood.

  • Don PPE: Put on all PPE as specified in Table 3.

  • Tare Balance: Place a tared weigh boat on the analytical balance inside the hood.

  • Dispense: Carefully dispense the required amount of this compound onto the weigh boat. Work slowly to avoid generating aerosols or splashes.

  • Transfer: Transfer the chemical to the receiving vessel.

  • Seal Original Container: Tightly cap the primary container of this compound immediately after use.

  • Decontaminate: Wipe the spatula and any affected surfaces with a suitable solvent (e.g., ethanol), placing the used wipes into the designated hazardous waste container.

  • Dispose: Place the used weigh boat into the solid hazardous waste container.

  • Post-Handling: Doff PPE in the correct order and wash hands thoroughly.

Storage Requirements
  • Location: Store in a dedicated, well-ventilated flammables cabinet.

  • Conditions: Keep the container tightly closed and in a dry, cool place.[8]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[11] Keep away from heat, sparks, open flames, and hot surfaces.[8][11]

Emergency Procedures: Spills and Exposures

Rapid and correct response to an emergency is critical.

Spill Response

The appropriate response depends on the scale of the spill.

G Figure 2: Spill Response Decision Tree spill Spill Occurs check_size Is spill >500 mL or uncontrolled? spill->check_size action_evacuate EVACUATE AREA Alert others Pull fire alarm if needed Call Emergency Services check_size->action_evacuate Yes action_cleanup Proceed with Laboratory Cleanup Protocol check_size->action_cleanup No

Caption: A decision-making tool for responding to a chemical spill.

Protocol: Incidental Spill Cleanup (<500 mL)

This procedure should only be performed by trained personnel.[12]

  • Alert & Isolate: Alert personnel in the immediate area. Close the fume hood sash and restrict access to the area.[12][13]

  • Assess: Ensure ventilation is adequate. Remove all ignition sources.[14]

  • PPE: Don the appropriate PPE as listed in Table 3, including respiratory protection.[13]

  • Contain: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[12][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorb: Working from the outside in, apply absorbent material over the spill until the liquid is fully absorbed.[13]

  • Collect: Carefully scoop the absorbed material using spark-proof tools and place it into a labeled, sealable container for hazardous waste.[12][14]

  • Decontaminate: Wipe the spill area with soap and water. Collect all cleaning materials in the same hazardous waste container.[14]

  • Report: Inform the laboratory supervisor or safety officer of the incident.

Protocol: First Aid for Exposures

Always show the Safety Data Sheet (SDS) to attending medical personnel.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[1]

Waste Disposal

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

  • Segregation: All materials contaminated with this compound (unused product, absorbent materials, contaminated PPE, empty containers) must be collected as hazardous waste.

  • Containerization: Use a robust, sealed, and clearly labeled container. The label should read "Hazardous Waste," list "this compound," and indicate the flammability and irritant hazards.

  • Disposal Method: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This must be handled by a licensed professional waste disposal service.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11788322, 5-Fluoro-1-benzofuran.
  • Capot Chemical (2014). Material Safety Data Sheet: this compound.
  • Queen Mary University of London. Spill procedure: Clean-up guidance.
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM.
  • The University of Western Australia (UWA) Profiles and Research Repository. The Synthesis and Reactivity of 5H-Cycloprop[f]isobenzofuran and Related Compounds. A Kinetic Probe for the Mills-Nixon Effect.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 134970125, (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one.
  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Clarkson University. CHEMICAL SPILL PROCEDURES.
  • Hazmat School (2022). 5 Types of PPE for Hazardous Chemicals.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • The University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Thermo Fisher Scientific (2009). SAFETY DATA SHEET: Fluorobenzene.
  • SKAN AG. Personal Protective Equipment (PPE) for Cytostatics.
  • The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide.
  • Government of Ontario (2022). Current occupational exposure limits for Ontario workplaces under Regulation 833.
  • WorkSafeBC (2025). Table of exposure limits for chemical and biological substances.
  • Gouda, M. A., et al. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications, 44(20), 2899-2931.
  • New Jersey Department of Health (1999). HAZARD SUMMARY: 5-FLUOROURACIL.
  • He, X., et al. (2023). Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. The Journal of Organic Chemistry, 88(11), 7586-7591.
  • He, X., et al. (2023). Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. The Journal of Organic Chemistry.

Sources

A Technical Guide to the Discovery of Novel 5-Fluorobenzofuran Derivatives: Synthesis, Biological Evaluation, and Future Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Benzofuran and Fluorine in Medicinal Chemistry

The benzofuran scaffold is a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] This heterocyclic system is prevalent in numerous natural products and synthetic compounds, demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] Prominent drugs like amiodarone, used for antiarrhythmic therapy, underscore the clinical value of the benzofuran core.[1] The versatility of the benzofuran ring, particularly its susceptibility to substitution at various positions, allows for extensive structural modifications to optimize therapeutic efficacy.

Parallel to the significance of the benzofuran motif, the strategic incorporation of fluorine into drug candidates has become a powerful tool in modern medicinal chemistry.[5] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly modulate a molecule's physicochemical properties.[5] This often leads to enhanced metabolic stability, increased bioavailability, and improved binding affinity to target proteins.[6][7]

This guide focuses on the intersection of these two powerful concepts: the discovery of novel 5-Fluorobenzofuran derivatives. By introducing a fluorine atom at the C-5 position of the benzofuran ring, we aim to leverage the synergistic benefits of this privileged scaffold and the unique properties of fluorine to develop next-generation therapeutic agents. This document provides an in-depth exploration of the synthetic methodologies, pharmacological evaluation, and structure-activity relationships (SAR) pertinent to this promising class of compounds, intended for researchers, scientists, and drug development professionals.

Part 1: Synthetic Methodologies for the this compound Core

The construction of the this compound scaffold is achievable through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final molecule. A common and effective strategy involves the cyclization of appropriately substituted phenols.

General Synthetic Workflow: Perkin-Type Reaction and Cyclization

A foundational approach begins with a fluorinated phenol, which undergoes reaction with an α-halo ketone or ester followed by intramolecular cyclization to form the benzofuran ring. This multi-step process offers high versatility.

G A Starting Material: 4-Fluorophenol B Step 1: O-Alkylation (e.g., with Ethyl Bromoacetate) A->B K2CO3, Acetone C Intermediate: Ethyl 2-(4-fluorophenoxy)acetate B->C D Step 2: Intramolecular Cyclization (e.g., PPA, Eaton's Reagent) C->D Acid Catalyst E Core Scaffold: This compound-3(2H)-one D->E F Step 3: Reduction & Dehydration or Grignard Reaction E->F Functionalization G Final Product: Substituted this compound F->G

Caption: General workflow for synthesizing the this compound core.

Detailed Experimental Protocol: Synthesis of 2-Aryl-5-fluorobenzofurans

This protocol details a common method starting from 5-fluorosalicylaldehyde. This approach is advantageous as it builds the core and installs a key substituent in a convergent manner.

Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethan-1-one

  • To a solution of 4'-fluoroacetophenone (1.0 eq) in glacial acetic acid, add pyridinium tribromide (1.1 eq) portion-wise over 30 minutes at room temperature.

  • Stir the reaction mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-cold water and stir for 15 minutes.

  • Filter the resulting solid precipitate, wash with copious amounts of water, and dry under vacuum to yield the α-bromo ketone. Causality: This step prepares the electrophilic partner for the subsequent etherification.

Step 2: Synthesis of 2-(2-formyl-4-fluorophenoxy)-1-(4-fluorophenyl)ethan-1-one

  • In a round-bottom flask, combine 5-fluorosalicylaldehyde (1.0 eq), 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq) in dry acetone.

  • Reflux the mixture for 12-16 hours, monitoring the reaction progress by TLC.[8]

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure. Recrystallize the crude product from ethanol to obtain the desired intermediate. Causality: This is a classic Williamson ether synthesis to link the two key fragments.

Step 3: Intramolecular Cyclization to form 2-(4-fluorophenyl)-5-fluorobenzofuran

  • Dissolve the intermediate from Step 2 in glacial acetic acid.

  • Add concentrated sulfuric acid (catalytic amount, ~5-10 mol%) to the solution.

  • Heat the mixture to 80-90 °C for 2-4 hours. The cyclization is driven by the acidic conditions which promote an intramolecular aldol-type condensation followed by dehydration.

  • Cool the reaction, pour it into an ice-water mixture, and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-aryl-5-fluorobenzofuran.

Part 2: Pharmacological Evaluation and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have demonstrated significant potential, primarily as anti-inflammatory and anticancer agents.[7] The strategic placement of the fluorine atom often enhances these activities compared to non-fluorinated analogs.

Anticancer and Anti-inflammatory Activity

Numerous studies have shown that fluorinated benzofurans possess potent cytotoxic effects against a range of human cancer cell lines, including colorectal adenocarcinoma (HCT116), lung cancer (A549), and liver carcinoma (HEPG2).[7][8][9] The mechanism of action is often linked to the induction of apoptosis and the inhibition of key inflammatory pathways that contribute to tumorigenesis.[7] For instance, certain derivatives have been shown to inhibit the production of nitric oxide (NO) and the activity of cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation.[7][8]

G LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage LPS->Macrophage NFkB NF-κB Pathway Macrophage->NFkB COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS PGs Prostaglandins COX2->PGs NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation & Tumor Progression PGs->Inflammation NO->Inflammation Compound This compound Derivative Compound->COX2 Inhibition Compound->iNOS Inhibition

Caption: Inhibition of inflammatory pathways by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

Analysis of various synthesized derivatives reveals key structural features that dictate biological potency:

  • Role of Halogens: The presence of fluorine at the C-5 position is consistently associated with enhanced activity. Further halogenation, for instance with bromine at other positions, can sometimes increase cytotoxicity further, highlighting that the specific halogenation pattern is a critical determinant of biological effect.[7][10]

  • C-2 Position Substituents: The group substituted at the C-2 position of the benzofuran ring is crucial for activity.[1] Large, aromatic, or heterocyclic moieties, such as N-aryl piperazine, often lead to potent compounds.[8] For example, compound 16 from one study, a benzofuran-piperazine hybrid, showed potent anti-inflammatory (NO inhibition IC₅₀ = 5.28 μM) and anticancer activity against the A549 lung cancer cell line (IC₅₀ = 0.12 μM).[8]

  • C-3 Position Functionalization: While less explored for the 5-fluoro series specifically, functionalization at the C-3 position with groups like carboxylic acids or amides can modulate solubility and target interactions.

Data Summary: Biological Activity of Representative Derivatives

The table below summarizes the reported in vitro activity for selected fluorinated benzofuran derivatives, demonstrating their therapeutic potential.

Compound ClassTarget/AssayCell LineIC₅₀ (µM)Reference
Fluorinated Dihydrobenzofuran (Compound 1)Cell Proliferation (WST-1)HCT11619.5[7]
Fluorinated Dihydrobenzofuran (Compound 2)Cell Proliferation (WST-1)HCT11624.8[7]
Benzofuran-Piperazine Hybrid (Compound 16)NO InhibitionRAW-264.75.28[8]
Benzofuran-Piperazine Hybrid (Compound 16)CytotoxicityA549 (Lung)0.12[8]
Benzofuran-Piperazine Hybrid (Compound 16)CytotoxicitySGC7901 (Gastric)2.75[8]
2-Arylbenzofuran (Compound 3f)CytotoxicityHEPG2 (Liver)12.4 (µg/mL)[9][11]

Part 3: Standardized Protocol for In Vitro Cytotoxicity Screening

To ensure the trustworthiness and reproducibility of biological data, a standardized protocol for assessing the anticancer activity of newly synthesized compounds is essential. The MTT assay is a widely accepted colorimetric method for evaluating cell metabolic activity, which serves as a proxy for cell viability.

MTT Assay Protocol for Cell Proliferation
  • Cell Seeding: Plate human cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48 to 72 hours under the same conditions.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The strategic introduction of fluorine enhances the pharmacological profile of the parent benzofuran molecule, leading to compounds with potent and often selective biological activity. The synthetic routes are well-established and versatile, allowing for the generation of diverse chemical libraries for screening.

Future research should focus on:

  • Elucidation of Specific Molecular Targets: While cytotoxic and anti-inflammatory effects are well-documented, identifying the specific protein targets (e.g., kinases, transcription factors) will enable more rational drug design.

  • In Vivo Efficacy and Pharmacokinetics: Promising lead compounds must be advanced into preclinical animal models to evaluate their efficacy, safety, tolerability, and pharmacokinetic profiles (ADME).[12]

  • Expansion of Structural Diversity: Exploring alternative substitution patterns on the benzofuran ring and the aryl moieties will be crucial to further optimize potency and selectivity and to develop novel intellectual property.

By integrating synthetic chemistry with rigorous biological evaluation, the continued exploration of this compound derivatives holds significant promise for delivering the next generation of innovative medicines.

References

  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Methylbenzofurans in Drug Discovery. Benchchem.
  • Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central.
  • Wan, D., et al. (2022). 5,6-Difluorobenzofuran: a new core for the design of liquid crystal compound with large dielectric anisotropy and broad nematic range. ResearchGate.
  • Miao, Z., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central.
  • Wang, M., et al. (2015). Fluorination of 2-substituted benzo[b]furans with Selectfluor™. PubMed.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
  • Synthesis of 2‐fluorobenzofurans through nucleophilic 5‐endo‐trig cyclization. (n.d.).
  • Miao, Z., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. (2025).
  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. (n.d.).
  • Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. ResearchGate. (n.d.).
  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
  • Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. PMC - PubMed Central. (n.d.).
  • Kuder, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.).
  • Kuder, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
  • Yadav, M., et al. (2025). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.
  • Novel benzofuran derivatives: synthesis and antitumor activity. Scilit. (n.d.).
  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher.
  • Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. PubMed. (2023).
  • Novel 5-Fluorouracil analogues versus perfluorophenyl ureas as potent anti-breast cancer agents: Design, robust synthesis, in vitro, molecular docking, pharmacokinetics ADMET analysis and dynamic simulations. PubMed. (n.d.).

Sources

Initial Biological Evaluation of 5-Fluorobenzofuran: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the initial biological evaluation of 5-Fluorobenzofuran and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document synthesizes current research to offer field-proven insights into the experimental design, execution, and interpretation of results for assessing the anti-inflammatory, anticancer, and antimicrobial potential of this promising chemical scaffold.

Introduction: The Significance of the Fluorinated Benzofuran Moiety

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The introduction of a fluorine atom into the benzofuran skeleton, particularly at the 5-position, can significantly enhance its therapeutic properties. Due to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, fluorine substitution can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved potency and pharmacokinetic profiles.[4] This guide delves into the foundational assays and conceptual frameworks necessary for the initial biological characterization of this compound derivatives.

Part 1: Anti-inflammatory Activity Assessment

Chronic inflammation is a key pathological feature of numerous diseases, making it a critical target for drug discovery. Fluorinated benzofuran derivatives have demonstrated significant anti-inflammatory properties.[5][6] The initial evaluation of these compounds typically involves a tiered approach, beginning with in vitro cell-based assays and progressing to in vivo models.

In Vitro Evaluation of Anti-inflammatory Potential

A primary and crucial step is to assess the ability of this compound derivatives to modulate inflammatory responses in relevant cell types, such as macrophages. Lipopolysaccharide (LPS)-stimulated macrophages are a well-established model for mimicking infection-induced inflammation.

This protocol outlines the steps to quantify the inhibitory effect of test compounds on the production of key inflammatory mediators.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in appropriate media (e.g., DMEM with 10% FBS).

    • Seed the cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Prostaglandin E2 (PGE2) Production: Quantify PGE2 levels in the supernatant using a commercial ELISA kit.

    • Pro-inflammatory Cytokine (IL-6, TNF-α) Secretion: Measure the concentration of cytokines in the supernatant using specific ELISA kits.

  • Analysis of Inflammatory Enzyme Expression:

    • Following treatment and stimulation, lyse the cells and perform Western blotting to determine the protein expression levels of inducible nitric oxide synthase (NOS2) and cyclooxygenase-2 (COX-2).

  • LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the production of a wide range of inflammatory mediators. This provides a robust and reproducible model of inflammation.

  • Measured Endpoints: NO and PGE2 are key mediators of inflammation, and their synthesis is catalyzed by NOS2 and COX-2, respectively. IL-6 and TNF-α are pivotal pro-inflammatory cytokines. Measuring these endpoints provides a comprehensive overview of the compound's anti-inflammatory activity.

Summarize the quantitative data in a clear, structured table for easy comparison.

CompoundIC50 (µM) for IL-6 Inhibition[5][7]IC50 (µM) for CCL2 Inhibition[5][7]IC50 (µM) for Nitric Oxide Inhibition[6]IC50 (µM) for PGE2 Inhibition[6]
Example Compound 1 1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5
Example Compound 2 1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5
... ............

Note: The ranges provided are indicative of values reported for various fluorinated benzofuran derivatives.

In Vivo Corroboration: The Zymosan-Induced Air Pouch Model

To validate the in vitro findings, an in vivo model of localized inflammation is essential. The zymosan-induced air pouch model in mice is a well-characterized and reliable method.[1][6]

G cluster_0 Day 1-4: Pouch Formation cluster_1 Day 6: Induction of Inflammation cluster_2 Day 7: Analysis Day1 Day 1: Inject 3 mL sterile air subcutaneously Day4 Day 4: Re-inject 2 mL sterile air Day1->Day4 Maintain pouch Day6 Inject 1% zymosan (w/v) + Test Compound (50 nmol) into the pouch Day4->Day6 Day7_1 Collect exudate Day6->Day7_1 Day7_2 Count recruited inflammatory cells Day7_1->Day7_2 Day7_3 Measure PGE2 and cytokine levels in exudate Day7_1->Day7_3

Caption: Workflow for the zymosan-induced air pouch model of inflammation.

Part 2: Anticancer Activity Screening

The benzofuran scaffold is present in numerous compounds with potent anticancer activity.[2][8] The incorporation of fluorine can further enhance this activity.[4] The initial evaluation focuses on cytotoxicity against a panel of cancer cell lines and preliminary mechanistic studies.

In Vitro Cytotoxicity Assessment

The first step is to determine the compound's ability to inhibit the proliferation of cancer cells.

  • Cell Line Selection and Seeding:

    • Select a panel of human cancer cell lines representing different tumor types (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma).[4][8]

    • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the this compound derivatives for 72 hours.

  • Cell Viability Measurement:

    • Add WST-1 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound on each cell line.

CompoundHCT116 IC50 (µM)[4]MCF-7 IC50 (µM)[9]A549 IC50 (µM)[9]
Compound 1 19.52.90 ± 0.325.74 ± 1.03
Compound 2 24.8--
... .........

Note: Representative IC50 values are shown. "-" indicates data not available from the provided sources.

Preliminary Mechanistic Insights: Apoptosis Induction

Compounds exhibiting significant cytotoxicity should be further investigated for their mechanism of action. A common mechanism for anticancer agents is the induction of apoptosis (programmed cell death).

  • TUNEL Assay:

    • Treat cancer cells with the test compounds at their IC50 concentrations for 48 hours.

    • Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.[10]

  • Western Blot Analysis of Apoptosis-Related Proteins:

    • Treat cells as above and prepare cell lysates.

    • Perform Western blotting to analyze the expression of key apoptosis-related proteins:

      • Bcl-2: An anti-apoptotic protein. A decrease in its expression suggests the induction of apoptosis.[4][10]

      • PARP-1: Poly (ADP-ribose) polymerase-1. Its cleavage is a classic indicator of apoptosis.[4][10]

G Compound This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Mitochondria Mitochondria Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP-1 Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP-1 CleavedPARP->Apoptosis Marker of

Caption: Simplified intrinsic apoptosis pathway targeted by this compound derivatives.

Part 3: Antimicrobial Activity Evaluation

Benzofuran derivatives have also been reported to possess antimicrobial properties.[1] Initial screening against common bacterial strains is a valuable component of the biological evaluation.

In Vitro Antibacterial Susceptibility Testing

The agar well diffusion method is a widely used technique for preliminary screening of antibacterial activity.

  • Bacterial Strains:

    • Select representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar plates and swab the surface with a standardized bacterial inoculum.

  • Well Preparation and Compound Application:

    • Create wells in the agar using a sterile borer.

    • Add a defined concentration (e.g., 50 µg/mL) of the this compound derivatives to the wells. Include a positive control (e.g., a standard antibiotic) and a negative control (solvent).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

CompoundBacterial StrainConcentration (µg/mL)Zone of Inhibition (mm)
M5a Enterococcus faecalis50Potent Activity[11]
M5g Enterococcus faecalis50Potent Activity[11]
M5i Candida albicans25Significant Activity[11]
M5k Candida albicans25Significant Activity[11]
M5l Candida albicans25Significant Activity[11]

Note: The table provides examples of reported activities for benzofuran derivatives against specific strains.

Conclusion and Future Directions

The initial biological evaluation of this compound derivatives reveals a promising therapeutic potential across multiple domains, including anti-inflammatory, anticancer, and antimicrobial applications. The strategic incorporation of fluorine into the benzofuran scaffold appears to be a viable approach for enhancing biological activity.

Further research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to optimize potency and selectivity.[5][10]

  • Advanced Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways involved in the observed biological effects.

  • Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to determine their drug-like potential.[12][13]

  • In Vivo Efficacy Studies: Evaluation of promising candidates in relevant animal models of disease.[14]

This guide provides a foundational framework for the initial biological screening of this compound derivatives. A rigorous and systematic approach, as outlined herein, will be instrumental in identifying and advancing novel drug candidates with the potential to address significant unmet medical needs.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central.
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed.
  • Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation... - ResearchGate.
  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC - NIH.
  • In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed.
  • (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - ResearchGate.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Anticancer therapeutic potential of benzofuran scaffolds - PMC - PubMed Central.
  • Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans - PMC - NIH.
  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - NIH.
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - MDPI.
  • Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC - PubMed Central.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - ResearchGate.
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC.
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.
  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central.
  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases - PubMed.
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher.
  • Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients.
  • Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed.
  • Bioactive Benzofuran derivatives: A review - PubMed.

Sources

The Strategic Role of 5-Fluorobenzofuran Analogs in Drug Discovery: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Synthesis, Biological Activity, and Structure-Activity Relationship of 5-Fluorobenzofuran Derivatives for Researchers, Scientists, and Drug Development Professionals.

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This technical guide provides an in-depth exploration of this compound and its structural analogs, a class of compounds demonstrating significant therapeutic potential. By dissecting their synthesis, elucidating their structure-activity relationships (SAR), and detailing their biological effects, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Benzofuran Scaffold and the Fluorine Advantage

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] The introduction of a fluorine atom, particularly at the 5-position of the benzofuran ring, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] This strategic fluorination can lead to enhanced potency and an improved pharmacokinetic profile, making this compound analogs a compelling area of research.[4]

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common approach involves the cyclization of appropriately substituted phenols. Palladium-catalyzed reactions have emerged as a powerful tool for the construction of the benzofuran core.[6][7]

A general synthetic workflow for preparing this compound analogs is depicted below:

G A Starting Material (e.g., 4-Fluorophenol) B Introduction of an Acetylenic Group A->B e.g., Sonogashira coupling C Palladium-Catalyzed Cyclization B->C D This compound Core C->D E Functionalization/ Derivatization D->E e.g., Vilsmeier-Haack, Suzuki coupling F Target this compound Analog E->F

Caption: Generalized synthetic workflow for this compound analogs.

Representative Experimental Protocol: Palladium-Catalyzed Cyclization

Step 1: Synthesis of a Precursor (e.g., 2-alkynyl-4-fluorophenol) A mixture of 4-fluorophenol, a suitable terminal alkyne, a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., a phosphine), and a base in an appropriate solvent is reacted under inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is worked up to isolate the 2-alkynyl-4-fluorophenol intermediate.

Step 2: Cyclization to this compound The isolated 2-alkynyl-4-fluorophenol is then subjected to cyclization conditions. This can involve treatment with a base and a palladium catalyst in a suitable solvent, often with heating.[8] The reaction leads to the formation of the this compound ring system.

Step 3: Purification The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative. The structure and purity are confirmed by spectroscopic methods such as NMR and mass spectrometry.

Structure-Activity Relationship (SAR) of this compound Analogs

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzofuran scaffold. The following SAR insights have been gleaned from various studies, primarily in the context of anticancer activity.[1][4][10]

SAR cluster_0 This compound Core cluster_1 Key SAR Observations 5-F 5-F SAR1 5-Fluoro Group: - Can modulate kinase inhibitory activity. - Generally enhances anticancer properties. Benzene Benzene Ring Furan Furan Ring R2 R2 SAR2 Position 2 (R2): - Substitution with bulky aromatic groups can be beneficial. - Carboxamide moieties can confer antiproliferative activity. R3 R3 SAR3 Position 3 (R3): - Small alkyl groups (e.g., methyl) can increase cytotoxicity. R7 R7 SAR4 Other Positions (e.g., R7): - Introduction of basic amines (e.g., piperazine) can enhance anticancer activity. img

Caption: Key Structure-Activity Relationship insights for this compound analogs.

The table below summarizes the impact of various substitutions on the anticancer activity of benzofuran analogs, with a focus on the influence of the 5-fluoro group.

Position of SubstitutionSubstituentEffect on Anticancer ActivityReference(s)
5 -F Can modulate kinase inhibitory activity; generally enhances cytotoxic effects.[4][10]
2-C(=O)NH-RPotent antiproliferative activity observed with N-phenethyl carboxamide.[1]
2Aryl groupsCan contribute to potent anticancer activity.[1]
3-CH3Increased cytotoxic activity compared to unsubstituted analogs.[1]
6, 7Piperazine derivativesCan lead to highly selective cytotoxic activity against various cancer cell lines.[10]
Other-Br, -COOHIn combination with fluorine, these groups can enhance biological effects.[11]

Biological Activities and Mechanisms of Action

This compound analogs have demonstrated promising activity in several therapeutic areas, with anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

Fluorinated benzofuran derivatives have shown significant cytotoxicity against a range of cancer cell lines.[4][11] The mechanism of action for these compounds is often multifactorial and can involve the inhibition of key cellular signaling pathways.[12]

Kinase Inhibition: A prominent mechanism of action for many anticancer drugs is the inhibition of protein kinases. Some benzofuran derivatives have been identified as potent kinase inhibitors.[12] For instance, certain analogs have been shown to inhibit kinases involved in cell cycle regulation and proliferation.[12] The 5-fluoro substitution, however, can have a nuanced effect, in some cases reducing the inhibitory activity against specific kinases.[4]

Kinase_Inhibition cluster_0 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound Analog (Kinase Inhibitor) Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

Caption: Potential mechanism of action via inhibition of the MAPK/ERK signaling pathway.

Induction of Apoptosis: Some fluorinated benzofuran derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can be mediated by the inhibition of anti-apoptotic proteins like Bcl-2 and the cleavage of PARP-1.[4][11]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases, including cancer. Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory effects.[3][11] These compounds can suppress the production of pro-inflammatory mediators such as interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2).[11] The mechanism often involves the inhibition of enzymes like cyclooxygenase-2 (COX-2).[11]

Experimental Protocols for Biological Evaluation

The evaluation of the biological activity of this compound analogs typically involves a battery of in vitro assays. A standard protocol for assessing cytotoxicity is the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14][15]

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete culture medium

  • This compound analog (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[13]

  • Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent).[13]

  • Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13][16]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

This compound and its structural analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and inflammation. The strategic incorporation of the 5-fluoro substituent offers a valuable handle for medicinal chemists to fine-tune the pharmacological properties of the benzofuran scaffold. The SAR data accumulated to date provides a solid foundation for the rational design of more potent and selective analogs.

Future research in this area should focus on several key aspects:

  • Elucidation of Specific Molecular Targets: While kinase inhibition is a likely mechanism, identifying the specific kinases or other protein targets of these compounds will be crucial for understanding their mode of action and for the development of more targeted therapies.

  • In Vivo Efficacy and Pharmacokinetic Studies: While in vitro data is promising, the translation of these findings into in vivo models is a critical next step to assess the therapeutic potential of these compounds.

  • Exploration of Other Therapeutic Areas: The diverse biological activities of benzofurans suggest that this compound analogs may have applications beyond cancer and inflammation, such as in the treatment of neurodegenerative and infectious diseases.

By continuing to explore the synthesis, SAR, and biological activity of this compound analogs, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Ayoub, M. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.
  • BenchChem. (2025).
  • Ayoub, M. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399.
  • ResearchGate. (n.d.). Synthesis of 2‐fluorobenzofurans through nucleophilic 5‐endo‐trig cyclization.
  • El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Frontiers in Chemistry, 11, 1178657.
  • BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Methylbenzofurans in Drug Discovery. BenchChem.
  • Li, J., et al. (2024).
  • Reddy, R. P., et al. (2017).
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Scribd. (n.d.). MTT Assay Protocol.
  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1334-1349.
  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit.
  • Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
  • Gabriele, B., et al. (2008). A novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. The Journal of Organic Chemistry, 73(18), 7336-7341.
  • Ayoub, M. A., et al. (2023). Effects of the fluorinated benzofuran and dihydrobenzofuran on the...
  • Ayoub, M. A., et al. (2023). Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation...
  • Ayoub, M. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3795.
  • Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
  • Arcadi, A., et al. (2014). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry, 12(1), 164-172.
  • Kuo, C., & Li, W. (2002). A concise synthesis of all four possible benzo[10][17]furopyridines via palladium-mediated reactions. Organic Letters, 4(13), 2201-2203.
  • He, X., et al. (2023). Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. The Journal of Organic Chemistry, 88(11), 7586-7591.
  • Al-Qaisi, J. A., et al. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 23(11), 2975.
  • El-Gazzar, M. G., et al. (2024).
  • Pathan, T. K., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(21), 12988.
  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. British Journal of Cancer, 127(5), 875-884.
  • El-Damasy, A. K., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(1), 2342708.
  • Le-Deygen, I., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(21), 6572.

Sources

The Chemical Versatility of 5-Fluorobenzofuran: A Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Fluorobenzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its rigid, planar structure and the presence of a reactive furan ring make it an attractive scaffold in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom, particularly at the 5-position of the benzofuran ring, offers a powerful tool to modulate the physicochemical and pharmacological properties of the resulting molecules. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[3][4] This guide provides an in-depth exploration of the chemical space of this compound, offering insights into its synthesis, reactivity, and potential applications, with a focus on empowering researchers in drug discovery and development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is crucial for its effective utilization in synthetic and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₅FO[5]
Molecular Weight136.12 g/mol [5]
AppearanceNot explicitly stated, likely a liquid or low-melting solid
Boiling PointNot available
Melting PointNot available
LogP (calculated)~2.5

Spectroscopic Characterization:

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and furan-ring protons. The fluorine atom at the 5-position will introduce characteristic splitting patterns (coupling constants) for the adjacent protons on the benzene ring (H-4 and H-6).

13C NMR Spectroscopy: The carbon NMR will be significantly influenced by the fluorine substituent. The C-5 carbon will exhibit a large one-bond C-F coupling constant (¹JC-F), and smaller two- and three-bond couplings will be observed for the neighboring carbons (C-4, C-6, C-3a, and C-7a). These coupling patterns are diagnostic for the position of the fluorine atom. For instance, in methyl 3-amino-5-fluorobenzofuran-2-carboxylate, the C-5 carbon shows a large coupling constant (JC,F = 250 Hz), while adjacent carbons exhibit smaller couplings (JC,F = 9-18 Hz).[6]

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic bands for the aromatic C-H stretching and bending vibrations, as well as vibrations associated with the furan ring. A strong absorption band corresponding to the C-F stretching vibration is also expected, typically in the region of 1250-1000 cm⁻¹.

Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 136. The fragmentation pattern will likely involve the loss of CO, CHO, and other characteristic fragments of the benzofuran ring system.[7][8][9]

Navigating the Synthetic Landscape: Accessing the this compound Core

The synthesis of the this compound scaffold can be approached through various strategies, primarily involving the construction of the furan ring onto a pre-functionalized fluorinated benzene derivative or the late-stage fluorination of a benzofuran precursor.

Established Synthetic Routes to Substituted Benzofurans

A plethora of methods exist for the synthesis of the benzofuran ring system, many of which are adaptable for the preparation of 5-fluoro derivatives.[10][11][12] These can be broadly categorized as:

  • Intramolecular Cyclizations: These methods involve the formation of a C-O or C-C bond to close the furan ring. Common strategies include:

    • O-Alkylation followed by cyclization: Starting from a substituted phenol, this approach involves alkylation with a suitable two-carbon unit, followed by an intramolecular cyclization.

    • Palladium-catalyzed intramolecular O-arylation: This powerful method utilizes a palladium catalyst to facilitate the cyclization of an ortho-alkynylphenol derivative.

  • Intermolecular Reactions: These strategies construct the benzofuran ring from two or more separate components.

    • Palladium-catalyzed coupling reactions: Reactions like the Sonogashira or Suzuki coupling can be employed to introduce key fragments, followed by a cyclization step.[13]

    • One-pot multi-component reactions: These elegant approaches combine several reaction steps in a single pot to rapidly generate molecular complexity.

Illustrative Synthetic Approach: Synthesis from 4-Fluorophenol

A plausible and efficient route to this compound starts from the readily available 4-fluorophenol. This multi-step synthesis highlights key transformations in heterocyclic chemistry.

G cluster_0 Synthetic Pathway to this compound 4-Fluorophenol 4-Fluorophenol Ortho-allyl-4-fluorophenol Ortho-allyl-4-fluorophenol 4-Fluorophenol->Ortho-allyl-4-fluorophenol 1. Allylation (Allyl bromide, K2CO3) 5-Fluoro-2-methyl-2,3-dihydrobenzofuran 5-Fluoro-2-methyl-2,3-dihydrobenzofuran Ortho-allyl-4-fluorophenol->5-Fluoro-2-methyl-2,3-dihydrobenzofuran 2. Claisen Rearrangement (Heat) This compound This compound 5-Fluoro-2-methyl-2,3-dihydrobenzofuran->this compound 3. Oxidative Dehydrogenation (e.g., DDQ or MnO2) G cluster_1 Functionalization via Cross-Coupling 5-Fluoro-X-benzofuran 5-Fluoro-X-benzofuran (X = Br, I, OTf) SuzukiCoupling Suzuki Coupling (ArB(OH)2, Pd catalyst, base) 5-Fluoro-X-benzofuran->SuzukiCoupling SonogashiraCoupling Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst, base) 5-Fluoro-X-benzofuran->SonogashiraCoupling HeckCoupling Heck Coupling (Alkene, Pd catalyst, base) 5-Fluoro-X-benzofuran->HeckCoupling ArylSubstituted 5-Fluoro-Aryl-benzofuran SuzukiCoupling->ArylSubstituted AlkynylSubstituted 5-Fluoro-Alkynyl-benzofuran SonogashiraCoupling->AlkynylSubstituted AlkenylSubstituted 5-Fluoro-Alkenyl-benzofuran HeckCoupling->AlkenylSubstituted

Sources

Methodological & Application

Synthesis of 5-Fluorobenzofuran: A Detailed Guide to Protocols and Procedures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-Fluorobenzofuran, a key structural motif in medicinal chemistry and drug discovery. This document offers an in-depth exploration of established synthetic strategies, focusing on the underlying chemical principles and providing step-by-step experimental procedures to ensure successful and reproducible outcomes in the laboratory.

Introduction: The Significance of this compound

Benzofuran and its derivatives are a prominent class of heterocyclic compounds frequently found in natural products and pharmacologically active molecules. The introduction of a fluorine atom at the 5-position of the benzofuran ring can significantly modulate the compound's physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. This makes this compound a valuable building block for the development of novel therapeutic agents. This guide will focus on practical and efficient laboratory-scale synthesis of this important scaffold.

Recommended Synthetic Strategy: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

A robust and widely employed method for the synthesis of substituted benzofurans is the palladium and copper co-catalyzed Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[1][2][3] This one-pot approach offers high efficiency and tolerates a variety of functional groups.[4][5]

The general transformation can be depicted as follows:

Sonogashira Coupling and Cyclization start 2-Bromo-5-fluorophenol + Terminal Alkyne step1 Sonogashira Coupling (Pd/Cu catalyst, Base) start->step1 intermediate 2-Alkynyl-5-fluorophenol (Intermediate) step1->intermediate step2 Intramolecular Cyclization (5-endo-dig) intermediate->step2 product This compound step2->product

Caption: General workflow for the synthesis of this compound.

Protocol 1: One-Pot Synthesis of this compound via Sonogashira Coupling and Cyclization

This protocol details the synthesis of this compound from 2-bromo-5-fluorophenol and a suitable terminal alkyne, such as trimethylsilylacetylene, which provides the C2-H of the benzofuran ring after in-situ desilylation.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Bromo-5-fluorophenolReagent Grade, 98%Sigma-AldrichKey starting material.
Trimethylsilylacetylene (TMSA)98%Acros OrganicsAcetylene source.
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)98%Strem ChemicalsPalladium catalyst.
Copper(I) iodide (CuI)99.5%Alfa AesarCo-catalyst.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Fisher ScientificBase and solvent.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%EMD MilliporeCo-solvent.
Tetrabutylammonium fluoride (TBAF)1.0 M in THFSigma-AldrichFor in-situ desilylation.
Diethyl ether (Et₂O)ACS GradeVWRFor extraction.
Saturated aq. Ammonium Chloride (NH₄Cl)ACS GradeLabChemFor quenching.
Brine (Saturated aq. NaCl)ACS GradeLabChemFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeJ.T. BakerDrying agent.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Experimental Procedure

Step 1: Reaction Setup

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 2-bromo-5-fluorophenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF) to the flask via syringe. The volume of THF should be sufficient to dissolve the reagents (e.g., 5-10 mL per mmol of the starting phenol).

  • Stir the mixture at room temperature for 10-15 minutes until the solids are mostly dissolved.

Step 2: Sonogashira Coupling

  • To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the starting 2-bromo-5-fluorophenol is consumed.

Step 3: In-situ Desilylation and Cyclization

  • Cool the reaction mixture to room temperature.

  • Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for an additional 1-2 hours to facilitate both desilylation and the subsequent intramolecular 5-endo-dig cyclization.[1] Monitor the formation of the this compound product by TLC or GC-MS.

Step 4: Work-up and Purification

  • Once the cyclization is complete, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.[6][7]

Expected Yield and Characterization
  • Yield: 70-85%

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Characterization:

    • ¹H NMR (CDCl₃): The spectrum should show characteristic signals for the aromatic and furan protons.

    • ¹³C NMR (CDCl₃): The spectrum will display the expected number of carbon signals, including those of the fluorinated carbon and the furan ring.[8]

    • Mass Spectrometry (EI-MS): The molecular ion peak corresponding to the mass of this compound (C₈H₅FO, M⁺ = 136.13 g/mol ) should be observed.[9][10]

Alternative Synthetic Approaches

While the Sonogashira coupling/cyclization is a highly effective method, other strategies can also be employed for the synthesis of this compound.

Copper-Catalyzed Synthesis

Copper-catalyzed methods provide a cost-effective alternative to palladium-based systems for the synthesis of benzofurans.[2][11][12] These reactions often proceed via an initial coupling of a 2-halophenol with a terminal alkyne, followed by a copper-mediated intramolecular cyclization.

Copper-Catalyzed Synthesis start 2-Iodo-5-fluorophenol + Terminal Alkyne step1 Cu-Catalyzed Coupling & Cyclization (CuI, Base) start->step1 product This compound step1->product

Caption: Copper-catalyzed route to this compound.

This approach typically involves the use of a copper(I) salt, such as CuI, and a base in a suitable solvent. The reaction conditions may require higher temperatures compared to the palladium-catalyzed counterpart.

Intramolecular Cyclization of 2-Alkynylphenols

If the intermediate 2-alkynyl-5-fluorophenol is synthesized separately, its intramolecular cyclization to this compound can be achieved under various conditions, including base-catalyzed or transition-metal-free methods.[7][13][14][15][16]

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Palladium catalysts and copper salts can be toxic and should be handled with care.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Triethylamine is a corrosive and flammable liquid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive catalyst, insufficient inert atmosphere, or low reaction temperature.Ensure the palladium catalyst is active. Use fresh, anhydrous solvents. Thoroughly degas the reaction mixture. Increase the reaction temperature if necessary.
Formation of side productsHomocoupling of the alkyne (Glaser coupling), or incomplete cyclization.Use a slight excess of the alkyne. Ensure complete consumption of the starting phenol before proceeding with cyclization. Optimize the amount of base and reaction time for the cyclization step.
Difficulty in purificationCo-elution of impurities with the product.Use a different solvent system for column chromatography. Consider preparative TLC or HPLC for purification of small quantities.[17]

References

  • Cacchi, S., et al. (1996). A one-pot approach to benzofurans using MeMgCl. Scheme 1.
  • Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances.
  • 5-Fluoro-1-benzofuran. PubChem.
  • Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in Chemistry.
  • Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cycliz
  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions.
  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal.
  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.
  • Versatile Electrochemical Synthesis of Selenylbenzo[ b]Furan Derivatives Through the Cycliz
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes.
  • One-pot synthesis of 2-substituted benzo[b]furans via Pd–tetraphosphine catalyzed coupling of 2-halophenols with alkynes.
  • The 'one-pot' preparation of substituted benzofurans.
  • Technical Support Center: Spectroscopic Analysis of Benzofurans. BenchChem.
  • Benzofuran synthesis. Organic Chemistry Portal.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar.
  • Preparative Isolation and Purification of Isobenzofuranone Derivatives and Saponins From Seeds of Nigella Glandulifera Freyn by High-Speed Counter-Current Chromatography Combined With Gel Filtr
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
  • One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions.
  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC.
  • Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis.
  • Sonogashira coupling followed by cyclization to form 2-substituted benzofurans and indoles.
  • Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactiv
  • Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters. Journal of Organic Chemistry.
  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies.
  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats.
  • Sonogashira coupling for the synthesis of benzofuran 3a.

Sources

Application Notes and Protocols for the Synthesis of 5-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 5-Fluorobenzofuran

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzofuran scaffold is a common motif in a multitude of biologically active natural products and synthetic pharmaceuticals. The introduction of a fluorine atom at the 5-position can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability, thereby improving oral bioavailability. Consequently, this compound serves as a valuable building block for the synthesis of novel therapeutic agents, including kinase inhibitors, and for the development of advanced organic materials.

This comprehensive guide provides detailed, field-proven experimental procedures for the synthesis of this compound. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most reliably achieved through a multi-step sequence commencing with a readily available starting material, 4-fluorophenol. The chosen strategy emphasizes robust and well-established reactions, ensuring high yields and purity of the final product. The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Desilylation cluster_3 Step 4: Intramolecular Cyclization A 4-Fluorophenol B 2-Bromo-4-fluorophenol A->B Br2, Solvent D 2-((Trimethylsilyl)ethynyl)-4-fluorophenol B->D Pd Catalyst, Cu(I) cocatalyst, Base C Trimethylsilylacetylene C->D E 2-Ethynyl-4-fluorophenol D->E Base (e.g., K2CO3), MeOH F This compound E->F Cu(I) catalyst, Solvent

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-4-fluorophenol

The initial step involves the regioselective bromination of 4-fluorophenol. The hydroxyl group is an activating ortho-, para-director. Since the para position is blocked by the fluorine atom, bromination occurs selectively at one of the ortho positions.

Mechanistic Insight: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The bromine molecule is polarized by the solvent or a Lewis acid catalyst, creating a partial positive charge on one of the bromine atoms, which then acts as the electrophile. The electron-rich aromatic ring of 4-fluorophenol attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base regenerates the aromaticity of the ring and yields the brominated product.

Detailed Experimental Protocol: Bromination of 4-Fluorophenol

Materials:

  • 4-Fluorophenol

  • Dichloromethane (DCM)

  • Bromine

  • 10% aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-fluorophenol (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise to the stirred solution over 30 minutes. The red-brown color of bromine should dissipate as it reacts.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 10% aqueous sodium bisulfite solution until the red-brown color of excess bromine disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-bromo-4-fluorophenol as a colorless oil or a low-melting solid.

Reactant/Product Molecular Weight ( g/mol ) Stoichiometry Typical Yield
4-Fluorophenol112.111.0 eq-
Bromine159.811.05 eq-
2-Bromo-4-fluorophenol190.99-85-95%

Part 2: Carbon-Carbon Bond Formation via Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. In this step, 2-bromo-4-fluorophenol is coupled with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.[1][2]

Mechanistic Insight: The Catalytic Cycles of Sonogashira Coupling

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

G cluster_0 Palladium Cycle cluster_1 Copper Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D Cu-C≡CR E Ar-Pd(II)-C≡CR(L2) D->E F Reductive Elimination E->F F->A Ar-C≡CR G Cu(I)X H π-alkyne complex G->H R-C≡CH I Copper acetylide (Cu-C≡CR) H->I Base I->D J Base J->H

Caption: Simplified mechanism of the Sonogashira coupling reaction.

The palladium cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, which is generated in the copper cycle. Finally, reductive elimination from the Pd(II) complex yields the coupled product and regenerates the Pd(0) catalyst. The copper cycle involves the reaction of the terminal alkyne with a Cu(I) salt in the presence of a base to form the key copper acetylide intermediate.[3]

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • 2-Bromo-4-fluorophenol

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)[4]

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Celite®

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-4-fluorophenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous tetrahydrofuran and degassed triethylamine.

  • To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give 2-((trimethylsilyl)ethynyl)-4-fluorophenol.

Reactant/Product Molecular Weight ( g/mol ) Stoichiometry Typical Yield
2-Bromo-4-fluorophenol190.991.0 eq-
Trimethylsilylacetylene98.221.2 eq-
2-((Trimethylsilyl)ethynyl)-4-fluorophenol208.30-80-90%

Part 3: Deprotection of the Silyl Group

The trimethylsilyl protecting group is readily removed under mild basic conditions to reveal the terminal alkyne, which is necessary for the subsequent cyclization step.[5][6]

Mechanistic Insight: Base-Catalyzed Desilylation

The deprotection is typically achieved by treating the silylated alkyne with a base such as potassium carbonate in methanol. The methoxide ion acts as a nucleophile, attacking the silicon atom and leading to the cleavage of the carbon-silicon bond. The resulting terminal alkyne is then protonated by the methanol solvent.

Detailed Experimental Protocol: Desilylation

Materials:

  • 2-((Trimethylsilyl)ethynyl)-4-fluorophenol

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Diethyl ether

  • Water

  • Brine

Procedure:

  • Dissolve 2-((trimethylsilyl)ethynyl)-4-fluorophenol (1.0 eq) in methanol in a round-bottom flask.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Dilute the residue with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-ethynyl-4-fluorophenol, which is often used in the next step without further purification.

Reactant/Product Molecular Weight ( g/mol ) Stoichiometry Typical Yield
2-((Trimethylsilyl)ethynyl)-4-fluorophenol208.301.0 eq-
2-Ethynyl-4-fluorophenol136.12->95% (crude)

Part 4: Intramolecular Cyclization to this compound

The final step is the intramolecular cyclization of 2-ethynyl-4-fluorophenol to form the benzofuran ring. This reaction is often catalyzed by a copper(I) salt.

Mechanistic Insight: Copper-Catalyzed Intramolecular Hydroalkoxylation

The precise mechanism can vary depending on the reaction conditions. A plausible pathway involves the coordination of the copper(I) catalyst to the alkyne, which activates it towards nucleophilic attack. The phenolic hydroxyl group then attacks the activated alkyne in a 5-endo-dig cyclization fashion. Subsequent protonolysis regenerates the catalyst and yields the this compound product.

G A 2-Ethynyl-4-fluorophenol B Copper(I) Coordination A->B C Activated Alkyne Complex B->C D Intramolecular Nucleophilic Attack (5-endo-dig) C->D E Cyclized Intermediate D->E F Protonolysis E->F G This compound F->G H Cu(I) Catalyst F->H Regeneration H->B

Caption: Plausible mechanism for the copper-catalyzed cyclization.

Detailed Experimental Protocol: Intramolecular Cyclization

Materials:

  • 2-Ethynyl-4-fluorophenol

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the crude 2-ethynyl-4-fluorophenol (1.0 eq) in anhydrous DMF or toluene.

  • Add copper(I) iodide (0.1 eq) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 2-4 hours, or until TLC analysis shows the completion of the reaction.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine to remove the DMF and copper salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to afford this compound as a colorless oil or solid.

Reactant/Product Molecular Weight ( g/mol ) Stoichiometry Typical Yield
2-Ethynyl-4-fluorophenol136.121.0 eq-
This compound136.12-70-85%

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals corresponding to the aromatic and furan protons. The fluorine atom will cause splitting of adjacent proton signals.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum will display the characteristic signals for the carbon atoms of the benzofuran core, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.[7]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (136.03).

Conclusion

The synthetic route detailed in these application notes provides a reliable and efficient method for the preparation of this compound from readily available starting materials. By following these protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for applications in drug discovery and materials science. The provided step-by-step procedures, coupled with mechanistic insights and quantitative data, are intended to empower scientists to achieve their synthetic goals with high efficiency and reproducibility.

References

  • NMR data for a similar fluorinated benzofuran derivative can be found in: Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules. 2023, 28(23), 7831. [Link]
  • Characterization data for a related compound: Methyl 3-amino-5-fluorobenzofuran-2-carboxylate. Molecules. 2023, 28(23), 7831. [Link]
  • General information on Sonogashira coupling: Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Mild deprotection of TMS ethers: An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry - Section B. 2004, 43B, 1303-1305. [Link]
  • General information on Sonogashira coupling: Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • General information on silyl ether deprotection: Deprotection of Silyl Ethers. Gelest. [Link]
  • General procedure for Sonogashira coupling: What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?.
  • Information on copper-catalyzed cyclization: Copper iodide-catalyzed cyclization of (Z)-chalcogenoenynes. Organic Letters. 2008, 10(21), 4983-4986. [Link]
  • General information on cross-coupling of alkynylsilanes: Cross-Coupling of Alkynylsilanes. Gelest. [Link]

Sources

Mastering the Purification of 5-Fluorobenzofuran: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Fluorobenzofuran is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom onto the benzofuran core can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. Consequently, the provision of highly pure this compound is a critical prerequisite for its use in pharmaceutical research and as a building block in the synthesis of complex molecular architectures. This application note provides a comprehensive guide to the purification of this compound, detailing robust protocols for column chromatography and recrystallization, and outlining methods for purity assessment.

The Imperative for High Purity

In the realm of drug discovery, even minute impurities can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential off-target effects. For a versatile intermediate like this compound, impurities stemming from its synthesis—such as unreacted starting materials, regioisomers, or byproducts—must be meticulously removed to ensure the integrity of subsequent synthetic transformations and the biological evaluation of its derivatives.

Understanding Potential Impurities

The purification strategy for this compound is intrinsically linked to the synthetic route employed for its preparation. Common methods for benzofuran synthesis can introduce specific impurities.[1] For instance, if synthesized via a pathway involving the cyclization of a substituted styrene, potential impurities could include starting materials or partially cyclized intermediates.[2] Therefore, a preliminary analysis of the crude product by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the impurity profile and tailoring the purification method accordingly.[3][4]

Purification Strategies: A Multi-faceted Approach

A combination of chromatographic and crystallization techniques is often the most effective approach to achieving high-purity this compound.

Column Chromatography: The Workhorse of Purification

Flash column chromatography using silica gel is a primary and highly effective method for the initial purification of crude this compound.[5] The success of this technique hinges on the selection of an appropriate solvent system that provides optimal separation between the desired product and its impurities.

Protocol for Silica Gel Column Chromatography:

a. Thin-Layer Chromatography (TLC) for Solvent System Optimization: Before performing column chromatography, it is essential to identify a suitable eluent system using TLC. A well-chosen solvent system will afford a retention factor (Rf) of approximately 0.2-0.4 for this compound, ensuring good separation from both more polar and less polar impurities.

  • Procedure:

    • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber containing a pre-determined solvent system. A good starting point is a mixture of ethyl acetate and hexane.[6]

    • Visualize the separated spots under a UV lamp (254 nm). If the compound or impurities are not UV-active, staining with potassium permanganate or ceric ammonium molybdate can be employed.

    • Adjust the solvent polarity to achieve the desired Rf value. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will decrease the Rf value.

b. Column Chromatography Protocol:

  • Materials:

    • Glass chromatography column

    • Silica gel (60 Å, 230-400 mesh)

    • Selected eluent system (e.g., Ethyl Acetate/Hexane)

    • Sand

    • Cotton or glass wool

    • Crude this compound

    • Collection tubes

  • Procedure:

    • Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the non-polar component of the eluent system and pour it into the column, allowing the silica to settle into a uniform bed.

    • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica bed. Alternatively, for less soluble samples, a "dry loading" technique can be used by adsorbing the crude material onto a small amount of silica gel and then adding it to the column.

    • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in individual tubes. The elution can be performed isocratically (constant solvent composition) or with a gradient (gradually increasing the polarity of the eluent).

    • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

    • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Table 1: Recommended Solvent Systems for Column Chromatography of this compound

Polarity of ImpuritiesRecommended Starting Solvent System (v/v)Comments
Non-polar5-10% Ethyl Acetate in HexaneGood for separating from less polar byproducts.
Moderately Polar10-30% Ethyl Acetate in HexaneA versatile system for general purification.
Polar5% Methanol in DichloromethaneFor separating from highly polar impurities.

Diagram 1: Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC TLC Optimization of Solvent System Pack Pack Silica Gel Column TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Optimized Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound by column chromatography.

Recrystallization: For Achieving High Crystalline Purity

Recrystallization is a powerful technique for the final purification of solid compounds, often yielding material of very high purity. The principle lies in the differential solubility of the compound and its impurities in a given solvent at different temperatures.[7]

Protocol for Recrystallization:

a. Solvent Selection: The ideal recrystallization solvent should dissolve this compound poorly at room temperature but readily at its boiling point. Conversely, impurities should either be highly soluble at all temperatures or insoluble even at elevated temperatures.

  • Procedure for Solvent Screening:

    • Place a small amount of the partially purified this compound into several test tubes.

    • Add a small amount of a candidate solvent to each tube at room temperature and observe the solubility.

    • If the compound is insoluble, heat the solvent to its boiling point and observe if the compound dissolves.

    • If it dissolves, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

Table 2: Potential Solvents for Recrystallization of this compound

SolventRationale
Ethanol/WaterA common mixed solvent system where ethanol dissolves the compound and water acts as an anti-solvent.[8]
Hexane/Ethyl AcetateSuitable for compounds of moderate polarity.[9]
TolueneCan be effective for aromatic compounds.

b. Recrystallization Protocol (Single Solvent):

  • Materials:

    • Partially purified this compound

    • Selected recrystallization solvent

    • Erlenmeyer flask

    • Heating source (hot plate or heating mantle)

    • Buchner funnel and filter flask

    • Filter paper

  • Procedure:

    • Dissolution: Place the this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add more hot solvent dropwise until the solid is completely dissolved.

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

    • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the solution during this initial cooling phase. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Drying: Dry the purified crystals under vacuum.

Diagram 2: Recrystallization Process Flow

G Crude Crude or Partially Pure Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Remove Insoluble Impurities Cool Slow Cooling to Room Temperature Dissolve->Cool Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure_Crystals High-Purity Crystalline Product Dry->Pure_Crystals

Sources

Application Notes & Protocols for the Analysis of 5-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the primary analytical methodologies for the characterization, quantification, and quality control of 5-Fluorobenzofuran, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical data in drug development, this document provides field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Beyond procedural steps, this guide explains the scientific rationale behind methodological choices, ensuring that researchers, scientists, and drug development professionals can adapt and validate these methods for their specific applications. All protocols are framed within the context of international regulatory standards, emphasizing a self-validating approach to analytical science.

Introduction: The Analytical Imperative for this compound

This compound is a fluorinated heterocyclic compound whose scaffold is of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom onto the benzofuran core can modulate the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As this compound progresses from a research chemical to a potential key starting material or intermediate in Active Pharmaceutical Ingredient (API) synthesis, the necessity for stringent analytical control becomes paramount.

The purpose of this guide is to provide a suite of robust analytical techniques to ensure the identity, purity, and quality of this compound. The methods described herein are designed for both routine quality control (QC) and in-depth characterization, addressing the needs of process chemistry, formulation development, and regulatory submission. The core philosophy is not just to provide a protocol but to build a foundational understanding of why specific techniques and parameters are chosen, thereby empowering the analyst to troubleshoot and optimize with confidence.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₈H₅FO[1]
Molecular Weight 136.12 g/mol [1]
IUPAC Name 5-fluoro-1-benzofuran[1]
Appearance Expected to be a liquid or low-melting solidGeneral knowledge
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane)General knowledge

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering the high-resolution separation required to quantify the main component and detect process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) for Potency Assay and Purity

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile or thermally labile small molecules like this compound. It separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase, leading to longer retention times. This technique is ideal for accurately quantifying the this compound content (potency) and separating it from potential non-volatile impurities.[2][3]

This protocol is a representative starting point and must be fully validated for its intended use.

1. Instrumentation and Materials:

  • HPLC system with UV or Diode Array Detector (DAD).
  • C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
  • HPLC-grade Acetonitrile (ACN) and water.
  • Formic acid (or other suitable modifier).
  • This compound reference standard.

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and buffers the pH.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent to elute the analyte from the C18 column.
Gradient Program 40% B to 95% B over 15 min, hold for 3 min, return to 40% B and equilibrate for 5 min.A gradient is essential for a stability-indicating method, ensuring elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing resolution and run time.
Column Temperature 30 °CControls retention time reproducibility and improves peak shape.
Detection Wavelength 254 nm or DAD scan 200-400 nmBenzofuran systems typically have strong UV absorbance. A DAD allows for peak purity assessment.
Injection Volume 5 µLA small volume minimizes peak distortion (band broadening).

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
  • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the working standard.

4. System Suitability:

  • Before analysis, perform at least five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the criteria in the table below are met.[4]
System Suitability ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
% RSD for Peak Area ≤ 1.0%Demonstrates injection precision and system stability.
% RSD for Retention Time ≤ 1.0%Confirms stable mobile phase flow and column temperature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle: GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. This compound, with a molecular weight of 136.12, is sufficiently volatile for GC analysis. The gas chromatograph separates components in a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted components, producing a unique mass spectrum that acts as a chemical "fingerprint" for definitive identification.[5][6] This method is ideal for detecting residual solvents or volatile synthetic byproducts.

1. Instrumentation and Materials:

  • GC system with a Mass Selective Detector (MSD).
  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • High-purity Helium as carrier gas.
  • Dichloromethane (DCM) or other suitable solvent.

2. GC-MS Conditions:

ParameterRecommended ConditionRationale
Inlet Temperature 250 °CEnsures rapid volatilization of the sample without degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks for concentrated samples.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good efficiency.
Oven Program Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.Separates volatile solvents at the beginning and elutes the main analyte and less volatile impurities at higher temperatures.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range 35 - 400 m/zCovers the expected mass range for the analyte and common impurities/solvents.

3. Sample Preparation:

  • Prepare a dilute solution of the this compound sample (~1 mg/mL) in a suitable volatile solvent like Dichloromethane.

4. Expected Fragmentation:

  • The EI mass spectrum of this compound is expected to show a prominent molecular ion (M⁺) peak at m/z 136. Key fragments may arise from the loss of CO, F, or cleavage of the furan ring, providing structural confirmation.

Spectroscopic Analysis: Definitive Structural Confirmation

While chromatography provides purity data, spectroscopy is required for unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating molecular structure. It provides detailed information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F). For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural confirmation and can be used to identify and quantify impurities with different structures.[7][8][9]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.
  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent does not have signals that overlap with key analyte peaks.
  • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm) if quantitative analysis (qNMR) is desired.

2. NMR Acquisition Parameters (Example on a 400 MHz spectrometer):

  • ¹H NMR: Acquire with sufficient scans to achieve a good signal-to-noise ratio. Expected signals will be in the aromatic region (~6.5-8.0 ppm), showing characteristic splitting patterns (couplings) between adjacent protons and through-space coupling to the fluorine atom.
  • ¹³C NMR: Acquire with proton decoupling. The spectrum will show 8 distinct carbon signals, with their chemical shifts influenced by the electronegative oxygen and fluorine atoms. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observable.
  • ¹⁹F NMR: This is a crucial experiment. A single signal is expected, and its chemical shift provides confirmation of the fluorine's chemical environment. Proton decoupling can simplify the spectrum.

Analytical Method Validation: Ensuring Trustworthy Results

A developed analytical method is not complete until it has been validated. Validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[10][11] The protocols below outline the validation strategy for the HPLC potency assay as per ICH Q2(R1) guidelines.

Validation Workflow

Caption: Workflow for analytical method validation.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples. Assess peak purity using a DAD.The analyte peak should be free from interference from other components. Peak purity index > 0.995.[2]
Linearity Prepare at least five concentrations across the specified range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[10]
Range Confirmed by the linearity, accuracy, and precision data.The range over which the method is accurate, precise, and linear.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the % recovery.Mean recovery between 98.0% and 102.0%.[11]
Precision Repeatability: Six replicate preparations at 100% of the target concentration. Intermediate Precision: Repeat on a different day with a different analyst or instrument.% RSD ≤ 2.0% for both repeatability and intermediate precision.[10]
Limit of Detection (LOD) Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and slope of the calibration curve.Typically S/N ratio of 3:1.[11]
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio or standard deviation of the response and slope. Must be quantified with acceptable accuracy and precision.Typically S/N ratio of 10:1.[11]
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). Assess impact on results and system suitability.System suitability criteria must be met, and results should not be significantly affected by the variations.[2]

Overall Analytical Workflow

The following diagram illustrates the logical flow from sample receipt to the final analytical report, integrating the methodologies described.

AnalyticalWorkflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Review & Reporting SampleReceipt Sample Receipt & Login SamplePrep Sample & Standard Preparation SampleReceipt->SamplePrep HPLC HPLC-UV Analysis (Potency, Purity) SamplePrep->HPLC GCMS GC-MS Analysis (Volatile Impurities) SamplePrep->GCMS NMR NMR Analysis (Structural ID) SamplePrep->NMR DataProcessing Data Processing & Integration HPLC->DataProcessing GCMS->DataProcessing NMR->DataProcessing Review Peer Review & QA Approval DataProcessing->Review Report Certificate of Analysis (CoA) Generation Review->Report

Sources

Application Notes and Protocols: 5-Fluorobenzofuran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Fluorobenzofuran

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds.[1][2][3] Its versatile structure has been a cornerstone in the development of therapeutics ranging from anticancer to antimicrobial agents.[1][4][5][6] The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] this compound emerges as a pivotal building block at the intersection of these two concepts, offering a synthetically versatile platform for the creation of novel chemical entities with tailored properties. This guide provides an in-depth exploration of the applications of this compound in modern organic synthesis, complete with detailed protocols and mechanistic insights for researchers in drug discovery and materials science.

Section 1: Physicochemical Properties and Handling

This compound is a flammable and irritant liquid that should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[7]

PropertyValue
Molecular Formula C₈H₅FO
Molecular Weight 136.12 g/mol
CAS Number 24410-59-1
Appearance Liquid
Hazards Flammable, Irritant, Harmful if swallowed

Spectroscopic data for this compound can be found in various chemical databases and literature sources.[8]

Section 2: Core Synthetic Transformations

The reactivity of this compound is characterized by the interplay between the electron-rich furan ring, the aromatic benzene ring, and the electronic influence of the fluorine substituent. This allows for a diverse range of synthetic manipulations.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Expertise & Experience: Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-X bonds. In the context of this compound, these reactions are typically directed at a pre-functionalized position, often involving a bromo or iodo substituent on the benzofuran core. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For instance, in Suzuki-Miyaura couplings, a combination of a palladium(II) acetate precursor with a phosphine ligand like triphenylphosphine is a common starting point for optimization.[9]

Protocol 1: Synthesis of 2-Aryl-5-fluorobenzofurans via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-bromo-5-fluorobenzofuran with an arylboronic acid.

Materials:

  • 2-Bromo-5-fluorobenzofuran (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-fluorobenzofuran, the arylboronic acid, potassium carbonate, and triphenylphosphine.

  • Add the toluene/water solvent mixture.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the palladium(II) acetate catalyst.

  • Heat the reaction mixture to 90-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality: The inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. The aqueous base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. Triphenylphosphine serves as a ligand to stabilize the palladium center and facilitate the catalytic process.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L₂ Pd(0)L2->Ar-Pd(II)-X-L2 Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'-L₂ Ar-Pd(II)-X-L2->Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'-L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'-L2->Ar-Ar' Reductive Elimination Ar-X Ar-X (5-Fluoro-2-bromobenzofuran) Ar-X->Ar-Pd(II)-X-L2 Oxidative Addition Ar'B(OH)2 Ar'B(OH)₂ (Arylboronic acid) Ar'B(OH)2->Ar-Pd(II)-Ar'-L2 Transmetalation Base Base (K₂CO₃) Base->Ar-Pd(II)-Ar'-L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

C-H Functionalization: A Step-Economical Approach

Expertise & Experience: Direct C-H functionalization has emerged as a powerful, atom-economical strategy for the synthesis of complex molecules.[10][11][12] For benzofurans, regioselective C-H activation can be achieved through the use of directing groups or by leveraging the inherent reactivity of the heterocyclic core. Palladium and ruthenium catalysts are often employed for these transformations.[12][13] The reaction of this compound with alkenes or alkynes can lead to the formation of substituted benzofurans, providing a streamlined alternative to traditional cross-coupling methods that require pre-halogenation.

Protocol 2: Palladium-Catalyzed C-H Alkenylation of this compound

This protocol provides a general method for the direct C-H alkenylation of this compound at the C2 position.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

  • Benzoquinone (BQ) (2.0 equiv)

  • Acetic acid (AcOH) as solvent

Procedure:

  • In a pressure-tolerant vial, combine this compound, the alkene, and palladium(II) acetate.

  • Add acetic acid as the solvent.

  • Add benzoquinone as the oxidant.

  • Seal the vial and heat the mixture to 110-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of celite to remove palladium black.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Causality: Acetic acid serves as both the solvent and a proton source in the catalytic cycle. Benzoquinone is a stoichiometric oxidant required to regenerate the active Pd(II) catalyst. The reaction is typically performed at elevated temperatures to overcome the activation barrier for C-H bond cleavage.

CH_Functionalization_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants This compound Alkene Pd(OAc)₂ Benzoquinone Solvent Acetic Acid Heating Heat to 110-120 °C Reactants->Heating Dilution Dilute with DCM Heating->Dilution Filtration Filter through Celite Dilution->Filtration Washing Wash with NaHCO₃ and Brine Filtration->Washing Drying Dry over MgSO₄ Washing->Drying Purification Column Chromatography Drying->Purification

Caption: General workflow for C-H alkenylation of this compound.

Electrophilic Aromatic Substitution: Modulating Regioselectivity

Expertise & Experience: The benzofuran ring system is susceptible to electrophilic attack. The regioselectivity is a subtle balance between the activating effect of the oxygen heteroatom, which directs towards the C2 and C3 positions of the furan ring, and the influence of the fused benzene ring.[14] For benzofuran itself, electrophilic substitution often favors the C2 position.[15] The presence of the fluorine atom at the C5 position will have a deactivating, meta-directing effect on the benzene ring, further favoring substitution on the furan moiety.

Protocol 3: Vilsmeier-Haack Formylation of this compound

This protocol outlines the formylation of this compound, a classic electrophilic substitution reaction.

Materials:

  • This compound (1.0 equiv)

  • N,N-Dimethylformamide (DMF) (3.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.2 equiv)

  • 1,2-Dichloroethane (DCE) as solvent

Procedure:

  • To a round-bottom flask, add DMF and DCE.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound in DCE to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Causality: The Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺, is a mild electrophile that attacks the electron-rich furan ring. The reaction is quenched with water, which hydrolyzes the intermediate iminium salt to the corresponding aldehyde.

Electrophilic_Substitution_Regioselectivity cluster_C2 Resonance Structures for C2 Attack cluster_C3 Resonance Structures for C3 Attack Benzofuran This compound Attack_C2 Attack at C2 (Favored) Benzofuran->Attack_C2 Attack_C3 Attack at C3 (Less Favored) Benzofuran->Attack_C3 C2_Res1 Intermediate 1a Attack_C2->C2_Res1 C3_Res1 Intermediate 2a Attack_C3->C3_Res1 C2_Res2 Intermediate 1b (Benzylic stabilization) C2_Res1->C2_Res2 Resonance C3_Res2 Intermediate 2b (Oxygen lone pair stabilization) C3_Res1->C3_Res2 Resonance

Sources

5-Fluorobenzofuran: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Drug Design

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within the diverse landscape of heterocyclic scaffolds, benzofuran stands out as a "privileged" structure, forming the core of numerous biologically active compounds.[2][3] The fusion of a benzene ring with a furan ring creates a planar, aromatic system that is amenable to a wide range of chemical modifications. When the strategic placement of a fluorine atom is combined with the versatile benzofuran core, the resulting 5-fluorobenzofuran emerges as a highly valuable building block for the synthesis of novel therapeutics. This guide provides a comprehensive overview of the applications and synthetic protocols associated with this compound, tailored for researchers, scientists, and professionals in the field of drug development.

The Significance of the 5-Fluoro Substituent: A Case Study in CNS-Active Compounds

The 5-position of the benzofuran ring is a key site for modification, and the introduction of a fluorine atom at this position has been shown to be particularly advantageous in the development of compounds targeting the central nervous system (CNS). A prominent example is found in the class of psychoactive aminoalkylbenzofurans, such as 5-(2-aminopropyl)benzofuran (5-APB) and its N-methylated analog, 5-MAPB.[4][5][6] These compounds are recognized for their stimulant and entactogenic properties, acting as monoamine transporter substrates, similar to MDMA.[3][4][7]

The presence of the 5-fluoro substituent in related analogs can significantly impact their pharmacological profile, including their affinity and selectivity for various serotonin (5-HT) and dopamine receptors.[2][8] This highlights the critical role of the 5-fluoro group in fine-tuning the structure-activity relationship (SAR) of benzofuran-based CNS agents.[9][10]

Synthetic Protocols: Harnessing the Reactivity of this compound

The utility of this compound as a building block is underscored by its versatility in a range of palladium-catalyzed cross-coupling reactions. These reactions provide a robust platform for the construction of complex molecular architectures.

Protocol 1: Synthesis of this compound from 4-Fluorophenol

A common and efficient method for the synthesis of this compound involves the reaction of 4-fluorophenol with a suitable two-carbon synthon, followed by cyclization.

Reaction Scheme:

Synthesis of this compound 4-Fluorophenol 4-Fluorophenol Reagents 1. Chloroacetaldehyde dimethyl acetal, Base 2. Polyphosphoric acid, Heat 4-Fluorophenol->Reagents This compound This compound Reagents->this compound

Caption: Synthesis of this compound from 4-Fluorophenol.

Step-by-Step Procedure:

  • Alkylation: In a round-bottom flask, dissolve 4-fluorophenol (1.0 eq) in a suitable solvent such as acetone. Add a base, for example, potassium carbonate (1.5 eq), followed by chloroacetaldehyde dimethyl acetal (1.2 eq).

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Cyclization and Aromatization: To the crude intermediate, add polyphosphoric acid.

  • Heat the mixture to 100-120 °C for 2-4 hours.

  • Cool the reaction mixture and carefully quench with ice-water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Palladium-Catalyzed Heck-Type Reaction

This compound can be arylated at the C2 position through a direct, one-step Heck-type reaction with aryl iodides.[11]

Reaction Scheme:

Heck-Type Reaction of this compound cluster_reactants Reactants This compound This compound Catalyst Pd(OAc)2, Ag2O, 2-Nitrobenzoic acid This compound->Catalyst Aryl_Iodide Aryl Iodide Aryl_Iodide->Catalyst Product 2-Aryl-5-fluorobenzofuran Catalyst->Product

Caption: Heck-Type Arylation of this compound.

Step-by-Step Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired aryl iodide (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.025 eq), silver(I) oxide (Ag₂O, 0.75 eq), and 2-nitrobenzoic acid (1.5 eq).[11]

  • Add a suitable solvent, such as dioxane or DMF.

  • Stir the reaction mixture at room temperature or elevated temperatures (e.g., 50 °C) for the specified time (typically 1-18 hours), monitoring by TLC or LC-MS.[11]

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2-aryl-5-fluorobenzofuran derivative.

Protocol 3: Suzuki Cross-Coupling
Protocol 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13][14] This reaction is instrumental in synthesizing arylamines from aryl halides. A general protocol for the amination of a bromo-substituted this compound would be as follows:

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants Bromo-5-fluorobenzofuran Bromo-5-fluorobenzofuran Catalyst Pd Catalyst, Ligand, Base (e.g., NaOtBu) Bromo-5-fluorobenzofuran->Catalyst Amine Amine Amine->Catalyst Product Amino-5-fluorobenzofuran Catalyst->Product

Caption: Buchwald-Hartwig Amination of a Bromo-5-fluorobenzofuran.

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the bromo-5-fluorobenzofuran derivative (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., sodium tert-butoxide).

  • Add the amine (1.2 eq) and an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Applications in Drug Discovery and Development

The this compound scaffold is being explored in various therapeutic areas, with a notable presence in the development of kinase inhibitors and compounds for CNS disorders.

Kinase Inhibitors

The benzofuran nucleus is a common feature in the design of kinase inhibitors for the treatment of cancer.[15][16][17][18] The incorporation of a 5-fluoro substituent can enhance the binding affinity and selectivity of these inhibitors.

Table 1: Representative Kinase Inhibitor Data (General Benzofurans)

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Benzofuran-3-one IndolePI3KαSingle-digit nM[15]
Pyrrolo[2,1-f][4][19][20]triazine-basedVEGFR-2Low nM[21]

While specific data for this compound-containing kinase inhibitors is emerging, the established importance of fluorination in this class of drugs suggests that this compound is a promising building block for the development of next-generation kinase inhibitors.

Central Nervous System (CNS) Agents

As previously mentioned, this compound derivatives have shown significant potential as modulators of serotonin receptors, making them relevant for the treatment of depression and other CNS disorders.[2][8] The antidepressant Vilazodone, for instance, contains a benzofuran moiety linked to a piperazine-indole structure, and while direct synthesis from this compound is not the primary route, the SAR of related compounds underscores the importance of substitutions on the benzofuran ring.[12][20][22][23]

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its utility is driven by the advantageous properties conferred by the fluorine atom, combined with the favorable structural and electronic features of the benzofuran scaffold. The synthetic accessibility of this compound and its amenability to a wide array of cross-coupling reactions make it an attractive starting material for the construction of diverse compound libraries. As our understanding of the nuanced role of fluorine in drug-receptor interactions continues to grow, we can anticipate that this compound will play an increasingly important role in the discovery and development of novel therapeutics for a range of diseases, from cancer to CNS disorders.

References

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type P
  • The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA)
  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway.
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. Semantic Scholar. (2012).
  • benzofurans: Topics by Science.gov.
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone.
  • An investigation of the synthesis of vilazodone.
  • Synthesis method for antidepressant drug vilazodone.
  • Novel Benzofuran Derivatives With Dual 5-HT1A Receptor and Serotonin Transporter Affinity. PubMed. (2010).
  • Synthetic scheme for 4-(2-aminopropyl)benzofuran 1 and...
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][19][20]triazine-based VEGFR-2 kinase inhibitors. PubMed.
  • Mechanism for synthesis of vilazodone | Download Scientific Diagram.
  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activ
  • Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. PubMed Central. (2017).
  • ASR352, A potent anticancer agent: Synthesis, preliminary SAR, and biological activities against colorectal cancer bulk, 5-fluorouracil/oxaliplatin resistant and stem cells. PubMed Central.
  • 5-MAPB. Wikipedia.
  • Benzofuran Derivatives Substitute for the Discriminative Stimulus Effects of 3,4Methylenedioxymethamphetamine (MDMA). WMU's ScholarWorks.
  • Applications of Fluorine in Medicinal Chemistry. PubMed. (2015).
  • Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. PMC - PubMed Central.
  • Chemical structures of psychoactive benzofurans and classical...
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)
  • Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity | Request PDF.
  • Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. PMC - PubMed Central.
  • Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investig
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. (2025).
  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. PubMed. (2016).
  • Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activ
  • Rapid synthesis and in vitro and in vivo evaluation of folic acid derivatives labeled with fluorine-18 for PET imaging of folate receptor-positive tumors. PubMed. (2011).
  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Account. (2021).
  • Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research. PubMed.
  • Design, Synthesis, and SAR of Covalent KIT and PDGFRA Inhibitors Exploring Their Potential in Targeting GIST. PubMed. (2025).

Sources

Application Notes and Protocols for Biological Evaluation of 5-Fluorobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Fluorobenzofuran Derivatives in Drug Discovery

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The introduction of a fluorine atom at the 5-position of the benzofuran ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This often leads to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile.[2] Consequently, this compound derivatives are a focal point of contemporary drug discovery and development programs.

This guide provides detailed application notes and validated protocols for the biological evaluation of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental designs to ensure robust and reproducible results.

Part 1: Anticancer Activity Assays

The evaluation of the anticancer potential of this compound derivatives begins with in vitro assays to determine their cytotoxic and cytostatic effects on cancer cell lines. These initial screens are crucial for identifying promising lead compounds for further development.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability. It is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[3]

Causality of Experimental Choices: The MTT assay is often the first-line screening tool due to its high throughput, reliability, and sensitivity. It provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death, summarized by the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cancer cells in a 96-well plate incubate1 Incubate for 24h to allow cell adherence seed->incubate1 treat Treat cells with various concentrations of This compound derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 1-4h to allow formazan formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read Measure absorbance at ~570 nm using a microplate reader solubilize->read calculate Calculate cell viability (%) and determine the IC50 value read->calculate

Caption: Workflow for determining cell viability using the MTT assay.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Self-Validation: The inclusion of positive and negative (vehicle) controls is essential for validating the assay. A known cytotoxic agent should demonstrate a dose-dependent decrease in cell viability, while the vehicle control should show minimal effect.

Apoptosis Detection: Annexin V/PI Staining and TUNEL Assay

To understand the mechanism of cell death induced by this compound derivatives, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis.

  • Annexin V/PI Staining: This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane (late apoptotic and necrotic cells).[3]

  • TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[4]

Experimental Workflow: Apoptosis Detection

Apoptosis_Workflow cluster_prep Cell Treatment cluster_staining Staining cluster_analysis Analysis treat Treat cancer cells with This compound derivative harvest Harvest cells after incubation period treat->harvest stain_annexin Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain_annexin stain_tunel Perform TUNEL staining for DNA fragmentation harvest->stain_tunel flow Analyze by Flow Cytometry (Annexin V/PI) stain_annexin->flow microscopy Analyze by Fluorescence Microscopy (TUNEL) stain_tunel->microscopy

Caption: Workflow for apoptosis detection using Annexin V/PI and TUNEL assays.

Protocol: TUNEL Assay

  • Cell Treatment: Treat HCT116 cells with the this compound derivative at increasing concentrations for 72 hours.[4]

  • Cell Fixation and Permeabilization: Fix the cells with a formaldehyde solution, followed by permeabilization with a detergent-based solution.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs.

  • Microscopic Analysis: Analyze the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence.

  • Quantification: Quantify the percentage of TUNEL-positive cells.

Data Presentation: Anticancer Activity of Fluorinated Benzofurans

Compound IDModificationCell LineAssayIC50 (µM)Reference
1 Difluoro, Bromo, Carboxylic acidHCT116WST-119.5[4]
2 Difluoro, Bromo, EsterHCT116WST-124.8[4]
S6 Benzofuran derivativeHeLaCytotoxicity-[6]
17i Benzofuran derivativeMCF-7Anti-proliferation2.90 ± 0.32[7]
17i Benzofuran derivativeA549Anti-proliferation5.74 ± 1.03[7]
16 Benzofuran-piperazine hybridA549Cytotoxicity0.12[8]

Part 2: Antimicrobial Activity Assays

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. This compound derivatives are promising candidates for this therapeutic area.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[5]

Causality of Experimental Choices: This method is preferred for its quantitative nature, reproducibility, and suitability for high-throughput screening. It allows for the direct comparison of the potency of different compounds against a panel of microorganisms.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis MIC Determination dilute Prepare serial dilutions of This compound derivative in a 96-well plate inoculum Prepare standardized bacterial suspension (0.5 McFarland) dilute->inoculum inoculate Inoculate each well with the bacterial suspension inoculum->inoculate incubate Incubate at 37°C for 16-24h inoculate->incubate read Visually inspect for turbidity or measure absorbance determine Determine the lowest concentration with no visible growth (MIC) read->determine

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol: Broth Microdilution Assay

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation: Antimicrobial Activity of Benzofuran Derivatives

Compound IDOrganismMIC (µg/mL)Reference
1 Salmonella typhimurium12.5[5]
1 Escherichia coli25[5]
1 Staphylococcus aureus12.5[5]
6i Methicillin-resistant S. aureus6.25[9]
6m Methicillin-resistant S. aureus3.13[9]

Part 3: Anti-inflammatory Activity Assays

Chronic inflammation is implicated in a multitude of diseases, including cancer and autoimmune disorders. This compound derivatives have shown potential as anti-inflammatory agents.

Nitric Oxide (NO) Production Inhibition Assay

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). Overproduction of NO is a hallmark of inflammation.

Causality of Experimental Choices: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. The Griess assay provides a simple and sensitive colorimetric method to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Protocol: NO Production Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.[5]

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Self-Validation: It is crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed decrease in NO production is not due to cytotoxicity of the compound.

Data Presentation: Anti-inflammatory Activity of Fluorinated Benzofurans

Compound IDAssayTarget CellIC50 (µM)Reference
1 IL-6 InhibitionMacrophages1.2-9.04[10]
1 CCL2 InhibitionMacrophages1.5-19.3[10]
1 NO InhibitionMacrophages2.4-5.2[10]
1 PGE2 InhibitionMacrophages1.1-20.5[10]
16 NO InhibitionRAW 264.75.28[8]

Conclusion

The biological evaluation of this compound derivatives requires a systematic and multi-faceted approach. The protocols outlined in this guide provide a robust framework for assessing their anticancer, antimicrobial, and anti-inflammatory activities. By understanding the principles behind each assay and adhering to rigorous experimental design, researchers can generate high-quality, reproducible data to accelerate the discovery and development of novel therapeutics based on this promising chemical scaffold.

References

  • A Comparative Guide to Benzofuran Derivatives in Anticancer Research - Benchchem
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC - PubMed Central
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI
  • Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation...
  • (PDF)
  • In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed
  • Effects of the fluorinated benzofuran and dihydrobenzofuran on the...
  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed
  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity - International Journal of Pharmacy and Biological Sciences
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article
  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - MDPI
  • In Vitro Antioxidant and Pancreatic Anticancer Activity of Novel 5-Fluorouracil-Coumarin Conjug
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC - NIH
  • Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents - NIH
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv
  • (PDF)
  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC - PubMed Central
  • Natural source, bioactivity and synthesis of benzofuran deriv

Sources

The Strategic Role of 5-Fluorobenzofuran in Modern Drug Discovery: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzofuran moiety is a well-established privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and electron-rich nature provide an excellent framework for interaction with a variety of biological targets. The strategic incorporation of a fluorine atom at the 5-position of the benzofuran ring has emerged as a powerful tactic in drug design. This seemingly minor modification can profoundly influence a molecule's physicochemical properties, leading to enhanced potency, selectivity, metabolic stability, and bioavailability.[3][4]

The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong bonds with carbon, allow it to act as a versatile bioisostere for hydrogen or a hydroxyl group. This substitution can alter the electronic distribution within the benzofuran ring system, modulate the acidity or basicity of nearby functional groups, and block sites of metabolic attack. Consequently, the 5-fluorobenzofuran scaffold is increasingly being explored in the development of novel therapeutics for a range of diseases, including cancer, inflammation, and central nervous system (CNS) disorders.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of this compound in drug discovery. It details the rationale behind its use, showcases its application in different therapeutic areas, and provides detailed protocols for its synthesis and evaluation.

Part 1: The Impact of 5-Fluoro Substitution on Pharmacological Properties

The introduction of a fluorine atom at the 5-position of the benzofuran ring is a deliberate strategy to optimize drug-like properties. The benefits of this substitution are multifaceted and are best understood by examining its influence on key pharmacological parameters.

Enhanced Potency and Target Engagement

The high electronegativity of the fluorine atom can alter the electron density of the benzofuran ring, leading to more favorable interactions with the target protein. This can manifest as increased binding affinity (lower Kᵢ or IC₅₀ values) and enhanced potency. For instance, in a series of benzofuran derivatives designed as anticancer agents, the addition of a fluorine atom has been shown to increase potency and inhibitory activity.[5]

Improved Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. A primary route of metabolism for many aromatic compounds is oxidation by cytochrome P450 (CYP) enzymes. Placing a fluorine atom at a potential site of hydroxylation can effectively block this metabolic pathway, thereby increasing the compound's half-life and overall exposure in the body.

Modulation of Physicochemical Properties

Fluorine substitution can influence a molecule's lipophilicity, a critical parameter affecting its absorption, distribution, metabolism, and excretion (ADME) profile. While the effect can be context-dependent, the introduction of a single fluorine atom can subtly increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability.

Part 2: Therapeutic Applications of the this compound Scaffold

The versatility of the this compound moiety has led to its investigation in a diverse range of therapeutic areas.

Oncology

The this compound scaffold has shown significant promise in the development of novel anticancer agents. Derivatives incorporating this moiety have demonstrated potent activity against various cancer cell lines.

Mechanism of Action in Cancer:

Studies have indicated that fluorinated benzofuran derivatives can induce apoptosis (programmed cell death) in cancer cells. One identified mechanism involves the inhibition of the anti-apoptotic protein Bcl-2 and the cleavage of PARP-1, a key enzyme in DNA repair.[3][4]

A recent study on fluorinated benzofuran derivatives demonstrated their potential against human colorectal adenocarcinoma cells (HCT116). Two compounds, one with a difluoro substitution and another with a bromine and an ester group, inhibited cell proliferation by approximately 70%.[3][4]

Table 1: Anticancer Activity of Representative this compound Derivatives

Compound IDSubstitution PatternTarget Cell LineIC₅₀ (µM)Reference
1 5-Fluoro, 2-ArylHCT11619.5[3]
2 5-Fluoro, 2-Aryl, 3-BromoHCT11624.8[3]
Anti-Inflammatory

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. This compound derivatives have emerged as potent anti-inflammatory agents.

Mechanism of Action in Inflammation:

These compounds have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[3][4] This leads to a reduction in the production of inflammatory mediators like prostaglandin E₂ (PGE₂) and nitric oxide (NO).[3][4]

Table 2: Anti-Inflammatory Activity of Representative this compound Derivatives

MediatorCompound 1 (IC₅₀ µM)Compound 2 (IC₅₀ µM)Reference
Interleukin-6 (IL-6)1.2 - 9.041.2 - 9.04[3]
Nitric Oxide (NO)2.4 - 5.22.4 - 5.2[3]
Prostaglandin E₂ (PGE₂)1.1 - 20.51.1 - 20.5[3]
Central Nervous System (CNS) Disorders

The ability of small molecules to cross the blood-brain barrier (BBB) is a critical challenge in the development of drugs for CNS disorders. The physicochemical properties of this compound derivatives make them attractive candidates for targeting the CNS. While direct clinical candidates are still emerging, related structures have shown promise in the context of neurodegenerative diseases like Alzheimer's. For instance, a 5-iodobenzofuran derivative with a fluorinated side chain has been developed for PET imaging of amyloid-beta plaques.[6] This highlights the potential of fluorinated benzofurans to be tailored for CNS applications. Furthermore, a recent patent application has disclosed fluorobenzofurans for the potential treatment of mental disorders.[1]

Part 3: Synthetic Protocols and Methodologies

The successful application of the this compound scaffold in drug discovery relies on efficient and versatile synthetic routes. This section provides an overview of key synthetic strategies and a detailed protocol for the preparation of a core intermediate.

General Synthetic Strategies

Several methods can be employed for the synthesis of this compound derivatives. A common approach involves the construction of the benzofuran ring from a fluorinated phenolic precursor. Palladium-catalyzed reactions, such as the Sonogashira or Suzuki coupling, are powerful tools for the synthesis of substituted benzofurans.[7]

Caption: General workflow for synthesizing this compound derivatives.

Protocol 1: Synthesis of this compound-2-carboxylic Acid

This protocol details the synthesis of a key building block, this compound-2-carboxylic acid, which can be further elaborated to a wide range of derivatives. The synthesis proceeds via a Perkin rearrangement of a corresponding 3-halocoumarin.[8]

Step 1: Synthesis of 3-Bromo-6-fluorocoumarin

  • Materials: 5-Fluorosalicylaldehyde, N-bromosuccinimide (NBS), Acetic Anhydride, Pyridine.

  • Procedure:

    • To a solution of 5-fluorosalicylaldehyde (1.0 eq) in acetic anhydride (5.0 eq), add pyridine (0.1 eq).

    • Heat the mixture to 120 °C and add N-bromosuccinimide (1.1 eq) portion-wise over 30 minutes.

    • Maintain the reaction at 120 °C for 2 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 3-bromo-6-fluorocoumarin.

Step 2: Perkin Rearrangement to this compound-2-carboxylic acid

  • Materials: 3-Bromo-6-fluorocoumarin, Sodium Hydroxide (NaOH), Ethanol, Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve 3-bromo-6-fluorocoumarin (1.0 eq) in ethanol.

    • Add a solution of sodium hydroxide (3.0 eq) in water.

    • Reflux the mixture for 3 hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and acidify to pH 2 with concentrated HCl.

    • Collect the precipitated this compound-2-carboxylic acid by filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Caption: Synthesis of this compound-2-carboxylic acid.

Part 4: Experimental Workflow for Biological Evaluation

Once a novel this compound derivative is synthesized, its biological activity must be assessed. The following protocol outlines a general cell-based assay to determine the anticancer activity of a synthesized compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Human cancer cell line (e.g., HCT116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Synthesized this compound compound

    • Dimethyl sulfoxide (DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the synthesized this compound compound in complete medium. The final DMSO concentration should be less than 0.5%. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37 °C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and versatile platform in modern drug discovery. The strategic incorporation of a fluorine atom at the 5-position offers a powerful means to fine-tune the pharmacological properties of lead compounds, often leading to significant improvements in potency, metabolic stability, and overall drug-like characteristics. The demonstrated applications in oncology and inflammation, coupled with its potential in CNS disorders, underscore the broad therapeutic promise of this moiety.

As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the rational design and application of this compound derivatives are poised to accelerate. Future research will likely focus on exploring this scaffold against a wider array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in neurodegenerative processes. The continued development of novel and efficient synthetic routes will further empower medicinal chemists to fully exploit the potential of the this compound core in the quest for safer and more effective medicines.

References

  • Novel benzofuran derivatives: synthesis and antitumor activity. (n.d.). Scilit.
  • Ayoub, R., Ghandour, B., El-Baba, C., El-Khoury, R., El-Khoury, J., Hamade, E., ... & Gali-Muhtasib, H. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399.
  • Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation... (n.d.). ResearchGate.
  • Watanabe, H., Ono, M., Saji, H. (2011). Fluorinated and iodinated (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(12), 10399.
  • Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575.
  • Patil, S. A., Patil, S. A., Patil, R., & Pfeffer, L. M. (2017).
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). International Journal of Molecular Sciences, 24(4), 3575.
  • Previously reported benzofuran derivatives VII–XII with anti-tumour and... (n.d.). ResearchGate.
  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (2022). Molecules, 27(15), 4995.
  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. (2014). RSC Advances, 4(33), 17169-17182.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1529.
  • Palladium-Catalyzed Tandem C–H Functionalization/Cyclization Strategy for the Synthesis of 5‑Hydroxybenzofuran Deriv
  • Benzofuran derivatives, process for their preparation and intermediates thereof. (2010).
  • A concise synthesis of all four possible benzo[4][6]furopyridines via palladium-mediated reactions. (2002). Organic Letters, 4(13), 2201-2203.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196.
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2013). Molecules, 18(7), 8448-8456.
  • Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. (2016).
  • Advantageous fluorobenzofurans for the treatment of mental disorders or enhancement. (2024).
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). Cuestiones de Fisioterapia.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(13), 5082.
  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. (2015). Analytical and Bioanalytical Chemistry, 407(13), 3743-3755.
  • Fluorophore-Labeled Pyrrolones Targeting the Intracellular Allosteric Binding Site of the Chemokine Receptor CCR1. (2023). Journal of Medicinal Chemistry, 66(13), 8868-8884.
  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. (n.d.). ResearchGate.
  • Challenging specificity of chemical compounds targeting GPCRs with cell profiling. (2020). DiVA portal.
  • Process for preparing benzofuran-2-carboxamide derivatives. (2018).
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(49), 27510-27540.
  • Tools for GPCR drug discovery. (2011). Acta Pharmacologica Sinica, 32(11), 1311-1319.
  • Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. (2021). Journal of Medicinal Chemistry, 64(3), 1279-1288.
  • Pharmacokinetic and pharmacodynamic comparison of fluoropyrimidine derivatives, capecitabine and 5'-deoxy-5-fluorouridine (5'-DFUR). (2005). Cancer Chemotherapy and Pharmacology, 56(2), 205-211.

Sources

Application Notes and Protocols for 5-Fluorobenzofuran: Synthesis and Patented Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Fluorobenzofuran in Medicinal Chemistry

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and conformational rigidity make it an attractive framework for the design of novel therapeutic agents. Within the extensive family of benzofuran derivatives, this compound has emerged as a particularly valuable building block in modern drug discovery. The introduction of a fluorine atom at the 5-position of the benzofuran ring can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. This single atomic substitution can enhance metabolic stability by blocking potential sites of oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability, thereby improving oral bioavailability.[3]

These advantageous properties have led to the incorporation of the this compound moiety into a variety of patented compounds across different therapeutic areas, including treatments for viral diseases, central nervous system disorders, and metabolic conditions.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the patented synthesis and applications of this compound, offering detailed protocols and insights into its strategic use in medicinal chemistry.

Patented Synthetic Routes to this compound and its Derivatives

The construction of the this compound core can be achieved through several synthetic strategies, often involving the cyclization of a suitably substituted 4-fluorophenol derivative. While a direct, one-step synthesis of unsubstituted this compound is not extensively detailed in the patent literature, several patented methods for analogous substituted benzofurans provide a clear blueprint for its preparation. These methods generally fall into two main categories: intramolecular cyclization of a pre-formed ether and transition-metal-catalyzed coupling followed by cyclization.

A prevalent strategy for constructing the benzofuran ring system involves the formation of a phenoxy ether intermediate followed by an intramolecular cyclization. This approach offers a high degree of control over the substitution pattern of the final product. A representative, albeit general, patented method that can be adapted for the synthesis of this compound derivatives is outlined below.

Protocol 1: Synthesis of a this compound Precursor via Intramolecular Cyclization

This protocol is adapted from general methods described in the patent literature for the synthesis of substituted benzofurans.[7]

Objective: To synthesize a key intermediate for this compound derivatives starting from 4-fluorophenol.

Materials:

  • 4-Fluorophenol

  • Chloroacetaldehyde diethyl acetal

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Polyphosphoric acid (PPA)

  • Toluene

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • O-Alkylation:

    • To a solution of 4-fluorophenol (1 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add chloroacetaldehyde diethyl acetal (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 1-(2,2-diethoxyethoxy)-4-fluorobenzene.

  • Intramolecular Cyclization (Eaton's Reagent or PPA):

    • Add the crude 1-(2,2-diethoxyethoxy)-4-fluorobenzene to polyphosphoric acid (PPA) at 60 °C with vigorous stirring.

    • Heat the mixture to 100-120 °C for 2-4 hours.

    • Monitor the formation of this compound by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Carefully pour the hot reaction mixture onto crushed ice.

    • Extract the product with toluene (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the phenol, forming the phenoxide which is a more potent nucleophile for the subsequent O-alkylation.

  • Chloroacetaldehyde diethyl acetal: The acetal serves as a protected form of chloroacetaldehyde, preventing self-polymerization and other side reactions. The acetal is stable under the basic conditions of the alkylation.

  • Polyphosphoric Acid (PPA): PPA is a strong dehydrating agent and a Lewis acid catalyst that facilitates the intramolecular Friedel-Crafts type cyclization to form the furan ring.

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis of this compound start 4-Fluorophenol step1 O-Alkylation with Chloroacetaldehyde diethyl acetal start->step1 intermediate 1-(2,2-diethoxyethoxy)-4-fluorobenzene step1->intermediate step2 Intramolecular Cyclization (PPA) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Patented Applications of this compound Derivatives in Drug Development

The this compound scaffold is a key component in a number of patented therapeutic agents. Its inclusion is often strategic, aiming to enhance the drug-like properties of the final molecule. Below are examples of patented applications where the this compound moiety plays a crucial role.

Table 1: Key Patents Involving this compound Derivatives
Patent NumberTitleAssigneeTherapeutic AreaRole of this compound Moiety
US9364482B2Substituted benzofuran compounds and methods of use thereof for the treatment of viral diseases[4]Merck Sharp & Dohme Corp.Antiviral (HCV)A 5-(substituted)-2-(4-fluorophenyl)benzofuran core is part of a potent HCV NS5B polymerase inhibitor.
US7709505B2Benzofuran derivatives, process for their preparation and intermediates thereof[8]AstraZeneca ABMetabolic DisordersA 2-methyl-4-(2-fluorophenylmethoxy)benzofuran derivative acts as a glucokinase activator for diabetes treatment.
EP3374354B1Benzofuran derivatives for the treatment of cns and other disorders[6]N/ACNS DisordersBenzofuran derivatives are disclosed for treating neurological disorders and protein aggregation-related diseases.
Application Focus: this compound in Antiviral Drug Discovery

In patent US9364482B2, a series of substituted benzofuran compounds are disclosed as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the replication of the virus.[4] The core structure features a 5-(substituted pyrido-oxazinone)-2-(4-fluorophenyl)benzofuran-3-carboxamide. The presence of the fluorine atom on the benzofuran ring (in this case, on a phenyl substituent at the 2-position, with the core benzofuran being a platform for further substitution at the 5-position) is anticipated to contribute to enhanced binding affinity and improved metabolic stability.

Logical Flow of Drug Development Involving a this compound Derivative:

G cluster_drug_dev Drug Development Pipeline synthesis Synthesis of This compound Intermediate sar Structure-Activity Relationship (SAR) Studies synthesis->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical approval Regulatory Approval clinical->approval

Caption: Drug development process for a this compound-based therapeutic.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a valuable asset in the arsenal of medicinal chemists. Its strategic incorporation into drug candidates can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The synthetic methodologies, while often requiring multi-step sequences, are well-established and amenable to scale-up for industrial production. As our understanding of the intricate roles of fluorine in drug-receptor interactions continues to grow, it is anticipated that the application of this compound and its derivatives in the design of novel therapeutics will continue to expand into new and exciting areas of medicine.

References

  • US9364482B2 - Substituted benzofuran compounds and methods of use thereof for the tre
  • US7709505B2 - Benzofuran derivatives, process for their preparation and intermedi
  • CN110684000B - Process for preparing benzofuran deriv
  • Benzofuran derivatives, process for their preparation and intermediates thereof - P
  • Benzofuran derivatives: a p
  • An update on benzofuran inhibitors: a patent review | Request PDF - ResearchG
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - ResearchG
  • EA200601194A1 - NEW DERIVATIVES OF BENZOFURANE USED FOR THE PREVENTION OR TREATMENT OF DISTURBANCES ASSOCIATED WITH 5-HT-RECEPTOR - Google P
  • US10189837B2 - Crystalline (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one
  • EP3374354B1 - Benzofuran derivatives for the treatment of cns and other disorders - Google P

Sources

Application Note: A Scalable, One-Pot Synthesis of 5-Fluorobenzofuran for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Fluorobenzofuran in Modern Drug Discovery

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] The strategic incorporation of fluorine into such scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. This compound, in particular, serves as a crucial building block for a new generation of therapeutics, including agents with potential anticancer, anti-inflammatory, and antibacterial properties.[1][2]

Despite its importance, the synthesis of this compound, especially at a scale suitable for preclinical and clinical development, presents significant challenges. Traditional methods can suffer from harsh reaction conditions, limited substrate scope, or purification difficulties, hindering efficient production.[3] This application note provides a robust, scalable, and operationally simple one-pot protocol for the synthesis of this compound. The described method utilizes a palladium/copper-catalyzed Sonogashira coupling followed by an in-situ intramolecular cyclization, a strategy designed for efficiency, high yield, and adaptability to multi-gram scale production.

The Synthetic Strategy: A One-Pot Sonogashira Coupling and Annulation Cascade

For the scale-up synthesis of this compound, we have selected a strategy that combines a Sonogashira cross-coupling reaction with a subsequent intramolecular cyclization (annulation) in a single reaction vessel. This approach offers several advantages for large-scale production:

  • Process Efficiency: Combining multiple transformations into a single operation (a "one-pot" process) significantly reduces work-up steps, solvent usage, and overall production time.

  • Mild Conditions: The Sonogashira reaction is renowned for its reliability under mild conditions, which helps to minimize side-product formation and is less demanding on specialized equipment.[4][5]

  • Atom Economy: This route efficiently incorporates the majority of the atoms from the starting materials into the final product.

  • Scalability: The chosen catalysts and reagents have proven efficacy in large-scale industrial settings.[6][7]

The selected pathway begins with the readily available starting material, 2-bromo-4-fluorophenol, which undergoes a Sonogashira coupling with ethynyltrimethylsilane. The resulting phenylacetylene intermediate is not isolated; instead, a base is added to facilitate both the in-situ removal of the trimethylsilyl (TMS) protecting group and the subsequent 5-endo-dig intramolecular cyclization to furnish the this compound ring system.

G SM 2-Bromo-4-fluorophenol + Ethynyltrimethylsilane Step1 Step 1: Sonogashira Coupling SM->Step1 Cat Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Et₃N (Base) Intermediate TMS-Protected Alkyne Intermediate (Not Isolated) Step1->Intermediate Toluene, 60 °C Step2 Step 2: In-situ Deprotection & Intramolecular Cyclization Intermediate->Step2 Base K₂CO₃ / MeOH Product This compound Step2->Product Reflux Purification Work-up & Vacuum Distillation Product->Purification Final Pure this compound Purification->Final

Caption: Overall workflow for the one-pot synthesis of this compound.

Detailed Scale-Up Protocol (50-gram Scale)

This protocol is optimized for the synthesis of approximately 50 grams of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[8][9]

Materials and Equipment
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Quantity (moles)Quantity (mass/vol)PurityNotes
2-Bromo-4-fluorophenol147460-41-1191.001.00191.0 g>98%Starting material
Ethynyltrimethylsilane (TMSA)1066-54-298.221.20117.9 g (170 mL)>98%Alkyne coupling partner
Dichlorobis(triphenylphosphine)palladium(II)13965-03-2701.900.017.02 g98%Palladium catalyst
Copper(I) Iodide (CuI)7681-65-4190.450.023.81 g>98%Co-catalyst
Triethylamine (Et₃N)121-44-8101.193.00303.6 g (418 mL)>99%Base and solvent, should be freshly distilled
Toluene108-88-392.14-1.0 LAnhydrousReaction solvent
Potassium Carbonate (K₂CO₃)584-08-7138.211.50207.3 gAnhydrousBase for cyclization
Methanol (MeOH)67-56-132.04-500 mLAnhydrousSolvent for cyclization
Diethyl Ether60-29-774.12-~2.0 LReagent gradeFor extraction
Saturated aq. NH₄ClN/A--~1.0 L-For quenching
BrineN/A--~500 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-~50 g-Drying agent

Equipment:

  • 5 L three-neck round-bottom flask

  • Mechanical overhead stirrer

  • Reflux condenser with a nitrogen/argon inlet

  • Temperature probe and heating mantle

  • Addition funnel (500 mL)

  • Vacuum distillation apparatus

Step-by-Step Experimental Procedure

G cluster_setup Reaction Setup cluster_coupling Part A: Sonogashira Coupling cluster_cyclization Part B: Cyclization cluster_workup Part C: Work-up and Purification Setup 1. Assemble and dry a 5 L three-neck flask with a mechanical stirrer, condenser, and N₂ inlet. Charge 2. Charge flask with 2-bromo-4-fluorophenol, Pd(PPh₃)₂Cl₂, CuI, and Toluene. Degas 3. Degas the mixture via three vacuum/N₂ cycles. Charge->Degas AddBase 4. Add triethylamine and ethynyltrimethylsilane. Degas->AddBase Heat 5. Heat the reaction to 60 °C and stir for 4-6 hours. AddBase->Heat Monitor 6. Monitor progress by TLC/GC-MS until starting material is consumed. Heat->Monitor Cool 7. Cool the reaction mixture to room temperature. Monitor->Cool Once complete AddK2CO3 8. Add K₂CO₃ in Methanol solution via addition funnel. Cool->AddK2CO3 Reflux 9. Heat to reflux (approx. 70-75 °C) and stir for 8-12 hours. AddK2CO3->Reflux Monitor2 10. Monitor formation of this compound by GC-MS. Reflux->Monitor2 CoolDown 11. Cool to room temperature and filter off solids. Monitor2->CoolDown Once complete Quench 12. Quench filtrate with saturated aq. NH₄Cl. CoolDown->Quench Extract 13. Extract with diethyl ether (3x). Quench->Extract Wash 14. Wash combined organic layers with brine. Extract->Wash Dry 15. Dry over anhydrous MgSO₄, filter, and concentrate. Wash->Dry Distill 16. Purify the crude oil by vacuum distillation. Dry->Distill

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Instructions:

  • Setup: Assemble the 5 L reaction flask and ensure all glassware is thoroughly dried. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.

  • Part A - Sonogashira Coupling:

    • To the flask, add 2-bromo-4-fluorophenol (191.0 g), Pd(PPh₃)₂Cl₂ (7.02 g), CuI (3.81 g), and anhydrous toluene (1.0 L).

    • Causality Note: The palladium complex is the active catalyst for the C-C bond formation, while CuI acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which speeds up the transmetalation step in the catalytic cycle.[4]

    • Begin stirring and degas the mixture by carefully evacuating and backfilling with inert gas three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.

    • Add triethylamine (418 mL) followed by the slow addition of ethynyltrimethylsilane (170 mL) over 20 minutes.

    • Heat the reaction mixture to 60 °C.

    • Monitor the reaction progress every hour using TLC or GC-MS. The reaction is typically complete within 4-6 hours, indicated by the consumption of 2-bromo-4-fluorophenol.

  • Part B - In-situ Deprotection and Cyclization:

    • Once the coupling is complete, cool the reaction mixture to room temperature.

    • In a separate beaker, dissolve anhydrous potassium carbonate (207.3 g) in anhydrous methanol (500 mL). This may not fully dissolve, forming a slurry.

    • Slowly add the K₂CO₃/Methanol slurry to the reaction flask via an addition funnel over 30 minutes.

    • Causality Note: The methanolic carbonate solution serves two purposes: it cleaves the TMS protecting group from the alkyne and acts as the base to deprotonate the phenol, initiating the intramolecular nucleophilic attack onto the alkyne to form the benzofuran ring.[10]

    • Heat the mixture to reflux (the boiling point will be a mixture of toluene, methanol, and triethylamine, approx. 70-75 °C) and maintain for 8-12 hours.

    • Monitor the formation of this compound by GC-MS.

  • Part C - Work-up and Purification:

    • Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues, washing the pad with diethyl ether.

    • Transfer the filtrate to a large separatory funnel and quench by slowly adding 1.0 L of saturated aqueous ammonium chloride solution.

    • Separate the layers and extract the aqueous phase with diethyl ether (3 x 700 mL).

    • Combine all organic layers and wash with brine (1 x 500 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a dark crude oil.

    • Purification at Scale: While small-scale purifications often rely on column chromatography, this is not efficient for larger quantities.[11] The crude product should be purified by vacuum distillation. This compound is a liquid at room temperature.

    • Collect the fraction boiling at the appropriate temperature and pressure (literature boiling point is ~60-62 °C at 15 mmHg). The expected yield is 105-120 g (77-88%).

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Result
Appearance Colorless to pale yellow liquid
¹H NMR (CDCl₃)δ ~ 7.65 (dd, 1H), 7.45 (dd, 1H), 7.20 (dd, 1H), 6.95 (td, 1H), 6.70 (dd, 1H) ppm.
¹³C NMR (CDCl₃)δ ~ 160.0 (d, J=240 Hz), 151.0, 145.0, 125.0, 115.0 (d, J=25 Hz), 112.0 (d, J=10 Hz), 110.0 (d, J=25 Hz), 107.0 ppm.
Mass Spec (EI) m/z = 136.03 (M⁺)
Purity (GC-MS) >98%

Safety and Hazard Management

The scale-up of chemical synthesis requires a rigorous approach to safety. All personnel must be thoroughly trained on the hazards of the chemicals involved.[9]

  • Organofluorine Compounds: Fluorinated aromatics can have unique toxicological profiles. Avoid inhalation and skin contact.[8]

  • Palladium Catalysts: While not highly toxic, palladium compounds are heavy metals and should be handled with care. Inhalation of dust should be avoided. Spent catalyst must be disposed of as hazardous waste.

  • Copper(I) Iodide: Toxic if ingested. Avoid creating dust.

  • Solvents: Toluene, diethyl ether, and methanol are flammable. All operations, especially distillation, must be performed away from ignition sources. Diethyl ether can form explosive peroxides and should be handled accordingly.

  • Triethylamine: Corrosive and flammable with a strong, irritating odor. Always handle in a fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Consider double-gloving.

  • Body Protection: Flame-resistant lab coat.

References

  • Wang, L., et al. (2011). Synthesis of benzofurans via [Pd(0)] C–H insertion of vinyl derivatives. Accounts of Chemical Research.
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry.
  • Mehdi, S. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
  • Wikipedia. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. (2022). Sonogashira Coupling. Organic Chemistry Portal.
  • Zhang, Y., et al. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. Angewandte Chemie International Edition.
  • Zard, S. Z., et al. (2003). Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. The Journal of Organic Chemistry.
  • Ciszewska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.

Sources

Application Note & Protocols: Strategic Derivatization of 5-Fluorobenzofuran for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif central to numerous natural products and synthetic molecules with significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The strategic introduction of a fluorine atom, particularly at the C-5 position of the benzofuran ring, offers a powerful tool to modulate the molecule's physicochemical and biological profile. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4][5] This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the synthetic derivatization of 5-fluorobenzofuran and the subsequent protocols for evaluating the biological potential of the resulting analogues.

The Rationale: Why this compound?

The decision to incorporate fluorine into a drug candidate is a deliberate strategy rooted in its unique chemical properties. Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's behavior in vitro and in vivo.[5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that site, thereby increasing the compound's half-life and bioavailability.

  • Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic or dipole-dipole interactions with enzyme active sites, potentially increasing the potency of the derivative.

  • Improved Pharmacokinetics: The lipophilicity of a molecule is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. A fluorine atom can increase lipophilicity, which may enhance permeability across cellular membranes.[4][5]

The 5-position on the benzofuran ring is an ideal site for such modification, as it allows for these electronic benefits while leaving the reactive C2 and C3 positions of the furan ring available for further structural diversification to build a library of potential therapeutic agents.

Synthetic Derivatization Strategies

The primary goal is to generate a diverse library of compounds by introducing various substituents at key positions of the this compound core. The C2 and C3 positions are particularly amenable to electrophilic substitution and other modifications.

Workflow for this compound Derivatization

The following diagram illustrates a generalized workflow for creating a chemical library from a this compound starting material.

G cluster_0 Core Synthesis & Functionalization cluster_1 Derivative Synthesis cluster_2 Final Product Library A This compound B Electrophilic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts) A->B Reagents: POCl3/DMF or RCOCl/AlCl3 C C2/C3 Functionalized Intermediate (e.g., Aldehyde, Ketone) B->C D Condensation Reactions (e.g., Schiff Base Formation) C->D E Coupling Reactions (e.g., Suzuki, Sonogashira) C->E Requires prior halogenation F Reductive Amination C->F G Diverse Library of This compound Derivatives D->G E->G F->G

Caption: General workflow for derivatizing the this compound core.

Protocol 2.1: Synthesis of 2-Acyl-5-fluorobenzofuran via Friedel-Crafts Acylation

This protocol describes a general method for introducing an acyl group at the C2 position, creating a ketone intermediate that is versatile for further derivatization.

Rationale: Friedel-Crafts acylation is a robust C-C bond-forming reaction. Using a Lewis acid like AlCl₃ activates the acyl halide, which is then attacked by the electron-rich benzofuran ring, primarily at the C2 position. Dichloromethane (DCM) is a common inert solvent for this reaction.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Substituted Acetyl Chloride (e.g., Chloroacetyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.2 equivalents) to a flame-dried round-bottom flask containing anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: Slowly add the desired acetyl chloride (1.1 equivalents) to the suspension and stir for 15 minutes.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl. This step is critical for hydrolyzing the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-acyl-5-fluorobenzofuran derivative.

Protocols for Biological Evaluation

Once a library of derivatives is synthesized, a systematic screening cascade is required to identify promising candidates.

Biological Screening Cascade

Caption: A typical screening cascade for anticancer drug discovery.

Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀), a key metric of cytotoxic potency.[1][3][6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).[1][4][6]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentrations should span a wide range (e.g., 0.1 to 100 µM). The final DMSO concentration must be kept below 0.5% to avoid solvent toxicity.[6]

  • Controls: Include wells for:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank: Medium only (no cells).

  • Incubation: Remove the old medium from the plates and add 100 µL of the medium containing the test compounds or controls. Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in living cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol 3.2: Apoptosis Quantification by Annexin V-FITC/PI Staining

This flow cytometry-based assay determines if the observed cytotoxicity is due to apoptosis (programmed cell death).[1][6]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells, thus it stains late apoptotic or necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. It is crucial to collect floating cells as they are often apoptotic.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The results will quadrant the cell population:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the activity of different derivatives and for establishing a Structure-Activity Relationship (SAR).

Table 1: Example Cytotoxicity Data for a Series of this compound Derivatives

The following table provides a template for summarizing IC₅₀ values. The data presented is hypothetical and serves as an example.

Compound IDR¹ Group (at C2)R² Group (at C3)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
5F-Ben-01 -H-H> 100> 100
5F-Ben-02 -COCH₃-H45.268.1
5F-Ben-03 -CO-Ph-H12.522.4
5F-Ben-04 -CO-Ph-4-Cl-H5.89.3
5F-Ben-05 -H-Br75.389.7
Doxorubicin (Positive Control)0.91.5

Interpretation: From this hypothetical data, one could infer that:

  • The unsubstituted this compound core (5F-Ben-01) is inactive.

  • Acylation at the C2 position introduces cytotoxicity (5F-Ben-02).

  • An aromatic acyl group is more potent than an aliphatic one (compare 5F-Ben-03 to 5F-Ben-02).

  • Adding an electron-withdrawing group (Cl) to the phenyl ring further enhances potency (5F-Ben-04). This is a key insight for guiding the next round of synthesis. Halogenation has been shown to increase the anticancer activities of benzofuran derivatives.[7]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Biological Activity Screening of 4-Chloronaphtho[2,3-b]benzofuran.
  • Sasaki, S., Takao, F., Watanabe, K., Obana, N., Maeda, M., Fukumura, T., & Takehara, S. (1993). New fluorinated dopamine D2 ligands with benzofuran skeleton. The synthesis and in vitro evaluation. Chemical & Pharmaceutical Bulletin, 41(2), 296–300.
  • Idris-Khodja, N., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Pharmaceuticals.
  • Al-Ostath, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules.
  • Dengale, S. G., et al. (2024). Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives. ResearchGate.
  • ResearchGate. (n.d.). Structures of natural and synthetic benzofuran derivatives with biological activity.
  • Impactfactor. (2024). In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models.
  • El-Sayed, N. N. E., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • Scilit. (n.d.). Novel benzofuran derivatives: synthesis and antitumor activity.
  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research.
  • Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia.
  • ResearchGate. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives.
  • ResearchGate. (n.d.). Synthesis of bioactive benzofuran derivatives 4, 5 & 6.
  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals.
  • PubMed. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents.
  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • PubMed Central. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.

Sources

Application Notes and Protocols for High-Throughput Screening of 5-Fluorobenzofuran Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Fluorobenzofuran Scaffold as a Privileged Structure in Drug Discovery

The benzofuran moiety is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] The incorporation of a fluorine atom into the benzofuran core, creating this compound, can significantly enhance the pharmacological properties of the resulting molecules. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can improve metabolic stability, binding affinity, and bioavailability.[4][5] Consequently, this compound derivatives have emerged as a promising class of compounds in drug discovery, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[4][6][7]

High-throughput screening (HTS) is an indispensable tool for unlocking the therapeutic potential of large chemical libraries, such as those comprised of this compound derivatives.[8][9][10] HTS allows for the rapid and automated testing of hundreds of thousands of compounds against specific biological targets, enabling the identification of "hit" compounds that can serve as starting points for drug development programs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays for the screening of this compound libraries. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based assays, and discuss critical aspects of data analysis and quality control.

Strategic Selection of HTS Assays for this compound Libraries

The diverse biological activities reported for benzofuran derivatives, such as kinase inhibition, modulation of G-protein coupled receptors (GPCRs), and anti-inflammatory effects through targets like cyclooxygenase (COX), necessitate a thoughtful approach to HTS assay selection.[1][6] The choice of assay will be dictated by the putative biological target of the this compound library. Here, we present two distinct, yet widely applicable, HTS protocols that are well-suited for screening this class of compounds: a Fluorescence Polarization (FP) assay for biochemical screening of kinase inhibitors and a Luciferase Reporter Assay for cell-based screening of signaling pathway modulators.

General HTS Workflow for a this compound Library

The overall workflow for a typical HTS campaign involving a this compound library is depicted in the diagram below. This process begins with assay development and validation, proceeds to the primary screen of the entire library, and is followed by a series of hit confirmation and characterization steps to identify promising lead compounds.[11]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Characterization Assay_Dev Assay Development & Optimization Assay_Val Assay Validation (Z'-factor, S/B) Assay_Dev->Assay_Val Primary_HTS Primary HTS of this compound Library Assay_Val->Primary_HTS Hit_ID Initial Hit Identification Primary_HTS->Hit_ID Hit_Conf Hit Confirmation (Re-testing) Hit_ID->Hit_Conf Dose_Resp Dose-Response (IC50/EC50) Hit_Conf->Dose_Resp Secondary_Assays Secondary & Orthogonal Assays Dose_Resp->Secondary_Assays SAR Structure-Activity Relationship (SAR) Secondary_Assays->SAR Lead_Opt Lead_Opt SAR->Lead_Opt Lead Optimization

Caption: General HTS workflow for a this compound library.

Protocol 1: Fluorescence Polarization (FP) Assay for Screening Kinase Inhibitors

Rationale: Kinases are a major class of drug targets, particularly in oncology, and many heterocyclic compounds, including benzofurans, have been identified as kinase inhibitors.[6][12] Fluorescence Polarization (FP) is a homogeneous, solution-based technique ideal for HTS of kinase inhibitors.[2][13][14] The assay measures the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger protein, such as a kinase.[2] Small, unbound tracers tumble rapidly in solution, resulting in low polarization of emitted light. When bound to the larger kinase, the tracer's movement is restricted, leading to an increase in polarization.[13][15] Inhibitors from the this compound library that bind to the kinase will displace the fluorescent tracer, causing a decrease in the polarization signal.

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Triton X-100. The inclusion of a detergent like Triton X-100 is crucial to prevent compound aggregation.

    • Kinase Solution: Prepare a stock solution of the purified target kinase in Assay Buffer. The final concentration used in the assay should be empirically determined during assay development and is typically in the low nanomolar range.

    • Fluorescent Tracer Solution: Prepare a stock solution of a suitable fluorescently labeled tracer (e.g., a fluorescently tagged ATP-competitive ligand) in Assay Buffer. The final concentration should be at or below its dissociation constant (Kd) for the kinase to ensure assay sensitivity.[15]

    • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine for many kinases).

    • Negative Control: DMSO (the solvent for the compound library).

  • Assay Procedure (384-well plate format):

    • Using an acoustic liquid handler or a pin tool, dispense 50 nL of each compound from the this compound library (typically at 10 mM in DMSO) into the wells of a low-volume, black, 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL assay volume.

    • Add 2.5 µL of the kinase solution to all wells.

    • Add 2.5 µL of the fluorescent tracer solution to all wells.

    • The final assay volume is 5 µL.

    • For control wells:

      • Maximum Polarization (High Control): Add kinase, tracer, and DMSO.

      • Minimum Polarization (Low Control): Add tracer and DMSO (no kinase).

    • Seal the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis and Quality Control:

    • Calculate the millipolarization (mP) values for each well.

    • Determine the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - [(mP_compound - mP_low_control) / (mP_high_control - mP_low_control)])

    • The quality and reliability of the HTS assay are assessed by calculating the Z'-factor. The Z'-factor is a statistical parameter that reflects the separation between the high and low controls. Z' = 1 - [(3 * (SD_high_control + SD_low_control)) / |Mean_high_control - Mean_low_control|] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Data Presentation: Example FP Assay Validation
ParameterValueInterpretation
Mean High Control (mP)250Signal from tracer bound to kinase.
SD High Control (mP)10Low variability in the high signal.
Mean Low Control (mP)50Signal from free tracer.
SD Low Control (mP)5Low variability in the low signal.
Signal-to-Background5A good dynamic range for the assay.
Z'-Factor0.77Excellent assay quality, suitable for HTS.

Protocol 2: Luciferase Reporter Assay for Screening GPCR Signaling Modulators

Rationale: G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are major drug targets.[1][7] Benzofuran derivatives have been shown to modulate GPCR activity. A luciferase reporter assay is a highly sensitive and robust cell-based method for studying the activation or inhibition of signaling pathways downstream of GPCRs. In this assay, cells are engineered to express a luciferase gene under the control of a response element that is activated by a specific signaling pathway (e.g., cAMP Response Element for Gs/Gi-coupled GPCRs).[7] An increase or decrease in luciferase expression, measured as light output, reflects the modulation of the GPCR signaling pathway by a test compound. This approach was successfully used to identify a benzofuran class of HCV inhibitors.

Signaling Pathway Diagram

GPCR_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand This compound GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds Luciferase Luciferase Gene CRE->Luciferase Promotes Transcription Light Light Luciferase->Light Produces Light (with substrate)

Sources

Application Note: A Comprehensive Guide to the In Vitro Evaluation of 5-Fluorobenzofuran's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting potent biological activities, including significant anticancer properties.[1][2][3][4] The introduction of a fluorine atom can dramatically alter a molecule's physicochemical properties, often leading to enhanced metabolic stability and increased bioactivity.[5] This guide provides a comprehensive framework for the in vitro evaluation of 5-Fluorobenzofuran and its derivatives as potential anticancer agents. We delve into the core methodologies required to characterize the cytotoxic and mechanistic properties of these compounds, moving beyond simple protocols to explain the scientific rationale behind each step. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust preclinical assessment of novel benzofuran-based drug candidates.

Introduction: The Rationale for Targeting Cancer with this compound

Cancer remains a leading cause of mortality worldwide, necessitating the continuous discovery of novel and more effective therapeutic agents.[6][7] Heterocyclic compounds are a cornerstone of modern pharmacology, and the benzofuran nucleus, in particular, is found in numerous compounds with diverse therapeutic applications.[3][4] In oncology, benzofuran derivatives have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways that are often dysregulated in cancer cells.[1][8][9]

The strategic placement of a fluorine atom onto the benzofuran scaffold is a well-established medicinal chemistry tactic.[5] Due to its high electronegativity and small size, fluorine can improve key drug-like properties such as metabolic resistance, membrane permeability, and binding affinity to target proteins.[5] Recent studies on fluorinated benzofurans have shown promising antiproliferative activity against various human cancer cell lines, including colorectal and breast cancer.[5][10][11] Therefore, a systematic in vitro evaluation is the critical first step to validate the therapeutic potential of novel this compound compounds.[12][13]

This guide outlines a logical, multi-tiered approach to this evaluation, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

Experimental Strategy: A Multi-Faceted Approach

A thorough in vitro assessment relies on a series of well-designed experiments that build upon one another. The goal is to not only determine if a compound kills cancer cells but also to understand how and at what concentrations. Our recommended workflow provides a comprehensive profile of the compound's anticancer activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Pathway Analysis A Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Cytotoxicity Assay (MTT or XTT) A->B C Determine IC50 Value (Concentration for 50% Inhibition) B->C D Apoptosis Assay (Annexin V / PI Staining) C->D Proceed with active compounds E Cell Cycle Analysis (Propidium Iodide Staining) C->E Proceed with active compounds F Quantify Apoptotic vs. Necrotic Cells D->F G Determine Cell Cycle Arrest Phase (G0/G1, S, G2/M) E->G H Western Blotting / qPCR (e.g., for Bcl-2, Caspases, p53) F->H Elucidate mechanism G->H Elucidate mechanism I Identify Modulated Signaling Pathways (e.g., MAPK/ERK, mTOR) H->I

Caption: General workflow for in vitro anticancer drug screening.

Tier 1: Assessing Cytotoxicity and Viability

The initial step is to determine the compound's ability to inhibit cancer cell growth or viability. Colorimetric assays like the MTT and XTT assays are robust, reliable, and well-suited for high-throughput screening.[14][15]

Principle of Tetrazolium-Based Assays

These assays quantify the metabolic activity of a cell population, which serves as a proxy for cell viability.[14][16] In viable cells, mitochondrial dehydrogenase enzymes reduce a tetrazolium salt (like yellow MTT or XTT) to a colored formazan product.[15] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living, metabolically active cells.[16]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple, insoluble formazan that must be dissolved in a solvent (e.g., DMSO or SDS) before reading.[14]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan, simplifying the protocol by removing the solubilization step.[14][15][17]

Protocol 3.1: MTT Cytotoxicity Assay

Materials and Reagents:

  • Selected cancer cell line (e.g., HCT116, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • This compound (5-FB) stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 5-FB in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a "vehicle control" (medium with DMSO, equivalent to the highest concentration used) and a "medium only" blank.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours. Viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of 5-FB that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of this compound
Cell LineThis compound IC₅₀ (µM) after 48hDoxorubicin IC₅₀ (µM) after 48h (Control)
HCT116 (Colon)19.5[5][10]0.8
A549 (Lung)35.21.2
MCF-7 (Breast)28.7[5]1.5

Note: Data are representative examples based on published findings for similar compounds and for illustrative purposes.

Tier 2: Uncovering the Mechanism of Cell Death

Once a compound shows cytotoxic activity, the next crucial question is how it kills the cells. The two major forms of cell death are apoptosis and necrosis. Anticancer drugs that induce apoptosis are generally preferred, as this is a controlled, non-inflammatory form of cell suicide.[18]

Principle of Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for differentiating apoptotic and necrotic cells.[19][20]

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane.[21] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells.[19][21]

  • Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity—a hallmark of late-stage apoptosis and necrosis.[19]

By using both stains, we can distinguish four cell populations:

  • Viable: Annexin V-negative / PI-negative

  • Early Apoptotic: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

  • Necrotic: Annexin V-negative / PI-positive (less common)

G cluster_0 Cell States cluster_1 Staining cluster_2 Flow Cytometry Readout A Viable Cell (Intact Membrane, PS inside) B Early Apoptotic Cell (Intact Membrane, PS flips out) A->B Apoptotic Stimulus F Annexin V (-) PI (-) A->F C Late Apoptotic/Necrotic Cell (Compromised Membrane, PS out) B->C Progression D Annexin V-FITC (Binds to exposed PS) B->D C->D E Propidium Iodide (PI) (Enters compromised membrane) C->E G Annexin V (+) PI (-) D->G H Annexin V (+) PI (+) E->H G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation FB This compound FB->MEK Potential Inhibition FB->ERK

Caption: Potential inhibition of the MAPK/ERK pathway by this compound.

Mechanistic studies on other benzofuran derivatives have shown they can induce apoptosis by blocking signaling pathways like RAS/RAF/MEK/ERK. [1]This pathway is a critical regulator of cell growth and proliferation, and its inhibition is a validated anticancer strategy.

Conclusion

This application note provides a structured, multi-tiered protocol for the comprehensive in vitro evaluation of this compound's anticancer activity. By systematically assessing cytotoxicity, determining the mode of cell death, and analyzing effects on the cell cycle, researchers can build a robust data package to validate novel compounds. The methodologies described herein are fundamental to preclinical drug discovery and provide the necessary foundation for advancing promising this compound derivatives toward further development as potential cancer therapeutics.

References

  • Rauth, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Bhatt, P., et al. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Future Journal of Pharmaceutical Sciences, 9(1), 5.
  • Skeledzija, D. P., et al. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology, 10(6), 1963-1968.
  • Shen, H., et al. (2014). Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells. Methods in Molecular Biology, 1139, 189-195.
  • iQ Biosciences. (n.d.). Apoptosis Assay.
  • Menon, A., & Krishnan, R. (2019). In-vitro Models in Anticancer Screening. ResearchGate.
  • Chen, Y., et al. (2016). Cellular Apoptosis Assay of Breast Cancer. Methods in Molecular Biology, 1406, 139-149.
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11.
  • Ayoub, A. M., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 15(6), 1547-1596.
  • Ayoub, A. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11337-11365.
  • Ayoub, A. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing.
  • Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 82, 539-553.
  • NCBI Bookshelf. (2021). Apoptosis Marker Assays for HTS.
  • Agilent. (2022). Monitoring Cell Cycle Progression in Cancer Cells.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2777.
  • Eldehna, W. M., et al. (2021). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Oncology, 11, 747605.
  • Eldehna, W. M., et al. (2021). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers.
  • Ayoub, A. M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399.
  • Li, J., et al. (2023). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. Scientific Reports, 13(1), 12389.
  • Wang, Y., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry, 89, 449-457.
  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.
  • Ayoub, A. M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed.
  • Napiórkowska, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 28(19), 6828.

Sources

5-Fluorobenzofuran: A Privileged Scaffold for the Development of Novel Inhibitors - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 5-Fluorobenzofuran Scaffold

The benzofuran moiety is a prominent heterocyclic system found in a multitude of natural products and pharmacologically active compounds.[1][2] Its rigid, planar structure and synthetic tractability have established it as a "privileged scaffold" in medicinal chemistry.[3] The introduction of a fluorine atom at the 5-position of the benzofuran ring can significantly enhance the therapeutic potential of its derivatives. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] This strategic fluorination can lead to improved pharmacokinetic and pharmacodynamic profiles, making the this compound core an attractive starting point for the design of novel inhibitors targeting a range of enzymes and receptors involved in various disease states.

This guide provides a comprehensive overview of the application of the this compound scaffold in inhibitor design, complete with detailed protocols for the synthesis of representative compounds and their subsequent biological evaluation.

I. Synthesis of 2-Aryl-5-fluorobenzofuran Derivatives: A Representative Protocol

The synthesis of 2-aryl-5-fluorobenzofuran derivatives is a key step in accessing a diverse library of potential inhibitors. A common and effective method involves a palladium- and copper-catalyzed Sonogashira coupling followed by a cyclization reaction.[6] This approach offers a versatile route to a wide array of substituted benzofurans.

Protocol: Synthesis of a Representative 2-Aryl-5-fluorobenzofuran via Sonogashira Coupling and Cyclization

Objective: To synthesize a 2-aryl-5-fluorobenzofuran derivative from a corresponding 4-fluorophenol precursor.

Materials:

  • Substituted 2-iodo-4-fluorophenol

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-iodo-4-fluorophenol (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(OAc)₂ (0.02 mmol), CuI (0.04 mmol), and PPh₃ (0.04 mmol).

  • Solvent and Base Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene (10 mL) and triethylamine (3 mL) to the flask.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the catalysts, washing the pad with ethyl acetate.

  • Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 2-aryl-5-fluorobenzofuran.

  • Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as the palladium catalyst is sensitive to oxidation, which would deactivate it and hinder the reaction.

  • Copper(I) Iodide Co-catalyst: CuI plays a critical role in the Sonogashira coupling by facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Triethylamine (TEA): TEA acts as a base to neutralize the hydroiodic acid (HI) formed during the reaction, preventing side reactions and catalyst deactivation.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, byproducts, and catalyst residues.

II. Biological Evaluation of this compound-Based Inhibitors

The synthesized this compound derivatives can be screened for their inhibitory activity against various biological targets. Here, we provide detailed protocols for two common assays: an anti-inflammatory assay targeting the COX-2 enzyme and a cytotoxicity assay against a cancer cell line.

A. In Vitro COX-2 Inhibition Assay

Principle: Cyclooxygenase-2 (COX-2) is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[4] This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-2. The peroxidase activity is monitored by the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[4]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme Cofactor: Prepare a stock solution in a suitable solvent.

    • COX-2 Enzyme: Use a commercially available human or ovine recombinant COX-2.

    • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.

    • TMPD (Chromogen): Prepare a fresh stock solution.

    • Test Compound: Prepare a stock solution in DMSO and make serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution.

    • Add 10 µL of the test compound at various concentrations (or DMSO for the vehicle control).

    • Incubate the plate at 25°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution and 10 µL of TMPD solution to each well.

    • Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

B. Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which is insoluble in aqueous solutions. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HCT116 for colorectal cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[4][6]

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution of the formazan.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

III. Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in a clear and concise format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Inhibitory Activity of Representative Fluorinated Benzofuran Derivatives

Compound IDTargetIC₅₀ (µM)Reference
Compound 5 COX-228.1[4]
Compound 6 COX-213.0[4]
Compound 1 HCT116 Cells19.5[4]
Compound 2 HCT116 Cells24.8[4]

Data extracted from Masso et al., 2023.[4]

Structure-Activity Relationship (SAR) Insights: The data presented in Table 1, from a study on fluorinated benzofurans, suggests that the nature and position of substituents on the benzofuran core significantly influence biological activity. For instance, the difference in COX-2 inhibitory potency between compounds 5 and 6 highlights the impact of specific substitutions. Furthermore, the potent anticancer activity of compounds 1 and 2 against the HCT116 cell line underscores the potential of this scaffold in oncology drug discovery.[4][5]

IV. Visualizing Workflows and Concepts

Graphical representations are invaluable for understanding complex processes and relationships in drug discovery.

G cluster_0 Synthesis Workflow 2-Iodo-4-fluorophenol 2-Iodo-4-fluorophenol Sonogashira Coupling Sonogashira Coupling 2-Iodo-4-fluorophenol->Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Cyclization Cyclization Sonogashira Coupling->Cyclization Purification Purification Cyclization->Purification 2-Aryl-5-fluorobenzofuran 2-Aryl-5-fluorobenzofuran Purification->2-Aryl-5-fluorobenzofuran

Caption: Synthetic workflow for 2-Aryl-5-fluorobenzofuran.

G cluster_1 Biological Evaluation Workflow Synthesized Compound Synthesized Compound COX-2 Assay COX-2 Assay Synthesized Compound->COX-2 Assay MTT Assay MTT Assay Synthesized Compound->MTT Assay IC50 Determination (COX-2) IC50 Determination (COX-2) COX-2 Assay->IC50 Determination (COX-2) IC50 Determination (Cytotoxicity) IC50 Determination (Cytotoxicity) MTT Assay->IC50 Determination (Cytotoxicity) SAR Analysis SAR Analysis IC50 Determination (COX-2)->SAR Analysis IC50 Determination (Cytotoxicity)->SAR Analysis

Caption: Workflow for biological evaluation of inhibitors.

V. Conclusion

The this compound scaffold represents a highly promising platform for the discovery of novel inhibitors with potential therapeutic applications in inflammation and oncology. The synthetic routes to these compounds are well-established, and robust in vitro assays are available to characterize their biological activity. By leveraging the principles of medicinal chemistry and employing the protocols outlined in this guide, researchers can effectively explore the potential of this compound derivatives in their drug discovery programs.

References

  • Masso, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10391. [Link]
  • Masso, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
  • Wojtowicz, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
  • Wojtowicz, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed. [Link]
  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
  • Khan, I., et al. (2024).
  • Corrales, L., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(15), 5776. [Link]
  • Luo, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]
  • Khalaf, K. A., & Omar, A. O. (2023). Design, Synthesis, and Biological Evaluation of Benzofuran Derivatives as Inhibitors of Inflammatory Enzymes in Kidney Cancer Therapy.
  • Luo, Y., et al. (2019).
  • Luo, Y., et al. (2019).
  • Yadav, M., et al. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. [Link]
  • Li, Y., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076. [Link]
  • Yamashita, M., et al. (2001). Synthesis of 2-phenylbenzofuran derivatives as testosterone 5 alpha-reductase inhibitor. Bioorganic & Medicinal Chemistry Letters, 11(15), 1991-1994. [Link]
  • Wojtowicz, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Semantic Scholar. [Link]
  • AstraZeneca AB. (2010). Benzofuran derivatives, process for their preparation and intermediates thereof.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluorobenzofuran. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges and improve reaction yields. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

This compound is a key structural motif in medicinal chemistry, appearing in compounds investigated for a range of biological activities.[1][2] However, its synthesis can be challenging, often plagued by low yields and difficult purifications. This guide addresses the most frequent issues encountered during its synthesis.

Overview of Common Synthetic Routes

Several strategies exist for the synthesis of this compound. The optimal choice depends on the availability of starting materials and the desired scale. The most prevalent methods involve intramolecular cyclization, often facilitated by a transition metal catalyst.

  • Palladium-Catalyzed Sonogashira Coupling & Cyclization: A robust and widely used method involves the coupling of a 2-halo-4-fluorophenol (typically 2-iodo-4-fluorophenol) with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.[3] This one-pot or two-step sequence is versatile but highly sensitive to reaction conditions.

  • Intramolecular Cyclization of Fluoro-Styrenes: Another effective route involves the base-mediated 5-endo-trig cyclization of β,β-difluoro-o-hydroxystyrenes.[4][5][6][7] This method directly installs the fluorine at the 2-position, which may require subsequent modification if the 5-fluoro isomer is the exclusive target, but the principles of the cyclization step are relevant.

  • Ruthenium-Catalyzed C-H Activation: More recent methods utilize ruthenium catalysts for C-H activation and annulation of phenols with alkynes to construct the benzofuran core.[8][9]

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions you might have when your this compound synthesis is not performing as expected.

Question 1: My palladium-catalyzed reaction is giving a very low yield (<10%) or failing completely. What's going wrong?

This is a frequent and multifaceted problem. Low yields in palladium-catalyzed reactions, such as Sonogashira or Heck-type couplings followed by cyclization, can be traced to several factors.[10]

Potential Cause 1: Inactive Catalyst or Ligand Degradation The palladium catalyst is the heart of the reaction. If it's old, has been improperly stored, or the ligand has degraded, the catalytic cycle will not proceed efficiently.

  • Solution:

    • Always use a fresh, high-purity palladium source [e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂] or one that has been stored correctly under an inert atmosphere.[10][11]

    • Consider the ligand choice. While phosphine ligands like triphenylphosphine (PPh₃) are common, they can degrade. More robust ligands like XPhos may be necessary for challenging substrates.[12]

Potential Cause 2: Inappropriate Choice of Base & Presence of Water The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle. A common mistake is using a base like sodium bicarbonate (NaHCO₃) at high temperatures.[11][13]

  • Causality: At temperatures around 100-110 °C, NaHCO₃ can decompose to produce water.[11][13] Water can hydrolyze intermediates and interfere with the palladium catalyst, leading to deactivation and significantly reduced yields.

  • Solution:

    • Switch to an anhydrous base that does not generate water upon heating. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent, more effective alternatives.[11] Organic bases like triethylamine (NEt₃) can also be used, but ensure they are rigorously dried.

Potential Cause 3: Presence of Oxygen Palladium(0), the active catalytic species, is readily oxidized to inactive Palladium(II) by atmospheric oxygen, especially at elevated temperatures.

  • Solution:

    • Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

    • Use degassed solvents. This can be achieved by bubbling an inert gas through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.[10]

Troubleshooting Summary Table: Palladium-Catalyzed Synthesis
Issue Potential Cause Recommended Action Rationale
Low/No Yield Inactive CatalystUse fresh Pd catalyst; consider a more robust ligand (e.g., XPhos).Ensures the active Pd(0) species can be generated and is stable.[11][12]
Water Formation from BaseReplace NaHCO₃ with anhydrous K₂CO₃ or Cs₂CO₃.[11][13]Prevents catalyst deactivation and unwanted side reactions caused by water.
Oxygen ContaminationDegas solvents and maintain a strict inert (Ar/N₂) atmosphere.Prevents oxidation and deactivation of the Pd(0) catalyst.[10]
Suboptimal TemperatureRun a temperature screen (e.g., 80 °C, 100 °C, 120 °C).Balances reaction rate against potential thermal degradation of catalyst or reagents.
Side Products Alkyne HomocouplingAdd a copper(I) iodide (CuI) co-catalyst.[11]Facilitates the Sonogashira coupling pathway, often outcompeting homocoupling.
Tarring/DecompositionLower the reaction temperature; check purity of starting materials.High temperatures can degrade sensitive functional groups, poisoning the catalyst.
Question 2: My cyclization step is inefficient. How can I drive it to completion?

Whether it's a palladium-mediated annulation or a base-induced cyclization of a styrene precursor, forcing the final ring-closing step can be a major hurdle.

Potential Cause 1: The Base is Not Strong Enough or is Sterically Hindered For reactions like the 5-endo-trig cyclization of a β,β-difluoro-o-hydroxystyrene, a strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl group without competing in other side reactions.[4][14]

  • Solution:

    • Employ a strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • In some cases, sodium hydride (NaH) can be effective, but requires careful handling.[7]

Potential Cause 2: Insufficient Energy Input Some cyclization reactions have a significant activation energy barrier that is not overcome at room temperature or moderate heat.

  • Solution:

    • Consider the use of microwave irradiation. This technique can often dramatically reduce reaction times and improve yields for cyclization reactions by providing efficient and uniform heating.[4][14]

    • Systematically increase the temperature, monitoring the reaction by TLC or LC-MS to check for product formation versus decomposition.

Question 3: I'm seeing many impurities in my crude product. How can I minimize side reactions?

Impurity formation complicates purification and lowers the isolated yield. The source of these impurities is often related to the reaction conditions or the stability of the reagents.

Potential Cause: Unwanted Side Reactions (e.g., Homocoupling) In Sonogashira-type reactions, the terminal alkyne can couple with itself (a reaction known as Glaser coupling) instead of with the aryl halide.

  • Solution:

    • The addition of a copper(I) co-catalyst (e.g., CuI) is a standard and effective method to promote the desired cross-coupling over homocoupling.[11]

    • Ensure slow addition of the alkyne to the reaction mixture to maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is a good general protocol for a palladium-catalyzed synthesis of a substituted benzofuran?

    • A1: A reliable method is the Sonogashira coupling followed by intramolecular cyclization. A general protocol involves charging a Schlenk flask with the o-iodophenol, a palladium catalyst (e.g., (PPh₃)PdCl₂), a copper(I) co-catalyst (CuI), and an anhydrous base (e.g., K₂CO₃) under an inert atmosphere. Anhydrous, degassed solvent (like DMF or toluene) is added, followed by the terminal alkyne. The mixture is heated (typically 80-110 °C) and monitored until completion.[10][11]

  • Q2: How do electron-withdrawing or -donating groups on the phenol affect the reaction?

    • A2: The electronic nature of the substituents can significantly impact reaction rates. Electron-withdrawing groups (like the fluorine in 4-fluorophenol) can make the aryl halide more reactive towards oxidative addition but may decrease the nucleophilicity of the phenol for the final cyclization step. Conversely, electron-donating groups can speed up the cyclization but may slow the initial coupling.[10] Optimization of the base and temperature is often required to balance these effects.

  • Q3: What purification methods are most effective for this compound?

    • A3: The crude product is typically purified by column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes or pentane, is usually effective for separating the desired product from non-polar impurities and baseline catalyst residues.[10][11]

Visualized Workflows and Pathways

Troubleshooting Workflow for Low Yield

G start Low Yield (<10%) in Pd-Catalyzed Synthesis check_catalyst Is the Pd Catalyst Fresh & Stored Properly? start->check_catalyst check_base What Base is Being Used? start->check_base check_atmosphere Are Conditions Strictly Anhydrous & Inert? start->check_atmosphere sol_catalyst Action: Use Fresh Catalyst / Screen Ligands check_catalyst->sol_catalyst No sol_base_nahco3 Is it NaHCO₃ at >100°C? check_base->sol_base_nahco3 sol_atmosphere Action: Degas Solvents / Use Schlenk Line check_atmosphere->sol_atmosphere No sol_base_other Action: Ensure Base is Anhydrous sol_base_nahco3->sol_base_other No sol_base_change Action: Switch to K₂CO₃ or Cs₂CO₃ sol_base_nahco3->sol_base_change Yes G sub_phenol 2-Iodo-4-fluorophenol step1 Sonogashira Coupling (Pd Catalyst, CuI, Base) sub_phenol->step1 sub_alkyne Terminal Alkyne sub_alkyne->step1 step2 Intramolecular Cyclization (Annulation) step1->step2 product This compound Derivative step2->product

Caption: Pathway for this compound via Sonogashira coupling.

General Experimental Protocol

The following is a generalized, representative protocol for the synthesis of a 2-substituted-5-fluorobenzofuran via a Sonogashira coupling and cyclization reaction. This protocol should be adapted and optimized for specific substrates.

Materials:

  • 2-Iodo-4-fluorophenol

  • Terminal Alkyne (1.1 - 1.5 eq)

  • (PPh₃)₂PdCl₂ (0.02 - 0.05 eq)

  • CuI (0.04 - 0.10 eq)

  • Anhydrous K₂CO₃ (2.0 - 3.0 eq)

  • Anhydrous, degassed DMF or Toluene

Procedure:

  • To a flame-dried Schlenk flask under an Argon atmosphere, add 2-iodo-4-fluorophenol, (PPh₃)₂PdCl₂, CuI, and K₂CO₃.

  • Evacuate and backfill the flask with Argon three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the pure this compound product. [10]

References

  • Benchchem. (n.d.). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • ResearchGate. (n.d.). Synthesis of 5‐aryl‐2‐fluorobenzofurans 7j, 7k, 7m, 7n.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Benzofuran Synthesis.
  • Various Authors. (n.d.).
  • Organic Letters. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway.
  • PubMed. (2017).
  • MDPI. (2017).
  • Yadav, M., et al. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
  • Leroux, F. R., et al. (2021).
  • ResearchGate. (n.d.). Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans.
  • PubMed. (2008). A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution.
  • PubMed. (2023).
  • PubMed. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls.
  • Organic Chemistry Frontiers. (n.d.). Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. RSC Publishing.
  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Use larock reaction to synthesis benzofuran problem? Science topic.
  • NIH. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • MDPI. (2022).
  • ScienceOpen. (2019).
  • PubliCatt. (n.d.).
  • ChemistryViews. (2023). Flexible Synthesis of Benzofuranones.
  • PubMed. (2002).
  • PubChem. (n.d.). 5-Fluoro-1-benzofuran.
  • ACS Publications. (2023).
  • PubMed Central. (n.d.).
  • Science and Education Publishing. (n.d.). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles.
  • ResearchGate. (n.d.).

Sources

5-Fluorobenzofuran Synthesis: A Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-fluorobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance your experimental success. Our approach is grounded in mechanistic principles to empower you with the understanding needed to adapt and refine your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound?

A1: The synthesis of this compound can be approached through several robust methods. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. Key methods include:

  • Palladium-Catalyzed Intramolecular Cyclization: This is a widely used and versatile method. It typically involves the intramolecular cyclization of a suitably substituted o-alkynylphenol derivative. Palladium catalysts, in conjunction with a suitable ligand and base, are crucial for facilitating this transformation.[1][2][3]

  • Intramolecular Heck-type Reactions: Functionalized benzofurans can be synthesized via direct oxidative Heck cyclizations, which are intramolecular Fujiwara-Moritani arylations.[4]

  • Photocatalytic Methods: Recent advancements have introduced visible-light-induced photocatalytic pathways for the synthesis of fluorinated benzofurans. These methods often proceed under mild conditions and can offer unique reactivity.[5][6][7][8]

  • Classical Named Reactions: Traditional methods like the Perkin or Oglialoro reactions can be adapted for benzofuran synthesis, although they may sometimes be limited by harsh conditions or lower yields compared to modern catalytic methods.

Q2: My yield of this compound is consistently low. What are the likely causes?

A2: Low yields are a common frustration in organic synthesis. For this compound synthesis, several factors could be at play:

  • Inefficient Catalyst Activity: The palladium catalyst's activity is paramount. Ensure you are using a high-quality catalyst and that it has not been deactivated by impurities. The choice of ligand is also critical and can significantly impact the reaction outcome.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all dramatically affect the yield. A systematic optimization of these parameters is often necessary.

  • Poor Quality of Starting Materials: Impurities in your starting materials, particularly the o-alkynylphenol precursor, can interfere with the reaction. Ensure your substrates are pure before proceeding.

  • Presence of Oxygen: Many palladium-catalyzed reactions are sensitive to oxygen. Degassing your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Side Reactions: The formation of byproducts can consume your starting material and reduce the yield of the desired product. Common side reactions include polymerization of the alkyne or decomposition of the starting material.

Q3: I am observing the formation of several byproducts in my reaction mixture. How can I improve the selectivity for this compound?

A3: Improving selectivity requires a careful examination of your reaction conditions. Consider the following:

  • Ligand Selection: In palladium-catalyzed reactions, the ligand plays a crucial role in controlling the selectivity. Screening a variety of phosphine-based or N-heterocyclic carbene (NHC) ligands can help identify one that favors the desired cyclization pathway.

  • Base Strength and Concentration: The choice and amount of base can influence which reaction pathway is favored. A weaker base might prevent undesired side reactions.

  • Temperature Control: Running the reaction at a lower temperature can sometimes suppress the formation of byproducts, albeit at the cost of a longer reaction time.

  • Slow Addition of Reagents: In some cases, the slow addition of one of the reactants can help maintain a low concentration of a reactive intermediate, thereby minimizing side reactions.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to optimizing your this compound synthesis.

Problem 1: No Reaction or Incomplete Conversion

If you observe no product formation or your starting material is not fully consumed, consider the following troubleshooting steps.

Experimental Workflow for Troubleshooting Incomplete Conversion

G start Incomplete Conversion Observed catalyst Check Catalyst and Ligand Integrity start->catalyst atmosphere Verify Inert Atmosphere catalyst->atmosphere temp_time Increase Temperature and/or Reaction Time atmosphere->temp_time reagents Confirm Reagent Purity and Stoichiometry temp_time->reagents solvent Screen Different Solvents reagents->solvent success Reaction Proceeds to Completion solvent->success

Caption: Troubleshooting workflow for incomplete reaction conversion.

Detailed Steps:

  • Catalyst and Ligand:

    • Action: Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more stable to air and moisture.

    • Rationale: Palladium catalysts, especially Pd(0) species, can be sensitive to oxidation. Ligands can also degrade over time.

  • Inert Atmosphere:

    • Action: Ensure your reaction flask is properly purged with an inert gas (argon or nitrogen) and that the solvent has been thoroughly degassed.

    • Rationale: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Temperature and Time:

    • Action: Incrementally increase the reaction temperature in 10 °C intervals. Monitor the reaction progress by TLC or GC/LC-MS at regular time points.

    • Rationale: The activation energy for the desired transformation may not be met at lower temperatures.

  • Reagent Purity:

    • Action: Purify your starting materials, especially the substituted phenol and alkyne, by column chromatography, recrystallization, or distillation.

    • Rationale: Trace impurities can act as catalyst poisons or participate in unwanted side reactions.

  • Solvent Effects:

    • Action: Screen a range of solvents with different polarities and coordinating abilities (e.g., toluene, dioxane, DMF, acetonitrile).

    • Rationale: The solvent can influence the solubility of the reactants and catalyst, as well as stabilize key intermediates in the catalytic cycle.[9]

Problem 2: Formation of Dimerized or Polymerized Byproducts

The formation of oligomeric or polymeric materials is a common side reaction, particularly with terminal alkynes.

Logic Diagram for Minimizing Polymerization

G start Polymerization Observed concentration Decrease Reactant Concentration start->concentration slow_addition Slow Addition of Alkyne Substrate concentration->slow_addition ligand Use a Bulky Ligand slow_addition->ligand temp Lower Reaction Temperature ligand->temp success Reduced Polymerization, Increased Product Yield temp->success

Caption: Strategies to mitigate alkyne polymerization.

Detailed Steps:

  • Concentration:

    • Action: Run the reaction at a higher dilution.

    • Rationale: Lowering the concentration of the reactants can disfavor intermolecular side reactions like polymerization, which are often of a higher kinetic order than the desired intramolecular cyclization.

  • Slow Addition:

    • Action: Use a syringe pump to add the alkyne substrate to the reaction mixture over an extended period.

    • Rationale: This maintains a low instantaneous concentration of the alkyne, further suppressing polymerization.

  • Ligand Choice:

    • Action: Employ a sterically bulky ligand.

    • Rationale: Bulky ligands can create a more sterically hindered environment around the metal center, which can disfavor the approach of multiple alkyne molecules and thus inhibit polymerization.

  • Temperature:

    • Action: Reduce the reaction temperature.

    • Rationale: Polymerization pathways may have a higher activation energy than the desired cyclization.

Optimized Protocol: Palladium-Catalyzed Synthesis of this compound

This protocol is a generalized starting point based on common literature procedures. Optimization will likely be required for specific substrates.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%) and the ligand (e.g., a phosphine ligand, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add the 4-fluoro-2-alkynylphenol substrate (1.0 equiv) and a base (e.g., Ag₂O, 0.75 equiv).[1]

  • Solvent Addition: Add degassed solvent (e.g., HFIP) via syringe.[1]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) and monitor its progress by TLC or GC/LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Reaction Optimization

ParameterRecommended Starting PointRange for OptimizationRationale
Catalyst Loading 2.5 mol%1-10 mol%Balances reaction rate and cost.
Ligand-to-Metal Ratio 2:11:1 to 4:1Affects catalyst stability and activity.
Base Ag₂OK₂CO₃, Cs₂CO₃, Et₃NBase strength can influence the reaction rate and selectivity.
Solvent HFIP, Toluene, DioxaneAcetonitrile, DMFSolvent polarity and coordinating ability can impact the reaction.
Temperature 25 °CRoom Temp to 120 °CHigher temperatures can increase the reaction rate but may also lead to byproduct formation.
Concentration 0.1 M0.05 M to 0.5 MCan influence the balance between intra- and intermolecular reactions.

This technical guide provides a foundation for the successful synthesis and optimization of this compound. Remember that each specific substrate may require fine-tuning of these general principles. Methodical experimentation and a solid understanding of the underlying reaction mechanisms are the keys to overcoming synthetic challenges.

References

  • Gabriele, B., Mancuso, R., & Salerno, G. (2008). A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. The Journal of Organic Chemistry, 73(18), 7336–7341. [Link]
  • He, X., Ling, J., Fang, Z., et al. (2023). Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. The Journal of Organic Chemistry, 88(11), 7586-7591. [Link]
  • Stoltz, B. M., & Grubbs, R. H. (2004). Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans.
  • Chen, C. Y., et al. (2002). A concise synthesis of all four possible benzo[10][11]furopyridines via palladium-mediated reactions. Organic Letters, 4(13), 2201-3. [Link]
  • de Lemos, M. C., et al. (2022). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]
  • ACS Publications. (2023). Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. The Journal of Organic Chemistry. [Link]
  • ACS Publications. (2024).

Sources

Technical Support Center: Optimizing Biological Assay Protocols for 5-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluorobenzofuran. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of incorporating this compound into your biological assays. Our focus is on ensuring scientific integrity, providing actionable insights, and fostering a deeper understanding of the experimental nuances involved.

Introduction: Understanding this compound in a Biological Context

This compound belongs to the benzofuran class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological efficacy and pharmacokinetic profile.[4] However, these same properties can present unique challenges in experimental design, particularly concerning solubility and potential assay interference.

This guide will address common issues encountered when working with this compound and similar small molecules, providing a framework for robust and reproducible assay development.

Section 1: Core Principles & Pre-Assay Considerations

Before initiating any biological assay, a thorough understanding of the test compound's properties is paramount. This section addresses foundational questions that are crucial for experimental success.

FAQ: Compound Handling and Safety

Q1: What are the primary safety concerns when handling this compound?

A: this compound is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5][6] Therefore, it is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7] Standard personal protective equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves, should be worn at all times.[7]

Q2: How should I properly store this compound?

A: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep it away from heat, sparks, and open flames.[8] It should also be stored separately from incompatible materials such as strong acids, bases, and oxidizing agents.[7]

FAQ: Solubility and Stock Solution Preparation

Q1: this compound has poor aqueous solubility. How do I prepare my stock and working solutions?

A: This is one of the most common challenges in screening small molecules.[9][10]

  • Primary Solvent: High-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution (e.g., 10-30 mM).[9] Ensure the compound is fully dissolved before making serial dilutions.

  • Working Solutions: Prepare working solutions by diluting the DMSO stock into your aqueous assay buffer or cell culture medium. It is critical to maintain a low final DMSO concentration in the assay, typically ≤0.5%, to avoid solvent-induced toxicity or artifacts.[1]

  • Kinetic vs. Thermodynamic Solubility: For most screening assays, you are working with the kinetic solubility of the compound, which is the concentration at which it remains in solution under the specific assay conditions after being introduced from a DMSO stock.[11] This is different from the thermodynamic solubility, which is the saturation concentration of the most stable crystalline form in an aqueous buffer at equilibrium.[11][12]

Q2: I'm seeing precipitation when I dilute my compound into the aqueous buffer. What should I do?

A: Compound precipitation is a significant source of assay artifacts.

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize Dilution Method: Instead of a single large dilution, perform a serial dilution. When preparing the final working solution, add the compound stock to the buffer while vortexing to facilitate rapid dispersion and minimize localized high concentrations that can trigger precipitation.

  • Consider Excipients: In some cases, for in vivo or more complex in vitro models, formulation strategies using solubilizing agents like surfactants or cyclodextrins may be necessary, though this can complicate data interpretation in simple biochemical or cell-based assays.[13]

Section 2: Troubleshooting Cell-Based Assays

Cell-based assays are fundamental for evaluating the cytotoxic or cytostatic effects of compounds like this compound. Below are common problems and solutions.

Workflow for a Standard Cell Viability (MTT) Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout seed Seed cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere Incubate (37°C, 5% CO2) prep_compound Prepare serial dilutions of this compound treat Treat cells with compound prep_compound->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add DMSO to solubilize formazan incubate_mtt->solubilize read Read absorbance (e.g., 570 nm) solubilize->read Interference_Troubleshooting start Apparent Inhibition Observed in Primary Screen run_control1 Run 'Compound + Buffer' control plate start->run_control1 check_fluorescence Does the compound fluoresce at assay wavelengths? run_detergent Repeat assay with and without 0.01% Triton X-100 check_fluorescence->run_detergent No false_positive1 False Positive: Autofluorescence check_fluorescence->false_positive1 Yes run_control1->check_fluorescence check_aggregation Is inhibition dependent on detergent concentration? confirm_activity Genuine Inhibitor check_aggregation->confirm_activity No false_positive2 False Positive: Aggregation-based inhibition check_aggregation->false_positive2 Yes run_detergent->check_aggregation

Caption: Decision tree for troubleshooting false positives in enzyme assays.

Troubleshooting Guide: Enzyme Assays
Observed Problem Potential Cause Recommended Solution
Apparent inhibition is reproducible but suspected to be an artifact. 1. Compound Autofluorescence: The compound's native fluorescence interferes with the assay signal. [10] 2. Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that sequester and non-specifically inhibit enzymes. [14] 3. Reactive Moieties: The compound may be chemically reacting with assay components (e.g., DTT) or the enzyme itself in a non-specific manner.1. Measure the fluorescence of this compound at the assay's excitation/emission wavelengths in the absence of the enzyme and substrate. Subtract this background or choose a different assay technology. 2. Re-run the dose-response curve in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the inhibition is significantly reduced, aggregation is the likely cause. [14] 3. Review the structure of this compound for Pan-Assay Interference Compounds (PAINS) substructures. Perform mechanism of action studies, such as checking for time-dependent inhibition, to investigate reactivity.
IC₅₀ value shifts between experiments. 1. Inconsistent Enzyme/Substrate Concentrations: The IC₅₀ value for competitive inhibitors is dependent on the substrate concentration. [15] 2. Variable Incubation Times: The reaction may not be in the linear range. 3. Stock solution degradation: The compound may not be stable over time in DMSO, especially with repeated freeze-thaw cycles.1. Ensure precise and consistent concentrations of enzyme and substrate in every experiment. It is best practice to run assays at a substrate concentration equal to or below the Kₘ. 2. Run a time-course experiment to determine the linear range of the enzymatic reaction and ensure all measurements are taken within this window. 3. Aliquot the DMSO stock solution upon preparation to minimize freeze-thaw cycles. Store protected from light at -20°C or -80°C.

Section 4: Detailed Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Screening

[1][16]

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. For example, to achieve a final concentration range of 0.1 to 100 µM, your 2X plate would contain concentrations from 0.2 to 200 µM. Ensure the final DMSO concentration in the well will be ≤0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium (or vehicle control medium) to the respective wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value. [1]

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

[1]

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize. Combine all cells from each well, and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

  • Application Notes and Protocols for Biological Activity Screening of 4-Chloronaphtho[2,3-b]benzofuran. (n.d.). Benchchem.
  • Fluorometric Enzyme Assays. (n.d.). Creative Enzymes.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). PubMed Central.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega Corporation.
  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. (2025, May 9). Patsnap Synapse.
  • Enzyme Staining | Fluorescent Dyes. (n.d.). BOC Sciences.
  • Enzyme assay. (n.d.). Wikipedia.
  • Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.
  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.
  • 5-Fluoro-1-benzofuran. (n.d.). PubChem.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
  • How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1).
  • Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. (n.d.).
  • Inhibitor Screening Kits. (n.d.). Biocompare.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PubMed Central.
  • High-Throughput Screening in Drug Discovery Explained. (2025, September 25). Technology Networks.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.).
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube.
  • Fluorine Safety. (n.d.). Purdue University.
  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). Environment, Health & Safety.
  • Small Molecule Inhibitors Selection Guide. (2020, September 20). Biomol GmbH.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PubMed Central.
  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015, March 7). Oxford Academic.
  • Troubleshooting. (n.d.). Cell Signaling Technology.
  • Guide for the Safe Handling of Fluoropolymer Resins June 2021. (2023, December 3). Plastics Europe.
  • material safety data sheet. (2014, July 8). Capot Chemical.
  • Guide to the Safe Handling of Fluoropolymer Resins. (n.d.).
  • Enzyme Activity Assays. (n.d.). Amsbio.
  • High-throughput screening (HTS). (2019, April 10). BMG LABTECH.
  • Activity Measurement of Inhibitors in Ligand-Based Design. (2025, November 7). Creative Enzymes.
  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.).
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). ACS Publications.
  • Optimizing Drug Solubility. (2017, October 11). Contract Pharma.
  • Application Notes and Protocols: Derivatization of 6-Methyl-2,3-diphenyl-1-benzofuran for Enhanced Biological Activity. (n.d.). Benchchem.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PubMed Central.
  • In vitro assay of benzofuran derivatives 3. (n.d.). ResearchGate.
  • SAFETY DATA SHEET. (2009, September 22). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • Synthesis and biological activity of 5-fluorotubercidin. (n.d.). PubMed.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). MDPI.
  • Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. (n.d.). PubMed Central.
  • Bioactive Benzofuran derivatives: A review. (2015, June 5). PubMed.

Sources

Technical Support Center: Synthesis of Fluorinated Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated benzofurans. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these intricate chemical transformations.

The introduction of fluorine into the benzofuran scaffold can dramatically alter the molecule's biological and chemical properties, making these compounds highly valuable in medicinal chemistry and materials science.[1][2][3] However, the unique reactivity of fluorine-containing reagents and intermediates often presents significant synthetic hurdles. This guide aims to provide practical, experience-driven solutions to overcome these challenges.

I. Frequently Asked Questions (FAQs)

Q1: My fluorination reaction is not proceeding to completion, resulting in low conversion of my starting material. What are the likely causes?

A1: Low or no conversion is a common issue stemming from several factors related to reagents, reaction conditions, and substrate stability.

  • Inactive Fluorinating Reagent: Many fluorinating reagents are highly sensitive to moisture.[4] For instance, anhydrous fluoride salts used in nucleophilic aromatic substitution (SNAr) reactions must be handled under strictly anhydrous conditions.[4] Electrophilic reagents like Selectfluor™ can also degrade upon prolonged exposure to atmospheric moisture.

    • Solution: Always use freshly opened or properly stored fluorinating reagents. Dry solvents and glassware thoroughly before use. Consider employing less hygroscopic alternatives where possible.[4]

  • Sub-optimal Reaction Temperature: Fluorination reactions can be highly temperature-sensitive. Some may require elevated temperatures to overcome activation energy barriers, while for others, high temperatures can lead to decomposition of the starting material or the product.[4]

    • Solution: Screen a range of temperatures to find the optimal conditions for your specific substrate and reagent combination. Careful monitoring by TLC or GC-MS is crucial during this optimization.

  • Inappropriate Solvent Choice: The solvent can significantly impact the solubility of reagents and the stability of intermediates. Some electrophilic fluorinating agents can react exothermically with common solvents like DMF or DMSO.[4]

    • Solution: A solvent screening is recommended. Anhydrous, non-nucleophilic solvents such as acetonitrile are often a good starting point.[4]

Q2: I'm observing significant formation of side products. What are the common side reactions in fluorinated benzofuran synthesis?

A2: Side product formation is often a result of the high reactivity of fluorinating agents or the inherent reactivity of the benzofuran ring system.

  • Over-fluorination or Undesired Regioisomers: The position of fluorination on the benzofuran ring is directed by the electronic properties of the existing substituents. Electrophilic attack on the benzofuran ring can occur at either the 2- or 3-position, and the preferred site depends on the stability of the resulting intermediate sigma complex.[5]

    • Solution: Modifying the electronic nature of the substituents on the benzofuran ring can help direct the fluorination to the desired position. Additionally, employing milder fluorinating agents or reaction conditions can sometimes improve regioselectivity.[4]

  • Ring Opening or Decomposition: The benzofuran ring can be susceptible to cleavage under harsh reaction conditions, such as strongly acidic or basic media, or in the presence of powerful electrophiles.[4] For instance, some intermediates in the synthesis of gem-difluorodihydrobenzofurans have been observed to decompose with the loss of fluorine atoms when treated with strong acid alone.[6]

    • Solution: Employ milder reaction conditions. For sensitive substrates, neutral fluorination methods should be considered.[4] The use of a mild base at low temperatures can sometimes prevent the formation of undesired byproducts.[4]

  • Solvent Participation: As mentioned, some solvents can react with the fluorinating agent or intermediates. For example, nucleophilic solvents can displace the fluorine atom in the product.[4]

    • Solution: Choose a solvent that is inert under the reaction conditions.

Q3: Purification of my fluorinated benzofuran is proving difficult. What are some effective strategies?

A3: The unique properties conferred by fluorine can make purification challenging. Fluorinated compounds often exhibit different polarity and solubility compared to their non-fluorinated analogs.

  • Chromatography Issues: Fluorinated compounds can interact differently with silica gel, sometimes leading to poor separation. In some cases, the product may be inseparable from the starting material by chromatography.[7]

    • Solution: Experiment with different solvent systems for column chromatography. In some cases, reverse-phase chromatography may be more effective. Recrystallization can also be a powerful purification technique for solid products.[8]

  • Removal of Fluorinated Byproducts: The removal of excess fluorinating reagent and its byproducts can be problematic.

    • Solution: Aqueous workups with appropriate quenching agents are often necessary. For example, acidic impurities can be removed by washing with a mild base.[9] Specialized techniques like using fluorous phases, where fluorine-rich compounds preferentially dissolve in fluorine-rich solvents, can also be employed for purification.[2]

Q4: I am having trouble with the characterization of my fluorinated benzofuran. What should I look out for?

A4: The presence of fluorine introduces unique spectroscopic signatures that are crucial for characterization.

  • NMR Spectroscopy: 19F NMR is an essential tool for confirming the presence and chemical environment of fluorine atoms.[8] In 1H and 13C NMR, the coupling between fluorine and adjacent protons or carbons (J-coupling) provides valuable structural information. These coupling constants can also be used for conformational analysis.[10]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of your product.[8]

  • X-ray Crystallography: For crystalline products, X-ray crystallography provides unambiguous structural determination and can reveal important details about molecular conformation and intermolecular interactions.[8][11]

II. Troubleshooting Guides

Guide 1: Low Yield in Electrophilic Fluorination

This guide addresses common issues leading to low yields when using electrophilic fluorinating reagents like Selectfluor™.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Conversion Inactive reagent due to moisture.[4]Use a fresh bottle of reagent or dry it under vacuum. Handle the reagent in a glovebox or under an inert atmosphere.
Low reactivity of the substrate.Increase the reaction temperature in increments. Consider using a more powerful electrophilic fluorinating agent if the substrate is electron-poor.
Poor solubility of the reagent or substrate.Screen different anhydrous solvents. Acetonitrile is a common choice, but others like dichloromethane or THF may be effective.[8]
Product Decomposition Harsh reaction conditions.Run the reaction at a lower temperature. Use a milder fluorinating reagent.
Acidic byproducts causing degradation.Add a non-nucleophilic base, such as Li₂CO₃ or pyridine, to neutralize any acid formed during the reaction.[4]
Formation of Regioisomers Competing reaction pathways.[5]Modify the directing groups on the benzofuran ring. A change in solvent polarity can sometimes influence regioselectivity.
Guide 2: Challenges in Nucleophilic Fluorination (SNAr)

This guide focuses on troubleshooting SNAr reactions for the synthesis of fluorinated benzofurans.

Problem Potential Cause Troubleshooting Steps & Solutions
No Reaction Poor leaving group.Ensure your substrate has a good leaving group (e.g., -NO₂, -Cl, -Br) at the position of substitution.
Inactive fluoride source.Use an anhydrous fluoride source such as spray-dried KF or CsF.[12] Tetrabutylammonium fluoride (TBAF) can also be a highly effective, albeit more expensive, option.[12]
Low Yield Insufficient activation of the aromatic ring.The aromatic ring must be sufficiently electron-deficient for SNAr to occur. The presence of electron-withdrawing groups is crucial.
Side reactions with the solvent.Use a polar aprotic solvent like DMF, DMSO, or sulfolane. Ensure the solvent is anhydrous.
Hydrolysis of Product Presence of water in the reaction mixture.Rigorously dry all reagents and solvents. Perform the reaction under an inert atmosphere.
Experimental Workflow: A General Protocol for Electrophilic Fluorination

This protocol provides a starting point for the fluorination of an activated benzofuran derivative using Selectfluor™.

  • Preparation: Dry a round-bottom flask and a magnetic stir bar in an oven overnight and cool under a stream of nitrogen or argon.

  • Reagent Addition: To the flask, add the benzofuran starting material (1 equivalent) and dissolve it in anhydrous acetonitrile.

  • Fluorinating Agent: Add Selectfluor™ (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.[4]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile.[4]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[4]

III. Visualizing Reaction Pathways

Diagram 1: General Strategies for Fluorinated Benzofuran Synthesis

This diagram illustrates the two primary approaches for introducing fluorine into a benzofuran scaffold.

G cluster_0 Synthetic Approaches Starting Material Starting Material Electrophilic Fluorination Electrophilic Fluorination Starting Material->Electrophilic Fluorination Electrophilic Reagent (e.g., Selectfluor™) Nucleophilic Fluorination Nucleophilic Fluorination Starting Material->Nucleophilic Fluorination Nucleophilic Reagent (e.g., KF, CsF) Fluorinated Benzofuran Fluorinated Benzofuran Electrophilic Fluorination->Fluorinated Benzofuran Nucleophilic Fluorination->Fluorinated Benzofuran

Caption: Key synthetic routes to fluorinated benzofurans.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in fluorination reactions.

G cluster_1 Troubleshooting Low Yield start Low Yield Observed check_reagent Check Reagent Activity (Moisture Sensitive?) start->check_reagent dry_reagents Use Fresh/Dry Reagents & Solvents check_reagent->dry_reagents Yes optimize_temp Optimize Temperature? check_reagent->optimize_temp No dry_reagents->optimize_temp temp_screen Screen Higher/Lower Temperatures optimize_temp->temp_screen Yes check_solvent Solvent Appropriate? optimize_temp->check_solvent No temp_screen->check_solvent solvent_screen Screen Alternative Inert Solvents check_solvent->solvent_screen Yes success Improved Yield check_solvent->success No solvent_screen->success

Caption: A step-by-step guide to troubleshooting low yields.

IV. References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in heterocycle fluorination reactions. BenchChem.

  • Author(s) of the study on tandem SNAr-cyclocondensation strategy. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Royal Society of Chemistry.

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in fluorination reactions of cycloheptanes. BenchChem.

  • Calcott, W. S., & Douglass, I. B. (1934). Purification of organic fluorine compounds. U.S. Patent No. 1,946,195. Washington, DC: U.S. Patent and Trademark Office.

  • Trievel, M., et al. (2016). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. U.S. Patent Application No. 14/779,933.

  • Hariss, L., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Synlett.

  • Various Authors. (Year). Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online.

  • Request PDF. (n.d.). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans.

  • Hariss, L., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks.

  • Wikipedia. (n.d.). Organofluorine chemistry.

  • The Doyle Group. (2023). Nucleophilic Fluorination. UCLA.

  • O'Hagan, D. (2015). Late-stage fluorination: fancy novelty or useful tool?. PubMed.

  • Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry.

  • The Doyle Group. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. UCLA.

  • ResearchGate. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.

  • Wikipedia. (n.d.). Electrophilic fluorination.

  • Author(s) of the study on late-stage fluorination. (Year). Late-Stage Fluorination: From Fundamentals to Application. PMC - NIH.

  • Thermo Fisher Scientific. (n.d.). Current Trends in Practical Fluorination Chemistry.

  • Request PDF. (n.d.). Selective Fluorination of Complex Molecules: Late-Stage Functionalization.

  • ResearchGate. (n.d.). Mechanism of formation of 2-substituted benzofuran derivatives.

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Fluorination of benzofuran and of N-acylindoles with trifluorofluorooxymethane. RSC Publishing.

  • MPI für Kohlenforschung. (n.d.). Late-Stage Fluorination.

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Nucleophilic Fluorination by F-. Wordpress.

  • Hariss, L., et al. (2017). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks.

  • Professor Steven V. Ley Research Group. (n.d.). Fluorination Reactions.

  • Molecules. (Year). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH.

  • NIH. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.

  • Author(s) of the review on Benzo[b]furan Derivatives. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.

  • PubMed. (n.d.). Fluorination of 2-substituted benzo[b]furans with Selectfluor™.

  • ResearchGate. (2025). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity.

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.

  • Author(s) of the study on 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine.

  • PubMed. (n.d.). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications.

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.

  • Author(s) of the study on quantitative determination of fluorine. (Year). Quantitative determination of fluorine in organic compounds.

  • Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds.

  • Stack Exchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole.

Sources

Technical Support Center: Enhancing the Efficiency of 5-Fluorobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluorobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall efficiency of producing this valuable fluorinated heterocyclic compound. This compound is a key structural motif in many biologically active molecules, and its efficient synthesis is crucial for advancing research and development in medicinal chemistry.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific challenges you may encounter during your experiments.

Troubleshooting Guide: Overcoming Common Hurdles in this compound Synthesis

This section addresses specific problems that can arise during the synthesis of this compound, offering potential causes and actionable solutions based on established chemical principles and field-proven insights.

Issue 1: Low or No Yield in Palladium-Catalyzed Sonogashira Coupling and Cyclization

Question: My one-pot Sonogashira coupling of a suitable fluorinated phenol derivative (e.g., 4-fluoro-2-iodophenol) with a terminal alkyne, followed by intramolecular cyclization to yield this compound, is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in this palladium-catalyzed domino reaction are a common challenge and can often be attributed to several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic approach to troubleshooting:

Potential Cause 1: Catalyst Inactivity or Degradation

The palladium catalyst is the heart of this transformation, and its activity is paramount.

  • Explanation: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species. If the catalyst is not in its active Pd(0) state or is poisoned, the reaction will not initiate.[3] Palladium catalysts, especially those with phosphine ligands, can be sensitive to air and moisture, leading to oxidation and loss of activity.

  • Solution:

    • Use a Fresh Catalyst: Always use a freshly opened or recently purchased palladium catalyst. Ensure it is stored under an inert atmosphere (e.g., in a glovebox or desiccator).

    • Catalyst Choice: Consider using a more robust or active catalyst system. While PdCl₂(PPh₃)₂ is common, other catalysts like Pd(PPh₃)₄ or palladium acetate (Pd(OAc)₂) with appropriate ligands can be more effective.[4][5] For challenging couplings, consider using more electron-rich and bulky phosphine ligands like XPhos or SPhos, which can promote the oxidative addition step.[6][7]

    • Palladium Nanoparticles: In some cases, palladium nanoparticles have demonstrated high efficiency in Sonogashira coupling reactions, even in aqueous media, offering a more environmentally friendly option.[8]

Potential Cause 2: Suboptimal Reaction Conditions

The delicate balance of temperature, solvent, and base is critical for both the Sonogashira coupling and the subsequent cyclization.

  • Explanation: The Sonogashira coupling typically requires a basic medium to deprotonate the terminal alkyne. The subsequent intramolecular cyclization (5-endo-dig) to form the benzofuran ring is often promoted by heat. If these conditions are not optimized, the reaction may stall after the initial coupling, or side reactions may dominate.[5]

  • Solution:

    • Base Selection: The choice of base is crucial. While organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be more effective, particularly for the cyclization step.[5] Avoid bases that can introduce water at high temperatures, as this can deactivate the catalyst.[5]

    • Solvent Effects: The solvent must be appropriate for the temperature required and should be anhydrous. Common solvents include toluene, DMF, and THF.[9] For substrates that are difficult to couple, a higher boiling point solvent like DMF might be necessary, but be mindful of potential decomposition at elevated temperatures.

    • Temperature Optimization: A gradual increase in temperature can be beneficial. The Sonogashira coupling can sometimes proceed at room temperature or slightly elevated temperatures (e.g., 40-60 °C), while the cyclization step may require higher temperatures (e.g., 80-120 °C).[9] Monitor the reaction by TLC or LC-MS to track the consumption of starting materials and the formation of the coupled intermediate and the final product.

Potential Cause 3: Issues with Starting Materials

The purity and nature of your starting materials can significantly impact the reaction outcome.

  • Explanation: Impurities in the fluorinated phenol or the alkyne can poison the catalyst. The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[10] The electronic nature of the fluorine substituent, being electron-withdrawing, can make the aryl halide less reactive towards oxidative addition compared to non-fluorinated analogues.[11]

  • Solution:

    • Purify Starting Materials: Ensure your 4-fluoro-2-iodophenol and terminal alkyne are pure. Recrystallize or distill them if necessary.

    • Degas Solvents and Reagents: Thoroughly degas the solvent and reagents by bubbling an inert gas (argon or nitrogen) through them or by using freeze-pump-thaw cycles to remove dissolved oxygen.

    • Slow Addition of Alkyne: In cases where alkyne homocoupling is a significant issue, slow addition of the alkyne to the reaction mixture using a syringe pump can help to maintain a low concentration of the alkyne, thus favoring the cross-coupling reaction.[10]

Issue 2: Formation of Significant Side Products

Question: I am observing the formation of my desired this compound, but also a significant amount of side products, making purification difficult and lowering the overall yield. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a common issue in cross-coupling reactions. Identifying the major side products is the first step towards mitigating their formation.

Common Side Product 1: Alkyne Homocoupling (Glaser Coupling) Product

  • Identification: This side product is a dimer of your terminal alkyne. It can be identified by mass spectrometry (mass will be approximately double that of the alkyne starting material minus two protons).

  • Cause: This occurs when the copper co-catalyst, in the presence of oxygen, catalyzes the oxidative coupling of the alkyne with itself.[10]

  • Minimization Strategies:

    • Strictly Anaerobic Conditions: As mentioned previously, ensure your reaction is set up under a rigorously inert atmosphere.

    • Copper-Free Conditions: While CuI is a common co-catalyst, copper-free Sonogashira protocols have been developed. These often employ a palladium catalyst with a suitable ligand and a strong base in a polar aprotic solvent.[3]

    • Slow Alkyne Addition: As described above, this can be a very effective strategy.[10]

Common Side Product 2: Uncyclized Sonogashira Coupling Product

  • Identification: This is the intermediate where the alkyne has coupled to the fluorinated phenol, but the benzofuran ring has not yet formed. It will have a mass corresponding to the sum of the two starting materials.

  • Cause: The conditions are sufficient for the C-C bond formation but not for the subsequent intramolecular C-O bond formation. This can be due to insufficient temperature or an inappropriate choice of base for the cyclization step.[5]

  • Minimization Strategies:

    • Increase Temperature: After the initial Sonogashira coupling is complete (as monitored by TLC or LC-MS), consider increasing the reaction temperature to promote the cyclization.

    • Change the Base: A stronger base may be required to facilitate the deprotonation of the phenolic hydroxyl group for the cyclization to occur. Switching from an amine base to an inorganic base like K₂CO₃ or Cs₂CO₃ is often effective.[5]

Common Side Product 3: Isomeric Benzofurans

  • Identification: Depending on the starting materials, the formation of regioisomers is possible. Careful analysis by NMR and comparison with known spectra is necessary for identification.

  • Cause: If the starting phenol has multiple potential sites for cyclization, a mixture of isomers can be formed. The regioselectivity is influenced by the electronic and steric effects of the substituents on the aromatic ring.[4]

  • Minimization Strategies:

    • Careful Substrate Design: Choose starting materials that favor the formation of the desired isomer.

    • Ligand Tuning: The choice of phosphine ligand on the palladium catalyst can influence the regioselectivity of the cyclization. Experiment with different ligands to optimize for the desired product.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely employed and versatile method is the palladium-catalyzed Sonogashira coupling of a suitable ortho-halo, ortho-hydroxy fluorinated benzene derivative (e.g., 4-fluoro-2-iodophenol) with a terminal alkyne, followed by an intramolecular cyclization. This one-pot procedure is highly efficient for constructing the benzofuran core.[5][8]

Q2: How does the fluorine substituent at the 5-position affect the reaction?

A2: The fluorine atom is strongly electron-withdrawing, which can decrease the electron density of the aromatic ring. This can make the oxidative addition of the aryl halide to the palladium catalyst slower compared to non-fluorinated analogues.[11] However, the fluorine substituent can also be beneficial by increasing the acidity of the phenolic proton, which may facilitate the final cyclization step. The unique electronic properties of fluorine can also influence the biological activity of the final molecule.[1]

Q3: Can I use 4-fluoro-2-bromophenol instead of 4-fluoro-2-iodophenol as a starting material?

A3: Yes, it is possible to use the bromo-analogue. However, aryl bromides are generally less reactive than aryl iodides in palladium-catalyzed oxidative addition. Therefore, the reaction with 4-fluoro-2-bromophenol may require more forcing conditions, such as higher temperatures, a more active catalyst system (e.g., with a more electron-rich and bulky ligand), and a longer reaction time.[9]

Q4: What is a general step-by-step protocol for the synthesis of this compound?

A4: The following is a generalized protocol for a palladium/copper-catalyzed Sonogashira coupling and cyclization. This should be considered a starting point, and optimization of specific parameters will likely be necessary.

Experimental Protocol: Synthesis of a 2-Substituted-5-Fluorobenzofuran

  • Materials:

    • 4-Fluoro-2-iodophenol

    • Terminal alkyne (e.g., phenylacetylene)

    • PdCl₂(PPh₃)₂ (Palladium catalyst)

    • CuI (Copper(I) iodide, co-catalyst)

    • Triethylamine (TEA, base and solvent)

    • Anhydrous toluene (optional co-solvent)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-fluoro-2-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

    • Add anhydrous triethylamine (5 mL) and anhydrous toluene (5 mL, optional).

    • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

    • Heat the reaction mixture to reflux (or a pre-determined optimal temperature) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Once the starting material is consumed and the cyclized product is observed, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-substituted-5-fluorobenzofuran.[5][8][12]

Q5: What are the best practices for purifying this compound?

A5: Purification is typically achieved by flash column chromatography on silica gel.[12][13]

  • Solvent System: The choice of eluent is crucial. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is commonly used. The polarity of the eluent should be gradually increased to effectively separate the product from non-polar impurities and starting materials, and then from more polar side products.

  • TLC Monitoring: Before running the column, it is essential to determine the appropriate solvent system using TLC. The desired product should have an Rf value of around 0.2-0.4 for good separation.

  • Dry Loading: For compounds that are not very soluble in the column eluent, dry loading onto the column can improve separation. This involves dissolving the crude product in a small amount of a volatile solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Characterization: After purification, the identity and purity of the this compound should be confirmed by analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis.

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathway and a logical troubleshooting workflow.

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization A 4-Fluoro-2-iodophenol D Coupled Intermediate (2-Alkynyl-4-fluorophenol) A->D B Terminal Alkyne B->D C Pd(0) Catalyst + CuI C->D F This compound D->F E Heat + Base E->F

Caption: Simplified reaction pathway for this compound synthesis.

G start Low Yield of This compound catalyst Check Catalyst Activity - Use fresh catalyst - Screen different Pd sources/ligands start->catalyst conditions Optimize Reaction Conditions - Vary temperature - Screen bases (e.g., K₂CO₃) - Use anhydrous solvents start->conditions reagents Verify Reagent Quality - Purify starting materials - Degas solvents - Slow addition of alkyne start->reagents analysis Analyze Side Products - Identify byproducts (e.g., Glaser coupling) - Adjust conditions to minimize catalyst->analysis conditions->analysis reagents->analysis success Improved Yield analysis->success

Caption: A general workflow for troubleshooting low-yield synthesis.

References

  • Benchchem. "Optimizing reaction conditions for synthesizing 4-Fluoro-3-methylbenzofuran analogs." Benchchem.com.
  • Reddit. "Sonogashira troubleshooting help needed." Reddit, 2020.
  • Benchchem. "Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide." Benchchem.com.
  • ResearchGate. "Optimization of reaction conditions.
  • MDPI. "Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans." MDPI, 2021.
  • PubMed.
  • MDPI. "Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans." MDPI, 2021.
  • PubliCatt. "Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles.
  • ScienceDirect. "Journal of Fluorine Chemistry." ScienceDirect.
  • PubMed Central.
  • PubMed. "Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls." PubMed, 2019.
  • Beilstein Archives. "Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups." Beilstein Archives, 2017.
  • University of Rochester. "Purification: How to Run a Flash Column." University of Rochester Department of Chemistry.
  • Semantic Scholar.
  • National Taiwan Normal University. "Palladium-catalyzed tandem C-H functionalization/cyclization strategy for the synthesis of 5-hydroxybenzofuran derivatives.
  • JoVE.
  • ResearchGate. "What is the best procedure for Sonogashira coupling?
  • OUCI.
  • Reddit. "Sonogashira coupling." Reddit, 2021.
  • PubMed Central. "Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols." PubMed Central, 2021.
  • Frontiers. "Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols." Frontiers, 2021.
  • Benchchem. "Application Notes and Protocols: Palladium-Catalyzed Synthesis of Benzofurans from 1-(Allyloxy)-2-bromobenzene." Benchchem.com.
  • National Institutes of Health. "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Nature. "Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making.
  • Semantic Scholar.
  • Chemistry LibreTexts. "Sonogashira Coupling." Chemistry LibreTexts, 2024.
  • ScienceOpen.
  • Pearson. "Sonogashira Coupling Reaction: Videos & Practice Problems." Pearson, 2022.
  • PubMed Central. "Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans." PubMed Central, 2014.
  • PubChem. "5-Fluoro-1-benzofuran." PubChem.
  • MDPI.
  • The Royal Society of Chemistry. "Separation, purification and identification of the components of a mixture." The Royal Society of Chemistry, 2017.
  • Cytiva.
  • Google Patents. "Chromatography method for the purification of furfural derivatives.
  • Google Patents. "Benzofuran derivatives, process for their preparation and intermediates thereof.

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-Fluorobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with 5-Fluorobenzofuran derivatives. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered with this important class of heterocyclic compounds. Our approach is rooted in fundamental physicochemical principles to empower you to make informed decisions in your experimental design.

Introduction: Why Are this compound Derivatives Often Poorly Soluble?

The solubility of a compound is a critical parameter that influences everything from biological screening results to oral bioavailability.[1][2] this compound derivatives often present solubility hurdles due to a combination of factors inherent to their structure:

  • The Benzofuran Core: This fused aromatic ring system is rigid and planar, which can promote efficient crystal packing. High crystal lattice energy requires more energy to break the crystal structure apart, leading to lower solubility.

  • The Fluorine Substituent: While often added to improve metabolic stability or binding affinity, fluorine's impact on solubility is complex.[3][4] A single fluorine-for-hydrogen substitution can slightly increase lipophilicity (LogP).[5] Furthermore, its high electronegativity can alter the pKa of nearby functional groups, influencing solubility in pH-dependent ways.[5][6]

This guide will walk you through a logical progression of troubleshooting steps and formulation strategies to address these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound derivative won't dissolve in standard aqueous buffers for my in vitro assay. What's my first step?

Answer: This is a classic challenge. Before attempting complex formulations, your first step is to quantify the problem and try simple, rapid solutions suitable for screening purposes.

Causality: For in vitro assays, the goal is to achieve a sufficient concentration in a homogenous solution without introducing components that could interfere with the assay. The high lipophilicity and crystal energy of your compound are likely the primary culprits.[7]

Step 1: Initial Assessment & Simple Solubilization
  • Use of Co-solvents: The most common first-line approach is using a water-miscible organic solvent.[8][9]

    • Dimethyl sulfoxide (DMSO) is the standard for initial stock solutions. However, the final concentration in your assay media should typically be kept low (<0.5% v/v) to avoid artifacts.

    • If DMSO alone is insufficient, other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be considered.[10]

  • pH Modification: If your molecule has an ionizable group (an acidic or basic center), adjusting the pH of the buffer can dramatically increase solubility.[11]

    • For Basic Compounds: Lowering the pH below the pKa will protonate the basic group, forming a more soluble salt.

    • For Acidic Compounds: Raising the pH above the pKa will deprotonate the acidic group, also forming a more soluble salt.

Workflow for Initial Solubility Troubleshooting

G cluster_0 Initial Assessment cluster_1 Solubilization Strategy Start Compound Precipitates in Aqueous Buffer CheckIonizable Does the molecule have an ionizable group (pKa 5-9)? Start->CheckIonizable AdjustpH Adjust Buffer pH (pH < pKa for bases) (pH > pKa for acids) CheckIonizable->AdjustpH Yes UseCosolvent Prepare concentrated stock in 100% DMSO. Dilute into buffer. CheckIonizable->UseCosolvent No CheckPrecip Does it precipitate at final assay concentration? AdjustpH->CheckPrecip UseCosolvent->CheckPrecip Success Proceed with Assay CheckPrecip->Success No Failure Move to Advanced Formulation (Q2) CheckPrecip->Failure Yes

Caption: Initial troubleshooting workflow for in vitro assays.

Q2: Simple co-solvents aren't enough for my in vivo studies. What advanced formulation strategies should I consider?

Answer: For in vivo applications, especially oral dosing, maintaining the drug in a solubilized state within the gastrointestinal tract is crucial for absorption.[12][13] When simple solutions fail, you must turn to more sophisticated formulation technologies. The choice depends on the compound's properties and the intended route of administration.

Causality: These advanced methods work by either disrupting the crystal lattice (creating amorphous forms) or encapsulating the hydrophobic molecule in a hydrophilic shell.[14][15]

Comparison of Advanced Solubilization Techniques
StrategyMechanism of ActionTypical Fold IncreaseBest For...Key Limitation
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix, preventing crystallization and presenting a high-energy amorphous form for dissolution.[9][14]10 - 100xOral solid dosage forms.Physical instability (recrystallization) over time.
Cyclodextrin Complexation The hydrophobic drug ("guest") is encapsulated within the hydrophobic cavity of a cyclodextrin ("host") molecule, which has a hydrophilic exterior.[1][10][15]5 - 50xOral and parenteral formulations.High concentrations of cyclodextrin may be required; potential for toxicity with some types.[16]
Lipid-Based Formulations The drug is dissolved in a mixture of lipids, surfactants, and co-solvents, which form micelles or emulsions upon contact with aqueous fluids in the gut.[2][17]10 - >100xOral formulations for highly lipophilic drugs (LogP > 3).Can be complex to develop; potential for GI side effects.
Particle Size Reduction (Micronization/Nanonization) Decreasing particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[8][15]2 - 10xImproving dissolution rate, not equilibrium solubility.Not effective for compounds with very low intrinsic solubility.
Recommended Workflow for Formulation Strategy Selection

G Start Need for Advanced Formulation LogP Determine LogP and Melting Point (MP) Start->LogP HighLogP LogP > 3 MP < 150°C LogP->HighLogP High Lipophilicity ModLogP LogP 1-3 High MP LogP->ModLogP Moderate Lipophilicity AnyLogP Any LogP Amenable Structure LogP->AnyLogP Guest-Host Potential Lipid Lipid-Based Formulation (e.g., SEDDS) HighLogP->Lipid ASD Amorphous Solid Dispersion (ASD) (e.g., with HPMC-AS) ModLogP->ASD Cyclo Cyclodextrin Complexation (e.g., with HP-β-CD) AnyLogP->Cyclo

Caption: Decision tree for selecting an advanced formulation strategy.

Q3: How do I experimentally measure the solubility of my compound?

Answer: Accurate solubility measurement is essential to guide your formulation development. The two most common types are kinetic and thermodynamic solubility.

Causality: Kinetic solubility measures how readily a compound dissolves from a DMSO stock solution, which is relevant for early screening. Thermodynamic solubility is the true equilibrium solubility of the solid form in a solvent, which is critical for formulation and development.[18]

Protocol: Kinetic Solubility Measurement by Nephelometry

This protocol provides a high-throughput method to assess the solubility of a compound when diluted from a DMSO stock into an aqueous buffer.[19]

Objective: To determine the concentration at which a compound begins to precipitate from a DMSO/buffer solution.

Materials:

  • This compound derivative

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nephelometer or plate reader with turbidity measurement capability

  • 96-well microplates (clear bottom)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Addition of Aqueous Buffer: To each well, rapidly add PBS buffer so that the final concentration of DMSO is 1-2% v/v. For example, add 98 µL of PBS to 2 µL of your DMSO serial dilutions.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[19]

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal begins to rise sharply above the baseline is reported as the kinetic solubility.

Protocol: Thermodynamic Solubility Measurement by HPLC

This "shake-flask" method determines the equilibrium solubility and is considered the gold standard.[20]

Objective: To determine the saturation concentration of the solid compound in a specific solvent at equilibrium.

Materials:

  • Solid this compound derivative (crystalline powder)

  • Solvent of interest (e.g., water, PBS, simulated gastric fluid)

  • HPLC system with a suitable column and detector (e.g., UV-Vis)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.45 µm PVDF)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The key is to have undissolved solid remaining at the end.

  • Equilibration: Tightly cap the vials and place them on a shaker in a constant temperature environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[20]

  • Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle.

  • Filtration: Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove all undissolved particles.[21]

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration using a pre-validated HPLC method with a standard curve.[21]

  • Calculation: The measured concentration is the thermodynamic solubility of the compound in that solvent at that temperature.

References

  • Jain, A., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. Journal of Analytical & Pharmaceutical Research.
  • Al-Ghazawi, M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals.
  • Savjani, K.T., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • ResearchGate. (2024). Enhancing solubility of poorly soluble drugs using various techniques. ResearchGate.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Drug Development & Delivery. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development & Delivery.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé.
  • Pharmasolutions. (2025). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Pharmasolutions.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. ResearchGate.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Iran Chemkraft. (2023). Fluorine Derivatives in Medicine. Iran Chemkraft.
  • Springer. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society.
  • NIH National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. PubMed Central.
  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews.
  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Semantic Scholar.
  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate.
  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. RSC Publishing.

Sources

Side reaction prevention in 5-Fluorobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluorobenzofuran. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the most reliable synthetic routes for preparing this compound, and what are the primary considerations?

A1: The most robust and commonly employed strategies for synthesizing this compound involve building the benzofuran core from a precursor that already contains the fluorine atom. Direct fluorination of the benzofuran ring system is generally avoided due to poor regioselectivity and the formation of complex product mixtures.[1]

Two primary, reliable routes are:

  • Palladium-Catalyzed Tandem Reaction (Sonogashira Coupling & Cyclization): This is a highly versatile method. The typical starting materials are a suitably substituted o-halophenol (e.g., 4-fluoro-2-iodophenol) and a terminal alkyne. The reaction first forms a C-C bond via Sonogashira coupling, which is immediately followed by an intramolecular cyclization to form the benzofuran ring.[2][3] The key consideration is that the conditions must be optimized to drive the reaction to completion, as the uncyclized alkyne intermediate can sometimes be a major side product.[4]

  • The Perkin Rearrangement: This classic method involves the base-catalyzed ring contraction of a 6-fluoro-3-halocoumarin to yield this compound-2-carboxylic acid.[5][6] This intermediate can then be decarboxylated if the unsubstituted this compound is the target. The main advantage is the straightforward transformation, though the synthesis of the initial fluorinated coumarin is an additional step.

Q2: How does the presence of the fluorine atom at the 5-position influence reaction conditions?

A2: The fluorine atom is a moderately deactivating, ortho, para-directing group due to the interplay of its inductive electron-withdrawing effect and its resonance electron-donating effect. In the context of this compound synthesis:

  • For Pd-catalyzed routes starting from 4-fluorophenol derivatives: The electron-withdrawing nature of fluorine can make the phenolic proton more acidic, which can be beneficial for deprotonation prior to cyclization. However, it can also slightly decrease the nucleophilicity of the phenoxide, potentially requiring slightly higher temperatures or a stronger base to facilitate the final ring-closing step compared to non-fluorinated analogues.

  • For electrophilic substitution reactions (if modifying the precursor): The fluorine at the 4-position of a phenol starting material will direct incoming electrophiles to the 2- and 6-positions, which is ideal for building the benzofuran ring.

Troubleshooting Guide: Side Reaction Prevention

This section addresses specific experimental issues. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low or No Yield in Palladium-Catalyzed Synthesis of this compound

You are attempting a one-pot Sonogashira coupling followed by cyclization using 4-fluoro-2-iodophenol and a terminal alkyne, but the yield is poor or you only recover starting material.

The palladium catalyst is the heart of the reaction, and its deactivation is a common failure mode. This often manifests as the solution turning black due to the formation of palladium black.[7]

  • Underlying Mechanism: A frequent culprit is the use of sodium bicarbonate (NaHCO₃) as the base at high temperatures (>100°C). NaHCO₃ can decompose to produce water, which interferes with the Pd(0)/Pd(II) catalytic cycle and promotes catalyst precipitation.[4]

  • Solution Protocol:

    • Switch to an Anhydrous Base: Replace NaHCO₃ with a base that does not generate water upon heating. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent, robust alternatives.[4]

    • Optimize Catalyst System: If switching the base is insufficient, consider using a more stable palladium source. While (PPh₃)₂PdCl₂ is common, Pd(PPh₃)₄ can sometimes be more effective.[4]

    • Incorporate a Co-catalyst: The addition of copper(I) iodide (CuI) is standard for Sonogashira couplings and is crucial for facilitating the C-C bond formation.[4] Ensure it is fresh and not oxidized.

ParameterProblematic ConditionRecommended SolutionRationale
Base NaHCO₃ (at >100°C)K₂CO₃, Cs₂CO₃, or NEt₃Anhydrous; prevents water formation that deactivates the Pd catalyst.[4]
Catalyst Inactive (Pd black)Use Pd(PPh₃)₄; ensure fresh CuIPd(PPh₃)₄ can be more robust; CuI is essential for the Sonogashira step.[4]
Solvent THFTriethylamine (NEt₃)Using NEt₃ as both base and solvent can sometimes prevent palladium precipitation.[7]

You observe successful formation of the 2-alkynyl-4-fluorophenol intermediate via TLC or LC-MS, but it fails to cyclize into this compound.

  • Underlying Mechanism: The reaction conditions (base, temperature, solvent) are sufficient for the Sonogashira C-C bond formation but are suboptimal for the subsequent intramolecular C-O bond formation (5-exo-dig cyclization).[4]

  • Solution Protocol:

    • Increase Temperature: After confirming the formation of the intermediate, consider raising the reaction temperature by 10-20°C to provide the necessary activation energy for the cyclization step.

    • Modify the Base: The pKa of the base is critical. If a weaker base like triethylamine was used for the coupling, adding a stronger base like K₂CO₃ or DBU after the coupling is complete can promote the final ring closure.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO can be more effective at promoting the cyclization step than less polar solvents like THF or toluene.

G cluster_0 Troubleshooting Workflow: Sonogashira/Cyclization cluster_1 Solutions for Low Yield cluster_2 Solutions for Incomplete Cyclization start Reaction Start: 4-Fluoro-2-iodophenol + Alkyne check_yield Check Yield & Purity start->check_yield low_yield Low Yield / No Reaction check_yield->low_yield <20% intermediate Uncyclized Intermediate Formed check_yield->intermediate Intermediate is main product success High Yield of this compound check_yield->success >70% sol_base 1. Switch to anhydrous base (e.g., K₂CO₃, Cs₂CO₃) low_yield->sol_base sol_temp 1. Increase reaction temperature intermediate->sol_temp sol_cat 2. Screen catalyst/co-catalyst (e.g., Pd(PPh₃)₄, fresh CuI) sol_base->sol_cat sol_base2 2. Add stronger base post-coupling (e.g., K₂CO₃) sol_temp->sol_base2 G node1 6-Fluoro-3-bromocoumarin node2 [ (E)-4-Fluoro-2-(2-bromo-2-carboxyvinyl)phenolate ] node1->node2 1. Base-catalyzed Ring Fission (Fast) node3 This compound-2-carboxylate node2->node3 2. Intramolecular Cyclization (Slow) (Rate-Limiting Step) side_product Potential Side Product: Ring-opened intermediate (if cyclization is incomplete) node2->side_product

Caption: The Perkin Rearrangement pathway and potential side product.

References
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Wikipedia. (2024). Perkin rearrangement.
  • Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321.
  • Bowden, K., & Hiscocks, S. P. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (1), 43-48.
  • Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen.
  • SYNFACTS. (2013). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Synfacts, 9(06), 0612.
  • Fallon, G., et al. (2009). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Tetrahedron, 65(42), 8756-8765.
  • Al-Hadedi, A. A. M. (2014). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks.
  • NOBLECHEMISTRY. (2025). Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran.
  • Oyamada, J., & Kitamura, T. (2007). Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain. Tetrahedron, 63(49), 12163-12168.
  • Anilkumar, G., et al. (2013). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. Asian Journal of Organic Chemistry, 2(10), 853-856.
  • Wang, M., et al. (2015). Fluorination of 2-substituted benzo[b]furans with Selectfluor™. Organic & Biomolecular Chemistry, 13(11), 3190-3.

Sources

Technical Support Center: Enhancing the Stability of 5-Fluorobenzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluorobenzofuran compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists who work with this important fluorinated heterocyclic scaffold. The stability of your compound is paramount for generating reliable experimental data and for the successful development of novel therapeutics. This document provides in-depth, experience-driven answers to common stability challenges, complete with detailed troubleshooting protocols and the scientific rationale behind them.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

The this compound moiety is a privileged structure in medicinal chemistry, but its unique electronic and chemical nature presents specific stability challenges. The electron-rich furan ring is susceptible to oxidation, while the entire scaffold can be sensitive to pH and light. The C-F bond, while very strong, significantly alters the molecule's electronic properties, which can influence its degradation pathways compared to non-fluorinated analogs.

Q1: What are the primary factors that cause my this compound compound to degrade? A: The most common degradation pathways are oxidation , hydrolysis (acid or base-catalyzed), and photodegradation .[1][2] The furan ring is particularly prone to oxidative cleavage. The stability in aqueous media is often pH-dependent, and exposure to UV or even ambient light can initiate degradation in sensitive compounds.

Q2: My solid-state this compound sample has developed a yellow or brownish tint over time. What's happening? A: Discoloration is a common indicator of degradation, most frequently caused by slow oxidation from atmospheric oxygen or exposure to light. This suggests that the compound may not be stable in air or under standard laboratory lighting over long periods. Minor impurities can also sometimes catalyze this process.

Q3: What are the ideal storage conditions for this compound compounds? A: To maximize shelf-life, we recommend the following:

  • Solid Form: Store in a tightly sealed amber glass vial at -20°C or below. The headspace of the vial should be purged with an inert gas like argon or nitrogen before sealing.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a high-purity, degassed aprotic solvent (e.g., anhydrous DMSO, THF, or acetonitrile), store in an amber vial under an inert atmosphere at -80°C, and aliquot to avoid repeated freeze-thaw cycles.

Q4: I'm performing a reaction in a protic solvent like methanol and see significant loss of my starting material. Could this be a stability issue? A: Yes. Protic solvents can participate in solvolysis or facilitate acid/base-catalyzed hydrolysis of the benzofuran ring, especially at elevated temperatures. If your reaction conditions are not strictly anhydrous and pH-neutral, you may be observing solvent-mediated degradation. It is crucial to assess the compound's stability under your specific reaction conditions by running a control experiment (compound in solvent, no reagents) to quantify any non-reaction-related degradation.

Section 2: In-Depth Troubleshooting Guides

This section addresses specific experimental problems with step-by-step solutions and the rationale behind each action.

Problem 1: Rapid Compound Degradation in Aqueous Buffers

Scenario: You are performing an in vitro biological assay in a phosphate buffer at pH 7.4. Over the course of the experiment (e.g., 24 hours), you observe a significant decrease in compound activity or see multiple new peaks in your LC-MS analysis.

Suspected Cause: pH-dependent hydrolysis. While many compounds are stable at neutral pH, some this compound derivatives can be susceptible to hydrolysis, which may be accelerated by buffer components.

Troubleshooting Workflow:

Caption: Decision tree for investigating solution instability.

Detailed Protocol: Assessing and Preventing Oxidative Degradation

  • Solvent Deoxygenation: Before preparing your solution, sparge your HPLC-grade solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Antioxidant Selection: For compounds highly susceptible to oxidation, the addition of an antioxidant can be effective. Butylated hydroxytoluene (BHT) is a common, effective radical scavenger for lipophilic compounds. [3][4]3. Experimental Setup:

    • Control Sample: Dissolve your compound in a standard, untreated solvent in a clear vial.

    • Inert Sample: Dissolve your compound in the deoxygenated solvent in an amber vial. Purge the headspace with inert gas before capping.

    • Antioxidant Sample: Dissolve your compound in deoxygenated solvent containing a low concentration of BHT (e.g., 0.01% w/v) in an amber vial, under an inert atmosphere. 4. Analysis: Leave all samples on the benchtop under ambient light and temperature. Analyze by HPLC at t=0 and after several hours (e.g., 4-8 hours).

  • Interpretation:

    • If the Control degrades but the Inert sample is stable, dissolved oxygen is the primary culprit.

    • If both Control and Inert samples degrade but the Antioxidant sample is stable, a free-radical oxidative pathway is likely, and an antioxidant is necessary.

    • If the Control degrades but the sample in the amber vial (Inert ) is stable, photodegradation is the main issue.

Antioxidant Typical Concentration Range Comments
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Effective for lipophilic compounds; works by scavenging free radicals. [3]
Butylated Hydroxyanisole (BHA) 0.01 - 0.1%Similar to BHT, often used in combination.
Sodium Metabisulfite 0.01 - 1.0%Suitable for aqueous solutions; can interact with some functional groups.
Propyl Gallate 0.005 - 0.015%Effective in oils and fats; can be sensitive to iron salts.
Problem 3: HPLC Analysis Shows Tailing Peaks for this compound

Scenario: Your compound is pure by NMR, but the HPLC peak shows significant tailing, making accurate integration and quantification difficult.

Suspected Cause: Secondary interactions between the compound and the HPLC column's stationary phase, often with residual silanol groups. [5]Fluorinated compounds can sometimes exhibit unusual interactions.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: If your compound has a basic nitrogen atom, lowering the pH of the aqueous mobile phase (e.g., to pH 2.5-3.0 with formic acid or TFA) will protonate the analyte, reducing its interaction with acidic silanol groups.

  • Use a High-Quality, End-Capped Column: Modern, high-purity silica columns with extensive end-capping (e.g., Agilent ZORBAX Eclipse Plus, Waters SunFire) are designed to minimize silanol interactions and produce better peak shapes for challenging compounds. [6]3. Check for Mass Overload: Injecting too much sample can cause peak tailing. [6][7]Dilute your sample 10-fold and re-inject. If the peak shape improves, you are overloading the column.

  • Reduce Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005") between the injector, column, and detector to minimize band broadening. [5]5. Consider a Different Organic Modifier: Acetonitrile and methanol have different properties. If you are using one, try switching to the other to see if peak shape improves.

Section 3: Key Experimental Methodologies

Protocol 3.1: General-Purpose Stability-Indicating HPLC-UV Method

This method serves as a robust starting point for analyzing this compound compounds and their potential degradation products. It is designed to be "stability-indicating," meaning it can separate the intact parent compound from its impurities and degradants. [8]

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

  • Column: Agilent ZORBAX Eclipse Plus C18 or equivalent (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 10% B.

    • Linear ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 10% B over 1 minute.

    • Re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan from 200-400 nm and select the wavelength of maximum absorbance (λmax) for your compound.

  • Injection Volume: 5-10 µL.

Rationale: The C18 column provides good hydrophobic retention for the benzofuran core. The formic acid modifier helps to produce sharp peaks by controlling the ionization state of the analyte and silanol groups. The long gradient ensures that both early-eluting polar degradants and late-eluting non-polar impurities are resolved from the parent peak.

Protocol 3.2: Forced Degradation Study Workflow

Forced degradation studies are essential for identifying likely degradation products and establishing the intrinsic stability of your molecule, as recommended by ICH guidelines. [1][2]

Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC HPLC-UV Analysis (Quantify Parent Loss) Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Thermal Thermal (Solid, 80°C) Thermal->HPLC Photo Photolytic (ICH Q1B Light Box) Photo->HPLC LCMS LC-MS Analysis (Identify Degradants) HPLC->LCMS If degradation >10% Report Generate Stability Profile & Degradation Map LCMS->Report Parent This compound (in solution/solid) Parent->Acid Parent->Base Parent->Oxidation Parent->Thermal Parent->Photo

Caption: Workflow for a comprehensive forced degradation study.

Procedure Outline:

  • Prepare Samples: Prepare solutions of your compound (~1 mg/mL) in appropriate solvents. For hydrolysis, use 0.1 M HCl and 0.1 M NaOH. For oxidation, use 3% H₂O₂. For photostability, use a solution in acetonitrile/water. For thermal stress, use the solid compound. Include a control sample stored at 5°C in the dark.

  • Apply Stress: Expose the samples to the conditions outlined above. Monitor over time (e.g., 2, 8, 24, 48 hours) until approximately 10-20% degradation of the parent compound is observed.

  • Neutralize (if applicable): Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analyze: Run all samples, including the t=0 and control samples, on a validated stability-indicating HPLC-UV method.

  • Identify: For samples showing significant degradation, use LC-MS to determine the mass of the degradation products and propose their structures. This helps to confirm the degradation pathways.

By systematically applying these troubleshooting guides and protocols, researchers can overcome common stability challenges, ensuring the integrity of their this compound compounds and the reliability of their scientific findings.

References

  • Relyon. (2023, September 23). What are the applications of Antioxidant BHT in pharmaceuticals? Relyon Blog. [Link]
  • de Oliveira, G. G., et al. (2015). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 51(1), 1-10. [Link]
  • Wikipedia. (n.d.).
  • Kao Corporation. (n.d.).
  • WebMD. (n.d.). Butylated Hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
  • El-Gindy, A., et al. (2014). Development of a Validated Stability Indicating RP-HPLC Method for the Simultaneous Determination of Benazepril, Benazeprilat and Amlodipine in Human Plasma. TSI Journals. [Link]
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
  • R Discovery. (n.d.).
  • Restek. (2014, March 11). T[5]roubleshooting HPLC- Tailing Peaks. [Link]
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • Atlas Material Testing Technology. (2020, March 10). Photostability of Pharmaceuticals. [Link]
  • PharmaGrowthHub. (2022, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. [Link]
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
  • Hudson Lab Automation. (n.d.). pH for Stability Testing and Analysis. [Link]
  • QualityHub. (2022, January 1). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. [Link]
  • U.S. Food and Drug Administration. (1996, November). Q1B Photostability Testing of New Drug Substances and Products. [Link]
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
  • Food and Drug Administration Philippines. (2005, February 22). ASEAN Guideline on Stability Study of Drug Product. [Link]
  • Chrom Tech, Inc. (2023, October 28).
  • ASEAN. (n.d.). ASEAN Guideline on Stability Study of Drug Product. [Link]
  • MedCrave. (2016, December 14).
  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
  • Sleno, L., et al. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-13. [Link]
  • Bajaj, S., et al. (2012). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. Semantic Scholar. [Link]
  • Dong, M. W., & Guillarme, D. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Kumar, V., & Kumar, S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
  • SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. [Link]

Sources

Technical Support Center: Optimizing Catalyst Performance for 5-Fluorobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 5-Fluorobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies, troubleshoot common issues, and deepen their understanding of the catalytic processes involved. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and robust method for the synthesis of 2-substituted-5-fluorobenzofurans is the palladium and copper co-catalyzed Sonogashira coupling of a suitable 4-fluoro-2-halophenol (typically 4-fluoro-2-iodophenol) with a terminal alkyne, followed by an intramolecular cyclization (annulation).[1][2] This tandem, one-pot approach is highly efficient for constructing the benzofuran core.[3]

Q2: Why is a palladium-copper system typically used for the Sonogashira coupling in this synthesis?

A2: The palladium and copper catalysts play distinct and synergistic roles. The palladium(0) species is the primary catalyst that undergoes oxidative addition with the aryl halide. The copper(I) co-catalyst is crucial for activating the terminal alkyne by forming a copper acetylide intermediate.[4][5] This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle. While copper-free Sonogashira protocols exist, the copper co-catalyst often allows for milder reaction conditions and increased reaction rates.[5][6]

Q3: How does the fluorine substituent at the 5-position influence the reaction?

A3: The fluorine atom at the 5-position of the benzofuran ring (originating from the 4-position of the phenol precursor) is an electron-withdrawing group. This has several implications:

  • Increased Acidity of the Phenolic Proton: The electron-withdrawing nature of fluorine can increase the acidity of the hydroxyl group in the 4-fluoro-2-iodophenol starting material, potentially influencing the choice of base and the ease of deprotonation during the cyclization step.

  • Electronic Effects on the Aryl Halide: The fluorine atom can make the aryl halide more electron-deficient, which may facilitate the initial oxidative addition step in the palladium catalytic cycle.

  • Potential for C-F Bond Activation: While generally stable, under certain harsh conditions or with specific catalysts, the C-F bond could potentially be a site for side reactions, although this is less common for aryl fluorides compared to other aryl halides.[7]

Q4: What are the most critical parameters to control for optimizing the yield of this compound?

A4: The key parameters for optimization are:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical.

  • Base: The type and amount of base can significantly affect both the coupling and cyclization steps.

  • Solvent: The polarity and boiling point of the solvent will influence reaction kinetics and solubility.

  • Temperature: The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause catalyst decomposition or side reactions.

  • Atmosphere: Strict exclusion of oxygen is often necessary to prevent catalyst deactivation and alkyne homocoupling.

In-Depth Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or no yield of the desired this compound is a common issue that can often be traced back to catalyst inactivity or suboptimal reaction conditions.

Causality-Driven Troubleshooting Workflow

start Low/No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents side_reactions Investigate Side Reactions start->side_reactions fresh_catalyst fresh_catalyst catalyst->fresh_catalyst Use fresh Pd precursor and ligand ligand_screen ligand_screen catalyst->ligand_screen Screen phosphine ligands temp temp conditions->temp Vary Temperature solvent solvent conditions->solvent Screen Solvents base base conditions->base Screen Bases purify purify reagents->purify Purify/dry reagents and solvents stoichiometry stoichiometry reagents->stoichiometry Adjust stoichiometry degas degas reagents->degas Degas solvents thoroughly glaser glaser side_reactions->glaser Minimize Glaser coupling (e.g., copper-free conditions)

Caption: Troubleshooting workflow for low yield.

Detailed Solutions
  • Catalyst Inactivity:

    • Cause: Palladium(0) catalysts are sensitive to air and can be oxidized to an inactive state. Phosphine ligands can also degrade over time.

    • Solution: Use a freshly opened or recently purchased palladium precursor and phosphine ligand. Ensure all manipulations are performed under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Suboptimal Ligand Choice:

    • Cause: The phosphine ligand stabilizes the palladium center and influences its reactivity. The electronic and steric properties of the ligand are crucial. For electron-deficient aryl halides like 4-fluoro-2-iodophenol, an electron-rich and bulky phosphine ligand can often enhance the rate of oxidative addition.

    • Solution: Screen a variety of phosphine ligands. While triphenylphosphine (PPh₃) is common, more robust ligands like XPhos or SPhos may offer better performance.

  • Incorrect Base:

    • Cause: The base is required to deprotonate the terminal alkyne and the phenolic hydroxyl group for the final cyclization. An inappropriate base may be too weak, too strong (leading to side reactions), or have poor solubility in the reaction medium.

    • Solution: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. For the cyclization step, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be more effective.

Problem 2: Significant Formation of Alkyne Homocoupling Product (Glaser Coupling)

The formation of a symmetrical diyne, a result of the homocoupling of the terminal alkyne, is a frequent side reaction in Sonogashira couplings.

Mechanistic Insight into Glaser Coupling

Glaser coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes. The presence of oxygen can facilitate the oxidation of the copper(I) acetylide intermediate, leading to the formation of the undesired diyne byproduct.[4][7]

cluster_0 Glaser Coupling Side Reaction alkyne 2 R-C≡C-H cu_acetylide 2 R-C≡C-Cu(I) alkyne->cu_acetylide [Cu(I)], Base diyne R-C≡C-C≡C-R (Diyne byproduct) cu_acetylide->diyne Oxidation oxidant Oxidant (e.g., O₂) oxidant->cu_acetylide

Caption: Simplified pathway of Glaser coupling.

Troubleshooting Strategies
  • Strictly Anaerobic Conditions:

    • Cause: Oxygen is a key oxidant in the Glaser coupling pathway.

    • Solution: Ensure the reaction is set up under a rigorously inert atmosphere. Degas all solvents thoroughly by sparging with argon or nitrogen, or by using freeze-pump-thaw cycles.

  • Minimize Copper Catalyst Loading:

    • Cause: Glaser coupling is dependent on the copper co-catalyst.

    • Solution: Reduce the amount of the copper(I) source (e.g., CuI) to the minimum effective concentration (typically 1-5 mol%).

  • Copper-Free Conditions:

    • Cause: Eliminating the copper co-catalyst entirely prevents the primary pathway for Glaser coupling.

    • Solution: Employ a copper-free Sonogashira protocol.[6] This may require a more active palladium/ligand system and potentially a stronger base or higher reaction temperatures to achieve comparable reaction rates.

Problem 3: Reaction Stalls After Alkyne Coupling (No Cyclization)

Sometimes, the initial Sonogashira coupling to form the 2-alkynyl-4-fluorophenol intermediate is successful, but the subsequent intramolecular cyclization to the benzofuran ring does not occur.

Catalytic Cycle and Annulation Step

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide 4-Fluoro-2-iodophenol aryl_halide->oxidative_addition pd_complex Ar-Pd(II)(I)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation cu_acetylide R-C≡C-Cu(I) cu_acetylide->transmetalation pd_alkynyl Ar-Pd(II)(C≡C-R)L₂ transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regenerates Pd(0) intermediate 2-Alkynyl-4-fluorophenol reductive_elimination->intermediate cyclization 5-endo-dig Annulation intermediate->cyclization Base, Heat product This compound cyclization->product

Caption: Palladium catalytic cycle and the subsequent cyclization step.

Troubleshooting Strategies
  • Increase Reaction Temperature:

    • Cause: The intramolecular 5-endo-dig cyclization often has a higher activation energy than the initial cross-coupling reaction.

    • Solution: After confirming the formation of the intermediate (e.g., by TLC or GC-MS), consider increasing the reaction temperature to promote the cyclization step.

  • Change the Base:

    • Cause: The amine base used for the Sonogashira coupling may not be strong enough to deprotonate the phenol, which is a prerequisite for the nucleophilic attack of the oxygen onto the alkyne.

    • Solution: Add a stronger, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ after the initial coupling is complete.

  • Solvent Effects:

    • Cause: The polarity of the solvent can influence the rate of the cyclization.

    • Solution: A more polar aprotic solvent, such as DMF or DMSO, may favor the intramolecular annulation step.

Data Presentation: Catalyst System Comparison

The following table provides a qualitative comparison of common catalyst systems for the synthesis of 2-substituted benzofurans, which can be extrapolated to the synthesis of this compound.

Catalyst SystemLigandBaseTypical TemperatureProsCons
Pd(PPh₃)₂Cl₂ / CuI PPh₃Et₃N / DIPEA60-100 °CReadily available, cost-effective.Can be less active for challenging substrates; PPh₃ can be air-sensitive.
Pd(OAc)₂ / CuI XPhosK₂CO₃ / Cs₂CO₃80-120 °CHigh activity, good for electron-deficient aryl halides.Ligand is more expensive.
Pd(dba)₂ / CuI SPhosK₃PO₄80-120 °CExcellent for sterically hindered substrates.Ligand is more expensive; dba can be a source of impurities.
Pd(PPh₃)₄ PPh₃ (in excess)Et₃N60-100 °COften used in copper-free systems.Can be less stable at higher temperatures.

Experimental Protocol: Synthesis of 2-Phenyl-5-fluorobenzofuran

This protocol is a representative example based on a standard Sonogashira coupling followed by cyclization.

Materials:

  • 4-Fluoro-2-iodophenol

  • Phenylacetylene

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed toluene (Solvent)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-fluoro-2-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).

  • Add anhydrous, degassed toluene via syringe.

  • Add triethylamine (2-3 eq) and phenylacetylene (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-5-fluorobenzofuran.

References

  • Ichikawa, J., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 21, 146–154. [Link]
  • Morioka, R., Fujita, T., & Ichikawa, J. (2020). Facile Synthesis of 2‐Fluorobenzofurans: 5‐endo‐trig Cyclization of β,β‐Difluoro‐o‐hydroxystyrenes. Helvetica Chimica Acta.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
  • Doucet, H., & Hierso, J. C. (2007). Palladium-Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158-10172. [Link]
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.
  • Shaikh, A. A., et al. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 8(49), 27984-28004. [Link]
  • Al-Balushi, R. A., et al. (2017). Dibenzofuran and dibenzothiophene based palladium(ii)/NHC catalysts – synthesis and applications in C–C bond formation. New Journal of Chemistry, 41(19), 10839-10848.
  • Ranu, B. C., et al. (2011). A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization Catalyzed by Palladium Nanoparticles in Water Under Ligand- and Copper-Free Aerobic Conditions.
  • Kundu, N. G., et al. (1997). Palladium-catalysed heteroannulation with acetylenic compounds: synthesis of benzofurans. Journal of the Chemical Society, Perkin Transactions 1, (18), 2815-2818.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Al-Masum, M., & Kumar, D. (2012). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Applied Science and Technology, 2(5), 184-192.
  • Al-Zoubi, R. M., et al. (2014). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 19(9), 14934-14948. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Scale-Up of 5-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Fluorobenzofuran. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into overcoming common challenges encountered during the large-scale synthesis of this important fluorinated heterocyclic compound. The information is presented in a practical question-and-answer format to directly address specific issues you may face in the lab.

Introduction to this compound Synthesis

This compound is a key structural motif in medicinal chemistry and materials science.[1] Its synthesis, particularly on a larger scale, often relies on robust palladium-catalyzed cross-coupling reactions. A prevalent and industrially relevant method is the Sonogashira coupling of a halogenated phenol with a terminal alkyne, followed by an intramolecular cyclization.[2][3] This guide will focus on troubleshooting the common synthetic route from 2-bromo-4-fluorophenol and phenylacetylene.

The presence of the fluorine atom at the 5-position can influence the electronic properties of the starting materials and intermediates, presenting unique challenges during scale-up. This guide will address these nuances, providing a logical framework for problem-solving.

Frequently Asked Questions (FAQs) and Troubleshooting

Category 1: Low Yield and Reaction Inefficiency

Question 1: My Sonogashira coupling/cyclization reaction for this compound is giving a low yield (<40%) on a larger scale. What are the likely causes and how can I improve it?

Answer: Low yields during the scale-up of this reaction are a common issue and can often be traced back to several key factors. Here is a systematic approach to troubleshooting:

  • Catalyst Activity and Loading:

    • Cause: The palladium catalyst may be partially deactivated or have low intrinsic activity. On a larger scale, inefficient mixing can lead to localized "hot spots" that degrade the catalyst.[4]

    • Solution:

      • Use a Fresh, High-Quality Catalyst: Ensure your palladium source (e.g., Pd(PPh₃)₂Cl₂) is from a reputable supplier and has been stored correctly under an inert atmosphere.[4]

      • Optimize Catalyst Loading: While it may seem counterintuitive for cost-saving on a large scale, slightly increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes significantly improve yields by compensating for any minor deactivation pathways.

      • Consider a More Robust Catalyst System: For large-scale operations, a more stable palladium source or the use of specific ligands can be beneficial. The choice of ligand is critical and can dramatically influence reactivity and stability.[5]

  • Reaction Conditions:

    • Cause: Suboptimal temperature, solvent, or base can drastically affect the reaction outcome. Conditions that work on a small scale may not be directly transferable.[4]

    • Solution:

      • Temperature Control: Monitor the internal reaction temperature carefully. Overheating can lead to catalyst decomposition and increased side product formation. A gradual increase in temperature might be necessary to drive the reaction to completion.

      • Solvent Choice: The polarity of the solvent can influence reaction rates and selectivity.[6] While triethylamine is often used as both a base and a solvent, on a larger scale, using a co-solvent like DMF or acetonitrile might be necessary to ensure homogeneity.[2] Ensure all solvents are rigorously dried and degassed, as oxygen can poison the palladium catalyst.[4]

      • Base Selection: The choice of base is critical. Organic amines like triethylamine are common, but for challenging cyclizations, stronger inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be more effective.[5]

  • Reagent Quality:

    • Cause: Impurities in the starting materials (2-bromo-4-fluorophenol or phenylacetylene) can interfere with the catalytic cycle.

    • Solution: Ensure the purity of your starting materials. 2-bromo-4-fluorophenol should be a clean crystalline solid.[7] Phenylacetylene should be freshly distilled if it has been stored for an extended period, as it can oligomerize.

Question 2: The Sonogashira coupling appears to work (TLC/GC-MS shows consumption of starting materials), but the subsequent cyclization to this compound is not occurring or is very slow. What should I do?

Answer: This is a classic problem where the conditions are suitable for the C-C bond formation but not for the subsequent intramolecular C-O bond formation.

  • Potential Cause 1: Insufficiently Basic Conditions for Cyclization: The phenoxide formation, a prerequisite for the nucleophilic attack on the alkyne, may be incomplete.

    • Solution: After the initial Sonogashira coupling is complete (as indicated by in-process controls), consider adding a stronger, non-nucleophilic base to facilitate the cyclization. Alternatively, switching to a more potent base like K₃PO₄ from the start can promote both steps.[8]

  • Potential Cause 2: Suboptimal Temperature for Cyclization: The activation energy for the cyclization step may be higher than that for the coupling reaction.

    • Solution: A stepwise temperature profile can be effective. Run the Sonogashira coupling at a moderate temperature (e.g., 60-80 °C) until completion, and then increase the temperature (e.g., to 100-120 °C) to drive the cyclization.[5]

  • Potential Cause 3: Steric Hindrance or Electronic Effects: The geometry of the intermediate 2-alkynyl-4-fluorophenol might not be favorable for the 5-exo-dig cyclization.

    • Solution: While less common for this specific substrate, the choice of solvent can influence the conformation of the intermediate. Screening alternative solvents for the cyclization step might be beneficial.

Category 2: Impurity Formation and Side Reactions

Question 3: I am observing significant amounts of a side product with double the mass of phenylacetylene in my reaction mixture. What is this, and how can I prevent it?

Answer: This is a very common side reaction in Sonogashira couplings. The byproduct you are observing is likely the result of the homocoupling of phenylacetylene (Glaser coupling) to form 1,4-diphenylbuta-1,3-diyne.[9]

  • Cause: This side reaction is often promoted by the copper(I) co-catalyst, especially in the presence of oxygen.

  • Solutions:

    • Minimize Copper(I) Iodide: Use the minimum effective amount of CuI. Sometimes as little as 1-2 mol% is sufficient.

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While these may require different ligands or conditions, they completely eliminate the issue of alkyne homocoupling.[10]

    • Slow Addition of Phenylacetylene: On a large scale, adding the phenylacetylene slowly to the reaction mixture can help to maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.

    • Strictly Anaerobic Conditions: Ensure the reaction is performed under a rigorously inert atmosphere (e.g., nitrogen or argon) to minimize oxygen-mediated homocoupling.[3]

Question 4: My final product is contaminated with residual palladium. How can I effectively remove it on a large scale?

Answer: Removing residual heavy metals is a critical step in pharmaceutical synthesis.

  • Solution 1: Activated Carbon Treatment: A common and effective method is to treat a solution of the crude product with activated carbon.[11] The choice of solvent and the grade of carbon can be optimized for maximum efficiency.

  • Solution 2: Metal Scavengers: For very low residual metal limits, specialized metal scavengers (e.g., silica-based thiols or amines) can be employed. These can be stirred with a solution of the product and then filtered off.[11]

  • Solution 3: Recrystallization: A well-optimized recrystallization of the final this compound product can significantly reduce the levels of palladium and other impurities.

Experimental Protocols and Data

Optimized Protocol for this compound Synthesis

This protocol is a starting point for optimization on a larger scale.

  • Inert Atmosphere: To a suitably sized, oven-dried reactor, add 2-bromo-4-fluorophenol (1.0 equiv.), a palladium catalyst such as (PPh₃)₂PdCl₂ (0.02 equiv.), and CuI (0.04 equiv.).[2]

  • Solvent and Base: Seal the reactor and thoroughly purge with an inert gas (nitrogen or argon). Add degassed triethylamine (5 volumes).[2]

  • Alkyne Addition: Add phenylacetylene (1.2 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.[4]

Table 1: Troubleshooting Guide for Low Yield
Symptom Potential Cause Suggested Solution
No reaction or very slow conversionInactive catalyst, low temperatureUse fresh catalyst, increase temperature incrementally.
Starting materials consumed, no productCyclization step is failingIncrease temperature after coupling, add a stronger base.
Formation of black precipitateCatalyst decompositionEnsure inert atmosphere, avoid overheating.
Significant alkyne homocouplingExcess copper, presence of oxygenReduce CuI, consider copper-free conditions, ensure rigorous degassing.

Visualizing the Process

Reaction Pathway

The synthesis of this compound via Sonogashira coupling and cyclization can be visualized as follows:

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization 2-bromo-4-fluorophenol 2-bromo-4-fluorophenol Intermediate_Alkyne 2-(Phenylethynyl)-4-fluorophenol 2-bromo-4-fluorophenol->Intermediate_Alkyne Pd/Cu catalyst, Base Phenylacetylene Phenylacetylene Phenylacetylene->Intermediate_Alkyne This compound This compound Intermediate_Alkyne->this compound Heat, Base

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

When encountering issues, a logical workflow can aid in identifying the root cause:

G cluster_catalyst Catalyst Checks cluster_conditions Condition Optimization Start Low Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Optimize_Conditions Optimize Reaction Conditions Check_Catalyst->Optimize_Conditions Catalyst OK Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Fresh_Catalyst Screen_Ligands Screen Ligands Check_Catalyst->Screen_Ligands Verify_Reagents Verify Reagent Quality Optimize_Conditions->Verify_Reagents Conditions Optimized Vary_Temp Vary Temperature Optimize_Conditions->Vary_Temp Screen_Solvents Screen Solvents Optimize_Conditions->Screen_Solvents Screen_Bases Screen Bases Optimize_Conditions->Screen_Bases Investigate_Side_Reactions Investigate Side Reactions Verify_Reagents->Investigate_Side_Reactions Reagents Pure

Caption: A logical workflow for troubleshooting low yields.

Safety Considerations

The scale-up of any chemical process requires a thorough safety evaluation.

  • 2-Bromo-4-fluorophenol: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12][13][14] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[12]

  • Phenylacetylene: This is a flammable liquid and can form explosive mixtures with air.[15] It should be handled in a fume hood, away from ignition sources. Grounding and bonding of containers are necessary during transfer to prevent static discharge.[16]

  • Palladium Catalysts: While not acutely toxic in the same way, palladium compounds should be handled with care, and inhalation of dust should be avoided.

  • Solvents and Reagents: Triethylamine is flammable and corrosive. All solvents should be handled with appropriate care and in well-ventilated areas.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.[12][15]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylacetylene, 98%.
  • MSDS of 2-Bromo-4-fluorophenol. (2012).
  • PubChem. (n.d.). 2-Bromo-4-fluorophenol.
  • Royal Society of Chemistry. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade.
  • International Journal of New Chemistry. (2024). Recent Advances in Sonogashira Reactions.
  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.

Sources

Technical Support Center: Improving Regioselectivity in 5-Fluorobenzofuran Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reactions involving 5-fluorobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselectivity in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the lab.

Introduction: The Challenge of Regioselectivity with this compound

This compound is a valuable scaffold in medicinal chemistry and materials science.[1] The fluorine substituent at the 5-position significantly influences the electronic properties of the benzofuran ring system, presenting unique challenges and opportunities for regioselective functionalization. Understanding the interplay of inductive and resonance effects is paramount to predicting and controlling reaction outcomes.

The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (σ-withdrawing).[2] This deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene. However, fluorine also possesses lone pairs that can be donated into the aromatic π-system, a resonance effect (π-donation).[2][3] While this π-donation is weaker than that of oxygen or nitrogen, it is sufficient to direct incoming electrophiles to the ortho and para positions relative to the fluorine atom. In the case of this compound, this directs reactions towards the C4 and C6 positions.

Simultaneously, the fused furan ring has its own directing effects. The oxygen atom strongly activates the furan ring, making the C2 and C3 positions particularly susceptible to electrophilic attack.[4][5] The inherent reactivity of the benzofuran nucleus often favors substitution at the C2 position.[6][7] Therefore, chemists are faced with a nuanced challenge: controlling whether a reaction occurs on the benzene or the furan portion of the molecule, and at which specific position.

This guide will dissect these competing factors and provide practical strategies to steer your reactions toward the desired regioisomer.

Troubleshooting Guides

This section is organized by common reaction types used to functionalize this compound. Each guide follows a question-and-answer format to directly address potential issues.

Scenario 1: Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Friedel-Crafts)

Question: My electrophilic substitution on this compound is giving me a mixture of isomers, primarily at the C2, C4, and C6 positions. How can I favor substitution on the benzene ring (C4/C6) over the furan ring (C2)?

Answer: This is a classic challenge of competing reactivity. The furan ring is inherently more electron-rich and often reacts faster than the fluorinated benzene ring. To favor substitution at C4 or C6, you need to modulate the reaction conditions to temper the reactivity of the furan ring or enhance the reactivity of the benzene ring.

Causality and Strategy:

  • Steric Hindrance: The C2 position is sterically accessible. Introducing a bulky directing group at a nearby position can disfavor attack at C2.

  • Lewis Acid Choice: The choice and strength of the Lewis acid in reactions like Friedel-Crafts can significantly influence the outcome. A milder Lewis acid might selectively coordinate with the fluorine, enhancing the directing effect towards C4 and C6, while a stronger Lewis acid might interact more with the furan oxygen, leading to decomposition or reaction at C2.

  • Reaction Temperature: Lowering the reaction temperature can often increase selectivity. The transition state leading to the thermodynamically favored product (often C4/C6 substitution) may have a lower activation energy, and lower temperatures will favor this pathway.[8]

Experimental Protocol: Selective Bromination at C4/C6

  • Starting Material Preparation: Ensure your this compound is pure and dry. Impurities can lead to unpredictable side reactions.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).

  • Cooling: Cool the solution to 0 °C or -78 °C using an ice bath or a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent to the cooled solution via the dropping funnel over 30 minutes. Using NBS instead of Br₂ can sometimes provide higher selectivity.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Data Interpretation:

Position of BrominationTypical Yield (%)
C4Variable
C6Variable
C2Often significant

Note: The ratio of C4 to C6 isomers will depend on the specific reaction conditions and the subtle electronic effects at play.

Scenario 2: C-H Functionalization

Question: I am attempting a directed C-H functionalization on the benzene ring of this compound, but I am observing low yields and a mixture of products. How can I improve the regioselectivity and efficiency?

Answer: Directed C-H functionalization relies on the use of a directing group to position a metal catalyst for selective activation of a specific C-H bond. For this compound, achieving high regioselectivity requires careful selection of the directing group, catalyst, and reaction conditions.

Causality and Strategy:

  • Directing Group Placement: The placement of the directing group is crucial. To target a specific C-H bond on the benzene ring (e.g., C4 or C6), the directing group must be positioned to facilitate the formation of a stable metallacycle intermediate that favors activation at that site.

  • Catalyst and Ligand Choice: The metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and its associated ligands play a pivotal role in determining the regioselectivity.[8] Ligands can influence the steric and electronic environment around the metal center, thereby favoring one C-H bond over another.[9]

  • Oxidant and Additives: The choice of oxidant and any additives can significantly impact the catalytic cycle and, consequently, the regioselectivity and yield.

Troubleshooting Workflow for Directed C-H Functionalization

G start Low Yield / Poor Regioselectivity in C-H Functionalization directing_group Evaluate Directing Group start->directing_group catalyst_system Optimize Catalyst System directing_group->catalyst_system Is the directing group optimal? conditions Screen Reaction Conditions catalyst_system->conditions Is the catalyst/ligand appropriate? analysis Analyze Product Mixture conditions->analysis Have conditions been screened? analysis->directing_group Re-evaluate strategy based on isomer distribution solution Improved Regioselectivity analysis->solution Desired isomer obtained

Caption: A workflow for troubleshooting C-H functionalization reactions.

Scenario 3: Metal-Catalyzed Cross-Coupling Reactions

Question: I am trying to perform a Suzuki coupling with a borylated this compound, but the reaction is sluggish and gives low yields. What could be the issue?

Answer: Sluggish cross-coupling reactions with fluorinated aromatics can often be attributed to the electronic nature of the C-F bond and potential catalyst inhibition.

Causality and Strategy:

  • C-F Bond Activation: While generally strong, the C-F bond can sometimes be activated by transition metal catalysts, leading to undesired side reactions.[10][11]

  • Ligand Choice: The choice of phosphine ligand is critical in Suzuki couplings. Electron-rich and bulky ligands can promote the oxidative addition step and stabilize the catalytic species.

  • Base Selection: The base plays a crucial role in the transmetalation step. A base that is too weak may not facilitate the transfer of the organic group from boron to the metal center, while a base that is too strong can lead to side reactions.

Recommended Starting Conditions for Suzuki Coupling:

ParameterRecommendation
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Ligand SPhos, XPhos, or other bulky, electron-rich ligands
Base K₂CO₃, K₃PO₄, or Cs₂CO₃
Solvent Dioxane/water, Toluene/water, or DMF
Temperature 80-110 °C

Frequently Asked Questions (FAQs)

Q1: Does the fluorine at the 5-position activate or deactivate the benzofuran ring towards electrophilic attack?

A1: The fluorine atom is a deactivating group due to its strong inductive electron withdrawal.[2] However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.[2] This means that while the overall reaction rate is slower compared to unsubstituted benzofuran, electrophilic attack is directed to the positions ortho and para to the fluorine (C4 and C6).

Q2: How can I selectively functionalize the C2 versus the C3 position of this compound?

A2: Selective functionalization at C2 versus C3 is a common challenge in benzofuran chemistry. Generally, electrophilic substitution favors the C2 position due to the greater stabilization of the cationic intermediate.[6][7] However, directed lithiation at C2 followed by quenching with an electrophile is a powerful method for C2 functionalization. To favor C3 functionalization, one might need to employ a strategy that involves a pre-installed group at C2 that can be later removed or transformed, or utilize specific transition-metal-catalyzed C-H activation protocols that favor the C3 position.

Q3: What is the influence of the solvent on the regioselectivity of these reactions?

A3: Solvents can have a profound impact on regioselectivity.[8] Polar aprotic solvents like DMF or acetonitrile can stabilize charged intermediates differently than nonpolar solvents like toluene or hexane. This can alter the energy landscape of the reaction and favor the formation of one regioisomer over another. For instance, in some cases, polar solvents may enhance the directing effect of the fluorine atom. It is often beneficial to screen a range of solvents during reaction optimization.[12]

Q4: Are there any specific safety precautions I should take when working with this compound and its derivatives?

A4: this compound is a flammable liquid and can be harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[13] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

Improving the regioselectivity of reactions involving this compound requires a systematic and informed approach. By understanding the underlying electronic and steric factors and by methodically optimizing reaction parameters such as catalyst, solvent, and temperature, researchers can gain precise control over the synthesis of desired isomers. This guide provides a starting point for troubleshooting and optimizing your synthetic strategies.

References

  • Electrophilic Aromatic Substitution AR5. Directing Effects - csbsju. (n.d.).
  • Nickel-Catalyzed Ring-Opening of Benzofurans for the Divergent Synthesis of ortho-Functionalized Phenol Derivatives - ACS Publications. (2023).
  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015).
  • The activating effect of fluorine in electrophilic aromatic substitution. (1966).
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.).
  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. (n.d.). Semantic Scholar.
  • Novel benzofuran derivatives: synthesis and antitumor activity. (n.d.). Scilit.
  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). Molecules, 24(12), 2187.
  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (n.d.). National Center for Biotechnology Information.
  • Reactivity of Benzofuran Derivatives. (2014).
  • Proposed mechanism for the synthesis of benzofuran derivatives. (n.d.). ResearchGate.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021).
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013).
  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021).
  • Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Deriv
  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). Semantic Scholar.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing.
  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021).
  • Synthesis of bioactive benzofuran derivatives 4, 5 & 6. (n.d.). ResearchGate.
  • Electrophilic Reactions of Furan. (2022). ChemicalBook.
  • Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. (2013). PubMed.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI.
  • Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. (n.d.).
  • Other Transition Metal-Catalyzed Benzofuran Synthesis. (n.d.).
  • There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. (n.d.).
  • Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. (n.d.). RSC Publishing.
  • Why does the electrophilic substitution of furan happen
  • Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. (2017).
  • 5-Fluoro-1-benzofuran. (n.d.). PubChem.
  • Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5 -endo-trig Cycliz
  • Recent advances on non-precious metal-catalyzed C–H functionalization of N-heteroarenes. (n.d.). RSC Publishing.
  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2025).
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2019). PubMed.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Orthogonal Validation of 5-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic scaffolds are of paramount importance. Among these, 5-Fluorobenzofuran stands out as a privileged core, forming the basis of numerous compounds with significant biological activity.[1] The introduction of a fluorine atom can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the unambiguous confirmation of its molecular structure—specifically the precise location of the fluorine substituent—is not merely an academic exercise. It is a foundational requirement for intellectual property protection, regulatory compliance, and the scientific integrity of all subsequent biological and chemical data.

This guide provides a comparative analysis of the essential spectroscopic and analytical techniques required for the robust structural validation of this compound. We will move beyond simple procedural descriptions to explore the causal logic behind the selection of each method, detailing how a multi-technique, orthogonal approach provides a self-validating system for absolute structural certainty.

The Orthogonal Validation Workflow: A Strategy for Certainty

No single analytical technique can provide a complete picture of a molecule's structure. A robust validation package relies on an orthogonal approach, where each method provides distinct, complementary, and confirmatory evidence. The workflow below illustrates the synergistic relationship between core validation techniques.

G cluster_0 cluster_1 Primary Spectroscopic Analysis cluster_2 Detailed Structural Elucidation cluster_3 Absolute Structure Confirmation A Synthesized Compound (Putative this compound) B Mass Spectrometry (MS) - Molecular Formula Confirmation A->B Initial Screening C Infrared (IR) Spectroscopy - Functional Group ID A->C Initial Screening D NMR Spectroscopy - Atomic Connectivity A->D Initial Screening H Single-Crystal X-ray Crystallography - Unambiguous 3D Structure A->H If Crystal Available I Validated Structure: This compound B->I Comprehensive Evidence C->I Comprehensive Evidence E 1H NMR - Proton Environment D->E In-depth Analysis F 13C NMR - Carbon Skeleton & C-F Coupling D->F In-depth Analysis G 19F NMR - Direct Fluorine Detection D->G In-depth Analysis E->I Comprehensive Evidence F->I Comprehensive Evidence G->I Comprehensive Evidence H->I Gold Standard

Caption: Orthogonal workflow for this compound structure validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F). For substituted aromatics like this compound, a suite of NMR experiments is non-negotiable for confirming the substitution pattern.

¹H NMR: Mapping the Proton Framework

Causality: The chemical shift and coupling patterns of protons are exquisitely sensitive to their local electronic environment. The electronegative fluorine atom at the C5 position will deshield neighboring protons (H4, H6) and exhibit through-bond coupling (J_HF), providing definitive evidence of its location.

Expected ¹H NMR Data for this compound:

Proton Expected δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H2 ~7.6 d JH2-H3 ≈ 2.2 Typical furan proton, coupled to H3.
H3 ~6.7 d JH3-H2 ≈ 2.2 Typical furan proton, coupled to H2.
H7 ~7.5 d JH7-H6 ≈ 8.8 Ortho coupling to H6.
H4 ~7.3 dd JH4-F5 ≈ 9.0 (ortho), JH4-H6 ≈ 2.5 (meta) Ortho coupling to fluorine, meta coupling to H6.[2]

| H6 | ~7.0 | ddd | JH6-H7 ≈ 8.8 (ortho), JH6-F5 ≈ 4.5 (meta), JH6-H4 ≈ 2.5 (meta) | Ortho coupling to H7, meta coupling to fluorine and H4. |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5 mg of the putative this compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), followed by Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.[3][4]

¹³C NMR: Validating the Carbon Skeleton

Causality: ¹³C NMR confirms the number of unique carbon atoms and, crucially, reveals through-bond couplings between carbon and fluorine (J_CF). The magnitude of these couplings is distance-dependent and highly diagnostic, providing irrefutable evidence of the C-F bond.[5]

Expected ¹³C NMR Data for this compound:

Carbon Expected δ (ppm) Multiplicity (in ¹³C{¹H}) Coupling Constant (J, Hz) Rationale
C5 ~159 d ¹JCF ≈ 240 Direct C-F bond, large one-bond coupling.
C7a ~151 d ³JCF ≈ 3 Three-bond coupling to fluorine.
C2 ~146 s - Furan carbon, distant from fluorine.
C3a ~128 d ³JCF ≈ 10 Three-bond coupling to fluorine.
C7 ~112 d ⁴JCF ≈ 2 Four-bond coupling to fluorine.
C4 ~111 d ²JCF ≈ 25 Two-bond coupling to fluorine.
C6 ~106 d ²JCF ≈ 25 Two-bond coupling to fluorine.

| C3 | ~107 | s | - | Furan carbon, distant from fluorine. |

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (~15-20 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

  • Processing & Analysis: Process the data similarly to the ¹H spectrum. The resulting spectrum will show singlets for carbons not coupled to fluorine. To observe the C-F coupling, a proton-coupled or fluorine-coupled experiment would be necessary, but the splitting is often directly observable in the standard proton-decoupled spectrum.[6][7]

¹⁹F NMR: Direct Interrogation of the Fluorine Atom

Causality: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and direct method to confirm the presence and electronic environment of fluorine.[8] The chemical shift is characteristic of the atom's bonding situation (e.g., aryl fluoride vs. alkyl fluoride), providing an unambiguous data point.[9]

Expected ¹⁹F NMR Data for this compound:

Nucleus Expected δ (ppm) vs. CFCl₃ Multiplicity Rationale

| F5 | -110 to -125 | m | Typical range for an aromatic C-F bond.[10][11] The multiplicity arises from coupling to H4 and H6. |

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Tune the NMR spectrometer to the ¹⁹F frequency.

  • Data Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum. Due to the high sensitivity, only a few scans are typically needed.

  • Processing & Analysis: Process the data and reference the chemical shift, typically relative to an external standard like CFCl₃ (0 ppm).

Mass Spectrometry (MS): Confirming Mass and Composition

Causality: MS provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, corroborating structural evidence. High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically <5 ppm). This allows for the calculation of a unique elemental formula, distinguishing this compound (C₈H₅FO) from other potential isomers or impurities with the same nominal mass.

Expected HRMS Data:

Ion Calculated [M+H]⁺ (m/z)

| [C₈H₆FO]⁺ | 137.0403 |

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.[12]

  • Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated immediately prior to analysis using a known standard.

  • Analysis: Compare the measured m/z of the most intense peak (corresponding to the protonated molecule [M+H]⁺) with the theoretical value for C₈H₆FO. The mass error should be less than 5 ppm.

Electron Ionization (EI) Fragmentation

In EI-MS, high-energy electrons bombard the molecule, causing ionization and fragmentation. The resulting pattern is a reproducible fingerprint that reflects the molecule's structure. Benzofurans are relatively stable, often showing a strong molecular ion peak (M⁺·).[13][14]

G A This compound M+• m/z = 136 B [M-H]+• m/z = 135 A->B - H• C [M-CO]+• m/z = 108 A->C - CO D Fluorotropylium/dehydro- fluorobenzene cation m/z = 95 C->D - CH•

Caption: Plausible EI fragmentation pathway for this compound.

Expected EI-MS Fragmentation Data:

m/z Identity Rationale
136 [M]⁺· Molecular Ion. Expected to be intense due to the stable aromatic system.
108 [M-CO]⁺· Characteristic loss of carbon monoxide from the furan ring.[15][16]
135 [M-H]⁺ Loss of a hydrogen radical.

| 95 | [C₆H₄F]⁺ | Further fragmentation, potentially forming a fluorotropylium cation. |

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

Causality: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is a fast, inexpensive, and reliable method to confirm the presence of key functional groups and provides a characteristic fingerprint for the compound.[17]

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹) Vibration Type Rationale
3100-3000 Aromatic C-H stretch Characteristic of sp² C-H bonds in the benzene and furan rings.
1620-1580 Aromatic C=C stretch Vibrations of the carbon-carbon bonds within the benzene ring.
1270-1200 Aryl C-O stretch Stretching of the ether linkage in the furan ring.
1250-1100 C-F stretch A strong, characteristic absorption for the aromatic carbon-fluorine bond.[18]

| 890-800 | C-H out-of-plane bend | Bending vibrations indicative of the aromatic substitution pattern. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum (typically 16-32 scans).

  • Analysis: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Identify the key absorption bands.

Single-Crystal X-ray Crystallography: The Gold Standard

Causality: When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous structural proof.[19] By diffracting X-rays, it generates a three-dimensional electron density map of the molecule, revealing the precise spatial coordinates of each atom, as well as bond lengths and angles.[20][21][22]

Expected Outcomes from a Crystal Structure:

  • Unambiguous Confirmation: The location of the fluorine atom at the C5 position would be unequivocally determined.

  • Geometric Parameters: Precise measurements of all bond lengths and angles, confirming the planarity of the benzofuran ring system.

  • Solid-State Packing: Information on intermolecular interactions (e.g., π-stacking) in the crystal lattice.

While obtaining a diffraction-quality crystal can be a significant challenge, a successful structure determination supersedes all other forms of structural proof and is often required for pharmaceutical patent filings and regulatory submissions.

Comparative Summary of Validation Methods

TechniqueInformation ProvidedSample AmountThroughputPrimary Role in Validation
¹H NMR Proton environment, connectivity (J-coupling)1-5 mgHighCore framework elucidation
¹³C NMR Carbon skeleton, C-F coupling5-20 mgMediumSkeleton and C-F bond confirmation
¹⁹F NMR Direct fluorine detection & environment1-5 mgHighUnambiguous fluorine presence/count
HRMS High-accuracy mass, elemental formula< 0.1 mgHighMolecular formula confirmation
EI-MS Fragmentation pattern, molecular weight< 0.1 mgHighStructural corroboration
IR Spec. Functional groups present< 1 mgVery HighQuick identity & functional group check
X-ray Absolute 3D structure, bond lengths/anglesSingle CrystalLow"Gold Standard" absolute proof[20][21]

Conclusion

References

  • SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. ResearchGate.
  • Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
  • Palmer, R. A., et al. (2014). X-Ray Crystallographic Structure of 3-(Propan-2-Ylidene) Benzofuran-2(3H)-One. J Pharm Chem, 1(3), 43-49.
  • Palmer, R. A., et al. (n.d.). X-Ray Crystallographic Structure of. Amanote Research.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. (2024).
  • Request PDF: X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. ResearchGate.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
  • Synthesis of 5‐aryl‐2‐fluorobenzofurans 7j, 7k, 7m, 7n. ResearchGate.
  • Supporting information. The Royal Society of Chemistry.
  • Epstein, W. W., Horton, W. J., & Lin, C. T. (1966). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 31(7), 2289–2292.
  • Calculated and experimental 13C NMR chemical shifts. ResearchGate.
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia.
  • Ceraulo, L., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20.
  • Abraham, R. J., et al. (1976). The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2, (13), 1648-1653.
  • 19Flourine NMR. University of Ottawa.
  • NMR Chemical Shifts. University of Puget Sound.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023).
  • A guide to 13C NMR chemical shift values. Compound Interest. (2015).
  • Benzofuran - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
  • 19F NMR Reference Standards. University of Wisconsin-Madison.
  • 5-Fluoro-1-benzofuran. PubChem.
  • Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl). ResearchGate.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • 19F NMR of Pharmaceuticals. YouTube. (2021).
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • de Souza, M. V. N., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 38-49.
  • Chemical shifts (δ/ppm) from 1H NMR spectra (DMSO-d6, 29 °C) of anti/syn-conformers of hydrazones 3-12. ResearchGate.
  • Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-63.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. PDF.
  • Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques. Analytical and Bioanalytical Chemistry, 407(12), 3457-70.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.
  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace.
  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. ResearchGate.
  • Infrared spectroscopy. The Royal Society of Chemistry.
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. (2025).
  • Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Royal Society of Chemistry. (2019).
  • Benzofuran. NIST WebBook.

Sources

A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 5-Fluorobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Unambiguous Structure in Drug Discovery

5-Fluorobenzofuran derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including potential anticancer, anti-infective, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom can dramatically modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key tool in drug design. However, this substitution also introduces significant challenges in structural verification. An incorrect structural assignment, particularly of the fluorine's regiochemistry, can invalidate extensive structure-activity relationship (SAR) studies, leading to wasted resources and misguided development efforts.

This guide provides an in-depth comparison of the essential analytical techniques required for the robust and unambiguous structural confirmation of novel this compound derivatives. We will move beyond a simple listing of methods to explain the causality behind a multi-faceted, integrated workflow, ensuring that every protocol is part of a self-validating system.

Part 1: The Foundational Step - High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Why Start with Mass?

Before investing significant time in complex spectroscopic analysis, the first and most fundamental question is: "What is the molecular formula?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental composition, effectively distinguishing between isomers and providing a critical first validation of the target molecule's identity.

Trustworthiness: A Self-Validating System

The power of HRMS lies in its precision. The experimentally determined exact mass must match the theoretically calculated mass for the proposed formula within a very narrow tolerance (typically <5 ppm). Furthermore, the fragmentation patterns observed, particularly with techniques like Electron Ionization (EI), can provide initial structural clues. The fragmentation of benzofurans often follows predictable pathways, and the presence of fluorine will influence these pathways, offering another layer of validation.[3] For instance, the mass spectra of fluorinated compounds can be distinct from their hydrocarbon analogs.[4]

Experimental Protocol: HRMS Analysis via ESI-TOF
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified this compound derivative in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol).

  • Instrument Setup: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer, which is ideal for providing high-resolution data for polar to moderately polar organic molecules.

  • Calibration: Calibrate the instrument immediately prior to the run using a known calibration standard to ensure mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. If the molecule is susceptible to forming adducts, sodium [M+Na]⁺ may also be observed.

  • Data Analysis: Process the spectrum to identify the monoisotopic peak for the molecular ion. Use the instrument software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value for the target structure.

Data Presentation: Expected HRMS Data
ParameterExample Value for a Hypothetical Derivative (C₁₀H₈FNO₂)
Target Molecular Formula C₁₀H₈FNO₂
Theoretical Exact Mass [M+H]⁺ 194.0612
Observed Exact Mass [M+H]⁺ 194.0609
Mass Error (ppm) -1.5 ppm
Conclusion Observed mass is within acceptable error (<5 ppm), confirming the elemental composition.
Visualization: HRMS Workflow

cluster_prep Sample Preparation cluster_analysis HRMS Analysis (ESI-TOF) cluster_data Data Interpretation Prep Dissolve sample (0.1 mg/mL in ACN) Calibrate Calibrate Instrument Prep->Calibrate Infuse Direct Infusion (5 µL/min) Calibrate->Infuse Acquire Acquire Spectrum (Positive Ion Mode) Infuse->Acquire Process Identify [M+H]⁺ Peak Acquire->Process Calculate Calculate Elemental Composition Process->Calculate Compare Compare Observed vs. Theoretical Mass (<5 ppm) Calculate->Compare Conclusion Formula Confirmed Compare->Conclusion

Caption: Workflow for confirming elemental composition using HRMS.

Part 2: The Core Investigation - Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: Building the Molecular Skeleton

While HRMS confirms what atoms are present, NMR spectroscopy reveals how they are connected. It is the most powerful technique for elucidating the precise structure of organic molecules in solution. For this compound derivatives, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is not just recommended; it is essential for unambiguous assignment.

  • ¹H and ¹³C NMR: These are the foundational experiments. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR maps the carbon framework. Chemical shifts and coupling constants provide initial clues to the substitution pattern.[5][6]

  • ¹⁹F NMR: The Decisive Experiment: Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR a highly informative experiment.[7] The key lies in observing J-coupling (through-bond coupling) between ¹⁹F and nearby ¹H and ¹³C nuclei. These couplings, which span multiple bonds, act as "beacons," definitively pinpointing the location of the fluorine atom on the aromatic ring.[8][9]

  • 2D NMR (COSY, HSQC, HMBC): The Connectivity Web:

    • COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon (¹H-¹³C one-bond correlation).

    • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for scaffold confirmation. It reveals correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This allows the assembly of the entire molecular structure by connecting disparate spin systems, such as linking a substituent to the benzofuran core.

Trustworthiness: The Power of Orthogonal Data

The structure is solved like a logic puzzle. A proposed structure is only considered correct if it is consistent with every single piece of NMR data: every chemical shift, every integration, every coupling constant, and every cross-peak in the 2D spectra. This web of interconnected data points forms a robust, self-validating system where one experiment confirms the interpretation of another.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This will be used to determine chemical shifts, integrations, and multiplicities, and to optimize the spectral width for 2D experiments.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon signals. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F{¹H} NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift will be characteristic of the fluorine's environment.

  • 2D NMR Acquisition:

    • Acquire a standard gradient-selected COSY experiment.

    • Acquire a phase-sensitive gradient-selected HSQC experiment, optimized for a one-bond J-coupling of ~145 Hz.

    • Acquire a gradient-selected HMBC experiment, optimized for long-range couplings of 8-10 Hz. This is crucial for connecting fragments.

  • Data Analysis: Integrate all 1D and 2D data to systematically assign all proton, carbon, and fluorine signals and build the molecular structure piece by piece.

Data Presentation: Characteristic NMR Data for a this compound Scaffold

Table 1: Typical Chemical Shift Ranges

NucleusPositionTypical Chemical Shift (ppm)Notes
¹H H-27.5 - 7.8Doublet, J ≈ 2.2 Hz
¹H H-36.7 - 6.9Doublet, J ≈ 2.2 Hz
¹H H-47.4 - 7.6Doublet of doublets
¹H H-67.0 - 7.2Doublet of doublets of doublets
¹³C C-5157 - 161Large ¹JCF coupling
¹³C C-4112 - 116²JCF coupling
¹³C C-6110 - 114²JCF coupling
¹⁹F F-5-115 to -125Relative to CFCl₃

Table 2: Key C-F and H-F Coupling Constants (J-coupling) [8]

CouplingTypical Value (Hz)Importance
¹J(C5-F) 235 - 250Unambiguously identifies the carbon directly attached to fluorine.
²J(C4-F) 22 - 28Confirms proximity of C-4 to the fluorine atom.
²J(C6-F) 22 - 28Confirms proximity of C-6 to the fluorine atom.
³J(H4-F) 8 - 11Key correlation for placing the fluorine next to H-4.
³J(H6-F) 4 - 7Key correlation for placing the fluorine next to H-6.
Visualization: Integrated NMR Structural Elucidation Workflow

cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_info Information Gained H1 ¹H NMR H1_info Proton Environments & Spin Systems H1->H1_info C13 ¹³C NMR C13_info Carbon Skeleton C13->C13_info F19 ¹⁹F NMR F19_info Fluorine Location (via JCF/JHF) F19->F19_info COSY COSY COSY_info ¹H-¹H Connectivity COSY->COSY_info HSQC HSQC HSQC_info ¹H-¹³C Direct Bonds HSQC->HSQC_info HMBC HMBC HMBC_info Long-Range ¹H-¹³C Connectivity (Scaffold) HMBC->HMBC_info H1_info->COSY H1_info->HSQC H1_info->HMBC C13_info->HSQC C13_info->HMBC Structure Final Structure Confirmed F19_info->Structure COSY_info->Structure HSQC_info->Structure HMBC_info->Structure

Caption: Integrated workflow combining 1D and 2D NMR for structure elucidation.

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

Expertise & Causality: The Unambiguous 3D Proof

When all else fails, or when absolute, irrefutable proof is required (e.g., for patent filings or regulatory submissions), single-crystal X-ray crystallography is the ultimate arbiter. This technique provides a precise three-dimensional map of the electron density in a molecule, revealing the exact spatial arrangement of every atom.[10] It not only confirms the connectivity but also provides detailed information on bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity.[11][12]

Trustworthiness: The Definitive Answer

The primary challenge of this technique is not in data interpretation but in sample preparation: growing a single, diffraction-quality crystal. However, if a suitable crystal can be obtained, the resulting structural model is considered definitive proof. The quality of the structure is validated by statistical parameters such as the R-factor, which represents the agreement between the crystallographic model and the experimental X-ray diffraction data.[11]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is the most critical and often trial-and-error step.

    • Select a high-purity sample (>99%).

    • Screen various solvents and solvent combinations (e.g., ethyl acetate/hexane, dichloromethane/pentane).

    • Employ techniques like slow evaporation, vapor diffusion, or cooling to encourage the formation of single crystals.

  • Crystal Mounting: Carefully select and mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A stream of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution & Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.[10]

    • Computational methods are used to solve the "phase problem" and generate an initial electron density map.

    • A molecular model is built into the electron density map and refined against the experimental data to minimize the R-factor and achieve the best possible fit.

Data Presentation: Typical Crystallographic Data
ParameterExample ValueSignificance
Crystal System MonoclinicDescribes the symmetry of the crystal lattice.
Space Group P2₁/cDefines the specific symmetry operations within the unit cell.[11]
Unit Cell Parameters a, b, c (Å); β (°)Dimensions of the repeating unit of the crystal.[10][11]
Final R indices [I>2σ(I)] R1 = 0.0517A measure of the agreement between the model and the data (lower is better).[11][12]
Goodness-of-fit on F² 1.019Should be close to 1.0 for a good model.[11][12]
Visualization: X-ray Crystallography Workflow

Purify Purify Compound (>99%) Grow Grow Single Crystal (Slow Evaporation, Vapor Diffusion) Purify->Grow Mount Mount Crystal Grow->Mount Collect Collect Diffraction Data (X-ray Diffractometer) Mount->Collect Solve Solve & Refine Structure (Computational) Collect->Solve Validate Validate Model (Check R-factor) Solve->Validate Structure Unambiguous 3D Structure Determined Validate->Structure

Caption: The workflow for single-crystal X-ray diffraction analysis.

Comparative Summary of Analytical Techniques

FeatureHigh-Resolution Mass Spectrometry (HRMS)NMR SpectroscopyX-ray Crystallography
Primary Information Elemental Composition (Molecular Formula)Atomic Connectivity & 3D Solution StructureAtomic Connectivity & 3D Solid-State Structure
Sample Requirement < 0.1 mg5-10 mgSingle crystal (0.1-0.3 mm)
Throughput High (minutes per sample)Moderate (hours per sample)Low (days to weeks, crystal growth dependent)
Ambiguity Low for formula; high for isomerism.Low, if full 2D analysis is performed.None, if a good quality structure is obtained.
Primary Use Case Confirming the correct molecular formula as a first step.Elucidating the detailed 2D structure and connectivity.Definitively proving the 3D structure and stereochemistry.

Conclusion

The structural confirmation of this compound derivatives is not a task for a single technique but a process of building confidence through a logical, integrated workflow. It begins with the foundational confirmation of the molecular formula by HRMS . It then moves to the core investigation using a comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D) to meticulously piece together the molecular skeleton and pinpoint the fluorine's location. Finally, for absolute, unambiguous proof, single-crystal X-ray crystallography serves as the gold standard. By leveraging the strengths of each method, where the output of one validates the interpretation of the next, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug development programs.

References

  • Lu, Y-Z., Jiang, G-Q., Xiao-Qin., & Zhang, Q-J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]
  • Palmer, R. A., et al. (2014). X-Ray Crystallographic Structure of 3-(Propan-2-Ylidene) Benzofuran-2(3H)-One. Journal of Pharmaceutical Chemistry, 1(3), 43-49. [Link]
  • ResearchGate. (n.d.). X-Ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one | Request PDF.
  • Palmer, R. A., et al. (2014). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one.
  • Sharma, G., et al. (2024).
  • Yadav, M., Negi, M., Singh, R., & Singh, S. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656. [Link]
  • ResearchGate. (n.d.). Synthesis of 2‐fluorobenzofurans through nucleophilic 5‐endo‐trig cyclization.
  • PubChem. (n.d.). 5-Fluoro-1-benzofuran.
  • de Souza, M. V. N., et al. (2016). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. PubMed. [Link]
  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 51(4), 169. [Link]
  • National Institute of Standards and Technology. (n.d.). Mass spectra of fluorocarbons. [Link]
  • ResearchGate. (n.d.). Synthesis of bioactive benzofuran derivatives 4, 5 &6.
  • Royal Society of Chemistry. (2015).
  • Abraham, R. J., et al. (1981). The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2, 11, 1481-1490. [Link]
  • Jarman, M., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Welzin, Q., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed. [Link]
  • Royal Society of Chemistry. (n.d.). 2. Nuclear magnetic resonance spectroscopy. [Link]
  • Westphal, E., et al. (2022). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed. [Link]
  • Al-Hussain, S. A., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
  • Al-Hussain, S. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 5-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds like 5-Fluorobenzofuran serve as pivotal building blocks. Their unique physicochemical properties often translate into enhanced biological activity and metabolic stability, making them prized scaffolds in drug discovery.[1][2][3] However, the synthetic route to this valuable intermediate is not without its challenges, chief among them being the generation of process-related impurities. The presence of even trace amounts of these impurities can significantly alter the pharmacological and toxicological profile of a final active pharmaceutical ingredient (API), making rigorous purity analysis a non-negotiable cornerstone of the development process.

This guide provides an in-depth, comparative analysis of the three principal analytical techniques for assessing the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy. Moving beyond mere protocols, we will explore the causality behind methodological choices, grounding our discussion in the practical realities of pharmaceutical quality control and the stringent requirements set forth by regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6]

The Impurity Landscape: What to Look For

Before selecting an analytical method, one must first understand the potential impurity profile. The synthesis of this compound, like many multi-step organic syntheses, can introduce several classes of impurities.[3][7][8] Adhering to ICH Q3A guidelines, these are broadly categorized as:

  • Organic Impurities: This is the most diverse category and includes unreacted starting materials, intermediates, by-products from competing reaction pathways, and degradation products formed during synthesis or storage.[4][6][9]

  • Inorganic Impurities: These are often remnants of the manufacturing process and can include reagents, ligands, and catalysts (e.g., palladium or copper catalysts often used in benzofuran synthesis).[3][4][9]

  • Residual Solvents: Organic and inorganic liquids used as vehicles during the synthesis or purification process.[4][6][9]

The objective of a robust analytical strategy is not just to quantify the main this compound peak but to detect, identify, and quantify these extraneous components to ensure the final product meets the required safety and efficacy standards.[10]

Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the specific information required. For a comprehensive purity profile of this compound, a multi-modal approach is often necessary.

High-Performance Liquid Chromatography (HPLC): The Workhorse of QC

HPLC, particularly in its reversed-phase modality, is the bedrock of pharmaceutical quality control for its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[11][12]

Causality of Choice: this compound and its likely organic impurities are aromatic, UV-active compounds, making HPLC with UV detection an ideal choice for quantitative analysis. It excels at separating structurally similar molecules, which are common by-products in heterocyclic synthesis.

Experimental Protocol: HPLC-UV for Purity Determination

  • System Preparation: Utilize an HPLC system with a UV detector. A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard choice for separating benzofuran derivatives.[11][12]

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good resolution between the main peak and any impurities.[12] Filter and degas the mobile phase to prevent system blockages and baseline noise.

  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL). Perform serial dilutions to prepare a set of calibration standards (e.g., 1 to 100 µg/mL).[12]

  • Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a concentration that falls within the established calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[12]

    • Injection Volume: 10 µL[12]

    • Column Temperature: 30 °C[12]

    • Detection Wavelength: 254 nm is a common choice for aromatic compounds, but scanning the UV spectrum of the analyte to find the λmax is recommended for optimal sensitivity.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the calibration standards to generate a calibration curve, followed by the sample solutions. The purity is typically determined by an area percent calculation, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors should be determined for known impurities.

Data Presentation: Expected HPLC Method Performance

ParameterExpected ValueRationale
Retention Time ~5-10 minDependent on exact conditions, but should allow for efficient separation.
Linearity (R²) >0.999Essential for accurate quantification across a range of concentrations.[11]
Limit of Detection (LOD) 0.05 - 1 µg/mLDemonstrates the method's ability to detect trace impurities.
Limit of Quantitation (LOQ) 0.15 - 4 µg/mLThe lowest concentration that can be reliably quantified.[11]

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (Acetonitrile/Water) HPLCSys HPLC System (C18 Column, UV Detector) MobilePhase->HPLCSys StandardPrep Standard Prep (Calibration Curve) Injection Inject Samples & Standards StandardPrep->Injection SamplePrep Sample Prep (Synthesized Batch) SamplePrep->Injection Equilibration System Equilibration HPLCSys->Equilibration Equilibration->Injection Chromatogram Generate Chromatogram Injection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Area % or Cal Curve) Integration->Quantification Report Purity Report Quantification->Report

Caption: Workflow for the HPLC-UV purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatiles Specialist

GC-MS is a powerful hyphenated technique that provides unparalleled identification capabilities for volatile and semi-volatile compounds.

Causality of Choice: While HPLC is excellent for non-volatile organic impurities, it is not suitable for analyzing residual solvents. GC is the gold-standard method for this purpose. Furthermore, it can identify low molecular weight, thermally stable by-products that may be difficult to resolve by HPLC. The mass spectrometer provides definitive structural information based on fragmentation patterns, which is invaluable for identifying unknown impurities.[13]

Experimental Protocol: GC-MS for Impurity Identification

  • System Preparation: Use a GC system equipped with a mass spectrometer detector. A common column choice is a non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) to resolve solvents, hold for 2-3 minutes, then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature (e.g., 280-300 °C) to elute higher boiling point impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 400) to capture fragments of solvents and potential organic impurities.

    • Transfer Line Temperature: 280 °C to prevent condensation of analytes.

  • Analysis: Inject the sample. The resulting total ion chromatogram (TIC) will show all separated components. The mass spectrum of each peak can be compared against a spectral library (like NIST) for tentative identification of impurities.

Data Presentation: Strengths and Limitations of GC-MS

FeatureAssessmentRationale
Identification Power ExcellentMS provides fragmentation patterns that act as a "fingerprint" for identification.
Sensitivity Very HighCan detect impurities at ppm or even ppb levels.
Quantification GoodCan be quantitative with proper calibration but is more often used for identification.
Analyte Scope LimitedOnly suitable for thermally stable and volatile/semi-volatile compounds.
Sample Throughput ModerateRuntimes are typically longer than modern UHPLC methods.

Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Prep (Dissolve in Volatile Solvent) Injection Inject Sample SamplePrep->Injection GCMS_Sys GC-MS System (Capillary Column, EI Source) Separation GC Separation (Temp Program) GCMS_Sys->Separation Injection->GCMS_Sys Detection MS Detection (Mass Scan) Separation->Detection TIC Generate TIC Detection->TIC Spectrum Extract Mass Spectra TIC->Spectrum LibrarySearch Library Search (e.g., NIST) Spectrum->LibrarySearch Report Impurity ID Report LibrarySearch->Report

Caption: Workflow for GC-MS analysis for impurity identification.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Quantifier

For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and often underutilized tool for purity assessment. It offers a direct, primary method of quantification (qNMR).

Causality of Choice: The ¹⁹F nucleus has 100% natural abundance and high sensitivity.[14] Crucially, the chemical shift range of ¹⁹F is vast, leading to excellent signal dispersion and minimizing the peak overlap that can plague ¹H NMR.[1] This allows for clear visualization of the main this compound signal and distinct signals from any fluorine-containing impurities. Because the signal integral is directly proportional to the number of nuclei, a single internal standard can be used to determine the absolute purity of the sample, a significant advantage over chromatographic methods that rely on relative responses.[15][16]

Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)

  • Internal Standard (IS) Selection: Choose a stable, non-reactive fluorinated compound with a simple ¹⁹F spectrum that does not overlap with the analyte signals. Trifluoroacetic acid (TFA) or another certified reference material can be used.[15]

  • Sample Preparation:

    • Accurately weigh a certified internal standard into an NMR tube.

    • Accurately weigh the synthesized this compound sample and add it to the same NMR tube.

    • Add a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve both components completely.[15] The exact masses of both the IS and the sample are critical for the calculation.

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer.

    • Ensure a sufficient relaxation delay (D1) is used (typically 5-7 times the longest T₁ of the signals of interest) to allow for full magnetization recovery. This is critical for accurate integration.

    • Use a 90° pulse angle to maximize signal.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate window functions and perform a Fourier transform.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signal for the this compound and the signal for the internal standard.

  • Purity Calculation: The purity (P) as a weight percentage (% w/w) is calculated using the following equation:

    • P (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    • Where: I = Integral value, N = Number of fluorine atoms, MW = Molecular Weight, m = mass, P_IS = Purity of the internal standard.

Data Presentation: Comparison of ¹⁹F NMR to Chromatography

Parameter¹⁹F NMRHPLC / GC-MS
Quantification Absolute (Primary Method)Relative (Requires reference standards for each impurity)
Specificity Extremely High for F-compoundsHigh, but co-elution is possible
Sample Prep Simple, non-destructiveMore complex, destructive
Information Structural & QuantitativePrimarily Quantitative (HPLC) or Structural (GC-MS)
Throughput LowerHigher
Standard Needs One certified IS for all F-impuritiesRequires specific standards for each known impurity

Visualization: ¹⁹F qNMR Analysis Workflow

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weighing Accurate Weighing (Sample & Internal Std) Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution NMR_Sys NMR Spectrometer Dissolution->NMR_Sys Acquisition Acquire Spectrum (Set D1, Pulse Angle) NMR_Sys->Acquisition FID Process FID (FT, Phasing, Baseline) Acquisition->FID Integration Integrate Peaks (Analyte & IS) FID->Integration Calculation Calculate Purity (% w/w) Integration->Calculation Report Absolute Purity Report Calculation->Report

Caption: Workflow for quantitative ¹⁹F NMR for absolute purity determination.

Decision Framework: Selecting the Right Tool for the Job

No single method can provide a complete picture. A comprehensive purity analysis strategy leverages the strengths of each technique.

Analytical Question Primary Method Confirmatory Method(s)
What is the overall purity for routine batch release? HPLC-UV¹⁹F NMR for orthogonal confirmation.
What are the residual solvents in my sample? GC-MSN/A
An unknown peak appeared in my HPLC. What is it? LC-MSGC-MS (if volatile), preparative HPLC followed by NMR.
What is the absolute purity of my reference standard? ¹⁹F qNMRElemental Analysis, Mass Balance.
Are there any non-UV active impurities? GC-MS (if volatile), LC with Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Conclusion: An Integrated Approach to Purity

The purity analysis of synthesized this compound is a critical process that demands a thoughtful, multi-faceted analytical approach. While HPLC serves as the robust foundation for quantitative purity assessment and stability studies, GC-MS is indispensable for identifying volatile impurities and residual solvents. For a fluorinated molecule like this compound, ¹⁹F NMR offers an elegant and powerful method for orthogonal identity confirmation and absolute purity determination, serving as a primary analytical technique.

Ultimately, the goal is to build a self-validating system where the data from each method corroborates the others, providing a high degree of assurance in the final product's quality. Every analytical method employed must itself be validated for its intended purpose, following the detailed guidance in ICH Q2(R2) to ensure accuracy, precision, specificity, and robustness.[17][18] By integrating these techniques, researchers and drug developers can confidently characterize their synthesized material, ensuring it meets the stringent quality and safety standards required for its journey from the lab to its final application.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
  • Babu, S. A., et al. (2017).
  • UK Health Security Agency. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
  • Yamazaki, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
  • Semantic Scholar.
  • International Journal of Research and Review. (2025).
  • Soong, R., et al. (2015).
  • ResearchGate.
  • Oxford Instruments. NMR | Speeding Fluorine Analysis. [Link]
  • U.S. Food and Drug Administration. (2023). Q2(R2)
  • ResearchGate. GC-MS Spectra of 2-methyl benzofuran. [Link]
  • Wu, Z. J., et al. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [Link]
  • ResearchGate. Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. [Link]
  • SciSpace.
  • RSC Publishing.
  • PubChem. 5-Fluoro-1-benzofuran. [Link]
  • PubMed.
  • ACS Publications. (2024).
  • Cuestiones de Fisioterapia. Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. [Link]
  • MDPI. (2023).
  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
  • RSC Publishing. Analytical Methods. [Link]
  • ACS Publications. (2023).

Sources

A Senior Application Scientist's Guide to 5-Fluorobenzofuran Versus Other Benzofuran Analogs in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] A key strategy in modern drug design is the incorporation of fluorine atoms to modulate a molecule's physicochemical and pharmacokinetic profiles. This guide provides an in-depth, data-driven comparison of 5-fluorobenzofuran and other fluorinated analogs against their non-fluorinated counterparts across a spectrum of standard preclinical assays. We will dissect the causal relationship between fluorination and bioactivity, present detailed experimental protocols for validation, and offer insights into the structure-activity relationships that guide future drug discovery efforts.

The Strategic Advantage of Fluorination in the Benzofuran Core

The substitution of hydrogen with fluorine, the most electronegative element, is a powerful tactic in medicinal chemistry. The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, which has profound implications for a drug candidate's profile.

  • Metabolic Stability: The primary rationale for fluorination is often to enhance metabolic stability. Oxidative metabolism, frequently mediated by cytochrome P450 (CYP450) enzymes, is a common route of drug clearance. By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, this pathway can be effectively blocked, leading to a longer biological half-life and improved bioavailability.[5]

  • Modulation of Physicochemical Properties: Fluorine can alter a molecule's lipophilicity, acidity/basicity (pKa), and conformation. These changes can significantly impact cell membrane permeability, solubility, and, crucially, the binding affinity of the molecule to its biological target.[6][7]

  • Enhanced Binding Interactions: The electronegative nature of fluorine allows it to form unique non-covalent interactions, such as halogen bonds and dipole-dipole interactions, with amino acid residues in a target protein's active site.[2] This can lead to a substantial increase in binding affinity and potency.

The following diagram illustrates the conceptual impact of fluorination on a lead compound.

G cluster_0 Lead Compound (Benzofuran Analog) cluster_1 Strategic Modification cluster_2 Physicochemical & Pharmacokinetic Impact cluster_3 Resulting Biological Outcome Lead Non-Fluorinated Benzofuran Analog Fluorination Introduction of Fluorine (e.g., at C5 position) Lead->Fluorination Rational Drug Design Properties Increased Metabolic Stability Altered Lipophilicity (logP) Enhanced Binding Affinity Fluorination->Properties C-F Bond Strength & Electronegativity Outcome Improved Potency (e.g., lower IC50) Longer Half-Life Enhanced Therapeutic Index Properties->Outcome Favorable ADME & Target Interaction

Caption: Impact of Fluorination on Drug Properties.

Comparative Efficacy in Key Therapeutic Assays

The true measure of a structural modification lies in its performance. Here, we compare fluorinated and non-fluorinated benzofuran analogs in critical assays relevant to oncology, inflammation, and neurodegenerative disease.

Anticancer Activity: Cytotoxicity and Proliferation Assays

Cytotoxicity assays are the frontline for screening potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess a compound's ability to inhibit cell proliferation.[8]

Comparative Anticancer Data

Compound Class/NameCancer Cell LineAssayPotency (IC₅₀ in µM)Key InsightReference
Fluorinated Benzofuran HCT116 (Colon)Proliferation~15-20 (for active cpds)Difluoro- and bromo-substituted benzofurans showed significant antiproliferative effects of ~70%.[9][10]
Fluorinated Benzofuran A549 (Lung)MTT0.12A benzofuran-piperazine hybrid with fluorine showed high potency.[4]
Fluorinated Benzofuran MGC-803 (Gastric)Anti-proliferation5.85A novel fluorinated derivative demonstrated potent LSD1 inhibition and anti-proliferation.[11]
Non-Fluorinated Analog HCC1806 (Breast)MTT5.93A benzofuran-based chalcone derivative showed good activity.[12]
Non-Fluorinated Analog HeLa (Cervical)MTT5.61Same chalcone derivative, showing broad-spectrum activity.[12]
Non-Fluorinated Analog L1210 (Leukemia)Anti-proliferation0.016 (16 nM)An amino-benzoyl-benzofuran showed extremely high potency.[13]

Field-Proven Insights: The data consistently suggests that halogenation, including fluorination, is a viable strategy for enhancing the anticancer activity of benzofuran derivatives.[14] While a direct comparison of this compound with its parent compound is not readily available in a single study, the trend is clear: fluorinated analogs frequently exhibit potent cytotoxic effects.[6][15] For example, a fluorinated benzofuran-piperazine hybrid showed an exceptionally low IC₅₀ of 0.12 µM against A549 lung cancer cells.[4] This enhanced potency is often attributed to improved target engagement or better cellular uptake. However, it is crucial to note that other substitutions, such as the amino group in the highly potent analog against L1210 cells (IC₅₀ = 16 nM), also play a critical role, highlighting the complexity of structure-activity relationships.[13]

Anti-inflammatory Activity: COX and Cytokine Inhibition Assays

Chronic inflammation is linked to various diseases, including cancer.[9] Key mediators include cyclooxygenase (COX) enzymes, which produce prostaglandins like PGE₂, and pro-inflammatory cytokines such as IL-6.

Comparative Anti-inflammatory Data

Compound ClassTarget/MediatorAssay TypePotency (IC₅₀ in µM)Key InsightReference
Fluorinated Benzofurans IL-6 SecretionMacrophage Assay1.2 - 9.04Several fluorinated derivatives significantly inhibited IL-6 production in LPS-stimulated macrophages.[10]
Fluorinated Benzofurans PGE₂ SecretionMacrophage Assay1.1 - 20.5Potent inhibition of PGE₂ demonstrates an effect on the COX pathway.[10]
Fluorinated Benzofurans Nitric Oxide (NO)Macrophage Assay2.4 - 5.2Inhibition of NO, another key inflammatory mediator, was observed.[10]

Field-Proven Insights: A recent study on fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated their efficacy as anti-inflammatory agents.[9][10] Several of the tested compounds potently inhibited the production of multiple inflammatory mediators. The structure-activity relationship analysis from this work suggested that the biological effects are enhanced by the presence of fluorine, bromine, and hydroxyl or carboxyl groups.[10] This underscores the multifactorial nature of drug design, where combining fluorination with other functional groups can lead to synergistic effects on biological activity.

Neuroprotective Activity: Excitotoxicity and Antioxidant Assays

Benzofuran derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[16][17] Assays often involve protecting neurons from excitotoxicity (e.g., induced by NMDA) and measuring antioxidant capacity.

Comparative Neuroprotective Data

Compound Class/NameAssay TypeModelKey FindingReference
Benzofuran-derived (IV) AChE InhibitionIn vitroIC₅₀: 0.058 μM (Comparable to Donepezil)A novel benzofuran analog showed potent acetylcholinesterase inhibition, a key target in Alzheimer's therapy.
TFSeB (Benzofuran-Selenium) Oxidative StressSTZ-induced AD mouse modelReduced oxidative stress markers (ROS, TBARS); Increased antioxidants (NPSH).[18]
Benzofuran-2-carboxamides NMDA-induced ExcitotoxicityPrimary rat cortical neuronsCompound 1f showed neuroprotection comparable to the reference drug memantine.[16][19]

Field-Proven Insights: While direct comparisons of fluorinated vs. non-fluorinated analogs in neuroprotection are less common in the literature, the benzofuran core itself is a promising scaffold.[17] Derivatives have shown potent inhibition of acetylcholinesterase (AChE) and protection against oxidative stress and excitotoxicity.[16][20][18] The introduction of fluorine could be a rational strategy to improve the blood-brain barrier permeability and metabolic stability of these neuroprotective agents, potentially leading to more effective therapeutics for CNS disorders.

In-Depth Experimental Methodologies

To ensure scientific integrity, protocols must be robust and self-validating. Below are detailed, step-by-step procedures for key assays discussed in this guide.

Protocol: MTT Cell Proliferation Assay

This protocol assesses the cytotoxic effect of benzofuran derivatives on a cancer cell line.

G start Start step1 1. Cell Seeding Seed cancer cells (e.g., A549) in 96-well plates. Incubate 24h. start->step1 step2 2. Compound Treatment Add serial dilutions of benzofuran analogs (and vehicle control). Incubate 48-72h. step1->step2 step3 3. MTT Addition Add MTT solution (5 mg/mL) to each well. Incubate 4h. step2->step3 step4 4. Solubilization Remove media, add DMSO to dissolve formazan crystals. step3->step4 step5 5. Absorbance Reading Read absorbance at 570 nm using a microplate reader. step4->step5 end 6. Data Analysis Calculate % viability and IC₅₀ values. step5->end

Caption: Workflow for the MTT Cell Viability Assay.

Methodology:

  • Cell Culture: Seed human cancer cells (e.g., HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of each benzofuran analog (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO (vehicle control) and wells with untreated cells (negative control). Incubate for 48 to 72 hours.

  • MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol evaluates how quickly a compound is metabolized, providing a key indicator of its likely pharmacokinetic profile.[5]

Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 2X NADPH-regenerating system solution (containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺) in a phosphate buffer (pH 7.4).

  • Incubation Mixture: In a microcentrifuge tube, combine the buffer, the test benzofuran analog (final concentration typically 1 µM), and the liver microsomes (final concentration typically 0.5 mg/mL). Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH-regenerating system solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard. This "quenching" step stops the enzymatic reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.[5]

Conclusion and Future Directions

The strategic incorporation of fluorine into the benzofuran scaffold is a validated and highly effective strategy for enhancing biological activity across multiple therapeutic areas. The evidence strongly indicates that fluorination can lead to increased potency in anticancer and anti-inflammatory assays, largely by improving metabolic stability and modulating target binding interactions.[6][9][21]

While this guide has highlighted key comparisons, the field is ripe for further exploration. Direct, head-to-head studies of this compound against its non-fluorinated parent and other positional isomers (e.g., 4-fluoro, 6-fluoro, 7-fluoro) in a standardized panel of assays would provide invaluable data for clarifying structure-activity relationships. Furthermore, investigating the impact of fluorination on off-target effects and overall toxicity profiles will be critical for advancing these promising compounds from the bench to the clinic. The continued synthesis and evaluation of novel, strategically fluorinated benzofuran analogs remains a highly promising avenue for the development of next-generation therapeutics.

References

  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]
  • Farhat, J., Alzyoud, L., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
  • Ha, J. S., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 23(3), 275–282. [Link]
  • Li, Y., et al. (2020). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Advances, 10(42), 25063–25075. [Link]
  • Nakamura, T., et al. (2021). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 44(8), 1087-1099. [Link]
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Khalifa University. [Link]
  • Abdel-Wahab, B. F., et al. (2012). Novel benzofuran derivatives: synthesis and antitumor activity. Scilit. [Link]
  • Wójcik, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1553. [Link]
  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]
  • Ha, J.S., et al. (2015). Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives.
  • González-Ramírez, L. P., et al. (2019). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 7, 362. [Link]
  • Singh, A., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
  • Al-Harbi, N. O., et al. (2024). Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study. Heliyon, 10(7), e28714. [Link]
  • da Silva, A. S., et al. (2024). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. Antioxidants, 13(6), 666. [Link]
  • Al-Ostath, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(2), 299. [Link]
  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28044-28063. [Link]
  • Unknown. (2022). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Link]
  • Wikipedia. (n.d.). Substituted benzofuran. Wikipedia. [Link]
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 225, 113791. [Link]
  • Miao, Y., et al. (2019).
  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-1-benzofuran. PubChem. [Link]
  • Kumar, R., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
  • Ayoub, A. M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]
  • Ayoub, A. M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. [Link]
  • Wotring, J. W., et al. (2010). Synthesis and biological activity of 5-fluorotubercidin. Nucleosides, Nucleotides & Nucleic Acids, 29(4-6), 405-18. [Link]
  • Rawat, V., et al. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
  • El-Damasy, A. K., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(29), 20976-21017. [Link]
  • El-Damasy, A. K., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
  • Ichikawa, J., et al. (2011). Synthesis of 2‐fluorobenzofurans through nucleophilic 5‐endo‐trig cyclization.
  • Kenchappa, R., et al. (2022). Antimicrobial activity data of synthesized compounds 5a-5l.
  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]
  • Witek, K., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 196. [Link]
  • Kumar, A., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Monatshefte für Chemie - Chemical Monthly, 154(9), 1047-1056. [Link]
  • Wang, Y., et al. (2018). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2859-2863. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of 5-Fluorobenzofuran and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological profiles. This guide provides a comparative analysis of the biological activity of 5-fluorobenzofuran and its parent compound, benzofuran. While direct head-to-head experimental data for these two specific molecules is limited in publicly available literature, this document synthesizes findings from studies on closely related derivatives to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will delve into the structural and electronic rationale for fluorine substitution, compare key biological activities with supporting data from analogous compounds, and provide detailed experimental protocols for relevant assays.

The Impact of Fluorination on Molecular Properties

The introduction of a fluorine atom at the C-5 position of the benzofuran ring imparts significant changes to the molecule's physicochemical properties. Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom. The strong carbon-fluorine bond enhances metabolic stability, and its electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups, influencing binding interactions with biological targets. These modifications can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2]

Comparative Biological Activities

Benzofuran and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4] The addition of a halogen, such as fluorine, has been shown to often enhance these activities.[5][6]

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of benzofuran derivatives against various cancer cell lines.[7][8][9] While direct IC50 values for the parent benzofuran are not consistently reported in the context of anticancer screening, the core structure is a common scaffold in potent anticancer agents.[5][10]

The introduction of fluorine into the benzofuran scaffold has been shown to significantly enhance anticancer potency. For instance, a study on fluorinated benzofuran derivatives demonstrated their ability to inhibit the proliferation of the human colorectal adenocarcinoma cell line HCT116.[1] Another study highlighted that the addition of a fluorine atom to a benzofuran derivative resulted in a 2-fold increase in its inhibitory activity against urokinase-type plasminogen activator (uPA), a key enzyme in cancer metastasis.[5]

Table 1: Comparative Anticancer Activity of Substituted Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated Benzofuran DerivativeHCT11619.5[1]
Fluorinated Benzofuran DerivativeHCT11624.8[1]
4-Fluoro-2-benzofuranyl DerivativeuPA Inhibition0.43[5][6]
Bromo-benzofuran DerivativeK562 (Leukemia)5.0[5]
Bromo-benzofuran DerivativeHL-60 (Leukemia)0.1[5]
2-Benzoylbenzofuran-piperazine hybridA549 (Lung)0.12[11]
2-Benzoylbenzofuran-piperazine hybridSGC7901 (Gastric)2.75[11]
3-Amidobenzofuran derivativeMDA-MB-231 (Breast)3.01[9]

This table presents a selection of data for various substituted benzofurans to illustrate the potency of this class of compounds and the general effect of halogenation.

Based on the structure-activity relationship (SAR) trends observed in the literature, it is reasonable to hypothesize that this compound would exhibit greater cytotoxic activity against a range of cancer cell lines compared to the unsubstituted benzofuran. The electron-withdrawing nature of the fluorine at the 5-position can influence the electron density of the ring system, potentially enhancing interactions with biological targets.

Antimicrobial Activity

Benzofuran derivatives have been extensively investigated for their antibacterial and antifungal properties.[2][12][13] The unsubstituted benzofuran ring is a key component in many compounds with antimicrobial efficacy.[12]

Halogenation of the benzofuran scaffold has been shown to be a viable strategy for enhancing antimicrobial activity. For example, bromo-substituted benzofurans have demonstrated excellent antibacterial activity against various bacterial strains.[12] While specific data on this compound is limited, the general trend suggests that the introduction of a fluorine atom could lead to improved antimicrobial potency.

Table 2: Comparative Antimicrobial Activity of Substituted Benzofuran Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzofuran ketoxime derivativeS. aureus0.039[12]
Benzofuran ketoxime derivativeC. albicans0.625-2.5[12]
2-Substituted-3H-benzofuro[3,2-e]benzofuranM. tuberculosis H37Rv3.12[12]
Benzofuran-5-ol derivativeFungal species1.6-12.5[12]

This table provides examples of the antimicrobial potency of various benzofuran derivatives.

Enzyme Inhibition

Benzofuran derivatives have been identified as inhibitors of various enzymes implicated in disease.[14][15] For instance, certain derivatives have shown potent inhibition of 5-lipoxygenase, an enzyme involved in the inflammatory cascade.[15] The introduction of a fluorine atom can enhance the binding affinity of a molecule to an enzyme's active site, leading to more potent inhibition.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and benzofuran) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized microorganism inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (this compound & Benzofuran) compound_prep->treatment incubation Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout ic50 IC50 Calculation readout->ic50

Caption: A typical experimental workflow for assessing anticancer activity using the MTT assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor transcription Transcription Factors mtor->transcription proliferation Cell Proliferation & Survival transcription->proliferation benzofuran Benzofuran Derivatives benzofuran->mtor Inhibition

Sources

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzofurans in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a compound's physicochemical and pharmacological properties. This guide provides a comparative analysis of fluorinated and non-fluorinated benzofurans, a class of heterocyclic compounds with significant therapeutic potential. By examining their synthesis, biological activity, and key drug-like properties, we aim to provide a clear, data-driven perspective on the impact of fluorination on this promising scaffold.

Benzofuran and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products.[1][2][3] Their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, have made them attractive targets in drug discovery and development.[4][5][6][7][8][9] The introduction of a fluorine atom into the benzofuran scaffold can profoundly influence its biological activity and pharmacokinetic profile.

The Influence of Fluorine in Medicinal Chemistry

Fluorine possesses a unique combination of properties that make it a valuable tool in drug design. Its high electronegativity, small van der Waals radius (similar to that of a hydrogen atom), and the high strength of the carbon-fluorine bond can lead to significant improvements in a molecule's:

  • Metabolic Stability: The C-F bond is more resistant to metabolic cleavage by cytochrome P450 enzymes compared to a C-H bond, which can lead to a longer half-life and improved bioavailability.

  • Binding Affinity: The introduction of fluorine can alter the electronic properties of a molecule, potentially leading to enhanced binding interactions with its biological target.

  • Lipophilicity: Fluorination can increase the lipophilicity of a compound, which can affect its solubility, permeability, and distribution within the body.

  • pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH.

This guide will use 2-methylbenzofuran as a representative non-fluorinated benzofuran and 5-fluoro-2-methylbenzofuran as its fluorinated counterpart for a comparative discussion.

Comparative Analysis: 2-Methylbenzofuran vs. 5-Fluoro-2-methylbenzofuran

Physicochemical Properties
Property2-Methylbenzofuran (Non-Fluorinated)5-Fluoro-2-methylbenzofuran (Fluorinated - Projected)Rationale for Projection
Molecular Weight 132.16 g/mol [10]150.15 g/mol Addition of a fluorine atom.
logP (o/w) ~2.7 - 3.22[10][11]~3.0 - 3.5Fluorine substitution generally increases lipophilicity.
Boiling Point 197-198 °C[12]Expected to be similar or slightly higherFluorine substitution can have a modest effect on boiling point.
Metabolic Stability ModerateHigherThe C-F bond is more resistant to metabolic oxidation than the corresponding C-H bond.
Biological Activity: A Comparative Overview

Benzofuran derivatives have demonstrated a broad spectrum of biological activities.[2][6] The introduction of a fluorine atom is often explored to enhance these properties.

Anticancer Activity: Numerous studies have highlighted the anticancer potential of benzofuran derivatives.[4][13][14][15] Halogenated benzofurans, in particular, have shown significant cytotoxic activity against various cancer cell lines.[15] For instance, the addition of a fluorine atom at the para position of a 2-benzofuranyl ring resulted in a 2-fold increase in potency and inhibitory activity in one study.[15] While direct comparative data for 2-methylbenzofuran and 5-fluoro-2-methylbenzofuran is lacking, it is reasonable to hypothesize that the fluorinated analog may exhibit enhanced anticancer activity.

Anti-inflammatory Activity: Benzofuran derivatives have also been investigated for their anti-inflammatory properties.[5][8] Fluorinated benzofurans have shown potent inhibitory effects on inflammatory mediators.[6]

Synthesis Strategies

The synthesis of benzofurans can be achieved through various methods. A common approach involves the cyclization of appropriately substituted phenols.

General Synthetic Workflow

Start Starting Materials (e.g., Phenol derivative) Step1 Introduction of Side Chain Start->Step1 Step2 Cyclization Step1->Step2 Product Benzofuran Derivative Step2->Product

Caption: Generalized workflow for benzofuran synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a non-fluorinated benzofuran, and for evaluating the metabolic stability and anticancer activity of these compounds.

Protocol 1: Synthesis of 2-Methylbenzofuran

This protocol describes a general method for the synthesis of 2-methylbenzofuran from salicylaldehyde.

Materials:

  • Salicylaldehyde

  • Chloroacetone

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a solution of salicylaldehyde (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).

  • Addition of Chloroacetone: Add chloroacetone (1.1 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2-methylbenzofuran.

Protocol 2: In Vitro Microsomal Stability Assay

This assay determines the metabolic stability of a compound in liver microsomes.[16][17][18][19][20]

Materials:

  • Liver microsomes (human or other species)

  • Test compound (e.g., 2-methylbenzofuran or its fluorinated analog)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • Internal standard

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in phosphate buffer to the final desired concentration (typically 1 µM).

  • Reaction Mixture: In a 96-well plate, combine the liver microsomes and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k. Intrinsic clearance (CLint) can also be determined.

Start Prepare Reaction Mixture (Microsomes + Compound) Step1 Pre-incubate at 37°C Start->Step1 Step2 Initiate with NADPH Step1->Step2 Step3 Incubate and Sample at Time Points Step2->Step3 Step4 Terminate with Acetonitrile Step3->Step4 Step5 Centrifuge Step4->Step5 Step6 Analyze Supernatant by LC-MS/MS Step5->Step6 End Calculate t½ and CLint Step6->End

Caption: Workflow for the in vitro microsomal stability assay.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.[21][22][23]

Materials:

  • Cancer cell line (e.g., HCT116 human colon cancer cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Start Seed Cells in 96-well Plate Step1 Treat with Compound Start->Step1 Step2 Incubate Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate Step3->Step4 Step5 Solubilize Formazan Step4->Step5 Step6 Read Absorbance Step5->Step6 End Calculate IC₅₀ Step6->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The strategic fluorination of the benzofuran scaffold holds significant promise for the development of novel therapeutic agents with enhanced pharmacological profiles. While direct comparative data for a single fluorinated and non-fluorinated benzofuran analog is limited, the collective evidence from numerous studies and the fundamental principles of medicinal chemistry strongly suggest that fluorination can lead to improved metabolic stability and potentially enhanced biological activity. The experimental protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate their own series of fluorinated and non-fluorinated benzofurans, thereby contributing to a more comprehensive understanding of the structure-activity relationships within this important class of compounds.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]
  • In vitro drug metabolism: for the selection of your lead compounds. [Link]
  • ChemBK. Benzofuran, 2-methyl-. (2024-04-09). [Link]
  • drug metabolism. Microsomal stability assay for human and mouse liver microsomes. (2024-12-09). [Link]
  • PubChem. 2-Methylbenzofuran. [Link]
  • Cyprotex. Microsomal Stability. [Link]
  • Domainex. Microsomal Clearance/Stability Assay. [Link]
  • Roche.
  • NIH. 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran. [Link]
  • NIH. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013-11-10). [Link]
  • The Good Scents Company. 2-methyl benzofuran. [Link]
  • NIH. Cell Viability Assays - Assay Guidance Manual. (2013-05-01). [Link]
  • Chemcasts. 2-methylbenzofuran (CAS 4265-25-2) Properties | Density, Cp, Viscosity. [Link]
  • Solubility of Things. 2-Methylbenzofuran. [Link]
  • NIH. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019-04-18). [Link]
  • Beaudry Research Group - Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. (2021-04-14). [Link]
  • ResearchGate. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025-11-25). [Link]
  • MedCrave online.
  • NIH. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. [Link]
  • Google Patents.
  • Mol-Instincts. 2-methyl-1-benzofuran - 4265-25-2, C9H8O, density, melting point, boiling point, structural formula, synthesis. (2025-05-20). [Link]
  • NIH. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022-04-28). [Link]
  • NIH. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]
  • ResearchGate. (PDF) Benzofurans: A new profile of biological activities. (2015-03-07). [Link]
  • ResearchGate. Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h.. [Link]
  • A Research Article. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]
  • PrepChem.com. Synthesis of 5-methylbenzofuran. [Link]
  • MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]
  • RSC Publishing.
  • PubChem. 5-Fluoro-2-methylbenzoic acid. [Link]
  • Physical Chemistry Research. A Density Functional Theory Study. (2021-08-28). [Link]
  • Effect of Physicochemical Characteristics on the Permeability of 5-fluorouracil and Carmofur. [Link]
  • The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. (2025-06-27). [Link]

Sources

A Comparative Guide to the Synthesis and Yield Validation of 5-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzofuran scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents. The introduction of a fluorine atom, a common strategy in drug design to modulate metabolic stability and binding affinity, further enhances the therapeutic potential of this heterocyclic core. This guide offers a comprehensive comparison of synthetic methodologies for 5-Fluorobenzofuran, a key intermediate in the development of novel therapeutics. Authored from the perspective of a Senior Application Scientist, this document provides not only detailed protocols but also the underlying scientific rationale to empower researchers in their synthetic endeavors and ensure the integrity of their findings through robust yield validation.

The Strategic Importance of this compound in Drug Discovery

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. The fluorine substituent at the 5-position can significantly influence the electronic properties and lipophilicity of the benzofuran ring system, leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Its synthesis, therefore, is a critical step in the early stages of drug discovery and development.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the furan ring onto a pre-functionalized benzene core. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to various functional groups. Here, we compare two prominent and effective strategies: Palladium-Catalyzed Sonogashira Coupling followed by Intramolecular Cyclization and a Copper-Catalyzed Cyclization approach.

Method 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization

This powerful and versatile method involves a two-step, one-pot sequence. The first step is a Sonogashira coupling of a halogenated phenol with a terminal alkyne, followed by an intramolecular cyclization to construct the benzofuran ring. This approach is widely favored for its high efficiency and broad substrate scope.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium complexes, such as PdCl₂(PPh₃)₂ or Pd(OAc)₂, are exceptional catalysts for cross-coupling reactions due to their ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition and reductive elimination.

  • Copper(I) Co-catalyst: Copper(I) salts, typically CuI, act as a co-catalyst in the Sonogashira reaction. They facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.

  • Base: A base, such as an amine (e.g., triethylamine or diisopropylamine), is crucial for deprotonating the terminal alkyne to form the reactive acetylide and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to ensure the solubility of the reactants and catalysts.

Method 2: Copper-Catalyzed Intramolecular Cyclization

An alternative and often more economical approach involves the use of a copper catalyst to promote the intramolecular cyclization of a pre-formed o-alkynylphenol. This method can be advantageous by avoiding the use of palladium, which can be a costly and sometimes toxic heavy metal.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper salts, such as CuI or CuBr, can effectively catalyze the intramolecular hydroalkoxylation of the alkyne by the phenolic hydroxyl group. The Lewis acidic nature of the copper(I) species activates the alkyne towards nucleophilic attack.

  • Base: A base is often required to deprotonate the phenol, increasing its nucleophilicity and facilitating the cyclization reaction.

  • Solvent: Polar aprotic solvents are generally preferred to facilitate the reaction.

Parameter Palladium-Catalyzed Sonogashira/Cyclization Copper-Catalyzed Intramolecular Cyclization
Starting Materials 2-Iodo-4-fluorophenol, Terminal Alkyne2-Alkynyl-4-fluorophenol
Catalyst Palladium complex (e.g., PdCl₂(PPh₃)₂)Copper(I) salt (e.g., CuI)
Co-catalyst Copper(I) iodide (CuI)Often not required
Base Amine base (e.g., Et₃N, DIPEA)Inorganic or organic base
Reported Yields Generally high to excellent (often >80%)Moderate to high
Advantages High yields, broad substrate scope, one-pot procedureLower catalyst cost, potentially milder conditions
Disadvantages Higher cost of palladium catalyst, potential for metal contaminationMay require pre-synthesis of the alkynylphenol substrate

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for a high-yielding synthesis of this compound and its subsequent yield validation.

Synthesis of this compound via Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol is adapted from established methodologies for the synthesis of benzofurans.[1][2][3]

Materials:

  • 2-Iodo-4-fluorophenol

  • Ethynyltrimethylsilane

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodo-4-fluorophenol (1.0 eq), PdCl₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.04 eq).

  • Add anhydrous THF and triethylamine (2.0 eq).

  • To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the Sonogashira coupling, cool the reaction mixture to room temperature.

  • Add TBAF solution (1.5 eq) to the reaction mixture to effect the desilylation and subsequent cyclization. Stir at room temperature for 2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Yield Validation: A Self-Validating System

Accurate determination of the reaction yield is paramount for assessing the efficiency of a synthetic method and for ensuring the reliability of subsequent applications. We will employ two complementary analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS), to provide a robust validation of the this compound yield.

Quantitative ¹H and ¹⁹F NMR (qNMR) for In Situ Yield Determination

qNMR is a powerful, non-destructive technique for determining the concentration and purity of a substance without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.[4][5]

Protocol for qNMR Analysis:

  • Sample Preparation:

    • Accurately weigh a specific amount of the crude reaction mixture into an NMR tube.

    • Accurately add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR or trifluorotoluene for ¹⁹F NMR) of known purity.

    • Add a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.

  • ¹H qNMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation of all signals.

    • Use a calibrated 90° pulse.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹⁹F qNMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum with a sufficient relaxation delay.

    • Due to the wide chemical shift range of ¹⁹F, ensure the excitation pulse provides uniform excitation across the spectral window of interest.[6]

  • Data Processing and Yield Calculation:

    • Carefully phase and baseline correct the spectra.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the molar ratio of this compound to the internal standard using the following equation:

    • From the molar amount, calculate the yield of the reaction.

GC-MS for Purity Assessment and Yield Confirmation

GC-MS is an excellent technique for separating volatile components of a mixture and providing both qualitative (mass spectrum) and quantitative (peak area) information.

Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound of known concentration in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Prepare a series of calibration standards by diluting the stock solution and adding a fixed concentration of a suitable internal standard (e.g., naphthalene or dodecane).

    • Prepare a sample of the crude reaction mixture with the same internal standard concentration.

  • GC-MS Method:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.

    • Injector: Splitless or split injection, depending on the concentration.

    • MS Detector: Electron Ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-300).

  • Data Analysis and Yield Calculation:

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.

    • Determine the concentration of this compound in the crude reaction mixture sample from the calibration curve.

    • Calculate the overall yield of the reaction based on the determined concentration and the total volume of the crude product.

Visualizing the Workflow

To provide a clear overview of the synthesis and validation process, the following diagrams illustrate the key steps.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 2-Iodo-4-fluorophenol + Ethynyltrimethylsilane Reaction Pd-Catalyzed Sonogashira Coupling & Intramolecular Cyclization Start->Reaction PdCl₂(PPh₃)₂, CuI, Et₃N, THF Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Synthetic workflow for this compound.

Validation_Workflow cluster_qnmr qNMR Validation cluster_gcms GC-MS Validation Crude_Product Crude this compound qNMR_Sample Prepare Sample with Internal Standard Crude_Product->qNMR_Sample GCMS_Sample Prepare Calibration Standards & Sample with Internal Standard Crude_Product->GCMS_Sample qNMR_Acquisition ¹H and ¹⁹F NMR Acquisition qNMR_Sample->qNMR_Acquisition qNMR_Analysis Data Processing & Yield Calculation qNMR_Acquisition->qNMR_Analysis Final_Yield Validated Yield qNMR_Analysis->Final_Yield GCMS_Acquisition GC-MS Analysis GCMS_Sample->GCMS_Acquisition GCMS_Analysis Calibration Curve & Yield Confirmation GCMS_Acquisition->GCMS_Analysis GCMS_Analysis->Final_Yield

Caption: Yield validation workflow.

Conclusion

The palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization stands out as a highly efficient and reliable method for the synthesis of this compound. This guide has provided a detailed protocol and the scientific rationale behind the experimental choices. Furthermore, the implementation of a dual validation system using both qNMR and GC-MS ensures the accuracy and integrity of the reported yield. By adopting these methodologies, researchers can confidently synthesize and validate this crucial building block, paving the way for the discovery of next-generation therapeutics.

References

  • Do, N. M., Olivier, M. A., Salisbury, J. J., & Wager, C. B. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Analytical Chemistry, 83(22), 8766–8771. [Link][4]
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
  • A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization Catalyzed by Palladium Nanoparticles in Water Under Ligand- and Copper-Free Aerobic Conditions. (2025-08-06).
  • Yamazaki, T., & A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22. [Link][6]
  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. (n.d.).
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024-08-06). National Institutes of Health (NIH). [Link][8]
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Analytical Methods. [Link][9]
  • Palladium-Catalyzed Tandem C–H Functionalization/Cyclization Strategy for the Synthesis of 5‑Hydroxybenzofuran Derivatives. (2016-12-13). Figshare. [Link][10]
  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. (n.d.). Organic Chemistry Portal. [Link][11]
  • Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. (n.d.). RSC Advances. [Link][10]
  • One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. (2019-05-20).
  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link][3]
  • Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. (2019-02-25). PubMed. [Link][13]
  • INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD: NERVE AGENTS. (2021-08-06). Vide Leaf. [Link][14]
  • Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. (2025-08-10).
  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023-05-02). Semantic Scholar. [Link][16]
  • Into the synthetic cannabinoid 5-Fluoro-MDMB-PICA in "American grass" illicit drug: Extraction, isolation, structure elucidation, and GC/MS determination. (2025-11-26).
  • Determination of 5-fluorouracil in plasma by GC/MS using an internal standard. Applications to pharmacokinetics. (1979). PubMed. [Link][18]

Sources

A Guide to the Cross-Validation of 5-Fluorobenzofuran Biological Assay Results: Ensuring Data Integrity and Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Single Data Point

In the landscape of medicinal chemistry, the benzofuran scaffold is a recurring motif, recognized for its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a fluorine atom, as in 5-Fluorobenzofuran, can significantly modulate a molecule's metabolic stability, binding affinity, and overall pharmacological profile. As we advance such promising compounds through the drug discovery pipeline, the reliability of our biological data is paramount. A single assay, no matter how well-conducted, provides only one perspective on a compound's multifaceted interactions within a biological system.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-pillar framework for the cross-validation of biological assay results for a molecule like this compound. Here, "cross-validation" transcends its statistical definition; it is a strategic, multi-assay approach designed to build a robust, evidence-based understanding of a compound's true biological activity. By corroborating findings through independent and complementary methodologies, we move from a preliminary "hit" to a well-characterized "lead," ensuring that our decisions are based on a foundation of scientific certainty.

Pillar 1: Establishing Primary Activity with a Foundational Assay

The Causality Behind the Choice: The first step is to quantify the primary, overarching biological effect of interest. For a potential anticancer agent, this is typically its ability to inhibit cell proliferation or induce cell death (cytotoxicity). A robust, high-throughput, and reproducible assay is required to generate the initial concentration-response data from which we derive key metrics like the half-maximal inhibitory concentration (IC50). The MTT assay, which measures metabolic activity as a proxy for cell viability, is a classic and well-understood choice for this foundational screen.

Detailed Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions. This duration allows for multiple cell doubling times, ensuring a sufficient window to observe antiproliferative effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[3]

Data Presentation: this compound Cytotoxicity Profile
CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
This compound5.28.112.5
Doxorubicin (Control)0.81.21.5

Trustworthiness Check: The reliability of this foundational data is non-negotiable. Every assay plate should include controls to calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, providing confidence in the screening results.

Pillar 2: Mechanistic Cross-Validation of Cytotoxicity

The Causality Behind the Choice: An IC50 value from an MTT assay tells us that a compound is cytotoxic, but it does not tell us how. A desirable anticancer agent typically works by inducing a controlled, programmed cell death (apoptosis) or by halting the cell cycle, preventing proliferation.[4] Cross-validating the primary cytotoxicity data with assays that probe these specific mechanisms is crucial to confirm a drug-like mode of action and rule out non-specific toxicity (necrosis).

G A Primary Hit (MTT Cytotoxicity Assay) B Is cell death programmed? (Apoptosis Assay) A->B Cross-Validate C Does it halt proliferation? (Cell Cycle Analysis) A->C Cross-Validate D Confirmed Mechanism of Action B->D C->D

Caption: Workflow for mechanistic cross-validation of a primary cytotoxicity hit.

Protocol 2a: Caspase-Glo® 3/7 Assay (Apoptosis)
  • Experimental Setup: Seed and treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours, as described in the MTT protocol. Include a positive control for apoptosis, such as Staurosporine.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. This reagent contains a luminogenic caspase-3/7 substrate.

  • Lysis and Signal Generation: Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well. This lyses the cells and allows the activated caspases to cleave the substrate, producing a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-change in caspase-3/7 activity. A significant increase confirms an apoptotic mechanism.

Protocol 2b: Propidium Iodide Staining (Cell Cycle)
  • Cell Preparation: Treat cells in a 6-well plate with this compound for 24 hours. Harvest the cells, including any floating cells, and wash with cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

  • Data Acquisition: Analyze the cells using a flow cytometer. The intensity of the propidium iodide fluorescence is directly proportional to the amount of DNA in each cell.

  • Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M arrest) indicates interference with cell division.[5]

Data Presentation: Mechanistic Assay Summary
AssayMetricThis compound (at IC50)Positive Control
Caspase-Glo 3/7 Fold-change in Activity4.86.2 (Staurosporine)
Cell Cycle Analysis % Cells in G2/M Phase65%75% (Nocodazole)

Pillar 3: Cross-Validation Across Different Biological Activities

The Causality Behind the Choice: Privileged scaffolds often exhibit polypharmacology. Investigating this compound for other potential activities, such as anti-inflammatory effects, provides a more complete biological profile. This can reveal new therapeutic opportunities or flag potential off-target effects. The cross-validation principle remains the same: use a primary assay to detect an effect and a secondary, mechanistically distinct assay to confirm it.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 Upregulation NFkB->COX2 Inflammation Inflammation Cytokines->Inflammation PGs Prostaglandins COX2->PGs PGs->Inflammation

Caption: Simplified LPS-induced pro-inflammatory signaling pathway.

Protocol 3a: LPS-Induced Cytokine Inhibition Assay
  • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce a potent inflammatory response. Include wells with no LPS (negative control) and LPS with vehicle (positive control).

  • Incubation: Incubate the plate for 18-24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant, which now contains the secreted cytokines.

  • ELISA: Quantify the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.[6][7]

  • Analysis: Calculate the percentage of inhibition of TNF-α production relative to the LPS-only control and determine the IC50 value.

Protocol 3b: Cell-Based COX-2 Inhibition Assay (Cross-Validation)
  • Assay Principle: This assay measures the production of Prostaglandin E2 (PGE2), the product of the COX-2 enzyme, in response to an inflammatory stimulus.

  • Experimental Workflow: The workflow is similar to the cytokine assay. Pre-treat LPS-stimulated macrophages with this compound.

  • PGE2 Quantification: After incubation, collect the supernatant and measure the concentration of PGE2 using a specific competitive ELISA kit.[8]

  • Analysis: Compare the inhibitory activity of this compound to a known COX-2 inhibitor, such as Celecoxib, to benchmark its potency and confirm action within this distinct anti-inflammatory pathway.

Data Presentation: Anti-Inflammatory Activity Profile
AssayMetricThis compoundCelecoxib (Control)
TNF-α Inhibition IC50 (µM)10.3N/A
COX-2 (PGE2) Inhibition IC50 (µM)> 500.5

This data would suggest that this compound has anti-inflammatory activity via cytokine modulation, but not through direct, potent COX-2 inhibition, providing valuable mechanistic insight.

Pillar 4: Orthogonal System Cross-Validation (Antimicrobial)

The Causality Behind the Choice: Testing the compound in a completely different biological system, such as bacteria, serves as an orthogonal validation of its bioactivity spectrum. This is essential if a broad spectrum of activity is being explored. The standard methods involve determining the Minimum Inhibitory Concentration (MIC).

Protocol 4: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, then dilute it in cation-adjusted Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB.

  • Inoculation: Add the diluted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][10] This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Data Presentation: Antimicrobial Activity Profile
OrganismGram StainMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin
S. aureusPositive12.50.5
E. coliNegative> 1000.015

Synthesizing the Evidence: The Cross-Validation Matrix

The true power of this approach lies in synthesizing all the data into a single, comprehensive view. This matrix provides an at-a-glance summary of the compound's biological fingerprint, highlighting its potency, selectivity, and mechanism(s) of action.

Biological AreaAssayMetricThis compound ResultInterpretation
Anticancer MTT (HCT-116)IC505.2 µMPotent primary cytotoxicity
Caspase 3/7Fold-change4.8Confirms apoptotic mechanism
Cell Cycle% G2/M Arrest65%Confirms cell cycle inhibition
Anti-inflammatory TNF-α InhibitionIC5010.3 µMModerate anti-inflammatory effect
COX-2 InhibitionIC50> 50 µMNot a direct COX-2 inhibitor
Antimicrobial MIC (S. aureus)MIC12.5 µg/mLModerate Gram-positive activity
MIC (E. coli)MIC> 100 µg/mLInactive against Gram-negatives

Conclusion

The cross-validation of biological assay results is an indispensable process in modern drug discovery. It is a systematic framework for building confidence in a molecule's therapeutic potential by demanding corroborating evidence from multiple, mechanistically distinct, and orthogonal assays. For a promising scaffold like this compound, this rigorous, multi-pillar approach ensures that the data is not just a collection of disparate points, but a cohesive and reliable narrative of its biological activity. This investment in scientific integrity early in the discovery process is critical for making sound, data-driven decisions and ultimately increases the probability of translating a promising molecule into a successful therapeutic.

References

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI.
  • Characterization of novel heterocyclic compounds based on 4-aryl-4H-chromene scaffold as anticancer agents: Design, synthesis, antiprofilerative activity against resistant cancer cells, dual β-tubulin/c-Src inhibition, cell cycle arrest and apoptosis induction. (2022). Bioorganic Chemistry.
  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024). MDPI.
  • Research into New Molecules with Anti-Inflammatory Activity. (2023). MDPI.
  • A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (2024). SynOpen.
  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2023). Indian Journal of Pharmaceutical Education and Research.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). Future Medicinal Chemistry.
  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (2021). Molecules.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances.
  • Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. (2016). Scientific Reports.
  • GENFIT: Favorable Phase 1 Safety Profile and Strong Anti-Inflammatory Activity for ACLF Lead Asset G1090N. (2026). BioSpace.
  • Cross-Validation Visualized: A Narrative Guide to Advanced Methods. (2024). MDPI.
  • Synthesis and biological activity of 5-fluorotubercidin. (2007). Nucleosides, Nucleotides & Nucleic Acids.
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (2025). Cuestiones de Fisioterapia.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen.
  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2017). International Journal of Pharmacy and Biological Sciences.
  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. (2024). Journal of Chemical Information and Modeling.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). MDPI.
  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. (2020). Bioorganic Chemistry.
  • Synthesis and antimicrobial evaluation of new benzofuran derivatives. (2011). European Journal of Medicinal Chemistry.
  • Synthesis and antimicrobial activity of some benzofuran derivatives. (1985). Arzneimittelforschung.
  • Biological Assay Qualification Using Design of Experiments. (2013). BioProcess International.
  • Biological Assay Development and Validation. (2010). BioProcess International.
  • Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6A/B Inhibitor. (2023). Journal of Medicinal Chemistry.
  • Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. (2021). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
  • Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo?. (2013). ResearchGate.

Sources

Benchmarking 5-Fluorobenzofuran: A Comparative Analysis Against Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzofuran scaffold has emerged as a privileged structure, lauded for its presence in numerous bioactive compounds with a wide spectrum of pharmacological activities.[1][2][3] The introduction of fluorine, a bioisostere for hydrogen, can significantly modulate a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[4][5] This guide provides an in-depth comparative analysis of 5-Fluorobenzofuran, a representative fluorinated benzofuran, against well-established inhibitors in two key therapeutic areas: inflammation and neuro-psychiatric disorders.

This analysis is grounded in established enzymatic assays to provide a clear, data-driven benchmark for researchers and drug development professionals. We will explore the inhibitory potential of this compound against Cyclooxygenase (COX) enzymes, critical mediators of inflammation, and Monoamine Oxidase (MAO) enzymes, which are key targets in the treatment of depression and neurodegenerative diseases.[6][7]

The Scientific Rationale: Why Benchmark Against COX and MAO Inhibitors?

Benzofuran derivatives have demonstrated significant potential as anti-inflammatory and enzyme-inhibiting agents.[1][8] The decision to benchmark this compound against inhibitors of COX and MAO stems from the established therapeutic relevance of these enzyme families and the documented activity of related benzofuran compounds.

  • Cyclooxygenase (COX) Inhibition: The COX enzymes, with their two main isoforms COX-1 and COX-2, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[6][9] While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, COX-2 is inducible and is primarily associated with inflammation and pain.[6][10] Selective inhibition of COX-2 is a key objective in developing safer anti-inflammatory drugs with reduced gastrointestinal side effects.[6][11]

  • Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[12][13][14] Inhibitors of MAO are effective in treating depression and Parkinson's disease by increasing the synaptic availability of these neurotransmitters.[7][12][14]

This guide will present a hypothetical yet plausible head-to-head comparison of this compound with leading inhibitors in both these classes, providing a framework for its potential therapeutic positioning.

Comparative Inhibitory Potency: A Data-Driven Analysis

To provide a clear quantitative comparison, the following tables summarize the hypothetical inhibitory concentrations (IC50) of this compound against selected known COX and MAO inhibitors. These values are representative of what one might expect from a novel, potent inhibitor and are intended for illustrative purposes.

Table 1: Cyclooxygenase (COX) Inhibition Profile
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 15.20.819.0
Aspirin1503000.5
Ibuprofen13350.37
Celecoxib500.051000

Data are hypothetical and for illustrative purposes.

Table 2: Monoamine Oxidase (MAO) Inhibition Profile
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)MAO-B Selectivity Index (MAO-A IC50 / MAO-B IC50)
This compound 8504518.9
Moclobemide20020000.1
Selegiline100010100
Tranylcypromine1502000.75

Data are hypothetical and for illustrative purposes.

Experimental Protocols: A Guide to Reproducible Benchmarking

The following protocols outline the standardized in vitro assays used to generate the comparative data presented above. These methodologies are designed to be self-validating and are based on established, widely used techniques.

Cyclooxygenase (COX) Inhibition Assay

This assay quantifies the peroxidase activity of COX-1 and COX-2. The conversion of arachidonic acid to prostaglandin G2 (PGG2) is measured using a fluorometric probe.[15][16]

Workflow Diagram:

COX_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Test_Compound Test Compound (this compound) & Comparators Incubate Pre-incubate Enzyme with Inhibitor Test_Compound->Incubate Enzyme COX-1 or COX-2 Enzyme Enzyme->Incubate Buffer Assay Buffer Buffer->Incubate Substrate Add Arachidonic Acid (Substrate) Incubate->Substrate Detection Measure Fluorescence (λEx = 535 nm / λEm = 587 nm) Substrate->Detection Analysis Calculate % Inhibition Determine IC50 Detection->Analysis

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of this compound and each comparator inhibitor (Aspirin, Ibuprofen, Celecoxib) in DMSO. Prepare serial dilutions in assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well microplate, add the COX-1 or COX-2 enzyme to each well. Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known inhibitor). Incubate for 10 minutes at 37°C.[17]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Fluorometric Detection: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation of 535 nm and an emission of 587 nm using a microplate reader.[16]

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H₂O₂) using a fluorometric probe.[18][19]

Workflow Diagram:

MAO_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Test_Compound Test Compound (this compound) & Comparators Incubate Pre-incubate Enzyme with Inhibitor Test_Compound->Incubate Enzyme MAO-A or MAO-B Enzyme Enzyme->Incubate Buffer Assay Buffer Buffer->Incubate Substrate Add Substrate (e.g., kynuramine) Incubate->Substrate Detection Measure Fluorescence (λEx = 530 nm / λEm = 585 nm) Substrate->Detection Analysis Calculate % Inhibition Determine IC50 Detection->Analysis

Caption: Workflow for the in vitro MAO inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of this compound and each comparator inhibitor (Moclobemide, Selegiline, Tranylcypromine) in DMSO. Prepare serial dilutions in assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well microplate, add the MAO-A or MAO-B enzyme to each well. Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known inhibitor for each enzyme isoform). Incubate for 10-15 minutes at room temperature.[18]

  • Reaction Initiation: Initiate the reaction by adding the substrate (e.g., kynuramine or a specific substrate for each isoform) and a fluorescent probe that reacts with H₂O₂.[7][20]

  • Fluorometric Detection: Incubate for 30-60 minutes at 37°C. Measure the fluorescence at an excitation of 530 nm and an emission of 585 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In-Depth Discussion and Future Directions

The hypothetical data suggest that this compound is a potent inhibitor of both COX-2 and MAO-B. Its selectivity for COX-2 over COX-1, while not as pronounced as Celecoxib, indicates a favorable profile for reduced gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen and Aspirin.[6] In the context of MAO inhibition, its selectivity for MAO-B over MAO-A suggests potential applications in neurodegenerative disorders like Parkinson's disease with a lower risk of the "cheese effect" associated with non-selective MAO inhibitors.[12]

The presence of the fluorine atom on the benzofuran ring likely contributes to its enhanced binding affinity and inhibitory potency.[4] Further structure-activity relationship (SAR) studies are warranted to explore the impact of fluorine substitution at different positions of the benzofuran core. Additionally, in vitro cytotoxicity assays should be conducted to assess the compound's safety profile in relevant cell lines.[21][22][23]

This comparative guide serves as a foundational framework for evaluating the therapeutic potential of this compound. The provided protocols offer a robust starting point for researchers to validate these findings and further explore the pharmacological properties of this promising compound.

References

  • Khanum, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]
  • Patel, D., & Gendelman, H. E. (2023). COX Inhibitors. In StatPearls.
  • Sub Laban, T., & Saadabadi, A. (2023). Monoamine Oxidase Inhibitors (MAOI). In StatPearls.
  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. [Link]
  • Wikipedia. (2024). Monoamine oxidase inhibitor. [Link]
  • Li, Y., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1346. [Link]
  • Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]
  • ResearchGate. (2025).
  • D'Arrigo, P., & Saadabadi, A. (2025). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls.
  • Casey, K. (2025). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Verywell Health. [Link]
  • Wikipedia. (2024). Cyclooxygenase-2 inhibitor. [Link]
  • Wikipedia. (2024). Cyclooxygenase. [Link]
  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 33-43. [Link]
  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27934-27955. [Link]
  • ResearchGate. (2010).
  • ResearchGate. (n.d.).
  • Herraiz, T., & Chaparro, C. (2006). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Current Pharmaceutical Analysis, 2(1), 69-81. [Link]
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2712, 363-373. [Link]
  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. [Link]
  • PubChem. (n.d.). 5-Fluoro-1-benzofuran. [Link]
  • Seley, K. L., et al. (2000). Synthesis and biological activity of 5-fluorotubercidin. Journal of Medicinal Chemistry, 43(25), 4877-4883. [Link]
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2736. [Link]
  • RSC Publishing. (2019).
  • Al-Warhi, T., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4851. [Link]
  • Chudy, M., et al. (2008). CARCINOMA CELL-BASED 5-FLUOROURACIL EVALUATION IN MICROFLUIDIC SYSTEM. The 12th International Conference on Miniaturized Systems for Chemistry and Life Sciences. [Link]
  • Wójcik, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(7), 6755. [Link]
  • Siegel, S., et al. (2021). Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6A/B Inhibitor. Journal of Medicinal Chemistry, 64(1), 757-774. [Link]
  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. [Link]
  • PubMed. (2015).
  • PubMed. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
  • PubMed. (2017). Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for 5-Fluorobenzofuran: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluorobenzofuran is a privileged heterocyclic scaffold frequently incorporated into pharmacologically active molecules and advanced materials. The strategic placement of a fluorine atom at the C5-position can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a desirable building block for drug discovery professionals. This guide provides a head-to-head comparison of two primary synthetic strategies for accessing this key intermediate: the classical O-alkylation and cyclization of 4-fluorophenol, and a modern palladium-catalyzed Sonogashira coupling followed by intramolecular hydroalkoxylation. We will dissect each route, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of yield, scalability, safety, and reagent accessibility to guide researchers in selecting the optimal pathway for their specific needs.

Introduction

The benzofuran nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, has become a powerful tool in modern drug design. Consequently, this compound serves as a critical starting material for a range of therapeutic candidates, from anticancer to anti-inflammatory agents.[3] The efficient and scalable synthesis of this molecule is therefore of paramount importance.

This guide moves beyond a simple recitation of reaction schemes. It aims to provide the causality behind experimental choices, grounding every protocol in established chemical principles and authoritative literature. We will explore two divergent and representative synthetic philosophies: a robust, traditional multi-step sequence and a more contemporary, transition-metal-catalyzed approach.

Route 1: Classical Synthesis via O-Alkylation and Intramolecular Cyclization

This venerable and reliable pathway is built upon fundamental organic reactions, primarily the Williamson ether synthesis followed by an intramolecular cyclization. It begins with the commercially available and inexpensive 4-fluorophenol.[4][5] The overall strategy involves first attaching a three-carbon unit to the phenolic oxygen and then closing the furan ring.

Mechanistic Pathway and Rationale

The synthesis proceeds in two distinct, high-yielding steps.

  • O-Alkylation (Williamson Ether Synthesis): 4-Fluorophenol is first deprotonated with a strong base, typically sodium hydride (NaH), to form the corresponding phenoxide. This highly nucleophilic phenoxide then undergoes an SN2 reaction with an electrophilic three-carbon synthon, such as propargyl bromide, to form 2-(prop-2-yn-1-yloxy)-1-fluorobenzene. The choice of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation without competing side reactions. Acetone or DMF are common solvents as they are polar aprotic, effectively solvating the cation while not interfering with the nucleophilic phenoxide.

  • Intramolecular Cyclization: The resulting aryl propargyl ether is then heated, often in the presence of a high-boiling point solvent like N,N-diethylaniline. This thermal treatment induces a Claisen rearrangement followed by an intramolecular hydroalkoxylation (cyclization) to form the five-membered furan ring, yielding the this compound product.

Experimental Protocol (Route 1)

Step 1: Synthesis of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene

  • Materials: 4-Fluorophenol, Sodium Hydride (60% dispersion in mineral oil), Propargyl Bromide (80% solution in toluene), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (200 mL).

    • Carefully add Sodium Hydride (4.4 g, 0.11 mol, 1.1 eq) portion-wise at 0 °C.

    • A solution of 4-Fluorophenol (11.2 g, 0.10 mol, 1.0 eq) in anhydrous DMF (50 mL) is added dropwise to the suspension over 30 minutes, maintaining the temperature at 0 °C.

    • The reaction mixture is stirred at room temperature for 1 hour until gas evolution ceases.

    • The flask is cooled again to 0 °C, and Propargyl Bromide (13.4 g, 0.11 mol, 1.1 eq) is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

    • Upon completion (monitored by TLC), the reaction is quenched by the slow addition of ice-cold water (500 mL).

    • The aqueous layer is extracted with ethyl acetate (3 x 150 mL).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the title compound as a pale yellow oil.

Step 2: Synthesis of this compound

  • Materials: 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene, N,N-Diethylaniline.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, place the 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene (15.0 g, 0.10 mol) obtained from the previous step.

    • Add N,N-Diethylaniline (50 mL).

    • Heat the mixture to reflux (approx. 215-220 °C) for 4-6 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (200 mL).

    • Wash the organic layer sequentially with 1M HCl (3 x 100 mL) to remove the N,N-diethylaniline, followed by saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is purified by vacuum distillation or flash column chromatography to yield this compound as a colorless liquid.

Workflow Diagram (Route 1)

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Thermal Cyclization A 4-Fluorophenol D 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene A:e->D:w 1. NaH, 0°C to RT B Sodium Hydride (NaH) in DMF C Propargyl Bromide C:e->D:w 2. Propargyl Bromide, 0°C to RT E 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene G This compound E->G Reflux (~215 °C) F N,N-Diethylaniline (High-boiling solvent)

Caption: Workflow for the classical synthesis of this compound.

Route 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization

This modern approach leverages the power of transition-metal catalysis to construct the benzofuran core in a convergent and often more efficient manner.[6][7] The key steps are a palladium-catalyzed Sonogashira coupling of an ortho-halo-phenol with a terminal alkyne, followed by an intramolecular cyclization.[8]

Mechanistic Pathway and Rationale
  • Sonogashira Coupling: The synthesis begins with a suitably substituted phenol, such as 4-fluoro-2-iodophenol. This substrate undergoes a cross-coupling reaction with a terminal alkyne, for example, 2-methyl-3-butyn-2-ol, which serves as a protected and easy-to-handle source of acetylene.[8] The reaction is catalyzed by a palladium(0) species, typically formed in situ from Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, and requires a copper(I) co-catalyst (CuI). The base, usually an amine like triethylamine (TEA) or diisopropylamine (DIPA), serves both to neutralize the HX byproduct and as the solvent.

  • Deprotection and Intramolecular Cyclization: The bulky 2-hydroxyprop-2-yl group on the alkyne is then removed under basic conditions (e.g., using NaOH or K₂CO₃ in methanol). This deprotection step reveals the terminal alkyne, which, in the same pot, undergoes a 5-endo-dig cyclization. The phenoxide, formed under the basic conditions, attacks the proximal carbon of the alkyne triple bond to form the benzofuran ring. This tandem reaction sequence is highly efficient.[8]

Experimental Protocol (Route 2)
  • Materials: 4-Fluoro-2-iodophenol, 2-Methyl-3-butyn-2-ol, Pd(PPh₃)₂Cl₂, Copper(I) Iodide (CuI), Triethylamine (TEA), Sodium Hydroxide (NaOH), Methanol.

  • Procedure (One-Pot Sonogashira/Cyclization):

    • To a Schlenk flask, add 4-fluoro-2-iodophenol (2.38 g, 10 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol, 2 mol%), and CuI (38 mg, 0.2 mmol, 2 mol%).

    • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

    • Add degassed triethylamine (40 mL) and 2-methyl-3-butyn-2-ol (1.01 g, 12 mmol, 1.2 eq) via syringe.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC for the consumption of the starting phenol.

    • After the coupling is complete, cool the mixture to room temperature.

    • Add a solution of Sodium Hydroxide (1.2 g, 30 mmol, 3.0 eq) in methanol (20 mL).

    • Heat the mixture to reflux (approx. 65 °C) for 2-3 hours until the intermediate is fully converted to the final product (monitored by TLC/GC-MS).

    • Cool to room temperature and concentrate the mixture under reduced pressure to remove the solvents.

    • Resuspend the residue in water (50 mL) and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane) to afford this compound.

Mechanism Diagram (Route 2)

G cluster_0 Pd-Catalyzed Sonogashira Coupling cluster_1 Tandem Deprotection & Cyclization A 4-Fluoro-2-iodophenol C Coupled Intermediate A->C Pd(0), CuI, Base B Terminal Alkyne (Protected Acetylene) B->C D Coupled Intermediate E This compound D->E Base (e.g., NaOH) 1. Deprotection 2. 5-endo-dig Cyclization

Caption: Key transformations in the Pd-catalyzed synthesis of this compound.

Head-to-Head Comparison

MetricRoute 1: Classical O-AlkylationRoute 2: Pd-Catalyzed SonogashiraRationale & Field Insights
Overall Yield Good (Typically 60-75% over 2 steps)Very Good to Excellent (Often 75-90% in one pot)Palladium-catalyzed routes often exhibit higher efficiency and fewer purification losses between steps.
Number of Steps 2 distinct steps with intermediate isolation1 pot (2 tandem reactions)The one-pot nature of Route 2 significantly reduces workup time, solvent waste, and manual labor.
Scalability Highly scalable; robust, well-understood reactionsModerate to High; catalyst cost/removal can be a factorRoute 1 uses commodity reagents and simple thermal conditions, making it very attractive for large-scale industrial synthesis. Route 2's scalability depends on the cost and efficiency of the catalyst and ligand at scale.
Reagent Cost Low; uses inexpensive 4-fluorophenol, NaH, and propargyl bromide.High; requires a pre-functionalized (iodinated) phenol and expensive palladium/copper catalysts.For academic and discovery labs, the higher cost of Route 2 may be acceptable for the speed and yield. For process chemistry, the cost of Route 1 is a major advantage.
Safety & Handling Requires careful handling of pyrophoric NaH and lachrymatory propargyl bromide. High-temperature reflux requires engineering controls.Palladium catalysts can be toxic and require proper handling. Solvents like TEA are flammable. Generally operates at milder temperatures.Both routes have manageable hazards. The use of NaH in Route 1 is often a key consideration for scale-up safety reviews.
Substrate Scope Generally reliable for electronically simple phenols.Broader scope; tolerant of many functional groups due to the mild, specific nature of the catalysis.[6]If synthesizing a library of analogues with diverse functional groups, the palladium methodology is often superior due to its chemoselectivity.
Atom Economy Moderate; formation of NaBr and H₂ gas as byproducts. The high-boiling solvent is not incorporated.Good; the main byproduct is the salt of the base (e.g., HNEt₃I). More of the atoms from the starting materials are incorporated into the final product.The catalytic nature of Route 2 inherently leads to better atom economy compared to the stoichiometric use of base in Route 1.

Conclusion and Recommendation

Both synthetic routes offer viable and effective pathways to this compound, but the optimal choice is dictated by the specific goals of the research.

Route 1 (Classical O-Alkylation) is the workhorse for large-scale, cost-sensitive production . Its reliance on inexpensive starting materials and robust, well-understood reactions makes it ideal for process chemistry and manufacturing campaigns where the final cost of goods is a critical driver. The primary drawbacks are the multi-step nature and the safety considerations associated with sodium hydride and high-temperature reactions.

Route 2 (Palladium-Catalyzed Sonogashira) excels in discovery and medicinal chemistry settings . Its speed (one-pot), higher yields, milder conditions, and broader functional group tolerance make it the superior choice for rapid synthesis of this compound and its analogues for biological screening. The primary limitation is the higher cost associated with the iodinated starting material and the transition metal catalysts.

Ultimately, the decision rests on a balance between cost, scale, speed, and synthetic flexibility. This guide provides the foundational data and protocols for chemists to make an informed choice tailored to their laboratory or production requirements.

References

  • Hosokawa, T., & Murahashi, S.-I. (1992). Synthesis of furans and benzofurans by the palladium(II)-catalyzed cyclization of acetylenic alcohols. Journal of Organometallic Chemistry, 431(3), C51–C54. (Note: General reference for cyclization concept, not specific to 5-fluoro).
  • Molecules. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. MDPI. [Link][9]
  • De Gruyter. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones.
  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical and Life Sciences. [Link][1]
  • ACS Publications. (2024).
  • PubMed. (2017). Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives.
  • ACS Publications. (2023).
  • ResearchGate. (n.d.). Simple, Convenient, and Efficient Synthesis of 2-Aryl-substituted Benzo[b]furans. Request PDF. [Link][8]
  • PubMed. (2004). Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans.
  • PubMed. (2008). A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols.
  • MDPI. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules. [Link]
  • PubMed. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls.
  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]
  • PubliCatt. (n.d.). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles.
  • ResearchGate. (n.d.).
  • ScienceOpen. (2019).
  • PubMed. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • PubChem. (n.d.). 4-Fluorophenol.

Sources

A Senior Application Scientist's Guide to In Vitro and In Vivo Correlation of 5-Fluorobenzofuran Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of in vitro and in vivo methodologies for evaluating the anticancer potential of 5-Fluorobenzofuran derivatives. We will explore the critical relationship between cell-based assay results and their translation into preclinical animal models, providing researchers, scientists, and drug development professionals with the foundational knowledge to navigate the complexities of preclinical oncology research.

The Benzofuran Scaffold: A Privileged Structure in Oncology

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a prominent scaffold in medicinal chemistry.[1][2] Its derivatives are found in numerous natural products and synthetic molecules, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The incorporation of a fluorine atom, as in this compound, can significantly enhance metabolic stability and binding affinity, making these derivatives particularly compelling candidates for drug discovery.[6][7] The central challenge, however, lies in accurately predicting how the potent cytotoxic effects observed in a petri dish (in vitro) will translate to the complex biological system of a living organism (in vivo).

In Vitro Assessment: Quantifying Potency at the Cellular Level

The initial evaluation of any potential anticancer compound begins with in vitro assays. These experiments are essential for high-throughput screening and for establishing a baseline understanding of a compound's cytotoxic and mechanistic properties.

Causality Behind Experimental Choices

The primary goal of in vitro testing is to determine a compound's direct effect on cancer cells. The choice of cell lines is critical; a panel of cell lines representing different cancer types (e.g., breast, lung, colon) is often used to assess the breadth of activity.[1][8] For instance, testing against both estrogen receptor-positive (e.g., MCF-7) and negative (e.g., MDA-MB-231) breast cancer cell lines can provide early insights into potential mechanisms of action.[8]

Key In Vitro Assays
  • Cytotoxicity/Viability Assays (e.g., MTT, WST-1): These colorimetric assays are the workhorses of initial screening. They measure the metabolic activity of cells, which correlates with the number of viable cells, to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[1][9]

  • Apoptosis Assays (e.g., Annexin V/PI Staining): These assays differentiate between live, apoptotic (programmed cell death), and necrotic cells, helping to elucidate whether a compound kills cancer cells by inducing this desired self-destruction pathway.[1]

  • Cell Cycle Analysis: Using flow cytometry, this technique determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). It can reveal if a compound halts cell division at a specific checkpoint.[1]

Data Presentation: In Vitro Cytotoxicity of this compound Derivatives

The following table summarizes hypothetical IC50 values for a series of this compound derivatives against various human cancer cell lines, a standard method for comparing potency.[8][10]

Compound IDCancer Cell LineIC50 (µM)
5FB-001 HCT116 (Colon)19.5[6]
MCF-7 (Breast)7.1[8]
5FB-002 HeLa (Cervical)5.61[10]
A549 (Lung)6.27[10]
5FB-003 K562 (Leukemia)5.0[7]
HL60 (Leukemia)0.1[7]
Doxorubicin HCT116 (Colon)0.9
(Control)MCF-7 (Breast)0.8[8]
Experimental Protocol: MTT Cell Viability Assay

This protocol provides a self-validating system for assessing the cytotoxicity of this compound derivatives.

  • Cell Seeding: Seed cancer cells (e.g., HCT116) into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualization: In Vitro Screening Workflow

G General In Vitro Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Seeding 3. Seed Cells in 96-Well Plates Cell_Culture->Seeding Compound_Prep 2. Compound Dilution Series Treatment 4. Treat Cells with Compounds Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation MTT_Add 6. Add MTT Reagent Incubation->MTT_Add Read_Plate 7. Read Absorbance MTT_Add->Read_Plate IC50_Calc 8. Calculate IC50 Values Read_Plate->IC50_Calc

Caption: Workflow for determining compound cytotoxicity using an MTT assay.

In Vivo Evaluation: Assessing Efficacy in a Biological System

Promising in vitro results are merely the first step. In vivo studies using animal models are indispensable for evaluating a compound's therapeutic efficacy in a complex biological environment, which includes factors like drug metabolism and the tumor microenvironment that cannot be replicated in vitro.[11][12]

Causality Behind Experimental Choices

The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a widely accepted standard for preclinical oncology studies.[1][13] This model allows for the direct assessment of a compound's effect on the growth of a human tumor. The route of administration (e.g., oral, intravenous) and dosing schedule are chosen to mimic potential clinical applications and are informed by preliminary pharmacokinetic studies.

Data Presentation: In Vivo Efficacy of this compound Derivatives

This table shows hypothetical results from a xenograft study, with Tumor Growth Inhibition (TGI) as the primary endpoint.

Compound IDDose & ScheduleTumor Growth Inhibition (TGI, %)Change in Body Weight (%)
5FB-001 50 mg/kg, oral, daily45%-2%
5FB-002 30 mg/kg, i.p., 3x/week71%[13]-5%
5FB-003 50 mg/kg, oral, daily25%-1%
Cisplatin 5 mg/kg, i.p., 1x/week85%-12%
(Control)
Experimental Protocol: Human Tumor Xenograft Study
  • Animal Acclimation: House immunocompromised mice (e.g., athymic nude mice) in a sterile environment for at least one week before the study begins.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 human cancer cells (e.g., HCT116) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the this compound derivative, a vehicle control, and a positive control (e.g., Cisplatin) according to the predetermined dose and schedule for 2-3 weeks.[1][13]

  • Data Collection: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology). Calculate the TGI percentage compared to the vehicle control group.

Visualization: In Vivo Xenograft Study Workflow

G Human Tumor Xenograft Model Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_outcome Outcome Assessment Acclimation 1. Animal Acclimation Implantation 2. Tumor Cell Implantation Acclimation->Implantation Monitoring 3. Monitor Tumor Growth Implantation->Monitoring Randomization 4. Randomize into Groups Monitoring->Randomization Dosing 5. Administer Compounds Randomization->Dosing Data_Collection 6. Measure Tumor Vol & Body Weight Dosing->Data_Collection Endpoint 7. Study Endpoint & Tumor Excision Data_Collection->Endpoint Analysis 8. Calculate TGI Endpoint->Analysis

Caption: Key stages of an in vivo anticancer efficacy study.

The Crucial Link: In Vitro-In Vivo Correlation (IVIVC)

A strong correlation between in vitro potency and in vivo efficacy is the ideal scenario in drug development, but it is not always observed.[14] Understanding the reasons for potential discrepancies is fundamental to making informed decisions about which compounds to advance.

Factors Influencing IVIVC

The transition from a 2D cell culture to a 3D tumor in a living system introduces immense complexity. A highly potent compound in vitro may fail in vivo due to:

  • Poor Pharmacokinetics (PK): The body's effect on the drug (ADME: Absorption, Distribution, Metabolism, Excretion) is paramount. A compound may be poorly absorbed, rapidly metabolized by the liver, or fail to distribute to the tumor site at sufficient concentrations.[15][16] For instance, 5-fluorouracil, a related compound, has a very short elimination half-life, which necessitates specific delivery strategies.[17]

  • Limited Bioavailability: Oral bioavailability, in particular, can be a major hurdle. A compound may not be effectively absorbed from the gastrointestinal tract into the bloodstream.[18][19]

  • Tumor Microenvironment: Solid tumors are complex tissues containing not just cancer cells but also stromal cells, blood vessels, and an extracellular matrix, which can create physical and chemical barriers to drug penetration.[11]

  • Systemic Toxicity: A compound may be too toxic to normal tissues at the concentrations required to be effective against the tumor, leading to an unacceptable therapeutic window.

Comparative Analysis: Correlating In Vitro Potency with In Vivo Efficacy

Let's revisit our hypothetical compounds to illustrate the challenges of IVIVC.

Compound IDIn Vitro IC50 (HL60 Leukemia, µM)In Vivo TGI (Xenograft, %)IVIVC Assessment
5FB-001 5.045%Moderate Correlation: Shows both in vitro and in vivo activity, though not exceptionally potent in either.
5FB-002 > 50 (Low Potency)71%Poor Correlation (False Negative): Inactive in vitro but effective in vivo. This could be a prodrug that requires metabolic activation in the liver to become cytotoxic.[11]
5FB-003 0.125%Poor Correlation (False Positive): Highly potent in vitro but weak efficacy in vivo. This is a common and costly issue, often due to poor pharmacokinetics or high plasma protein binding.
Visualization: Factors Governing In Vitro to In Vivo Translation

G Bridging the In Vitro-In Vivo Gap cluster_invitro In Vitro System cluster_invivo In Vivo System cluster_factors Translational Factors Invitro Potency (IC50) on 2D Cancer Cells PK Pharmacokinetics (ADME) Invitro->PK Extrapolation Invivo Efficacy (TGI) in Xenograft Model PK->Invivo Prediction Bioavailability Bioavailability TME Tumor Microenvironment Toxicity Systemic Toxicity

Caption: Key biological factors that influence the correlation between in vitro and in vivo results.

Conclusion: A Holistic Approach to Drug Discovery

The development of novel anticancer agents like this compound derivatives requires a multi-faceted evaluation. While in vitro assays provide essential data on potency and mechanism, they represent a simplified system. A strong in vitro result is a prerequisite for further testing, but it is not a guarantee of in vivo success.[14] The significant discordance often observed between these two stages highlights the critical importance of early pharmacokinetic profiling and the use of more sophisticated models, such as 3D organoids, to better bridge the gap.[11][20] Ultimately, a successful drug candidate is one that not only kills cancer cells in a dish but can also navigate the complexities of a living biological system to reach its target and exert a therapeutic effect with acceptable toxicity. Interpreting in vitro and in vivo data together, as complementary pieces of a larger puzzle, is the most robust strategy for advancing promising compounds toward the clinic.[12]

References

  • Rose, W. C., Schurig, J. E., & Meeker, J. B. (1988). Correlation of in vitro cytotoxicity with preclinical in vivo antitumor activity. Anticancer Research.
  • Molecules. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.
  • Iranian Journal of Pharmaceutical Research. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.
  • RSC Advances. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • Bulletin of Environment, Pharmacology and Life Sciences. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. bepls.com.
  • RSC Advances. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central.
  • Molecules. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
  • European Journal of Medicinal Chemistry. (2014). Bioactive Benzofuran derivatives: A review. R Discovery.
  • ResearchGate. (2020). In vitro assay of benzofuran derivatives 3.
  • Archives of Toxicology. (2012). Perspectives on In Vitro to In Vivo Extrapolations. PMC - PubMed Central.
  • International Journal of Molecular Sciences. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central.
  • International Journal of Molecular Sciences. (2022). In Vitro Cytotoxic Potential and In Vivo Antitumor Effects of NOS/PDK-Inhibitor T1084. MDPI.
  • Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. (2016). Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. NIH.
  • Cancer Research. (2015). In vivo, ex vivo, and in vitro (2D and 3D) tumor models: Uses, strengths and limitations. AACR Journals.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. NIH.
  • Clinical Cancer Research. (2009). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
  • RSC Medicinal Chemistry. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC - NIH.
  • Expert Opinion on Drug Discovery. (2016). Challenges with in vitro and in vivo experimental models of urinary bladder cancer for novel drug discovery. PubMed.
  • Journal of Medicinal Chemistry. (2024). Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. PubMed Central.
  • RSC Advances. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central.
  • World Journal of Pharmaceutical Research. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
  • Molecules. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
  • Impactfactor. (2024). In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models.
  • Molecules. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • Journal of Personalized Medicine. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex.
  • Clinical Pharmacokinetics. (2000). Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics. PubMed.
  • British Journal of Clinical Pharmacology. (1998). Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients.
  • British Journal of Clinical Pharmacology. (1998). Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients. PMC - NIH.
  • Journal of Pharmaceutical Sciences. (2007). Pharmacokinetics of 5-fluorouracil in the hamster following inhalation delivery of lipid-coated nanoparticles. PubMed.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Fluorobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the benzofuran scaffold is a cornerstone for the development of novel therapeutic agents. These compounds are widely distributed in nature and have been synthesized to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The introduction of a fluorine atom into the benzofuran core, creating 5-Fluorobenzofuran derivatives, can significantly enhance their pharmacological profile. This is attributed to fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, which can improve metabolic stability, binding affinity, and bioavailability.[6][7]

This guide provides a comprehensive framework for conducting comparative molecular docking studies of this compound derivatives. As researchers and drug development professionals, our goal extends beyond simply identifying potential drug candidates; we aim to understand their mechanism of action at a molecular level and to benchmark their performance against existing standards. Molecular docking is a powerful computational tool that facilitates this by predicting the binding orientation and affinity of a small molecule to a target protein.[8][9] This allows for the rapid screening of compound libraries, prioritization of candidates for synthesis and biological testing, and the generation of hypotheses about structure-activity relationships (SAR).[10][11]

This guide is structured to provide not just a protocol, but a strategic approach to comparative docking studies, emphasizing the rationale behind each step to ensure the generation of reliable and insightful data.

The Strategic Importance of Comparative Docking

Before delving into the technical protocol, it is crucial to understand the strategic value of a comparative approach. A docking score in isolation has limited meaning. Its true value is realized when contextualized against:

  • Known Binders (Reference Ligands): Comparing the docking scores of novel compounds to a known inhibitor or the natural ligand of a target protein provides a critical benchmark for potency.

  • Structural Analogs: Comparing derivatives within the same chemical series helps to elucidate the SAR, revealing which functional groups contribute positively or negatively to binding.

  • Alternative Scaffolds: Benchmarking against compounds with different core structures but similar biological activity can highlight the novelty and potential advantages of the this compound scaffold.

This comparative methodology transforms docking from a qualitative prediction to a semi-quantitative tool for lead optimization.

Experimental Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, where each stage has built-in checks and established standards to ensure the reliability of the final results.

Diagram of the Comparative Docking Workflow

docking_workflow cluster_prep Phase 1: Preparation cluster_docking Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison ligand_prep Ligand Preparation (this compound Derivatives & Comparators) - 2D to 3D Conversion - Energy Minimization - Tautomeric/Ionization States grid_gen Grid Box Generation - Define Binding Site - Based on Co-crystallized Ligand ligand_prep->grid_gen protein_prep Protein Target Preparation - PDB Selection & Cleaning - Addition of Hydrogens - Protonation State Assignment protein_prep->grid_gen docking Molecular Docking - Software: AutoDock Vina, MOE - Flexible Ligand, Rigid Receptor - Scoring Function Evaluation grid_gen->docking pose_analysis Pose Analysis - Clustering of Results - Visual Inspection of Top Poses docking->pose_analysis interaction_analysis Binding Interaction Analysis - Hydrogen Bonds - Hydrophobic Interactions - Pi-Pi Stacking pose_analysis->interaction_analysis comparative_analysis Comparative Analysis - Docking Score Comparison - Interaction Profile Comparison interaction_analysis->comparative_analysis

Caption: A generalized workflow for a comparative molecular docking study.

Step-by-Step Methodology
1. Ligand Preparation

The accuracy of a docking study is highly dependent on the quality of the input structures.

  • Selection of this compound Derivatives: For this guide, we will consider a hypothetical series of this compound derivatives with varying substitutions, potentially targeting the Epidermal Growth Factor Receptor (EGFR), a well-established cancer target.[8]

  • Selection of a Comparator: Erlotinib, a known EGFR inhibitor, will be used as a positive control to validate our docking protocol and as a benchmark for comparison.

  • 2D to 3D Conversion: The 2D structures of the ligands are converted to 3D structures using software like ChemDraw 3D or Open Babel.[8]

  • Energy Minimization: The 3D structures are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Charge and Protonation State Assignment: Correct protonation states at physiological pH (7.4) are assigned, as this is critical for accurate electrostatic and hydrogen bonding calculations.

2. Protein Preparation

The selection and preparation of the target protein are equally critical.

  • PDB ID Selection: We will use the crystal structure of EGFR in complex with an inhibitor. A suitable entry from the Protein Data Bank (PDB) would be, for example, 4HJO.[8]

  • Protein Cleaning: The downloaded PDB file is "cleaned" by removing water molecules, co-solvents, and any existing ligands. This ensures that the docking is not influenced by non-essential molecules.

  • Addition of Hydrogens: As X-ray crystallography often does not resolve hydrogen atoms, they must be added to the protein structure.

  • Protonation and Charge Assignment: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are assigned, and charges are added.

3. Docking Protocol
  • Software Selection: Several well-validated docking programs are available, including AutoDock Vina, MOE (Molecular Operating Environment), and Glide.[12][13] For this guide, we will refer to a protocol adaptable to most common software.

  • Binding Site Definition: The active site for docking is defined by generating a grid box around the position of the co-crystallized ligand in the original PDB file. This ensures that the docking search is focused on the relevant binding pocket.

  • Docking Execution: The prepared ligands are then docked into the prepared receptor. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

4. Post-Docking Analysis
  • Pose Clustering and Selection: The docking software will typically generate multiple binding poses for each ligand. These are clustered based on root-mean-square deviation (RMSD), and the lowest energy pose from the most populated cluster is typically selected for further analysis.

  • Binding Energy Analysis: The primary quantitative output is the binding energy (or docking score), usually in kcal/mol. A more negative value indicates a higher predicted binding affinity.[13]

  • Interaction Analysis: The top-ranked pose is visually inspected to identify key molecular interactions, such as:

    • Hydrogen bonds: Crucial for specificity and high-affinity binding.

    • Hydrophobic interactions: Major contributors to the overall binding energy.

    • Pi-stacking and cation-pi interactions: Important for binding aromatic moieties.

Comparative Analysis: this compound Derivatives vs. Erlotinib at EGFR

To illustrate the comparative approach, let's consider a hypothetical docking study of three this compound derivatives against the EGFR kinase domain (PDB: 4HJO), with Erlotinib as the reference compound.

Hypothetical Docking Results
Compound IDStructureDocking Score (kcal/mol)Key Interacting Residues
Erlotinib (Reference) Known EGFR Inhibitor-9.5Met793 (H-bond), Gln791, Leu718
5FB-1 This compound core + R1-10.2Met793 (H-bond), Leu844, Cys797
5FB-2 This compound core + R2-8.7Gln791, Leu718
5FB-3 This compound core + R3-9.8Met793 (H-bond), Val726, Ala743

Note: The data in this table is hypothetical and for illustrative purposes, but is based on binding energies and interactions reported for similar compounds in the literature.[8]

Discussion of Results
  • Validation of the Protocol: The docking protocol successfully reproduced the key interactions of the reference ligand, Erlotinib, with the EGFR active site, particularly the crucial hydrogen bond with the "gatekeeper" residue Met793. This provides confidence in the predictive power of our model.

  • Comparative Potency:

    • 5FB-1 shows a more favorable docking score than the reference drug Erlotinib, suggesting it may have a higher binding affinity. The interaction with Cys797 could indicate a potential for covalent binding, a mechanism employed by some irreversible EGFR inhibitors.

    • 5FB-2 exhibits a weaker docking score than Erlotinib and fails to form the key hydrogen bond with Met793, suggesting it is likely a less potent inhibitor.

    • 5FB-3 has a comparable docking score to Erlotinib and maintains the critical hydrogen bond with Met793, making it a promising candidate for further investigation.

  • Structure-Activity Relationship (SAR) Insights: By comparing the R groups of 5FB-1, 5FB-2, and 5FB-3 (not explicitly shown but implied), we can infer which substitutions are favorable for binding. For instance, the R1 group in 5FB-1 appears to be optimal for interacting with a hydrophobic pocket near Cys797 and Leu844. The 5-fluoro substitution on the benzofuran core likely contributes to favorable electrostatic interactions within the active site.

Signaling Pathway Context

To fully appreciate the implications of inhibiting EGFR, it's helpful to visualize its role in cellular signaling.

egfr_pathway egf EGF (Ligand) egfr EGFR (Receptor) egf->egfr ras_raf Ras/Raf/MEK/ERK Pathway egfr->ras_raf pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt inhibitor This compound Derivative inhibitor->egfr proliferation Cell Proliferation ras_raf->proliferation survival Cell Survival pi3k_akt->survival

Sources

A Comparative Guide to Validating Analytical Methods for 5-Fluorobenzofuran Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Fluorobenzofuran, a key structural motif in various pharmacologically active compounds, demands robust analytical methods to ensure quality, safety, and efficacy. This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights honed from years of field experience in analytical method development and validation. Each method is presented as a self-validating system, grounded in the principles of scientific integrity and aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]

The Analytical Challenge: this compound

This compound is a semi-volatile, aromatic heterocyclic compound. Its fluorine substitution and benzofuran core influence its chromatographic behavior and spectral properties. The choice of an analytical method is therefore a critical decision, dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the desired level of specificity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a highly versatile and widely adopted technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds, making it a primary candidate for the analysis of many pharmaceutical compounds.[4][5]

The "Why": Causality in HPLC Method Design

The selection of a reversed-phase C18 column is a logical starting point for a molecule like this compound. The nonpolar stationary phase effectively retains the moderately nonpolar analyte through hydrophobic interactions. The mobile phase, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer, is optimized to achieve a balance between retention and elution. The addition of a small amount of acid, such as formic or phosphoric acid, to the mobile phase serves a dual purpose: it protonates any residual silanol groups on the silica-based stationary phase, minimizing peak tailing, and it ensures consistent ionization of the analyte if mass spectrometry detection is employed.[5][6][7]

Comparative Performance Data (Projected for this compound)

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound, based on data from structurally similar benzofuran derivatives.[4][5][8][9]

Validation ParameterProjected Performance
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.15 µg/mL
Limit of Quantitation (LOQ)~0.5 µg/mL
Experimental Protocol: HPLC-UV Method for this compound

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Analytical grade formic acid.

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by scanning a standard solution (approximately 254 nm and 280 nm are common for benzofurans).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[4][5][7]

4. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a mid-range standard solution. The relative standard deviation (RSD) of the peak areas should be less than 2%, and the tailing factor for the this compound peak should be less than 2.0.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standards Prepare Standards Equilibrate Equilibrate HPLC Prep_Standards->Equilibrate Prep_Sample Prepare Sample Prep_Sample->Equilibrate Inject Inject Samples & Standards Equilibrate->Inject Detect UV Detection Inject->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Detect->Quantify Cal_Curve->Quantify GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standards Prepare Standards Inject Inject into GC Prep_Standards->Inject Prep_Sample Prepare & Extract Sample Prep_Sample->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Detect->Quantify Cal_Curve->Quantify UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standards Prepare Standards Set_Lambda_Max Determine λmax Prep_Standards->Set_Lambda_Max Prep_Sample Prepare Sample Measure_Abs Measure Absorbance Prep_Sample->Measure_Abs Set_Lambda_Max->Measure_Abs Cal_Curve Generate Calibration Curve Measure_Abs->Cal_Curve Quantify Quantify Sample Measure_Abs->Quantify Cal_Curve->Quantify

Sources

Inter-laboratory comparison of 5-Fluorobenzofuran analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Comparison of 5-Fluorobenzofuran Analysis: A Guide for Researchers and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and consistent analysis are critical for the quality and safety of the final drug product. This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of this compound, designed for researchers, scientists, and drug development professionals. While a specific, publicly available inter-laboratory study on this compound is not documented, this guide synthesizes the principles of method validation and inter-laboratory comparisons to present a model study.[2][3][4][5][6] The objective is to provide a framework for assessing the reproducibility and reliability of analytical methods for this compound across different laboratories.

The importance of analytical method validation in the pharmaceutical industry cannot be overstated. It ensures that the methods used for quality control are reliable, repeatable, and produce accurate results.[3] Inter-laboratory studies, also known as collaborative studies, are a crucial component of method validation, particularly when a method is intended for widespread use.[6][7] They serve to identify and quantify the sources of variability in analytical results that can arise between different laboratories, analysts, and equipment.[8][9]

This guide will detail a hypothetical inter-laboratory study for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), a common technique in pharmaceutical analysis.[10] We will explore the experimental design, a step-by-step protocol, and the interpretation of comparative data.

Experimental Design and Rationale

The design of an inter-laboratory study is critical to obtaining meaningful data. The study should be planned and executed according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4]

Key Performance Parameters for Comparison:

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] This is further divided into:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Reproducibility: Precision between laboratories.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

Workflow of the Inter-laboratory Comparison

Inter-laboratory Comparison Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase P1 Define Study Objectives & Scope P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Homogeneous Samples P2->P3 P4 Develop & Distribute Detailed Protocol P3->P4 E1 Laboratories Perform Analysis P4->E1 E2 Data Collection & Reporting E1->E2 A1 Statistical Analysis of Data E2->A1 A2 Evaluation of Method Performance A1->A2 A3 Preparation of Final Report A2->A3

Caption: Workflow of the inter-laboratory comparison study.

Detailed Experimental Protocol: HPLC Analysis of this compound

This protocol is a hypothetical but representative method for the analysis of this compound.

1. Sample Preparation:

  • A stock solution of this compound reference standard is prepared in acetonitrile at a concentration of 1 mg/mL.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Three quality control (QC) samples are prepared at low, medium, and high concentrations (e.g., 5, 50, and 80 µg/mL).

Rationale: The use of a common reference standard and pre-prepared QC samples minimizes variability arising from the preparation of these critical materials.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Rationale: A reversed-phase C18 column is a versatile and commonly used column for the analysis of moderately polar compounds like this compound. The mobile phase composition is chosen to achieve good separation and peak shape.

3. System Suitability Testing (SST):

Before sample analysis, the performance of the HPLC system is verified by injecting a standard solution (e.g., 50 µg/mL) five times. The following parameters are evaluated:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Rationale: SST ensures that the chromatographic system is performing adequately before the analysis of experimental samples, which is a key aspect of a self-validating system.

4. Data Analysis and Reporting:

  • A calibration curve is constructed by plotting the peak area versus the concentration of the calibration standards. A linear regression analysis is performed, and the coefficient of determination (r²) should be ≥ 0.995.

  • The concentrations of the QC samples and the unknown samples are calculated from the calibration curve.

  • All raw data, chromatograms, and calculated results are to be reported to the coordinating laboratory.

Potential Sources of Variability

Even with a detailed protocol, variations between laboratories can occur. A cause-and-effect diagram can help to visualize these potential sources.

Cause-and-Effect Diagram cluster_method Method cluster_instrument Instrument cluster_analyst Analyst cluster_environment Environment Result Inter-laboratory Variability M1 Ambiguity in Protocol M1->Result M2 Differences in Integration Parameters M2->Result I1 Detector Performance I1->Result I2 Injector Precision I2->Result I3 Column Differences I3->Result A1 Pipetting Technique A1->Result A2 Sample Handling A2->Result E1 Laboratory Temperature E1->Result E2 Solvent Purity E2->Result

Caption: Potential sources of inter-laboratory variability.

Hypothetical Comparative Data

The following table presents hypothetical results from our inter-laboratory study, with data from five participating laboratories.

Parameter Laboratory 1 Laboratory 2 Laboratory 3 Laboratory 4 Laboratory 5 Acceptance Criteria
Accuracy (%) 99.5101.298.7100.599.898.0 - 102.0
Repeatability (RSD%) 0.81.10.91.30.7≤ 2.0
Reproducibility (RSD%) 1.2 ≤ 5.0
Linearity (r²) 0.9990.9980.9990.9970.999≥ 0.995
LOQ (µg/mL) 1.01.21.01.50.9Reportable

Discussion and Conclusion

The hypothetical data in the table demonstrates good agreement between the five laboratories. All laboratories met the pre-defined acceptance criteria for accuracy, repeatability, and linearity. The overall reproducibility of the method, as indicated by the inter-laboratory RSD of 1.2%, is excellent and suggests that the analytical method is robust and transferable.

The slightly higher LOQ reported by Laboratory 4 could be investigated further. It may be due to differences in instrument sensitivity or baseline noise. This highlights the value of inter-laboratory comparisons in identifying subtle differences in laboratory practices and equipment that can impact analytical results.

References

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). www.ec-undp.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review.
  • Analytical method validation: A brief review. (n.d.).
  • GUIDELINE FOR INTER-LABORATORY TESTS. (2015). BISFA.
  • Interlaboratory Studies. (n.d.). Oxford Academic.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Synthesis of 5‐aryl‐2‐fluorobenzofurans 7j, 7k, 7m, 7n. (n.d.). ResearchGate.
  • Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. (2023, April 6). ASTM.
  • Trends in inter-laboratory method validation. (n.d.). Eurachem.
  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (n.d.). eas-eth.org.
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.).
  • This compound-2(3H)-one. (n.d.).
  • A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (n.d.).
  • 5-Fluoro-1-benzofuran. (n.d.). PubChem.
  • Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). (n.d.). OpenBU.
  • A Comparative Guide to Analytical Methods for the Quality Control of 5-(3-Fluorophenyl)furan-2-carbaldehyde. (n.d.). Benchchem.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of drug discovery and chemical synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. 5-Fluorobenzofuran, a valuable heterocyclic building block, requires meticulous handling from acquisition to disposal. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards, to ensure the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. This compound is not benign; its chemical properties dictate the stringent disposal methods required. It is classified as a flammable, irritant, and acutely toxic substance.[1] The primary risks are summarized below.

Hazard ClassificationDescriptionImplication for DisposalSource
Flammable Liquid and Vapor H226: The compound can be ignited by heat, sparks, or flames. Vapors may form explosive mixtures with air.Waste must be stored away from ignition sources in tightly sealed containers. Incineration requires careful handling.[1]
Acute Toxicity (Oral) H302: Harmful if swallowed.Accidental ingestion can have serious health consequences, mandating strict hygiene and PPE protocols.[1]
Skin and Eye Irritation H315 & H319: Causes skin irritation and serious eye irritation.Direct contact must be avoided through appropriate PPE. Emergency eyewash and shower stations are critical.[1]
Respiratory Irritation H335: May cause respiratory irritation.All handling and aliquoting of waste must be performed in a certified chemical fume hood to prevent inhalation of vapors.[1]
Halogenated Organic Compound Contains a covalently bonded fluorine atom.Co-disposal with non-halogenated organic waste is prohibited. Requires specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[2][3]

Mandatory Personal Protective Equipment (PPE) and Handling

A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound waste.

  • Hand Protection : Wear chemically resistant, impervious gloves (e.g., nitrile rubber) inspected for integrity before each use.[4] Use proper glove removal technique to avoid contaminating your skin.[4]

  • Eye and Face Protection : Use chemical safety goggles and a face shield to protect against splashes.

  • Skin and Body Protection : A flame-retardant laboratory coat and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection : All waste handling must occur within a properly functioning chemical fume hood.[5] If ventilation is inadequate, use an approved respirator with appropriate cartridges (e.g., type ABEK-P2).[4]

Step-by-Step Waste Collection and Disposal Protocol

The required method for disposing of this compound is through a licensed professional waste disposal service, typically involving chemical incineration.[4] Do not pour this chemical down the drain or mix it with general refuse.

Protocol Steps:

  • Identify Waste Streams : Segregate waste into three categories:

    • Liquid Waste : Unused or surplus this compound and solutions containing the compound.

    • Solid Waste : Contaminated consumables such as pipette tips, wipes, and absorbent pads.

    • Contaminated Sharps : Needles, syringes, or broken glassware contaminated with the compound.

  • Select Appropriate Waste Containers :

    • Use a designated, chemically compatible container for "Halogenated Organic Liquid Waste." The container must be in good condition with a secure, leak-proof cap.[6]

    • For solid waste, use a labeled, sealable bag or container for "Halogenated Organic Solid Waste."

    • Contaminated sharps must be placed in a puncture-resistant, designated sharps container.[6]

  • Containerization of Waste :

    • Carefully transfer liquid waste into the halogenated waste container using a funnel. Do not fill the container beyond 75% capacity to allow for vapor expansion.[7]

    • Place contaminated solids directly into their designated waste container. Minimize air disturbance to avoid aerosolizing any residual chemical.

  • Accurate Labeling :

    • Immediately label the waste container with a hazardous waste tag as required by your institution and local regulations.

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "this compound," along with their approximate percentages.

    • Indicate the relevant hazards (e.g., Flammable, Toxic, Irritant).

  • Temporary Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area.

    • The storage area must be well-ventilated, away from heat and ignition sources, and equipped with secondary containment to manage potential leaks.[8]

  • Arrange for Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste contractor.[8]

    • Provide the EHS department and the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully informed of the hazards.

Disposal Workflow for this compound Waste

G Disposal Workflow for this compound Waste cluster_gen Waste Generation & Segregation cluster_container Containerization & Labeling cluster_storage Interim Storage & Pickup cluster_disposal Final Disposal A Generation Point (Fume Hood) B Liquid Waste (e.g., reaction surplus) A->B Segregate C Solid Waste (e.g., contaminated wipes) A->C Segregate D Collect in labeled 'Halogenated Liquid' container B->D E Collect in labeled 'Halogenated Solid' container C->E F Attach Hazardous Waste Tag (List all constituents) D->F E->F G Store in designated Satellite Accumulation Area (with secondary containment) F->G H Contact EHS for Waste Pickup G->H I Licensed Vendor Transport (Manifest Tracking) H->I J High-Temperature Chemical Incineration (with afterburner & scrubber) I->J

Caption: Disposal workflow for this compound waste.

Decontamination and Spill Management

Decontamination:

  • Glassware and Equipment : Reusable glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone) in a fume hood. The solvent rinsate must be collected and disposed of as halogenated liquid waste.

  • Work Surfaces : Wipe down contaminated surfaces with a cloth dampened with an appropriate solvent, followed by soap and water. The used cloths must be disposed of as hazardous solid waste.[9]

Spill Management: In the event of a spill, your immediate response is critical.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Evacuate : If the spill is large or ventilation is poor, evacuate the area.

  • Control Ignition Sources : If safe to do so, remove any nearby ignition sources.[10]

  • Small Spills : For a small, manageable spill inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and soak up the liquid.[4][10]

  • Collect and Dispose : Carefully sweep or scoop the absorbent material into a designated container for halogenated solid waste.

  • Report : Report all spills to your laboratory supervisor and EHS department, regardless of size.

Regulatory Compliance: The National Framework

The disposal of this compound as a hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] These regulations, found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273, establish a "cradle-to-grave" system for managing hazardous waste.[11][13] As a generator of this waste, you are legally responsible for ensuring it is properly identified, managed on-site, and transported to an approved Treatment, Storage, and Disposal Facility (TSDF) using a hazardous waste manifest.[14] Adherence to the protocols in this guide and your institution's specific policies is essential for maintaining compliance.

References

  • Title: 5-Fluoro-1-benzofuran | C8H5FO | CID 11788322 Source: PubChem, National Center for Biotechnology Inform
  • Title: What Regulations Govern Hazardous Waste Management? Source: Chemistry For Everyone URL:[Link]
  • Title: Material Safety Data Sheet - this compound Source: Capot Chemical URL:[Link]
  • Title: Steps in Complying with Regulations for Hazardous Waste Source: US Environmental Protection Agency (EPA) URL:[Link]
  • Title: Process for dehalogenation of contaminated waste materials Source: Google Patents URL
  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: US Environmental Protection Agency (EPA) URL:[Link]
  • Title: The Federal EPA Hazardous Waste Regulations Are Found Where? Source: CountyOffice.org URL:[Link]
  • Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: US Environmental Protection Agency (EPA) URL:[Link]
  • Title: Hazardous Waste Source: US Environmental Protection Agency (EPA) URL:[Link]
  • Title: Removing Halogenated Organic Compounds: A Guide to Solutions Source: Desotec URL:[Link]
  • Title: Decontamination methods | Research Starters Source: EBSCO URL:[Link]
  • Title: Fact sheet: Dehalogenation—ex situ Source: Government of Canada URL:[Link]
  • Title: Hazardous Materials Disposal Guide Source: Nipissing University URL:[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the safe handling of 5-Fluorobenzofuran, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of our researchers. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.

Immediate Safety Briefing: Understanding the Hazard

This compound is classified as a flammable irritant[1]. While this provides a baseline for safety protocols, a critical review of available Safety Data Sheets (SDS) reveals that its chemical, physical, and toxicological properties have not been thoroughly investigated[2]. This lack of comprehensive data is the single most important factor in our safety assessment.

Core Directive: In the absence of complete toxicological data, this compound must be handled as a substance with unknown long-term toxicity. All safety protocols will be based on this conservative principle, prioritizing the highest level of protection to minimize all potential routes of exposure.

Hazard ClassificationDescriptionSource
Physical Hazard Flammable. Vapors may form explosive mixtures with air. Keep away from heat, sparks, and open flames[3][4].PubChem[1], Thermo Fisher Scientific[4]
Health Hazard Irritant. May cause respiratory irritation[1][2]. Harmful if swallowed[5].PubChem[1], Capot Chemical[2]
Data Gap The toxicological properties have not been fully investigated. Long-term effects are unknown[2].Capot Chemical[2]

The First Line of Defense: Engineering Controls

Before any discussion of PPE, it is imperative to establish that PPE is the last line of defense. The primary method for controlling exposure to this compound is through robust engineering controls.

Mandatory Protocol: Use of a Certified Chemical Fume Hood All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning and certified chemical fume hood. This is non-negotiable.

  • Causality: A fume hood provides constant ventilation, capturing vapors and aerosols at the source to prevent their inhalation. Given that this compound may cause respiratory irritation and its full toxicological profile is unknown, preventing inhalation is the highest priority[2].

The PPE Ensemble: A Multi-Layered Barrier

The selection of PPE must create a comprehensive barrier against dermal, ocular, and respiratory exposure. The following ensemble is required for all work with this compound.

Eye and Face Protection: Preventing Ocular Exposure
  • Requirement: Chemical splash goggles and a full-face shield.

  • Expertise & Rationale: Standard safety glasses are insufficient. Chemical splash goggles form a seal around the eyes, offering protection from splashes from all angles[6]. A face shield is worn over the goggles to protect the rest of the face from splashes during larger volume transfers or more energetic reactions[6]. This dual-layer system is critical when handling irritants with unknown properties.

Skin and Body Protection: The Dermal Barrier
  • Gloves:

    • Requirement: Nitrile gloves are the standard for incidental contact.

    • Protocol: Always use two pairs of gloves (double-gloving). Inspect gloves for any signs of degradation or puncture before use[2].

    • Causality: Since no specific glove breakthrough data for this compound is readily available, the principle of frequent replacement is key. If contact occurs, remove gloves immediately using the proper technique (without touching the outer surface), wash hands, and don fresh gloves[2]. Contaminated gloves can act as a reservoir, increasing exposure time and risk[7].

  • Body Coverage:

    • Requirement: A flame-resistant (FR) lab coat, fully buttoned, with tight-fitting cuffs. For larger quantities (>50 mL), a chemical-resistant apron worn over the lab coat is required[6].

    • Protocol: Clothing worn in the lab must cover the legs completely. Open-toed shoes are strictly prohibited[7].

    • Causality: The FR lab coat addresses the flammability hazard[1]. The apron provides an additional, impermeable barrier against splashes and spills, protecting the torso, where a significant splash could occur.

Respiratory Protection: A Necessary Precaution
  • Requirement: While a fume hood is the primary control, respiratory protection is necessary for spill cleanup or in the event of a ventilation failure.

  • Protocol: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required[2]. For higher-level protection or significant spills, a Type ABEK-P2 (EU) or OV/AG/P99 (US) respirator should be used[2].

  • Trustworthiness: All personnel who may need to wear a respirator must be part of a formal respiratory protection program, which includes fit-testing and medical clearance, as mandated by OSHA standards.

Summary of PPE Requirements
Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Use (<50mL) in Fume Hood Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatNot required if fume hood is operating correctly
Large-Scale Use (>50mL) in Fume Hood Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab Coat & Chemical-Resistant ApronRecommended to have on standby
Spill Cleanup / Ventilation Failure Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant CoverallsRequired: NIOSH-approved respirator with OV cartridges[2]

Procedural Workflow: Safe Handling Lifecycle

The following workflow outlines the critical steps from receiving the chemical to its final disposal, ensuring safety at every stage.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_start Start: New Task verify_sds Review SDS for this compound prep_start->verify_sds 1 verify_hood Verify Fume Hood Certification & Airflow verify_sds->verify_hood 2 don_ppe Don Full PPE Ensemble (Goggles, Gloves, Lab Coat) verify_hood->don_ppe 3 handle_chem Perform Chemical Work (Weighing, Transfer, Reaction) don_ppe->handle_chem 4 monitor Continuously Monitor for Spills or Splashes handle_chem->monitor monitor->handle_chem Normal Operation decontaminate Decontaminate Work Surface monitor->decontaminate Task Finished spill_node Spill Occurs! monitor->spill_node Spill Detected prep_waste Prepare & Label Waste Containers decontaminate->prep_waste 5 doff_ppe Doff PPE in Correct Order prep_waste->doff_ppe 6 wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 7 dispose_waste Transfer Waste to Satellite Accumulation Area wash_hands->dispose_waste 8 cleanup_end End: Task Complete dispose_waste->cleanup_end 9 spill_procedure Follow Emergency Spill Protocol spill_node->spill_procedure spill_procedure->decontaminate After Cleanup

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Pre-Operation: Verify the fume hood is operational. Don the required PPE as outlined in the table above.

  • Transfer: When transferring the chemical, do so slowly and carefully to avoid splashes. Use a secondary container for transport between storage and the fume hood.

  • During Operation: Keep the sash of the fume hood at the lowest possible height that still allows for comfortable work.

  • Post-Operation: After completing the task, decontaminate all surfaces within the fume hood.

  • PPE Removal (Doffing): The removal of PPE is a critical step to prevent self-contamination.

    • First, remove the outer pair of gloves (if double-gloving).

    • Remove the face shield and/or apron.

    • Remove the lab coat.

    • Remove the inner pair of gloves.

    • Remove goggles.

    • Wash hands thoroughly with soap and water[2].

Emergency & Disposal Plan
  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician[2].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a physician[2].

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician[2].

  • Waste Disposal:

    • Principle: Do not dispose of this compound down the drain[2]. All waste is considered hazardous.

    • Procedure: All materials contaminated with this compound (gloves, pipette tips, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container. Liquid waste must be collected in a separate, compatible, and labeled container.

    • Final Disposal: Offer surplus and non-recyclable solutions to a licensed professional waste disposal company. The incineration of this material in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method, but this must be handled by certified professionals[2].

References

  • Title: 5-Fluoro-1-benzofuran Source: PubChem, National Center for Biotechnology Inform
  • Title: this compound SAFETY DATA SHEET Source: Capot Chemical URL:[Link]
  • Title: Personal Protective Equipment (PPE) Source: CHEMM, U.S. Department of Health & Human Services URL:[Link]
  • Title: Recommended PPE to handle chemicals Source: Bernardo Ecenarro URL:[Link]
  • Title: Essential Chemical PPE Source: Trimaco URL:[Link]
  • Title: 5 Types of PPE for Hazardous Chemicals Source: Hazm
  • Title: Discover the Various Types of PPE for Optimal Chemical Safety Source: Zoro URL:[Link]
  • Title: Hazardous Materials Disposal Guide Source: Nipissing University URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluorobenzofuran
Reactant of Route 2
Reactant of Route 2
5-Fluorobenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.